Product packaging for Aurin(Cat. No.:CAS No. 603-45-2)

Aurin

Cat. No.: B147695
CAS No.: 603-45-2
M. Wt: 290.3 g/mol
InChI Key: FYEHYMARPSSOBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Aurin, also known as p-Rosolic acid or Corallin, is an organic compound forming reddish crystals with a greenish metallic luster. It is practically insoluble in water but freely soluble in alcohol . In research, this compound is primarily valued as a pH indicator, with a transition range between pH 5.0 (yellow) and 6.8 (carmine red) . Its distinctive color change also makes it useful in specific analytical tests, such as detecting soda ash adulteration in milk . Beyond its role as an indicator, this compound serves as a key intermediate in the manufacturing of dyes . Researchers also investigate derivatives of this compound, such as this compound Tricarboxylic Acid (ATA), for a wide range of biological activities. Scientific studies report that ATA has been examined for its neuroprotective properties by stimulating the tyrosine phosphorylation cascade in PC12 cells , its ability to directly activate platelets , and its role in preventing the binding of interferon-α to its receptor . This product is intended for research purposes only. Specifications: • : 603-45-2 • Molecular Formula: C₁₉H₁₄O₃ • Molecular Weight: 290.32 g/mol • Dye Content: >85% • Melting Point: 308 °C (decomposes) Safety: this compound may cause skin, eye, and respiratory tract irritation. It has been reported to have endocrine disruptor chemical (EDC) properties . Appropriate personal protective equipment should be worn, and ingestion and inhalation should be avoided. For Research Use Only. This product is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H14O3 B147695 Aurin CAS No. 603-45-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[bis(4-hydroxyphenyl)methylidene]cyclohexa-2,5-dien-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14O3/c20-16-7-1-13(2-8-16)19(14-3-9-17(21)10-4-14)15-5-11-18(22)12-6-15/h1-12,20-21H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYEHYMARPSSOBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)C=CC1=C(C2=CC=C(C=C2)O)C3=CC=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2022387
Record name Aurin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2022387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Deep red solid; Technical product may be yellowish-brown with a dark green metallic fracture; [Merck Index] Dark red powder; [Sigma-Aldrich MSDS]
Record name Aurin
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/12002
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

603-45-2
Record name Aurin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=603-45-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Aurin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000603452
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Aurin
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7805
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,5-Cyclohexadien-1-one, 4-[bis(4-hydroxyphenyl)methylene]-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Aurin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2022387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-[bis(p-hydroxyphenyl)methylene]cyclohexa-2,5-dien-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.009.129
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name AURIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/85N4AK3JAU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Aurintricarboxylic Acid: A Multifaceted Modulator of Cellular Processes

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on its Mechanism of Action for Researchers, Scientists, and Drug Development Professionals

Introduction: Aurintricarboxylic acid (ATA) is a polyanionic, polyaromatic compound with a remarkable diversity of biological activities. Initially recognized for its ability to inhibit protein-nucleic acid interactions, subsequent research has revealed its role as a modulator of numerous cellular processes through various mechanisms. This technical guide provides a comprehensive overview of the multifaceted mechanism of action of ATA, presenting quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways it affects.

Core Mechanisms of Action

Aurintricarboxylic acid exerts its biological effects through several primary mechanisms:

  • Inhibition of Protein-Nucleic Acid Interactions: A foundational aspect of ATA's activity is its ability to compete with nucleic acids for binding to the active sites of various proteins. This has been demonstrated for enzymes such as ribonuclease and topoisomerase II, where the polymeric nature and negative charge of ATA facilitate this competitive inhibition.[1]

  • Enzyme Inhibition: ATA is a potent inhibitor of a wide array of enzymes. This broad-spectrum inhibitory activity contributes significantly to its diverse pharmacological effects. Key enzymatic targets include topoisomerase II, viral neuraminidase, cystathionine-lyase, calpains, and phosphofructokinase.

  • Interference with Protein-Protein Interactions: Beyond its effects on enzyme-substrate interactions, ATA can also disrupt the formation of protein-protein complexes. A notable example is its ability to interfere with the TAZ-TEAD transcriptional complex, a key component of the Hippo signaling pathway.

  • Modulation of Intracellular Signaling Pathways: ATA has been shown to influence multiple signaling cascades within the cell. Its effects on the TWEAK-Fn14, Jak/STAT, and NF-κB pathways are particularly well-documented and contribute to its anti-inflammatory and anti-cancer properties.

  • Antiviral Activity: ATA exhibits antiviral properties against a range of viruses, including influenza, HIV, and coronaviruses like SARS-CoV.[2] Its antiviral mechanisms often involve the inhibition of viral enzymes essential for replication, such as neuraminidase and proteases.

  • Inhibition of Apoptosis: The anti-apoptotic effect of ATA is a frequently observed phenomenon. This is largely attributed to its inhibition of endonucleases and topoisomerase II, enzymes that play crucial roles in the execution of programmed cell death.[3]

Quantitative Data on Inhibitory Activities

The following tables summarize the quantitative data available for the inhibitory activity of Aurintricarboxylic acid against various molecular targets.

Target Enzyme/ProcessSpecies/SystemIC50/ID50Reference(s)
Topoisomerase IIYeast~75 nM (ID50)[3]
PhosphofructokinaseRabbit Liver0.2 µM[4]
Cystathionine-lyaseNot Specified0.6 µM[5]
miRNA ModificationNot Specified0.47 µM[5]
TWEAK-Fn14-mediated NF-κB activationHuman HEK293 cells0.6 µM[5]
SARS-CoV-2 PLproIn vitro30 µM[5]
SARS-CoV-2 RdRpIn vitro56 nM[6]
Influenza A and B NeuraminidaseViral IsolatesLow µM range[5]
P2X1 Receptor (rP2X1R)Rat8.6 nM[5]
P2X3 Receptor (rP2X3R)Rat72.9 nM[5]
Target ProteinBinding Constant (Kd/Ki)MethodReference(s)
SARS-CoV-2 PLproKi = 16 µM, Kd = 11.3 µMITC[5]
DNase IKd = 9 µMFluorescence[6]
RNase AKd = 2.3 µMFluorescence[6]
Reverse TranscriptaseKd = 0.25 µMFluorescence[6]
Taq PolymeraseKd = 82 µMFluorescence[6]

Signaling Pathways Modulated by Aurintricarboxylic Acid

ATA's influence on cellular function is significantly mediated through its interaction with key signaling pathways.

TWEAK-Fn14 Signaling Pathway

ATA is a selective inhibitor of the TWEAK-Fn14 signaling pathway, which is implicated in inflammation and cancer. ATA has been shown to suppress TWEAK-induced activation of NF-κB, Akt, and Src. Mechanistically, ATA inhibits the activation of the small GTPase Rac1 and prevents the recruitment of TRAF2 to the Fn14 receptor.

TWEAK_Fn14_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TWEAK TWEAK Fn14 Fn14 Receptor TWEAK->Fn14 Binding TRAF2 TRAF2 Fn14->TRAF2 Recruitment Akt Akt Fn14->Akt Src Src Fn14->Src Rac1_GDP Rac1-GDP (inactive) TRAF2->Rac1_GDP IKK IKK Complex TRAF2->IKK Rac1_GTP Rac1-GTP (active) Rac1_GDP->Rac1_GTP Activation IkappaB IκB IKK->IkappaB Phosphorylation & Degradation NFkappaB NF-κB p_NFkappaB p-NF-κB NFkappaB->p_NFkappaB Activation p_Akt p-Akt Akt->p_Akt Phosphorylation p_Src p-Src Src->p_Src Phosphorylation Gene_Expression Gene Expression (Inflammation, Invasion, Survival) p_NFkappaB->Gene_Expression ATA Aurintricarboxylic Acid (ATA) ATA->TRAF2 Inhibits Recruitment ATA->Rac1_GTP Inhibits Activation

ATA inhibits the TWEAK-Fn14 signaling pathway.
Jak/STAT Signaling Pathway

ATA has demonstrated a modulatory effect on the Jak/STAT signaling pathway, which is crucial for cytokine-mediated cellular responses. In macrophages, ATA inhibits the IFN-γ-induced activation of JAK1 and JAK2, leading to a reduction in the tyrosine phosphorylation of STAT1.[7] This, in turn, prevents STAT1 dimerization, nuclear translocation, and subsequent gene transcription. ATA has also been shown to diminish the tyrosine phosphorylation of STAT3, STAT5, and STAT6 in response to other cytokines.[7] Interestingly, in some cell types like Nb2 lymphoma cells, ATA has been reported to activate the Jak2/STAT5 pathway.[2]

Jak_STAT_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine (e.g., IFN-γ) Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK (JAK1, JAK2) Receptor->JAK Association STAT STAT (e.g., STAT1) Receptor->STAT Recruitment p_JAK p-JAK (active) JAK->p_JAK Phosphorylation p_JAK->Receptor p_JAK->STAT Phosphorylation p_STAT p-STAT STAT_dimer STAT Dimer p_STAT->STAT_dimer Dimerization Gene_Transcription Gene Transcription STAT_dimer->Gene_Transcription Nuclear Translocation ATA Aurintricarboxylic Acid (ATA) ATA->p_JAK Inhibits Activation

ATA's inhibitory effect on the Jak/STAT signaling pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of Aurintricarboxylic acid.

General Experimental Workflow

The investigation of ATA's mechanism of action typically follows a multi-step process, from initial screening to detailed mechanistic studies.

Experimental_Workflow cluster_discovery Discovery & Initial Characterization cluster_biochemical Biochemical & Biophysical Assays cluster_cellular Cell-Based Assays cluster_invivo In Vivo Models Screening High-Throughput Screening (e.g., Enzyme Inhibition, Reporter Assays) Hit_Validation Hit Validation & Dose-Response (IC50/EC50 Determination) Screening->Hit_Validation Enzyme_Kinetics Enzyme Kinetics (Ki, Kon, Koff) Hit_Validation->Enzyme_Kinetics Binding_Assays Direct Binding Assays (SPR, ITC, Fluorescence Polarization) Hit_Validation->Binding_Assays Signaling_Pathway Signaling Pathway Analysis (Western Blot, Reporter Assays) Enzyme_Kinetics->Signaling_Pathway Binding_Assays->Signaling_Pathway Functional_Assays Functional Assays (Proliferation, Migration, Apoptosis) Signaling_Pathway->Functional_Assays Animal_Models Animal Models of Disease (Efficacy & Toxicity) Functional_Assays->Animal_Models

A generalized workflow for investigating ATA's mechanism of action.
Topoisomerase II DNA Relaxation Assay

This assay measures the ability of ATA to inhibit the relaxation of supercoiled DNA by topoisomerase II.

Materials:

  • Human Topoisomerase IIα

  • Supercoiled plasmid DNA (e.g., pBR322)

  • 10x Topoisomerase II Reaction Buffer (e.g., 100 mM Tris-HCl, pH 7.9, 500 mM NaCl, 500 mM KCl, 50 mM MgCl2, 1 mM EDTA, 150 µg/ml BSA, 10 mM ATP)

  • Aurintricarboxylic acid (ATA) dissolved in an appropriate solvent (e.g., DMSO)

  • Sterile, nuclease-free water

  • STEB (40% Sucrose, 100 mM Tris-HCl pH 8.0, 10 mM EDTA, 0.5 mg/ml Bromophenol Blue)

  • Chloroform/isoamyl alcohol (24:1)

  • Agarose

  • Tris-acetate-EDTA (TAE) buffer

  • Ethidium bromide or other DNA stain

  • DNA loading dye

Procedure:

  • Prepare a reaction mixture containing 1x Topoisomerase II Reaction Buffer and supercoiled plasmid DNA (e.g., 200-300 ng per reaction).

  • Aliquot the reaction mixture into microcentrifuge tubes.

  • Add varying concentrations of ATA to the tubes. Include a vehicle control (solvent only) and a no-enzyme control.

  • Initiate the reaction by adding a predetermined amount of Topoisomerase IIα (typically 1-10 units) to each tube. The final reaction volume is typically 20-30 µL.

  • Incubate the reactions at 37°C for 30 minutes.

  • Stop the reactions by adding STEB and chloroform/isoamyl alcohol. Vortex briefly and centrifuge to separate the phases.

  • Load the aqueous (upper) phase mixed with DNA loading dye onto a 1% agarose gel.

  • Perform electrophoresis in 1x TAE buffer until the supercoiled and relaxed DNA forms are adequately separated.

  • Stain the gel with ethidium bromide, destain in water, and visualize the DNA bands under UV light.

  • Quantify the intensity of the supercoiled and relaxed DNA bands to determine the extent of inhibition by ATA. The ID50 is the concentration of ATA that inhibits 50% of the enzyme's relaxation activity.[3]

STAT3 Phosphorylation Western Blot

This protocol is for detecting changes in the phosphorylation status of STAT3 in cells treated with ATA.

Materials:

  • Cell line of interest

  • Cell culture medium and supplements

  • Cytokine for stimulating STAT3 phosphorylation (e.g., IFN-γ, IL-6)

  • Aurintricarboxylic acid (ATA)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies: anti-phospho-STAT3 (Tyr705) and anti-total-STAT3

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed cells in culture plates and grow to the desired confluency.

  • Pre-treat the cells with various concentrations of ATA for a specified time.

  • Stimulate the cells with the appropriate cytokine for a time known to induce STAT3 phosphorylation. Include unstimulated and vehicle-treated controls.

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Clarify the lysates by centrifugation and determine the protein concentration of the supernatants using a BCA assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against phospho-STAT3 overnight at 4°C.

  • Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Apply the chemiluminescent substrate and capture the signal using an imaging system.

  • To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total STAT3.

  • Quantify the band intensities to determine the effect of ATA on STAT3 phosphorylation.

Conclusion

Aurintricarboxylic acid is a pleiotropic molecule with a complex and multifaceted mechanism of action. Its ability to interfere with fundamental cellular processes, including protein-nucleic acid interactions, enzyme activity, and intracellular signaling, underscores its potential as a pharmacological agent and a valuable tool for biomedical research. The data and protocols presented in this guide offer a comprehensive resource for scientists and researchers seeking to further elucidate the intricate biological activities of this intriguing compound. A thorough understanding of its diverse mechanisms is crucial for the rational design and development of novel therapeutic strategies targeting the pathways modulated by ATA.

References

Aurintricarboxylic acid's biological activities and functions

Author: BenchChem Technical Support Team. Date: November 2025

Aurintricarboxylic Acid: A Comprehensive Technical Guide to its Biological Activities and Functions

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aurintricarboxylic acid (ATA) is a polyanionic, polyaromatic compound with a well-documented history as a potent inhibitor of a wide range of biological processes. Its primary mechanism of action involves the disruption of protein-nucleic acid interactions, leading to the inhibition of various enzymes and signaling pathways. This technical guide provides an in-depth overview of the multifaceted biological activities of ATA, presenting quantitative data, detailed experimental protocols for key assays, and visual representations of its molecular interactions and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of biochemistry, pharmacology, and drug development who are interested in the therapeutic potential and biochemical applications of aurintricarboxylic acid.

Introduction

Aurintricarboxylic acid is a heterogeneous polymeric mixture that has been extensively utilized as a research tool to investigate cellular processes involving protein-nucleic acid binding.[1] Its ability to competitively inhibit the binding of nucleic acids to proteins makes it a powerful inhibitor of various enzymes, including DNA and RNA polymerases, topoisomerases, and ribonucleases.[1][2] Beyond its fundamental role in molecular biology research, ATA has demonstrated a broad spectrum of biological activities, including antiviral, anticoagulant, anti-inflammatory, and anticancer properties. This guide delves into the core biological functions of ATA, providing detailed information on its inhibitory activities, its modulation of key signaling pathways, and the experimental methodologies used to characterize its effects.

Quantitative Inhibitory Activities of Aurintricarboxylic Acid

The inhibitory potency of aurintricarboxylic acid has been quantified against a variety of molecular targets. The following tables summarize the available half-maximal inhibitory concentration (IC50), inhibitory constant (Ki), dissociation constant (Kd), and half-maximal effective dose (ED50) values for ATA against different enzymes, receptors, and biological processes.

Table 1: Enzyme and Receptor Inhibition by Aurintricarboxylic Acid

TargetOrganism/SystemIC50KiKdAssay TypeReference(s)
Topoisomerase IIYeast~75 nM--Relaxation Assay[3]
Topoisomerase IIIn vitro< 0.2 µM---[4]
P2X1 Receptors (rP2X1R)Rat8.6 nM---[5]
P2X3 Receptors (rP2X3R)Rat72.9 nM---[5]
Cystathionine-γ-lyase (CSE)-0.6 µM---[5]
miRNA function modifier-0.47 µM---[5]
SARS-CoV-2 PLproIn vitro30 µM16 µM-Enzymatic Assay[6]
SARS-CoV-2 RdRpIn vitro56 nM--RNA Replication Assay[7]
Phosphofructokinase (PFK)Rabbit Liver0.2 µM---[8]
µ-calpain-22 µM---[9]
m-calpain-10 µM---[9]
Yeast RibosomesYeast--0.21 ± 0.02 µMFluorescence Anisotropy[10]

Table 2: Antiviral and Anticoagulant Activities of Aurintricarboxylic Acid

ActivityVirus/SystemIC50/EC50ED50Assay TypeReference(s)
Antiviral (SARS-CoV-2)Vero E6 cells50 µM-In vitro Antiviral Assay[6]
Antiviral (Zika Virus)Vero cells13.87 ± 1.09 µM-In vitro Antiviral Assay[11]
Antiviral (Zika Virus)A549 cells33.33 ± 1.13 µM-In vitro Antiviral Assay[11]
Anticoagulant (Ristocetin-induced platelet agglutination)Human Platelets60 ± 8.7 µg/ml-Platelet Agglutination Assay[3]
Antithrombotic (Arteriovenous shunt)Rats-9.0 ± 1.6 mg/kgIn vivo Thrombosis Model[3]
Antithrombotic (Venous thrombosis)Rats-18.3 ± 2.0 mg/kgIn vivo Thrombosis Model[3]
Antithrombotic (Disseminated intravascular coagulation)Mice-1.1 ± 0.15 mg/kgIn vivo Thromboembolism Model[3]
Protein Synthesis InhibitionRabbit Reticulocyte Lysates17.6 µM-In vitro Translation Assay[7]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of aurintricarboxylic acid's biological activities.

Topoisomerase II Inhibition Assay (Relaxation Assay)

This assay measures the ability of ATA to inhibit the catalytic activity of DNA topoisomerase II, which relaxes supercoiled DNA.[3][12]

Materials:

  • Purified DNA topoisomerase II

  • Supercoiled plasmid DNA (e.g., pBR322)

  • 10x Topoisomerase II reaction buffer (e.g., 500 mM Tris-HCl pH 8.0, 1 M KCl, 100 mM MgCl2, 5 mM DTT, 10 mM ATP, 300 µg/ml BSA)

  • Aurintricarboxylic acid (ATA) solution at various concentrations

  • Stop solution/loading dye (e.g., 5% SDS, 25% Ficoll, 0.025% bromophenol blue)

  • Agarose gel (1%) in TBE buffer

  • Ethidium bromide or other DNA stain

  • Gel electrophoresis apparatus and power supply

  • UV transilluminator and imaging system

Protocol:

  • Prepare reaction mixtures in microcentrifuge tubes on ice. To each tube, add 2 µl of 10x topoisomerase II reaction buffer and 200 ng of supercoiled plasmid DNA.

  • Add varying concentrations of ATA to the respective tubes. Include a no-inhibitor control and a no-enzyme control.

  • Adjust the volume of each reaction to 18 µl with sterile distilled water.

  • Initiate the reaction by adding 2 µl of purified topoisomerase II enzyme (1-5 units).

  • Incubate the reactions for 30 minutes at 37°C.

  • Stop the reaction by adding 4 µl of stop solution/loading dye.

  • Load the samples onto a 1% agarose gel.

  • Perform electrophoresis until the DNA bands are well-separated.

  • Stain the gel with ethidium bromide and visualize the DNA bands under UV light.

  • Analyze the results: The supercoiled DNA will migrate faster than the relaxed DNA. Inhibition of topoisomerase II by ATA will result in a higher proportion of supercoiled DNA compared to the no-inhibitor control.

Antiviral Assay (SARS-CoV-2 Plaque Assay)

This assay determines the antiviral activity of ATA against SARS-CoV-2 by measuring the reduction in viral plaque formation in cell culture.[6]

Materials:

  • Vero E6 cells

  • SARS-CoV-2 virus stock

  • Dulbecco's Modified Eagle Medium (DMEM) with 2% fetal bovine serum (FBS) and penicillin/streptomycin

  • Aurintricarboxylic acid (ATA) solution at various concentrations

  • 96-well plates

  • MTT reagent for cytotoxicity assay

  • Plaque assay overlay (e.g., DMEM with 1% methylcellulose)

  • Crystal violet solution

Protocol:

  • Cytotoxicity Assay: Seed Vero E6 cells in a 96-well plate and grow to 80% confluency. Treat the cells with various concentrations of ATA for 48 hours. Perform an MTT assay to determine the non-toxic concentrations of ATA.

  • Infection: Seed Vero E6 cells in a 96-well plate and grow to 80% confluency. Infect the cells with SARS-CoV-2 at a multiplicity of infection (MOI) of 0.1 for 2 hours.

  • Treatment: After infection, remove the virus inoculum and add fresh medium containing various non-toxic concentrations of ATA. Include an untreated virus control.

  • Plaque Formation: Incubate the plates for 48-72 hours until viral plaques are visible.

  • Staining: Fix the cells with 4% paraformaldehyde and stain with crystal violet solution.

  • Quantification: Count the number of plaques in each well. The IC50 value is the concentration of ATA that reduces the number of plaques by 50% compared to the untreated control.

Protein Synthesis Inhibition Assay (Rabbit Reticulocyte Lysate)

This assay measures the effect of ATA on protein synthesis using an in vitro translation system.[7]

Materials:

  • Rabbit reticulocyte lysate

  • mRNA encoding a reporter protein (e.g., luciferase)

  • Amino acid mixture (containing all amino acids except methionine)

  • [35S]-Methionine

  • Aurintricarboxylic acid (ATA) solution at various concentrations

  • Reaction buffer

  • TCA (trichloroacetic acid)

  • Scintillation counter

Protocol:

  • Set up reaction tubes on ice. Each reaction should contain rabbit reticulocyte lysate, reaction buffer, amino acid mixture without methionine, and [35S]-methionine.

  • Add varying concentrations of ATA to the respective tubes. Include a no-inhibitor control.

  • Add the reporter mRNA to initiate the translation reaction.

  • Incubate the reactions at 30°C for 60-90 minutes.

  • Stop the reactions by adding an equal volume of cold 10% TCA to precipitate the newly synthesized proteins.

  • Heat the samples at 90°C for 10 minutes to hydrolyze aminoacyl-tRNAs.

  • Filter the precipitated proteins onto glass fiber filters and wash with 5% TCA and then ethanol.

  • Dry the filters and measure the incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of protein synthesis inhibition for each ATA concentration relative to the no-inhibitor control.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells following treatment with a substance of interest.[13][14]

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • Inducing agent for apoptosis (e.g., staurosporine as a positive control)

  • Aurintricarboxylic acid (ATA) solution at various concentrations

  • Annexin V-FITC (or other fluorochrome)

  • Propidium Iodide (PI)

  • 1x Annexin V binding buffer

  • Flow cytometer

Protocol:

  • Seed cells in a multi-well plate and allow them to adhere overnight.

  • Treat the cells with varying concentrations of ATA for the desired time period. Include untreated and positive controls.

  • Harvest the cells (including any floating cells in the supernatant) by trypsinization and centrifugation.

  • Wash the cells twice with cold PBS.

  • Resuspend the cell pellet in 1x Annexin V binding buffer.

  • Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.

  • Incubate the cells in the dark for 15 minutes at room temperature.

  • Analyze the samples on a flow cytometer within one hour.

  • Gate the cell populations based on their fluorescence:

    • Viable cells: Annexin V-negative, PI-negative

    • Early apoptotic cells: Annexin V-positive, PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

    • Necrotic cells: Annexin V-negative, PI-positive

Signaling Pathways and Experimental Workflows

This section provides visual representations of signaling pathways modulated by aurintricarboxylic acid and the workflows of key experimental assays using the DOT language for Graphviz.

Signaling Pathways

Aurintricarboxylic acid has been identified as a selective inhibitor of the TWEAK-Fn14 signaling pathway, which is implicated in glioblastoma cell invasion and survival.[1][15]

TWEAK_Fn14_Pathway TWEAK TWEAK Fn14 Fn14 Receptor TWEAK->Fn14 TRAF TRAF Fn14->TRAF Recruits IKK IKK Complex TRAF->IKK IkB IκB IKK->IkB Phosphorylates (Degradation) NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Translocates Gene Gene Expression ATA Aurintricarboxylic Acid (ATA) ATA->Inhibition Inhibition->TRAF Jak_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activates STAT STAT Receptor->STAT Recruits & Phosphorylates JAK->Receptor Phosphorylates STAT_dimer STAT Dimer STAT->STAT_dimer Dimerizes Nucleus Nucleus STAT_dimer->Nucleus Gene Gene Transcription ATA Aurintricarboxylic Acid (ATA) ATA->Modulation Modulation->JAK TopoII_Workflow start Start prep_rxn Prepare Reaction Mix (Buffer, Supercoiled DNA) start->prep_rxn add_ata Add ATA (Varying Concentrations) prep_rxn->add_ata add_enzyme Add Topoisomerase II add_ata->add_enzyme incubate Incubate at 37°C add_enzyme->incubate stop_rxn Stop Reaction incubate->stop_rxn gel Agarose Gel Electrophoresis stop_rxn->gel visualize Stain and Visualize DNA gel->visualize analyze Analyze DNA Migration (Supercoiled vs. Relaxed) visualize->analyze end End analyze->end Antiviral_Workflow start Start seed_cells Seed Vero E6 Cells start->seed_cells infect_cells Infect Cells with Virus seed_cells->infect_cells treat_cells Treat with ATA (Varying Concentrations) infect_cells->treat_cells incubate Incubate for Plaque Formation treat_cells->incubate fix_stain Fix and Stain Cells incubate->fix_stain count_plaques Count Plaques fix_stain->count_plaques calculate_ic50 Calculate IC50 count_plaques->calculate_ic50 end End calculate_ic50->end

References

The Core Mechanism of Aurin Tricarboxylic Acid in the Inhibition of Protein-Nucleic Acid Interactions: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aurin Tricarboxylic Acid (ATA) is a polyanionic aromatic compound that has long been recognized for its potent and broad-spectrum inhibitory effects on a wide range of biological processes that involve the interaction between proteins and nucleic acids. Its ability to disrupt these fundamental interactions makes it a valuable tool in molecular biology research and a subject of interest in drug development. This in-depth technical guide elucidates the core mechanisms by which ATA exerts its inhibitory effects, provides quantitative data on its activity, outlines key experimental protocols for its study, and visualizes the affected signaling pathways and experimental workflows.

Core Mechanisms of Inhibition

The inhibitory action of this compound Tricarboxylic Acid is multifaceted, primarily revolving around its structural and chemical properties that allow it to interfere with the binding of proteins to DNA and RNA. The key mechanisms are detailed below.

Competitive Inhibition through Nucleic Acid Mimicry

One of the primary mechanisms by which ATA inhibits protein-nucleic acid interactions is through competitive inhibition. ATA is known to form polymers in solution, creating a polyanionic structure that mimics the phosphodiester backbone of nucleic acids.[1][2] This structural resemblance allows ATA to bind to the nucleic acid-binding sites of various proteins, thereby preventing the natural substrate (DNA or RNA) from binding.[2] This mode of action is particularly effective against enzymes that have a high affinity for the sugar-phosphate backbone of nucleic acids.

Disruption of Ribosomal Assembly and Function

ATA is a potent inhibitor of the initiation of protein synthesis.[3] It achieves this by preventing the attachment of messenger RNA (mRNA) to the small ribosomal subunit.[3] By occupying the mRNA binding cleft on the ribosome, ATA effectively blocks the formation of the initiation complex, which is a critical step for the commencement of translation. This specific inhibition of initiation distinguishes it from other protein synthesis inhibitors that may target elongation or termination steps.

Allosteric Inhibition and Conformational Changes

Beyond competitive inhibition, ATA can also induce conformational changes in proteins upon binding. This allosteric mechanism can lead to the inhibition of enzymatic activity even if ATA does not directly bind to the active site. The binding of ATA to a remote site can alter the three-dimensional structure of the protein, rendering the active site non-functional or reducing its affinity for its nucleic acid substrate. This has been observed with enzymes like DNase I and RNase A.[1]

Interference with Primer-Template Binding

In the case of DNA and RNA polymerases, ATA has been shown to specifically interfere with the binding of the primer to the template-enzyme complex. This suggests a more nuanced inhibitory mechanism than simple competition for the template binding site. By disrupting the proper alignment and interaction of the primer, ATA effectively stalls the initiation of nucleic acid synthesis.

Quantitative Analysis of ATA Inhibition

The inhibitory potency of ATA varies depending on the specific protein-nucleic acid interaction. The following tables summarize the available quantitative data, including IC50 (half-maximal inhibitory concentration) and Kd (dissociation constant) values, for a range of proteins.

Target Protein/ComplexMethodInhibitory Concentration (IC50)Dissociation Constant (Kd)Reference
Nucleases
DNase I (Bovine Pancreatic)Activity Assay~10 µM9.019 µM[1][4]
RNase A (Bovine Pancreatic)Activity Assay~10 µM2.33 µM[1][4]
S1 NucleaseActivity Assay~50% inhibition at 50 µM[4]
Exonuclease III (E. coli)Activity AssayPotent Inhibition[4]
Restriction Endonucleases (Sal I, Bam HI, Pst I, Sma I, EcoRI)Activity AssayComplete inhibition at 100 µM[4]
Polymerases
DNA Polymerase α, β, γ (Human)Activity AssayStrong Inhibition
DNA Polymerase I (E. coli)Activity AssayStrong Inhibition
RNA Polymerase (E. coli)Activity AssayStrong Inhibition
Reverse Transcriptase (M-MLV)Activity Assay0.255 µM[1]
Taq PolymeraseActivity Assay81.97 µM[1]
SARS-CoV-2 RNA-dependent RNA polymerase (RdRp)Replication Assay56 nM
Other Protein-Nucleic Acid Interactions
Ribosome (mRNA binding)Protein Synthesis AssayInhibition at <100 nM

Signaling Pathways and Logical Relationships

ATA's broad inhibitory profile affects various cellular signaling pathways that are dependent on protein-nucleic acid interactions. The following diagrams, generated using the DOT language, illustrate these relationships.

Inhibition_Mechanism cluster_Target Protein-Nucleic Acid Complex ATA Polyanionic Polymer Protein Nucleic Acid-Binding Protein ATA->Protein Complex Functional Complex Protein->Complex Binding Inhibited Nucleic_Acid DNA/RNA Nucleic_Acid->Complex Process Transcription, Replication, Translation, Repair Complex->Process

General Mechanism of ATA Inhibition.

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation STAT_P p-STAT (Dimer) STAT->STAT_P DNA DNA STAT_P->DNA Nuclear Translocation and Binding Gene_Expression Gene Expression DNA->Gene_Expression ATA This compound Tricarboxylic Acid (ATA) ATA->STAT_P Inhibits DNA Binding

Inhibition of the JAK/STAT Signaling Pathway by ATA.

Experimental Protocols

Studying the inhibitory effects of ATA on protein-nucleic acid interactions involves a variety of biochemical and biophysical assays. Below are detailed methodologies for two key experiments.

Experimental Protocol 1: Ribonuclease (RNase) Inhibition Assay

This protocol is designed to determine the inhibitory effect of ATA on the enzymatic activity of RNase A.

Materials:

  • RNase A (from bovine pancreas)

  • Yeast RNA

  • This compound Tricarboxylic Acid (ATA)

  • 100 mM Sodium Acetate buffer, pH 5.0

  • 25% Perchloric acid containing 0.75% Uranyl acetate (stop solution)

  • Spectrophotometer and UV-transparent cuvettes

  • Microcentrifuge

Procedure:

  • Prepare Reagents:

    • Dissolve RNase A in 100 mM Sodium Acetate buffer to a stock concentration of 1 mg/mL. Prepare working dilutions of 2, 4, and 6 µg/mL in the same buffer.

    • Dissolve yeast RNA in 100 mM Sodium Acetate buffer to a final concentration of 1% (w/v).

    • Prepare a stock solution of ATA in water and make serial dilutions in 100 mM Sodium Acetate buffer to achieve the desired final concentrations for the assay.

  • Assay Setup:

    • In separate microcentrifuge tubes, pipette 100 µL of each RNase A working dilution.

    • Add 100 µL of the corresponding ATA dilution (or buffer for the no-inhibitor control) to each tube.

    • Include a blank tube containing 200 µL of 100 mM Sodium Acetate buffer.

    • Pre-incubate all tubes at 37°C for 10 minutes.

  • Enzymatic Reaction:

    • To initiate the reaction, add 100 µL of the 1% yeast RNA solution to each tube at timed intervals.

    • Incubate each tube at 37°C for exactly 10 minutes.

  • Stopping the Reaction and Sample Processing:

    • Stop the reaction by adding 100 µL of the perchloric acid/uranyl acetate stop solution.

    • Incubate the tubes on ice for 5 minutes to precipitate the undigested RNA.

    • Centrifuge the tubes at 14,000 x g for 5 minutes at 4°C.

  • Measurement:

    • Carefully transfer a defined volume of the supernatant (containing the acid-soluble digested RNA fragments) to a UV-transparent cuvette.

    • Measure the absorbance at 260 nm using the spectrophotometer, using the blank to zero the instrument.

  • Data Analysis:

    • Calculate the percentage of inhibition for each ATA concentration by comparing the absorbance of the ATA-treated samples to the no-inhibitor control.

    • Plot the percentage of inhibition against the ATA concentration to determine the IC50 value.

Experimental Protocol 2: Fluorescence Polarization (FP) Assay for Protein-DNA Interaction

This protocol describes a method to quantify the inhibition of a protein-DNA interaction by ATA using fluorescence polarization.

Materials:

  • Purified DNA-binding protein of interest.

  • Fluorescently labeled DNA probe (e.g., with fluorescein) corresponding to the protein's binding site.

  • Unlabeled competitor DNA (optional, for validation).

  • This compound Tricarboxylic Acid (ATA).

  • Binding buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM MgCl2, 1 mM DTT, 0.01% Tween-20).

  • Black, low-binding 384-well plates.

  • Fluorescence plate reader capable of measuring fluorescence polarization.

Procedure:

  • Determine Optimal Probe Concentration:

    • Perform a serial dilution of the fluorescently labeled DNA probe in the binding buffer.

    • Measure the fluorescence intensity at the appropriate excitation and emission wavelengths to determine a concentration that gives a stable and robust signal (typically in the low nanomolar range).

  • Protein Titration (to determine Kd):

    • In a 384-well plate, add a fixed concentration of the fluorescently labeled DNA probe to each well.

    • Add a serial dilution of the purified protein to the wells.

    • Incubate the plate at room temperature for 30-60 minutes to allow the binding to reach equilibrium.

    • Measure the fluorescence polarization (in millipolarization units, mP).

    • Plot the mP values against the protein concentration and fit the data to a binding curve to determine the dissociation constant (Kd).

  • ATA Inhibition Assay:

    • In a 384-well plate, add the fluorescently labeled DNA probe at its optimal concentration and the protein at a concentration that gives approximately 50-80% of the maximum polarization signal (typically around the Kd value).

    • Add a serial dilution of ATA to the wells.

    • Include controls for no inhibition (protein + probe + buffer) and no binding (probe + buffer).

    • Incubate the plate at room temperature for 30-60 minutes.

  • Measurement:

    • Measure the fluorescence polarization of each well.

  • Data Analysis:

    • Calculate the percentage of inhibition for each ATA concentration based on the decrease in fluorescence polarization compared to the no-inhibitor control.

    • Plot the percentage of inhibition against the ATA concentration and fit the data to a dose-response curve to determine the IC50 value.

Experimental_Workflow cluster_Phase1 Phase 1: Assay Development & Validation cluster_Phase2 Phase 2: Primary Screen & Hit Identification cluster_Phase3 Phase 3: Hit Confirmation & Characterization cluster_Phase4 Phase 4: In-Cell/In-Vivo Validation A1 Select Target Protein-Nucleic Acid Interaction A2 Develop Primary Assay (e.g., FP, Nuclease Assay) A1->A2 A3 Assay Validation (Z'-factor, S/B ratio) A2->A3 B1 High-Throughput Screen with ATA A3->B1 B2 Identify 'Hits' (Significant Inhibition) B1->B2 C1 Dose-Response Curve (Determine IC50) B2->C1 C2 Orthogonal Assay (e.g., AlphaLISA, SPR) C1->C2 C3 Mechanism of Action Studies (e.g., Competition Assay) C2->C3 D1 Cell-Based Assays C3->D1 D2 Animal Models D1->D2

Experimental Workflow for Inhibitor Characterization.

Conclusion

This compound Tricarboxylic Acid serves as a powerful and versatile inhibitor of protein-nucleic acid interactions, acting through multiple mechanisms to disrupt these fundamental cellular processes. Its ability to competitively inhibit binding, induce allosteric changes, and block ribosomal function makes it an invaluable tool for researchers studying transcription, replication, and translation. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for scientists and drug development professionals seeking to utilize ATA in their research or to discover and characterize novel inhibitors of protein-nucleic acid interactions. The continued study of ATA and similar compounds holds promise for the development of new therapeutic agents targeting a wide range of diseases.

References

The Multi-Faceted Pathway of Apoptosis Inhibition by Aurintricarboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aurintricarboxylic acid (ATA) is a polyanionic, polyaromatic compound widely recognized for its potent anti-apoptotic properties. Its mechanism of action is complex, involving the modulation of multiple intracellular and extracellular signaling pathways. This technical guide provides an in-depth exploration of the core pathways through which ATA exerts its inhibitory effects on programmed cell death. We will delve into its direct enzymatic inhibition, its influence on critical pro-survival signaling cascades, and provide detailed experimental protocols and quantitative data to support further research and drug development efforts in this area.

Core Mechanisms of Apoptosis Inhibition by ATA

Aurintricarboxylic acid employs a multi-pronged approach to inhibit apoptosis, targeting both the execution phase of apoptosis and the upstream signaling pathways that regulate cell survival. The primary mechanisms can be categorized as follows:

  • Direct Inhibition of Apoptotic Execution Enzymes: ATA is a well-established inhibitor of nucleases and topoisomerase II, enzymes that play a critical role in the characteristic DNA fragmentation observed during apoptosis.

  • Activation of Pro-Survival Signaling Pathways: ATA has been shown to activate the Insulin-like Growth Factor-1 Receptor (IGF-1R), a key receptor tyrosine kinase that promotes cell survival through downstream pathways such as the PI3K/Akt and MAPK/ERK cascades.

  • Inhibition of Pro-Apoptotic/Pro-Inflammatory Signaling: In certain cellular contexts, such as glioblastoma, ATA can selectively inhibit the TWEAK/Fn14 signaling pathway, which is involved in promoting cell death, inflammation, and invasion.

The following sections will provide a more detailed examination of these pathways, supported by quantitative data and experimental methodologies.

Quantitative Data on ATA's Inhibitory and Activating Properties

The efficacy of Aurintricarboxylic acid in modulating its various targets has been quantified in several studies. The following tables summarize key quantitative data.

Target EnzymeIC50 ValueAssay TypeOrganism/Enzyme Source
Topoisomerase II~75 nMRelaxation AssaySaccharomyces cerevisiae
General Nucleases2 µM - 50 µMIn vitro nuclease activityNot specified
Phosphofructokinase0.2 µMEnzyme activity assayRabbit Liver
SARS-CoV-2 PLpro30 µMEnzyme inhibition assayRecombinant

Table 1: IC50 Values of Aurintricarboxylic Acid for Various Enzymes. [1][2][3]

Cell LineTreatmentEffectQuantitative Observation
Glioblastoma CellsTWEAK (Tumor Necrosis Factor-like Weak Inducer of Apoptosis)Inhibition of TWEAK-induced cell migration and NF-κB activation.Effective concentration of ATA: 10 µM.
Vero E6 CellsSARS-CoV-2 InfectionAntiviral activity.IC50 of ~50 µM.

Table 2: Effective Concentrations of Aurintricarboxylic Acid in Cellular Assays. [3][4]

Signaling Pathways Modulated by Aurintricarboxylic Acid

Activation of the IGF-1R/Akt/MAPK Pro-Survival Pathway

Aurintricarboxylic acid can act as a mimic of Insulin-like Growth Factor-1 (IGF-1) by binding to the extracellular domain of the IGF-1 receptor, leading to its dimerization and autophosphorylation. This initiates a signaling cascade that is central to cell survival and proliferation.

IGF1R_Pathway ATA Aurintricarboxylic Acid IGF1R IGF-1 Receptor ATA->IGF1R Binds & Activates IRS IRS-1/2 IGF1R->IRS Phosphorylates PI3K PI3K IRS->PI3K Activates MAPK Ras/Raf/MEK/ERK (MAPK Pathway) IRS->MAPK Akt Akt PI3K->Akt Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Survival Cell Survival & Proliferation Akt->Survival MAPK->Survival

Caption: ATA activates the IGF-1R pathway, leading to the inhibition of apoptosis.

Inhibition of the TWEAK/Fn14 Signaling Pathway

In glioblastoma cells, ATA has been identified as a selective inhibitor of the TWEAK-Fn14 signaling pathway. TWEAK is a cytokine that, upon binding to its receptor Fn14, can activate the NF-κB pathway, leading to inflammation and, in some contexts, cell death or invasion. ATA's inhibition of this pathway contributes to its anti-tumor and potentially neuroprotective effects.

TWEAK_Pathway ATA Aurintricarboxylic Acid Fn14 Fn14 Receptor ATA->Fn14 Inhibits TWEAK TWEAK TWEAK->Fn14 Binds TRAFs TRAFs Fn14->TRAFs Recruits NFkB NF-κB Activation TRAFs->NFkB Gene_Expression Gene Expression (Inflammation, Invasion) NFkB->Gene_Expression Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Apoptosis & Viability Assays cluster_mechanism Mechanism of Action Studies Cell_Culture Cell Seeding Treatment Treat with Apoptotic Stimulus +/- ATA Cell_Culture->Treatment Viability Cell Viability Assay (e.g., MTT) Treatment->Viability DNA_Ladders DNA Fragmentation (Laddering) Treatment->DNA_Ladders Flow_Cytometry Flow Cytometry (Annexin V/PI) Treatment->Flow_Cytometry Western_Blot Western Blot (p-Akt, p-ERK, etc.) Treatment->Western_Blot Enzyme_Assay Enzyme Inhibition Assays (Topo II, Nuclease) Treatment->Enzyme_Assay Reporter_Assay Reporter Gene Assay (e.g., NF-κB) Treatment->Reporter_Assay

References

An In-depth Technical Guide to the Chemical Structure and Analogues of Aurintricarboxylic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aurintricarboxylic acid (ATA) is a heterogeneous polymeric mixture of triphenylmethane derivatives with a broad spectrum of biological activities. It is a potent inhibitor of a wide range of enzymes, including nucleases, polymerases, and protein tyrosine phosphatases, by interfering with protein-nucleic acid interactions. ATA has demonstrated antiviral, anti-apoptotic, and anti-inflammatory properties, making it a subject of significant interest in drug discovery and development. This technical guide provides a comprehensive overview of the chemical structure of ATA, its known analogues, and their structure-activity relationships. It also details experimental protocols for the synthesis of ATA and for key biological assays to evaluate its activity. Furthermore, this guide visualizes the key signaling pathways modulated by ATA, providing a deeper understanding of its mechanism of action.

Chemical Structure of Aurintricarboxylic Acid

Aurintricarboxylic acid (ATA) is not a single molecular entity but rather a complex mixture of polymers. The core structure is based on the condensation of salicylic acid with formaldehyde. The resulting triphenylmethane scaffold is variably carboxylated and hydroxylated, leading to a heterogeneous mixture of compounds with a range of molecular weights.

The representative monomeric unit of ATA is 5-[(3-carboxy-4-hydroxyphenyl)-(3-carboxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-2-hydroxybenzoic acid.[1] Its chemical properties are summarized in the table below.

PropertyValue
IUPAC Name 5-[(3-carboxy-4-hydroxyphenyl)-(3-carboxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-2-hydroxybenzoic acid
Molecular Formula C22H14O9
Molecular Weight 422.34 g/mol
CAS Number 4431-00-9
Appearance Dark red powder or crystalline powder[2]

Synthesis: ATA can be prepared through the condensation of formaldehyde with salicylic acid in the presence of sulfuric acid containing nitrite.[3] The reaction conditions, such as the ratio of reactants and temperature, can influence the degree of polymerization and the overall composition of the final product.

Analogues of Aurintricarboxylic Acid

The inherent heterogeneity of commercial ATA preparations has spurred the development of structurally defined analogues to identify the specific components responsible for its biological activities and to develop more potent and selective therapeutic agents. Research into ATA analogues has focused on modifications of the salicylic acid rings, the central methane bridge, and the degree of polymerization.

Analogue NameChemical StructureKey Structural Difference from ATAReported Biological Activity
Dichlorohexamer Salicylic Acid Derivative Structure not precisely defined in the searched literature, but described as a linear hexamer of salicylic acid residues with dichloro-substitutions.Defined linear polymer of salicylic acid, rather than a triphenylmethane core. Contains chlorine substitutions.Potent inhibitor of SARS-CoV-2 RNA-dependent RNA polymerase (RdRp) with an IC50 of 56 nM.[1][2]
Eriochrome Cyanine R Triphenylmethane core with sulfonic acid and methyl groups, in addition to hydroxyl and carboxyl groups.Potent inhibitor of Yersinia protein tyrosine phosphatase (YopH) with an IC50 in the nanomolar range.[3]
Pararosaniline Triphenylmethane core with primary amine groups instead of carboxyl and hydroxyl groups on the phenyl rings.Used as a structural reference in studies of ATA analogues.[3]

Experimental Protocols

Synthesis of Aurintricarboxylic Acid

Reaction: Salicylic Acid + Formaldehyde --(H2SO4, NaNO2)--> Aurintricarboxylic Acid

General Procedure:

  • Salicylic acid is dissolved in concentrated sulfuric acid.

  • Sodium nitrite is added cautiously to the solution.

  • Formaldehyde solution is then added dropwise while maintaining a controlled temperature.

  • The reaction mixture is stirred for a specified period.

  • The resulting precipitate is collected, washed extensively, and dried to yield ATA.

Note: The exact ratios of reactants, reaction times, and temperatures are critical for determining the final composition of the ATA polymer and are often proprietary.

Nuclease Inhibition Assay

This protocol provides a general method for assessing the inhibitory activity of ATA and its analogues against ribonucleases (RNases).

Materials:

  • RNase A (or other nuclease of interest)

  • Yeast RNA (or other suitable RNA substrate)

  • ATA or analogue solution of varying concentrations

  • Reaction buffer (e.g., 100 mM Tris-HCl, pH 7.5, 5 mM EDTA)

  • Precipitating agent (e.g., 2.5% perchloric acid)

  • Spectrophotometer

Procedure:

  • Prepare a series of dilutions of the ATA or analogue solution in the reaction buffer.

  • In separate microcentrifuge tubes, add the RNA substrate and the ATA/analogue solution at different concentrations.

  • Initiate the reaction by adding RNase A to each tube. Include a control with no inhibitor.

  • Incubate the reactions at 37°C for a defined period (e.g., 30 minutes).

  • Stop the reaction by adding the precipitating agent to precipitate the undigested RNA.

  • Centrifuge the tubes to pellet the precipitate.

  • Measure the absorbance of the supernatant at 260 nm. The absorbance is proportional to the amount of hydrolyzed RNA.

  • Calculate the percentage of inhibition for each concentration of the inhibitor and determine the IC50 value.[4]

JAK2 Phosphorylation Assay

This protocol describes a method to determine the effect of ATA on the phosphorylation of Janus kinase 2 (JAK2).

Materials:

  • Cell line expressing JAK2 (e.g., RAW 264.7 macrophages)

  • ATA solution

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibody specific for phosphorylated JAK2 (p-JAK2)

  • Primary antibody for total JAK2

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Western blotting equipment

Procedure:

  • Culture the cells to the desired confluency.

  • Treat the cells with different concentrations of ATA for a specific duration. Include an untreated control.

  • Lyse the cells using the cell lysis buffer.

  • Determine the protein concentration of the cell lysates.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST).

  • Incubate the membrane with the primary antibody against p-JAK2 overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with the antibody for total JAK2 to ensure equal protein loading.

  • Quantify the band intensities to determine the relative levels of JAK2 phosphorylation.[3][5]

Signaling Pathways Modulated by Aurintricarboxylic Acid

ATA is known to modulate several key signaling pathways involved in cell growth, proliferation, and survival.

Inhibition of the JAK-STAT Signaling Pathway

ATA has been shown to inhibit the JAK-STAT signaling pathway, which is crucial for cytokine-mediated cellular responses. ATA can reduce the activity of JAK1 and JAK2, leading to decreased phosphorylation and activation of STAT proteins (STAT1, STAT3, STAT5, and STAT6). This inhibition can contribute to the anti-inflammatory and immunomodulatory effects of ATA.

JAK_STAT_Inhibition Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK1 / JAK2 Receptor->JAK 2. Activation STAT STAT JAK->STAT 3. Phosphorylation pSTAT p-STAT (Dimer) STAT->pSTAT Nucleus Nucleus pSTAT->Nucleus 4. Translocation Gene Gene Transcription Nucleus->Gene 5. Modulation ATA Aurintricarboxylic Acid ATA->JAK Inhibits

ATA inhibits the JAK-STAT signaling pathway.
Activation of the IGF-1 Receptor Signaling Pathway

In contrast to its inhibitory effects on some pathways, ATA can activate the Insulin-like Growth Factor-1 (IGF-1) receptor signaling pathway. This activation is thought to be responsible for the anti-apoptotic effects of ATA. ATA mimics the effect of IGF-1 by inducing the tyrosine phosphorylation of the IGF-1 receptor and its downstream substrates, such as IRS-1 and IRS-2. This leads to the activation of pro-survival pathways, including the PI3K/Akt and MAPK pathways.

IGF1_Activation ATA Aurintricarboxylic Acid IGF1R IGF-1 Receptor ATA->IGF1R Activates IRS IRS-1 / IRS-2 IGF1R->IRS Phosphorylates PI3K PI3K IRS->PI3K Activates MAPK MAPK IRS->MAPK Activates Akt Akt PI3K->Akt Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Survival Cell Survival MAPK->Survival

ATA activates the pro-survival IGF-1 receptor pathway.

Conclusion

Aurintricarboxylic acid remains a fascinating and complex agent with a multitude of biological effects. Its ability to modulate key signaling pathways, coupled with its inhibitory action on a wide array of enzymes, underscores its potential as a lead compound for the development of new therapeutics. The development of well-defined analogues is a critical step towards harnessing the therapeutic potential of this class of molecules by improving specificity and reducing off-target effects. The experimental protocols and pathway diagrams provided in this guide offer a valuable resource for researchers working to further elucidate the mechanisms of action of ATA and to develop novel drugs based on its unique chemical scaffold. Further research into the synthesis and biological evaluation of a broader range of structurally defined analogues is warranted to fully explore the therapeutic promise of aurintricarboxylic acid.

References

Aurintricarboxylic Acid as a Topoisomerase II Inhibitor: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aurintricarboxylic acid (ATA) is a polyanionic, polyaromatic compound that has demonstrated potent inhibitory activity against DNA topoisomerase II. This technical guide provides an in-depth overview of ATA's mechanism of action, quantitative inhibitory data, and detailed experimental protocols for key assays. ATA distinguishes itself from many other topoisomerase II inhibitors by not stabilizing the covalent DNA-enzyme intermediate, known as the "cleavable complex." Instead, its inhibitory effects stem from its ability to interfere with multiple steps in the enzyme's catalytic cycle, including DNA binding and ATP hydrolysis. This guide aims to equip researchers with the necessary information to effectively study and potentially exploit the unique inhibitory properties of aurintricarboxylic acid in the context of topoisomerase II-related research and drug development.

Introduction to Aurintricarboxylic Acid and Topoisomerase II

DNA topoisomerase II is a ubiquitous and essential enzyme that plays a critical role in managing DNA topology during fundamental cellular processes such as replication, transcription, and chromosome segregation. It functions by creating transient double-strand breaks in the DNA, allowing another DNA segment to pass through, and then resealing the break. This activity is vital for relieving torsional stress and decatenating intertwined daughter chromosomes.

There are two major isoforms of human topoisomerase II: alpha (TOP2A) and beta (TOP2B). While both isoforms share a similar catalytic mechanism, they have distinct cellular roles and expression patterns, making them differentially targeted in various therapeutic strategies.

Aurintricarboxylic acid is a well-known inhibitor of various enzymes that interact with nucleic acids.[1] Its potent inhibition of topoisomerase II makes it a valuable tool for studying the enzyme's function and a potential scaffold for the development of novel therapeutic agents.[2]

Mechanism of Inhibition

Aurintricarboxylic acid acts as a catalytic inhibitor of topoisomerase II, disrupting its function through a multi-faceted mechanism that does not involve the stabilization of the cleavable complex, a hallmark of many clinically used topoisomerase II poisons like etoposide and doxorubicin.[2] Instead, ATA's inhibitory actions are concentrated on the initial and intermediate stages of the catalytic cycle.

The primary mechanisms of ATA-mediated inhibition of topoisomerase II are:

  • Prevention of DNA Binding: ATA effectively prevents topoisomerase II from binding to its DNA substrate.[2] This is a crucial initial step for the enzyme's function, and its blockade halts the entire catalytic process.

  • Inhibition of ATP Hydrolysis: The catalytic cycle of topoisomerase II is dependent on the energy derived from ATP hydrolysis. ATA has been shown to inhibit the ATPase activity of the enzyme, further impeding its function.[2]

  • Inhibition of Cleavable Complex Formation: Unlike topoisomerase poisons, ATA does not trap the enzyme in a covalent complex with DNA. On the contrary, it strongly inhibits the formation of the cleavable complex that can be induced by other agents like amsacrine and etoposide.[2]

This multi-target inhibition within the topoisomerase II catalytic cycle contributes to the potent inhibitory effect of ATA.[2]

Quantitative Inhibitory Data

The inhibitory potency of aurintricarboxylic acid against topoisomerase II has been quantified in various studies. The half-maximal inhibitory concentration (IC50) values provide a standardized measure of its effectiveness.

Enzyme SourceAssay TypeIC50 ValueReference
Purified Yeast Topoisomerase IIRelaxation Assay~75 nM[2]
In vitro (general)Not specified≤ 0.2 µM[3]

Experimental Protocols

This section provides detailed methodologies for key in vitro assays used to characterize the inhibitory activity of aurintricarboxylic acid against topoisomerase II.

Topoisomerase II Relaxation Assay

This assay measures the ability of topoisomerase II to relax supercoiled plasmid DNA. Inhibition of this activity by ATA results in the persistence of the supercoiled DNA form.

Materials:

  • Purified human topoisomerase IIα or IIβ

  • Supercoiled plasmid DNA (e.g., pBR322)

  • 10x Topoisomerase II Reaction Buffer: 500 mM Tris-HCl (pH 7.5), 1 M KCl, 100 mM MgCl₂, 5 mM DTT, 10 mM ATP, 300 µg/mL BSA

  • Aurintricarboxylic acid (in appropriate solvent, e.g., DMSO)

  • Stop Solution/Loading Dye: 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol

  • Agarose

  • 1x TAE Buffer (40 mM Tris-acetate, 1 mM EDTA)

  • Ethidium bromide or other DNA stain

Procedure:

  • Prepare reaction mixtures on ice. For a 20 µL reaction, combine:

    • 2 µL of 10x Topoisomerase II Reaction Buffer

    • 1 µL of supercoiled pBR322 DNA (e.g., 0.5 µg/µL)

    • Varying concentrations of aurintricarboxylic acid (or solvent control)

    • Nuclease-free water to a final volume of 19 µL.

  • Add 1 µL of purified topoisomerase II enzyme to initiate the reaction.

  • Incubate the reactions at 37°C for 30 minutes.

  • Stop the reaction by adding 4 µL of Stop Solution/Loading Dye.

  • Load the samples onto a 1% agarose gel in 1x TAE buffer.

  • Perform electrophoresis at a constant voltage until the DNA forms are adequately separated.

  • Stain the gel with ethidium bromide and visualize the DNA bands under UV light.

  • Analyze the results: a decrease in the amount of relaxed DNA and an increase in supercoiled DNA with increasing concentrations of ATA indicate inhibition.

Topoisomerase II-Mediated DNA Cleavage Assay

This assay assesses the ability of compounds to stabilize the cleavable complex. In the case of ATA, this assay is used to demonstrate its lack of cleavable complex stabilization and its ability to inhibit stabilization by other agents.

Materials:

  • Purified human topoisomerase IIα or IIβ

  • Supercoiled or linearized plasmid DNA (e.g., pBR322)

  • 10x Topoisomerase II Cleavage Buffer: 100 mM Tris-HCl (pH 7.9), 500 mM KCl, 50 mM MgCl₂, 10 mM DTT

  • Aurintricarboxylic acid

  • Topoisomerase II poison (e.g., etoposide or amsacrine) as a positive control

  • 20% SDS

  • Proteinase K (20 mg/mL)

  • Stop Solution/Loading Dye

  • Agarose and electrophoresis equipment

Procedure:

  • Set up reaction mixtures on ice in a 20 µL volume:

    • 2 µL of 10x Topoisomerase II Cleavage Buffer

    • 1 µL of plasmid DNA

    • Varying concentrations of aurintricarboxylic acid (or solvent control). To test for inhibition of poison-induced cleavage, pre-incubate the enzyme with ATA before adding the poison.

    • Add topoisomerase II poison (if applicable).

    • Nuclease-free water to a final volume of 19 µL.

  • Add 1 µL of purified topoisomerase II enzyme.

  • Incubate at 37°C for 15-30 minutes.

  • Stop the reaction and induce cleavage complex trapping by adding 2 µL of 20% SDS.

  • Add 1 µL of Proteinase K and incubate at 50°C for 30-60 minutes to digest the protein.

  • Add Stop Solution/Loading Dye and load the samples onto a 1% agarose gel.

  • Perform electrophoresis and visualize the DNA.

  • Analyze the results: The formation of linear (from supercoiled) or fragmented (from linearized) DNA indicates the presence of cleavable complexes. ATA is expected to not induce cleavage and to reduce the cleavage induced by topoisomerase poisons.

Topoisomerase II ATP Hydrolysis Assay (Malachite Green Assay)

This colorimetric assay measures the amount of inorganic phosphate (Pi) released from ATP hydrolysis by topoisomerase II.

Materials:

  • Purified human topoisomerase IIα or IIβ

  • ATP

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 10 mM MgCl₂, 1 mM DTT

  • Aurintricarboxylic acid

  • Malachite Green Reagent:

    • Solution A: 0.045% Malachite Green hydrochloride in water.

    • Solution B: 4.2% ammonium molybdate in 4 M HCl.

    • Working Reagent: Mix 3 volumes of Solution A with 1 volume of Solution B. Add Triton X-100 to a final concentration of 0.01%. This working reagent should be prepared fresh.

  • Phosphate Standard (e.g., KH₂PO₄)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a standard curve of inorganic phosphate using the phosphate standard.

  • Set up the ATPase reaction in a 96-well plate. For each well, add in a 50 µL final volume:

    • Assay Buffer

    • Varying concentrations of aurintricarboxylic acid (or solvent control)

    • Purified topoisomerase II enzyme

    • Pre-incubate for 10 minutes at 37°C.

  • Initiate the reaction by adding ATP to a final concentration of 1 mM.

  • Incubate at 37°C for a set time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

  • Stop the reaction by adding 100 µL of the Malachite Green Working Reagent.

  • Incubate at room temperature for 15-20 minutes to allow for color development.

  • Measure the absorbance at 620-650 nm using a microplate reader.

  • Calculate the amount of phosphate released by comparing the absorbance to the standard curve. A decrease in phosphate release with increasing ATA concentration indicates inhibition of ATPase activity.

Visualizations

Signaling Pathways and Experimental Workflows

To visually represent the concepts discussed, the following diagrams have been generated using Graphviz (DOT language).

topoisomerase_ii_catalytic_cycle cluster_enzyme Topoisomerase II Catalytic Cycle cluster_ata ATA Inhibition Enzyme Enzyme DNA_Binding 1. DNA Binding Enzyme->DNA_Binding Binds G-segment ATP_Binding 2. ATP Binding & N-gate Dimerization DNA_Binding->ATP_Binding DNA_Cleavage 3. G-segment Cleavage ATP_Binding->DNA_Cleavage T_Segment_Passage 4. T-segment Passage DNA_Cleavage->T_Segment_Passage G_Segment_Ligation 5. G-segment Ligation T_Segment_Passage->G_Segment_Ligation ATP_Hydrolysis 6. ATP Hydrolysis G_Segment_Ligation->ATP_Hydrolysis T_Segment_Exit 7. T-segment Exit & C-gate Opening ATP_Hydrolysis->T_Segment_Exit T_Segment_Exit->Enzyme Resets for next cycle ATA ATA ATA->DNA_Binding Inhibits ATA->ATP_Hydrolysis Inhibits

Caption: Mechanism of Aurintricarboxylic Acid (ATA) Inhibition of the Topoisomerase II Catalytic Cycle.

relaxation_assay_workflow Start Start Prepare_Reaction 1. Prepare Reaction Mix: - Supercoiled DNA - Buffer - ATA/Control Start->Prepare_Reaction Add_Enzyme 2. Add Topoisomerase II Prepare_Reaction->Add_Enzyme Incubate 3. Incubate at 37°C Add_Enzyme->Incubate Stop_Reaction 4. Stop with Loading Dye Incubate->Stop_Reaction Electrophoresis 5. Agarose Gel Electrophoresis Stop_Reaction->Electrophoresis Visualize 6. Stain and Visualize DNA Electrophoresis->Visualize Analyze 7. Analyze DNA Forms (Supercoiled vs. Relaxed) Visualize->Analyze End End Analyze->End

Caption: Experimental Workflow for the Topoisomerase II Relaxation Assay.

atp_hydrolysis_assay_workflow Start Start Prepare_Reaction 1. Prepare Reaction Mix: - Buffer - ATA/Control - Topoisomerase II Start->Prepare_Reaction Pre_Incubate 2. Pre-incubate at 37°C Prepare_Reaction->Pre_Incubate Add_ATP 3. Add ATP to Initiate Pre_Incubate->Add_ATP Incubate 4. Incubate at 37°C Add_ATP->Incubate Add_Malachite_Green 5. Add Malachite Green Reagent Incubate->Add_Malachite_Green Color_Development 6. Incubate for Color Development Add_Malachite_Green->Color_Development Measure_Absorbance 7. Measure Absorbance (620-650 nm) Color_Development->Measure_Absorbance Analyze 8. Calculate Phosphate Release Measure_Absorbance->Analyze End End Analyze->End

Caption: Experimental Workflow for the Topoisomerase II ATP Hydrolysis Assay.

Conclusion

Aurintricarboxylic acid serves as a potent catalytic inhibitor of topoisomerase II, distinguished by its ability to interfere with DNA binding and ATP hydrolysis without stabilizing the cleavable complex. This technical guide provides a comprehensive overview of its mechanism, quantitative data, and detailed experimental protocols to facilitate further research. The unique inhibitory profile of ATA makes it a valuable tool for dissecting the complexities of topoisomerase II function and may offer a foundation for the development of novel therapeutic agents that target this essential enzyme through a non-poisoning mechanism. Further investigation into its isoform specificity and the structure-activity relationships of its analogs is warranted to fully realize its potential in both basic research and clinical applications.

References

The Role of Aurintricarboxylic Acid in the Initiation of Protein Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aurintricarboxylic acid (ATA), a polymeric aromatic compound, has long been recognized as a potent inhibitor of the initiation of protein synthesis. This technical guide provides an in-depth analysis of the molecular mechanisms underlying ATA's inhibitory action, focusing on its role in preventing the association of messenger RNA (mRNA) with the ribosomal machinery. We present a compilation of quantitative data from various studies, detail the experimental protocols used to elucidate its function, and provide visual representations of the key pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers in molecular biology, pharmacology, and drug development who are interested in the mechanisms of translational control and the therapeutic potential of protein synthesis inhibitors.

Introduction

The initiation of protein synthesis is a fundamental biological process and a critical control point for gene expression. It involves the assembly of the ribosomal subunits, initiator tRNA, and various eukaryotic initiation factors (eIFs) at the start codon of an mRNA molecule. The intricate and highly regulated nature of this process makes it an attractive target for therapeutic intervention in a variety of diseases, including cancer and viral infections.

Aurintricarboxylic acid has been a valuable tool in the study of protein synthesis for decades. Its ability to selectively inhibit the initiation phase without significantly affecting elongation has allowed researchers to dissect the discrete steps of this complex process.[1][2] This guide will delve into the specifics of ATA's mechanism, providing the reader with a thorough understanding of its role as an inhibitor of protein synthesis initiation.

Mechanism of Action of Aurintricarboxylic Acid

The primary mechanism by which aurintricarboxylic acid inhibits the initiation of protein synthesis is by preventing the binding of mRNA to the small ribosomal subunit (40S in eukaryotes) .[1] This action effectively stalls the formation of the 48S pre-initiation complex, a crucial step that precedes the joining of the large ribosomal subunit (60S) to form the functional 80S ribosome.

The prevailing model suggests that ATA, with its polyanionic and aromatic structure, interferes with the interaction between the mRNA molecule and the mRNA binding channel of the 40S ribosome. While the precise binding site of ATA on the 40S subunit has not been definitively elucidated, it is thought to compete with the nucleic acid for its binding site. This competitive inhibition prevents the proper positioning of the mRNA, thereby halting the entire process of translation initiation.

The initiation of translation is a multi-step process involving several eukaryotic initiation factors (eIFs). The formation of the 43S pre-initiation complex, which consists of the 40S ribosomal subunit, the eIF2-GTP-Met-tRNAi ternary complex, and other initiation factors like eIF1, eIF1A, and eIF3, is a prerequisite for mRNA binding. It is plausible that ATA's interaction with the 40S subunit may also allosterically hinder the proper functioning of these initiation factors, further contributing to the inhibition of initiation.

G cluster_initiation Eukaryotic Translation Initiation 40S 40S 43S_PIC 43S Pre-initiation Complex 40S->43S_PIC + eIFs eIFs eIF1, eIF1A, eIF3, eIF2-GTP-Met-tRNAi 48S_IC 48S Initiation Complex 43S_PIC->48S_IC + mRNA mRNA mRNA 80S_Ribosome 80S Ribosome (Elongation Competent) 48S_IC->80S_Ribosome + 60S 60S 60S Protein Protein 80S_Ribosome->Protein Translation Elongation Aurin Aurintricarboxylic Acid Inhibition X Inhibition->48S_IC Prevents mRNA binding

Figure 1: Simplified pathway of eukaryotic translation initiation and the inhibitory action of Aurintricarboxylic Acid.

Quantitative Data on this compound's Inhibitory Activity

The inhibitory potency of aurintricarboxylic acid has been quantified in various biological systems. The following tables summarize the available quantitative data, including IC50 values (the concentration of an inhibitor where the response is reduced by half). It is important to note that the commercially available ATA is often a heterogeneous mixture of polymers of varying lengths, which can contribute to variability in the reported inhibitory concentrations.

Biological System Assay Type Target Inhibitory Concentration (IC50) Reference
Rabbit Reticulocyte LysateIn Vitro TranslationOverall Protein Synthesis~100 µM (complete inhibition)[3]
Human Cancer Cell LinesIn Vitro Antiviral AssayViral Replication50 µM[4]
In Vitro AssayEnzyme InhibitionSARS-CoV-2 PLpro30 µM[4]
In Vitro AssayProtein-Protein InteractionTAZ-TEAD Complex Disruption35 nM[5]
Rat P2X ReceptorsElectrophysiologyP2X1R8.6 nM[6]
Rat P2X ReceptorsElectrophysiologyP2X3R72.9 nM[6]
YeastEnzyme InhibitionDNA Topoisomerase II~75 nM[7]

Table 1: Summary of IC50 Values for Aurintricarboxylic Acid in Various Biological Assays.

Experimental Protocols

The investigation of aurintricarboxylic acid's role in protein synthesis initiation has relied on several key experimental techniques. Below are detailed methodologies for two fundamental assays.

In Vitro Translation Inhibition Assay using Rabbit Reticulocyte Lysate

This assay measures the effect of an inhibitor on the synthesis of a reporter protein in a cell-free system derived from rabbit reticulocytes.

Materials:

  • Rabbit Reticulocyte Lysate (commercially available, e.g., from Promega or Thermo Fisher Scientific)

  • Luciferase mRNA (or other suitable reporter mRNA)

  • Amino Acid Mixture (minus methionine)

  • [35S]-Methionine

  • Aurintricarboxylic Acid (stock solution in water or appropriate buffer)

  • Nuclease-free water

  • Reaction Buffer (containing potassium acetate, magnesium acetate, and other necessary salts, typically provided with the lysate)

  • Trichloroacetic acid (TCA)

  • Glass fiber filters

  • Scintillation fluid and counter

Procedure:

  • Reaction Setup: On ice, prepare the reaction mixtures in nuclease-free microcentrifuge tubes. A typical 25 µL reaction would include:

    • 12.5 µL Rabbit Reticulocyte Lysate

    • 0.5 µL Amino Acid Mixture (minus methionine)

    • 1.0 µL [35S]-Methionine (e.g., 10 µCi)

    • 1.0 µL Luciferase mRNA (e.g., 20 µg/mL)

    • Variable volume of Aurintricarboxylic Acid (to achieve final desired concentrations)

    • Nuclease-free water to a final volume of 25 µL.

    • Include a no-inhibitor control (vehicle only) and a no-mRNA control (background).

  • Incubation: Incubate the reaction tubes at 30°C for 60-90 minutes.

  • Termination and Precipitation: Stop the reaction by adding 1 mL of ice-cold 10% TCA. Incubate on ice for 10 minutes to allow for protein precipitation.

  • Heating: Heat the samples at 90°C for 10 minutes to hydrolyze aminoacyl-tRNAs.

  • Filtration: Cool the samples on ice and collect the precipitated protein by vacuum filtration through glass fiber filters.

  • Washing: Wash the filters three times with 5% TCA and once with ethanol.

  • Quantification: Dry the filters, place them in scintillation vials with scintillation fluid, and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each ATA concentration relative to the no-inhibitor control, after subtracting the background counts from the no-mRNA control.

G cluster_workflow In Vitro Translation Inhibition Assay Workflow Start Prepare Reaction Mix (Lysate, mRNA, Amino Acids, [35S]-Met, this compound) Incubate Incubate at 30°C Start->Incubate Precipitate Precipitate Protein (TCA) Incubate->Precipitate Filter Filter and Wash Precipitate->Filter Quantify Quantify Radioactivity (Scintillation Counting) Filter->Quantify End Analyze Data (% Inhibition) Quantify->End

Figure 2: Workflow for the In Vitro Translation Inhibition Assay.
Nitrocellulose Filter Binding Assay for mRNA-Ribosome Interaction

This assay directly measures the binding of radiolabeled mRNA to ribosomes and can be used to assess the inhibitory effect of compounds like aurintricarboxylic acid on this interaction.

Materials:

  • Purified 40S ribosomal subunits

  • Radiolabeled mRNA (e.g., 32P-labeled)

  • Binding Buffer (e.g., 20 mM Tris-HCl pH 7.5, 100 mM KCl, 5 mM MgCl2, 1 mM DTT)

  • Aurintricarboxylic Acid

  • Nitrocellulose membranes (0.45 µm pore size)

  • Washing Buffer (same as binding buffer)

  • Scintillation fluid and counter

Procedure:

  • Reaction Setup: In microcentrifuge tubes, prepare the binding reactions. A typical 20 µL reaction would include:

    • 10 pmol 40S ribosomal subunits

    • 1 pmol 32P-labeled mRNA

    • Variable concentrations of Aurintricarboxylic Acid

    • Binding Buffer to a final volume of 20 µL.

    • Include a no-ribosome control (background) and a no-inhibitor control.

  • Incubation: Incubate the reactions at room temperature for 15-20 minutes to allow binding to reach equilibrium.

  • Filtration: Filter the reaction mixtures through nitrocellulose membranes under gentle vacuum. Ribosome-mRNA complexes will be retained on the membrane, while free mRNA will pass through.

  • Washing: Quickly wash the filters with 2 x 1 mL of ice-cold washing buffer.

  • Quantification: Dry the filters and measure the retained radioactivity using a scintillation counter.

  • Data Analysis: Calculate the amount of mRNA bound to the ribosomes for each condition and determine the percentage of inhibition by ATA compared to the no-inhibitor control.

G cluster_logic Logic of Nitrocellulose Filter Binding Assay Ribosome_mRNA_Complex 40S-mRNA Complex Nitrocellulose Nitrocellulose Membrane Ribosome_mRNA_Complex->Nitrocellulose Free_mRNA Free mRNA Free_mRNA->Nitrocellulose Retained Retained Nitrocellulose->Retained Pass_Through Passes Through Nitrocellulose->Pass_Through

Figure 3: Principle of the Nitrocellulose Filter Binding Assay.

Conclusion

Aurintricarboxylic acid remains a cornerstone tool for studying the initiation of protein synthesis. Its well-characterized mechanism of action—preventing mRNA binding to the small ribosomal subunit—provides a clear and specific mode of inhibition. The quantitative data and experimental protocols presented in this guide offer a solid foundation for researchers and drug development professionals to further explore the intricacies of translational control and to leverage this knowledge in the design of novel therapeutic agents. Future research focusing on high-resolution structural studies of the ATA-ribosome complex will undoubtedly provide even greater insights into its precise molecular interactions and pave the way for the development of more potent and specific inhibitors of protein synthesis.

References

Aurin Disrupts the TAZ-TEAD Transcriptional Complex: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Hippo signaling pathway is a critical regulator of organ size, cell proliferation, and apoptosis. Its dysregulation is frequently implicated in various cancers. The transcriptional coactivator with PDZ-binding motif (TAZ), along with its paralog Yes-associated protein (YAP), are the primary downstream effectors of this pathway. In their active state, TAZ/YAP translocate to the nucleus and bind to the TEA domain (TEAD) family of transcription factors, driving the expression of genes that promote cell proliferation and inhibit apoptosis. The formation of the TAZ-TEAD transcriptional complex is a key event in oncogenesis, making it a prime target for therapeutic intervention. This technical guide details the mechanism by which Aurin (Aurintricarboxylic Acid, ATA), a small molecule inhibitor, disrupts the TAZ-TEAD complex, presenting key quantitative data and experimental methodologies.

The Hippo Signaling Pathway and the TAZ-TEAD Complex

The Hippo pathway is a kinase cascade that, when active, phosphorylates and inactivates TAZ and YAP, leading to their cytoplasmic retention and degradation.[1] When the Hippo pathway is inactive due to mutations or other upstream signals, unphosphorylated TAZ/YAP translocate to the nucleus and bind to TEAD transcription factors (TEAD1-4).[1][2] This interaction is crucial for the transcriptional activation of downstream target genes involved in cell growth and survival.[1] The interaction between TAZ and TEAD occurs at three primary interfaces.[2] The oncogenic potential of an unregulated TAZ-TEAD complex underscores the therapeutic potential of disrupting this protein-protein interaction.[2]

Hippo_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Upstream_Signals Upstream Signals (e.g., Cell-Cell Contact, Mechanical Cues) Hippo_Kinase_Cascade Hippo Kinase Cascade (MST1/2, LATS1/2) Upstream_Signals->Hippo_Kinase_Cascade TAZ TAZ Hippo_Kinase_Cascade->TAZ phosphorylates pTAZ pTAZ (Inactive) Hippo_Kinase_Cascade->pTAZ Nucleus Nucleus TAZ->Nucleus translocates TAZ_n TAZ Cytoplasmic_Degradation Cytoplasmic Degradation pTAZ->Cytoplasmic_Degradation TEAD TEAD TAZ_TEAD_Complex TAZ-TEAD Complex TEAD->TAZ_TEAD_Complex Gene_Expression Target Gene Expression (Proliferation, Anti-apoptosis) TAZ_TEAD_Complex->Gene_Expression This compound This compound (ATA) This compound->TAZ_TEAD_Complex disrupts TAZ_n->TAZ_TEAD_Complex

Caption: The Hippo Signaling Pathway and the point of disruption by this compound.

This compound as a TAZ-TEAD Disruptor

This compound, also known as Aurintricarboxylic Acid (ATA), was identified as a disruptor of the TAZ-TEAD transcriptional complex through a high-throughput screen.[2] Subsequent biophysical and cell-based assays confirmed its activity and elucidated its mechanism of action.

Mechanism of Action

This compound directly binds to the TEAD protein, specifically at interface 3, which is one of the key surfaces for TAZ interaction.[2] By occupying this interface, this compound sterically hinders the binding of TAZ to TEAD, thereby disrupting the formation of the functional transcriptional complex.[2] This prevents the subsequent recruitment of the transcriptional machinery and the expression of TAZ-TEAD target genes.

Aurin_Mechanism cluster_normal Normal Interaction cluster_inhibition Inhibition by this compound TAZ TAZ TEAD TEAD Interface 3 TAZ->TEAD:f0 No_Complex Disrupted Interaction TAZ->No_Complex cannot bind TAZ_TEAD_Complex TAZ-TEAD Complex TEAD->TAZ_TEAD_Complex TEAD->No_Complex This compound This compound (ATA) This compound->TEAD:f0 binds to No_Transcription No Target Gene Transcription No_Complex->No_Transcription

Caption: Mechanism of this compound disrupting the TAZ-TEAD interaction.

Quantitative Data

The interaction of this compound with TEAD and its inhibitory effect on the TAZ-TEAD complex have been quantified using various biophysical and biochemical assays.

Assay TypeTarget Protein(s)Measured ParameterValueReference
Surface Plasmon ResonanceTEAD4 (YAP/TAZ-binding domain) & this compoundBinding Affinity (KD)Low micromolar[2]
Fluorescence PolarizationTAZ & TEADInhibitionConfirmed[2]
AlphaLISATAZ & TEADIC50Not specified[2]
TC/TEAD Reporter AssayTC/TEAD complexInhibitionConfirmed[2]
Soft Agar Colony GrowthTAZS89A expressing cellsInhibitionDose-dependent[2]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the disruptive effect of this compound on the TAZ-TEAD complex.

TAZ-TEAD AlphaLISA (Amplified Luminescent Proximity Homestead Assay)

This assay was employed for the high-throughput screening to identify inhibitors of the TAZ-TEAD interaction.

  • Principle: The interaction between tagged, full-length TAZ and TEAD proteins brings donor and acceptor beads into close proximity, allowing for the transfer of singlet oxygen upon excitation. This results in a luminescent signal at 615 nm. Small molecules that disrupt the TAZ-TEAD interaction will prevent the beads from coming together, leading to a decrease in the signal.

  • Protocol:

    • Recombinant, full-length TAZ and TEAD proteins with distinct tags (e.g., GST and His) are used.

    • The proteins are incubated in a microplate well with AlphaLISA acceptor beads conjugated to an antibody against one tag (e.g., anti-GST) and donor beads conjugated to an antibody against the other tag (e.g., anti-His).

    • Test compounds, such as this compound, are added to the wells.

    • The plate is incubated to allow for protein-protein interaction and bead association.

    • The plate is read in an AlphaScreen-capable plate reader, exciting the donor beads at 680 nm and measuring the emission from the acceptor beads at 615 nm.

    • A decrease in signal in the presence of a compound indicates disruption of the TAZ-TEAD interaction.

Surface Plasmon Resonance (SPR)

SPR was used to confirm the direct binding of this compound to TEAD and to determine the binding affinity.

  • Principle: SPR measures the change in the refractive index at the surface of a sensor chip upon binding of an analyte from a solution to a ligand immobilized on the chip. This change is proportional to the mass of the bound analyte.

  • Protocol:

    • The YAP/TAZ-binding domain of TEAD4 is immobilized on a sensor chip.

    • A solution containing varying concentrations of this compound is flowed over the chip surface.

    • The association and dissociation of this compound are monitored in real-time by detecting changes in the SPR signal (measured in resonance units, RU).

    • The steady-state response at each concentration is plotted against the concentration of this compound.

    • A one-site binding model is fitted to the data to calculate the equilibrium dissociation constant (KD), which represents the binding affinity.

Fluorescence Polarization (FP) Assay

FP assays were utilized to confirm the disruption of the TAZ-TEAD complex by this compound.

  • Principle: A small, fluorescently labeled molecule (tracer) tumbles rapidly in solution, resulting in low fluorescence polarization. When the tracer binds to a larger molecule (protein), its tumbling is slowed, leading to an increase in fluorescence polarization. A competing, unlabeled molecule will displace the tracer, causing a decrease in polarization.

  • Protocol:

    • A fluorescently labeled peptide derived from the TAZ binding domain is used as the tracer.

    • The tracer is incubated with the TEAD protein, leading to a high polarization signal.

    • This compound is added at various concentrations to compete with the tracer for binding to TEAD.

    • The fluorescence polarization is measured using a plate reader equipped with polarizing filters.

    • A dose-dependent decrease in the polarization signal indicates that this compound is disrupting the TAZ-TEAD interaction.

Experimental_Workflow HTS High-Throughput Screening (AlphaLISA) Hit_ID Hit Identification (this compound) HTS->Hit_ID Binding_Confirmation Direct Binding Confirmation (Surface Plasmon Resonance) Hit_ID->Binding_Confirmation Affinity Binding Affinity (KD) Binding_Confirmation->Affinity Disruption_Confirmation Interaction Disruption Confirmation (Fluorescence Polarization) Affinity->Disruption_Confirmation Disruption Confirmed Disruption Disruption_Confirmation->Disruption Cell_Assays Cell-Based Assays (Reporter, qPCR, RNA-Seq) Disruption->Cell_Assays Transcriptional_Inhibition Inhibition of Transcriptional Activity Cell_Assays->Transcriptional_Inhibition Phenotype_Assay Phenotypic Assay (Soft Agar Colony Growth) Transcriptional_Inhibition->Phenotype_Assay Phenotype_Inhibition Inhibition of Oncogenic Phenotype Phenotype_Assay->Phenotype_Inhibition

Caption: Experimental workflow for identifying and characterizing this compound.

Conclusion

This compound has been identified and validated as a small molecule disruptor of the TAZ-TEAD transcriptional complex.[2] It acts by directly binding to TEAD at interface 3, thereby preventing the formation of the oncogenic TAZ-TEAD complex and inhibiting its downstream transcriptional activity.[2] While this compound itself is known to interact with a variety of proteins, its effectiveness in disrupting the TAZ-TEAD interaction provides a valuable chemical scaffold for the development of more specific and potent inhibitors for therapeutic applications in cancers driven by Hippo pathway dysregulation.[2] The experimental methodologies outlined in this guide provide a robust framework for the continued investigation and development of TAZ-TEAD inhibitors.

References

The Inhibitory Action of Aurintricarboxylic Acid on Viral Life Cycles: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aurintricarboxylic acid (ATA) is a polymeric aromatic compound that has demonstrated broad-spectrum antiviral activity against a diverse range of viruses. Its mechanism of action is multifaceted, targeting various stages of the viral life cycle, from attachment and entry to replication and egress. This technical guide provides an in-depth overview of the effects of ATA on different viruses, summarizing key quantitative data, detailing experimental protocols used in its study, and visualizing the molecular pathways it influences.

Quantitative Antiviral Activity of Aurintricarboxylic Acid

The efficacy of ATA as an antiviral agent has been quantified against several viruses and their components. The following tables summarize the reported half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) values.

Virus/Viral ComponentAssayCell LineIC50 / EC50Reference
Zika Virus (ZIKV) Plaque Reduction AssayVeroIC50: 13.87 ± 1.09 μM[1](--INVALID-LINK--)
Plaque Reduction AssayA549IC50: 33.33 ± 1.13 μM[1](--INVALID-LINK--)
SARS-CoV Plaque Reduction AssayVeroEC50: 0.2 mg/mL[2](--INVALID-LINK--)
SARS-CoV-2 PLpro Enzymatic Assay-IC50: 30 μM[3](--INVALID-LINK--)
In vitro Antiviral AssayVero E6IC50: 50 μM[3](--INVALID-LINK--)
SARS-CoV-2 RdRp RNA Replication Assay-IC50: 56 nM[4](--INVALID-LINK--)
Influenza A & B Viruses Neuraminidase Inhibition-Not specified[5](--INVALID-LINK--)
HIV-1 Cytopathic Effect PreventionMT-4Potency correlates with molecular weight[6](--INVALID-LINK--)

Mechanisms of Action and Affected Viral Life Cycle Stages

ATA exerts its antiviral effects by interfering with multiple stages of the viral life cycle. The primary mechanisms are detailed below.

Inhibition of Viral Attachment and Entry

ATA, being a polyanionic molecule, is proposed to bind to positively charged viral envelope glycoproteins. This interaction can sterically hinder the virus from docking onto host cell surface receptors, thereby preventing the initial attachment and subsequent entry into the host cell. This mechanism is suggested for a broad range of enveloped viruses.[7]

ATA blocks viral attachment by binding to glycoproteins. cluster_host Host Cell V Viral Glycoprotein (+) R Host Cell Receptor V->R Attachment ATA Aurintricarboxylic Acid (-) ATA->V

Caption: ATA Inhibition of Viral Attachment.

Inhibition of Viral Replication

ATA has been shown to inhibit the replication of various viruses by targeting key viral enzymes and cellular pathways essential for this process.

  • Inhibition of RNA-Dependent RNA Polymerase (RdRp): ATA is a potent inhibitor of the RdRp of SARS-CoV and SARS-CoV-2.[2][4] It is predicted to bind to the palm sub-domain of the enzyme, which contains the catalytic active sites, thereby blocking RNA synthesis.[8]

  • Inhibition of Reverse Transcriptase and RNase H: In the case of Hepatitis B Virus (HBV), a retrovirus, ATA inhibits the RNase H activity of the viral polymerase.[7] This disrupts the degradation of the RNA template from the RNA/DNA hybrid, which is a crucial step for the synthesis of the viral DNA genome. ATA is also known to inhibit the reverse transcriptase of HIV.[6]

  • Inhibition of Early Viral Gene Transcription: For Vaccinia virus, a DNA virus, ATA inhibits the early stages of viral replication by blocking early viral gene transcription. This effect is attributed to two mechanisms: the inhibition of the viral phosphatase H1L, which is required for the initiation of viral transcription, and the blockade of the phosphorylation of extracellular signal-regulated kinase 1/2 (ERK1/2), a cellular signaling pathway co-opted by the virus for its replication.[9]

ATA targets multiple enzymes and pathways to block viral replication. cluster_replication Viral Replication Inhibition by ATA RdRp Viral RdRp RNA_Synth Viral RNA Synthesis RdRp->RNA_Synth RT_RNaseH Reverse Transcriptase / RNase H DNA_Synth Viral DNA Synthesis RT_RNaseH->DNA_Synth H1L Viral Phosphatase (H1L) Early_Gene Early Gene Transcription H1L->Early_Gene ERK ERK1/2 Phosphorylation ERK->Early_Gene ATA Aurintricarboxylic Acid ATA->RdRp Inhibits ATA->RT_RNaseH Inhibits ATA->H1L Inhibits ATA->ERK Inhibits

Caption: ATA's Multi-target Inhibition of Viral Replication.

Inhibition of Viral Release

For influenza viruses, ATA has been shown to inhibit the neuraminidase enzyme.[5] Neuraminidase is crucial for the release of newly formed viral particles from the surface of an infected cell, preventing their aggregation and facilitating the spread of the infection. By inhibiting neuraminidase, ATA traps the progeny virions on the cell surface.

ATA inhibits neuraminidase, preventing viral release. cluster_release Viral Release Inf_Cell Infected Host Cell Virion Progeny Virion Inf_Cell->Virion Budding Released_Virion Released Virion Virion->Released_Virion Release NA Neuraminidase NA->Virion Cleaves sialic acid for release ATA Aurintricarboxylic Acid ATA->NA Inhibits

Caption: ATA Inhibition of Influenza Virus Release.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the antiviral effects of Aurintricarboxylic acid.

Plaque Reduction Assay

This assay is used to determine the concentration of an antiviral compound that inhibits the formation of plaques (zones of cell death) by a lytic virus.

a. Materials:

  • Confluent monolayer of susceptible host cells (e.g., Vero cells for SARS-CoV and Zika virus) in 6-well or 24-well plates.

  • Virus stock of known titer.

  • Aurintricarboxylic acid (ATA) stock solution.

  • Cell culture medium (e.g., MEM) with and without serum.

  • Overlay medium (e.g., medium containing 1% low-melting-point agarose or methylcellulose).

  • Fixative solution (e.g., 10% formalin).

  • Staining solution (e.g., 0.1% crystal violet in 20% ethanol).

b. Protocol:

  • Cell Seeding: Seed host cells in multi-well plates and incubate until they form a confluent monolayer.

  • Virus Dilution: Prepare serial dilutions of the virus stock in serum-free medium.

  • Infection: Remove the growth medium from the cell monolayers and infect the cells with a specific multiplicity of infection (MOI) of the virus. Incubate for 1 hour at 37°C to allow for viral adsorption.

  • ATA Treatment: During or after the adsorption period, remove the virus inoculum and add fresh medium containing various concentrations of ATA. Include an untreated virus control and a cell-only control.

  • Overlay: After the treatment incubation, remove the medium and add the overlay medium to each well. The overlay restricts the spread of progeny virions to adjacent cells, leading to the formation of distinct plaques.

  • Incubation: Incubate the plates at 37°C in a CO2 incubator for a period sufficient for plaque formation (typically 2-5 days, depending on the virus).

  • Plaque Visualization:

    • Fix the cells by adding the fixative solution and incubating for at least 30 minutes.

    • Remove the overlay and the fixative, and stain the cell monolayer with the staining solution for 15-30 minutes.

    • Gently wash the wells with water and allow them to dry.

  • Data Analysis: Count the number of plaques in each well. The percentage of plaque reduction is calculated relative to the untreated virus control. The EC50 value is determined by plotting the percentage of inhibition against the log of the ATA concentration and fitting the data to a dose-response curve.

Workflow for Plaque Reduction Assay. A Seed host cells to confluency B Infect with virus at specific MOI A->B C Treat with serial dilutions of ATA B->C D Add overlay medium C->D E Incubate for plaque formation D->E F Fix and stain cells E->F G Count plaques and calculate EC50 F->G

Caption: Plaque Reduction Assay Workflow.

Quantitative Real-Time RT-PCR (qRT-PCR)

This technique is used to quantify the amount of viral RNA in a sample, providing a measure of viral replication.

a. Materials:

  • RNA extraction kit.

  • Reverse transcriptase enzyme.

  • qPCR master mix containing DNA polymerase and dNTPs.

  • Virus-specific forward and reverse primers and a fluorescently labeled probe.

  • Real-time PCR instrument.

b. Protocol:

  • Sample Collection: Collect supernatant or cell lysates from virus-infected cells treated with or without ATA at various time points post-infection.

  • RNA Extraction: Extract total RNA from the samples using a commercial RNA extraction kit according to the manufacturer's instructions.

  • Reverse Transcription (RT): Synthesize complementary DNA (cDNA) from the extracted viral RNA using reverse transcriptase and a virus-specific primer or random hexamers.

  • qPCR:

    • Prepare a reaction mixture containing the qPCR master mix, virus-specific primers, and probe.

    • Add the synthesized cDNA to the reaction mixture.

    • Perform the qPCR reaction in a real-time PCR instrument. The cycling conditions typically include an initial denaturation step, followed by 40-45 cycles of denaturation, annealing, and extension.

  • Data Analysis: The instrument measures the fluorescence emitted by the probe in each cycle. The cycle threshold (Ct) value is the cycle number at which the fluorescence signal crosses a certain threshold. The relative or absolute quantification of viral RNA is determined by comparing the Ct values of the treated samples to those of the untreated controls, often normalized to a housekeeping gene.

Western Blotting

This method is used to detect and quantify specific viral proteins in a sample, providing an indication of viral protein synthesis.

a. Materials:

  • Cell lysis buffer.

  • Protein quantification assay (e.g., BCA assay).

  • SDS-PAGE gels and running buffer.

  • Transfer apparatus and buffer.

  • PVDF or nitrocellulose membrane.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibody specific to the viral protein of interest.

  • Horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Chemiluminescent substrate.

  • Imaging system.

b. Protocol:

  • Protein Extraction: Lyse the virus-infected cells (treated with or without ATA) using a suitable lysis buffer to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein quantification assay to ensure equal loading.

  • SDS-PAGE: Denature the protein samples and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using an electroblotting apparatus.

  • Blocking: Block the membrane with a blocking buffer for at least 1 hour to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody specific to the target viral protein overnight at 4°C or for 1-2 hours at room temperature.

  • Secondary Antibody Incubation: Wash the membrane to remove unbound primary antibody and then incubate it with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, add a chemiluminescent substrate to the membrane. The HRP enzyme on the secondary antibody will catalyze a reaction that produces light.

  • Imaging and Analysis: Capture the chemiluminescent signal using an imaging system. The intensity of the bands corresponding to the viral protein can be quantified using densitometry software and normalized to a loading control (e.g., β-actin or GAPDH).

Conclusion

Aurintricarboxylic acid is a promising broad-spectrum antiviral compound that acts on multiple stages of the viral life cycle. Its ability to inhibit viral entry, replication, and release makes it an attractive candidate for further drug development. The experimental protocols and mechanistic insights provided in this guide offer a comprehensive resource for researchers in the field of virology and antiviral drug discovery to further explore the therapeutic potential of ATA and its derivatives. The continued investigation into the precise molecular interactions of ATA with viral and host cell components will be crucial for optimizing its efficacy and safety profile.

References

The Polymerization of Aurin in Aqueous Solutions: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For: Researchers, scientists, and drug development professionals.

Abstract

Aurintricarboxylic acid (ATA), a triphenylmethane derivative, is well-documented for its wide range of biological activities, including antiviral, antibacterial, and anti-apoptotic properties. A critical aspect of its functionality is its propensity to readily polymerize in aqueous solutions. The resulting heterogeneous polymeric mixture, rather than the monomer, is largely responsible for its biological efficacy. This technical guide provides a comprehensive overview of the current understanding of Aurin polymerization in aqueous environments. It details the synthesis of the monomer, outlines key characterization techniques, and explores the signaling pathways modulated by its polymeric form. While extensive research has been conducted on the biological effects of polymeric ATA, it is important to note that specific quantitative data on the polymerization kinetics and detailed, standardized protocols for controlled polymerization in aqueous solutions are not extensively available in the public domain. This guide, therefore, synthesizes the available information to provide a foundational resource for researchers in this field.

Introduction to this compound and its Polymerization

Aurintricarboxylic acid is a polyaromatic carboxylic acid that has been recognized for its potent inhibitory effects on a variety of biological processes that involve protein-nucleic acid interactions.[1] Commercial preparations of ATA are not composed of a single molecular entity but rather a complex and heterogeneous mixture of polymers of varying molecular weights.[2] This heterogeneity is a direct result of the synthesis process and the inherent tendency of the ATA monomer to polymerize in aqueous solutions.[2]

The biological activity of ATA is directly correlated with its polymeric state; fractions with higher molecular weights have been shown to possess greater inhibitory potency, while low molecular weight fractions are often inactive. This underscores the importance of understanding and characterizing the polymeric nature of this compound for any research or drug development application.

Synthesis of Aurintricarboxylic Acid Monomer

While the focus of this guide is on the polymerization of this compound, the synthesis of the monomer is the essential first step. The following protocol is based on established methods for the synthesis of Aurintricarboxylic acid.[3][4]

Materials
  • Salicylic acid

  • Sodium nitrite (solid)

  • Concentrated sulfuric acid (H₂SO₄)

  • Formaldehyde solution (35-40%)

  • Ice

  • Deionized water

  • Short-necked flask

  • Mechanical stirrer

  • Ice-water bath

  • Filtration apparatus (e.g., Büchner funnel)

Experimental Protocol
  • Preparation of the Reaction Mixture: In a short-necked flask equipped with a mechanical stirrer and placed in an ice-water bath, add 10 mL of concentrated sulfuric acid.

  • Addition of Sodium Nitrite: With strong and continuous stirring, slowly add 1.428 g of solid sodium nitrite in small portions. The temperature should be carefully controlled to minimize the evolution of nitrogen oxides.

  • Addition of Salicylic Acid: Once the sodium nitrite has completely dissolved, add 2.857 g of salicylic acid in small portions over approximately 10 minutes, while maintaining vigorous stirring.

  • Dissolution: Continue stirring the mixture at 20 °C until all the salicylic acid has dissolved. The resulting solution should be viscous and have a light red to brown color.[3]

  • Addition of Formaldehyde: Cool the mixture to 0 °C using the ice-water bath. Slowly add 0.7 mL of a 35-40% formaldehyde solution, ensuring the temperature does not exceed 5 °C.[3] The reaction is typically complete shortly after the formaldehyde addition.

  • Precipitation: Add approximately 5 g of finely crushed ice to the reaction mixture, followed by 70 mL of ice water, all while maintaining strong stirring.[3]

  • Isolation and Purification: Continue stirring until the precipitated Aurintricarboxylic acid breaks down into small particles. Collect the solid product by suction filtration. Wash the solid several times with cold water.

  • Drying: Dry the purified Aurintricarboxylic acid at 40-50 °C. The expected yield is approximately 2.055 g (91%).[3]

Polymerization of this compound in Aqueous Solutions

This compound readily polymerizes in aqueous solutions. However, specific protocols to control the polymerization to achieve a desired molecular weight range are not well-documented in publicly available literature. The polymerization process is influenced by factors such as the concentration of the monomer, pH, and temperature.[2] It is understood that these polymers exist as a heterogeneous mixture of varying chain lengths.

Characterization of Polymeric this compound

Given the heterogeneous nature of polymeric this compound, proper characterization is crucial. A combination of techniques is typically employed to determine the molecular weight distribution and structural properties of the polymer mixture.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of polymers. For polymeric this compound, ¹³C-NMR can provide insights into the phenol-formaldehyde type structure.

General Sample Preparation for NMR:

  • Sample Quantity: For polymer samples, a higher concentration is often required compared to small molecules. Dissolve 10-50 mg of the polymeric this compound sample in approximately 0.6-1.0 mL of a suitable deuterated solvent.[5]

  • Solvent Selection: The choice of solvent is critical. Deuterated solvents such as DMSO-d₆ or D₂O can be used, depending on the solubility of the polymer fraction being analyzed. The solvent should not have signals that overlap with the signals of interest from the polymer.

  • Filtration: It is essential to filter the sample solution into the NMR tube to remove any particulate matter, which can adversely affect the spectral quality. A Pasteur pipette with a small plug of glass wool is commonly used for this purpose.[6][7]

  • Labeling: Clearly label the NMR tube before analysis.[8]

Gel Permeation Chromatography (GPC)

GPC, also known as size-exclusion chromatography (SEC), is a widely used technique to determine the molecular weight distribution of polymers. It separates molecules based on their hydrodynamic volume in solution.

General GPC Analysis Conditions:

  • Columns: A set of columns with different pore sizes is used to separate a wide range of molecular weights.

  • Mobile Phase: An appropriate solvent that dissolves the polymer well and is compatible with the GPC system. For aqueous GPC, buffered solutions are common.

  • Detector: A refractive index (RI) detector is commonly used for polymers. Multi-angle light scattering (MALS) and viscometer detectors can provide more detailed information about the absolute molecular weight and polymer conformation.

  • Calibration: The system is calibrated with polymer standards of known molecular weights (e.g., polystyrene or polyethylene glycol) to generate a calibration curve.

Light Scattering Techniques

Dynamic Light Scattering (DLS) and Static Light Scattering (SLS) are valuable for characterizing polymers in solution.

  • Dynamic Light Scattering (DLS): Measures the hydrodynamic radius of the polymers in solution by analyzing the fluctuations in scattered light intensity due to Brownian motion. This can provide information on the size distribution of the polymer particles.

  • Static Light Scattering (SLS): Measures the time-averaged intensity of scattered light to determine the weight-average molecular weight (Mw) of the polymers.

Signaling Pathways Modulated by Polymeric this compound

Polymeric Aurintricarboxylic acid exerts its biological effects by modulating several key intracellular signaling pathways. The following diagrams illustrate some of the well-documented interactions.

Jak2_STAT5_Pathway cluster_nucleus Cell Nucleus ATA Polymeric this compound (ATA) JAK2 JAK2 ATA->JAK2 Activates Receptor Cytokine Receptor STAT5 STAT5 JAK2->STAT5 Phosphorylates pSTAT5 p-STAT5 (Dimer) STAT5->pSTAT5 Dimerizes Nucleus Nucleus pSTAT5->Nucleus Translocates Gene_Expression Gene Expression (e.g., pim-1)

Caption: Polymeric this compound (ATA) activation of the Jak2/STAT5 signaling pathway.

MAPK_Pathway LPS Lipopolysaccharide (LPS) IKK IKK LPS->IKK ERK ERK LPS->ERK p38 p38 MAPK LPS->p38 ATA Polymeric this compound (ATA) ATA->IKK Inhibits ATA->ERK Inhibits ATA->p38 Inhibits NFkB NF-κB Activation IKK->NFkB AP1 AP-1 Activation ERK->AP1 p38->AP1 iNOS iNOS Gene Expression NFkB->iNOS AP1->iNOS

Caption: Inhibition of MAPK and NF-κB signaling by Polymeric this compound (ATA).

IGF1R_Pathway ATA Polymeric this compound (ATA) IGF1R IGF-I Receptor ATA->IGF1R Activates pIGF1R Phosphorylated IGF-IR IGF1R->pIGF1R IRS IRS-1/2 pIGF1R->IRS Shc Shc pIGF1R->Shc PI3K PI3K IRS->PI3K Erk Erk1/2 Shc->Erk Akt Akt PI3K->Akt Survival Cell Survival (Anti-apoptotic effect) Akt->Survival Erk->Survival

References

Aurintricarboxylic Acid (ATA): A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides an overview of the basic principles of using Aurintricarboxylic Acid (ATA) as a research tool. ATA is a polymeric aromatic compound with a broad range of biological activities, making it a versatile tool in various research fields, particularly in drug development. This guide will cover its core principles, quantitative data on its inhibitory activities, detailed experimental protocols, and visualizations of its effects on key signaling pathways.

Core Principles of ATA as a Research Tool

Aurintricarboxylic acid is a heterogeneous polymer that functions primarily as a potent inhibitor of protein-nucleic acid and protein-protein interactions.[1][2] Its mechanism of action involves competing with nucleic acids for binding to the active sites of proteins.[1] This inhibitory action is the basis for its wide-ranging biological effects, which include antiviral, anti-inflammatory, and anticancer activities.

ATA has been shown to inhibit a variety of enzymes, including ribonucleases, topoisomerase II, and viral polymerases.[3] It also modulates several signaling pathways, such as the Jak2/STAT5 pathway and the TWEAK-Fn14 pathway, and can inhibit apoptosis.[3][4] Its ability to interfere with these fundamental cellular processes makes it a valuable tool for studying their mechanisms and for identifying potential therapeutic targets.

Quantitative Data: Inhibitory Activities of ATA

The inhibitory potency of ATA varies depending on the target and the experimental conditions. The following table summarizes the half-maximal inhibitory concentrations (IC50) and inhibition constants (Ki) of ATA against various targets, as reported in the literature.

TargetAssay TypeIC50KiReference
P2X1 ReceptorsTwo-electrode voltage clamp electrophysiology8.6 nM-[5]
P2X3 ReceptorsTwo-electrode voltage clamp electrophysiology72.9 nM-[5]
Phosphofructokinase (PFK)Purified rabbit liver PFK inhibition assay0.2 µM-[6]
Cystathionine-γ-lyase (CSE)Enzyme inhibition assay0.6 µM-
miRNA function modifiermiRNA activity assay0.47 µM-
SARS-CoV-2 PLproEnzyme inhibition assay30 µM16 µM[1][2]
SARS-CoV-2 Antiviral ActivityIn vitro antiviral assay50 µM-[1][2]
SARS-CoV-2 RdRpRNA replication inhibition assay56 nM-

Experimental Protocols

This section provides detailed methodologies for key experiments involving ATA.

Enzyme Inhibition Assay (General Protocol)

This protocol can be adapted for various enzymes that interact with nucleic acids or other proteins.

Objective: To determine the inhibitory effect of ATA on the activity of a specific enzyme.

Materials:

  • Purified enzyme of interest

  • Substrate for the enzyme

  • Aurintricarboxylic Acid (ATA) stock solution

  • Assay buffer (specific to the enzyme)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a series of dilutions of the ATA stock solution in the assay buffer.

  • In a 96-well plate, add the enzyme and the different concentrations of ATA to the appropriate wells. Include a control well with the enzyme and buffer but no ATA.

  • Incubate the plate at the optimal temperature for the enzyme for a predetermined amount of time to allow for ATA binding.

  • Initiate the enzymatic reaction by adding the substrate to all wells.

  • Measure the enzyme activity over time using a microplate reader. The method of detection will depend on the substrate (e.g., absorbance, fluorescence).

  • Calculate the percentage of inhibition for each ATA concentration relative to the control.

  • Plot the percentage of inhibition against the ATA concentration to determine the IC50 value.

Antiviral Assay for SARS-CoV-2

This protocol describes how to assess the antiviral activity of ATA against SARS-CoV-2 in cell culture.

Objective: To determine the efficacy of ATA in inhibiting SARS-CoV-2 replication.

Materials:

  • Vero E6 cells

  • SARS-CoV-2 virus stock

  • Aurintricarboxylic Acid (ATA)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • MTT reagent for cytotoxicity assay

  • Reagents for plaque assay or RT-qPCR to quantify viral load

Procedure:

  • Cytotoxicity Assay:

    • Seed Vero E6 cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of ATA for 48 hours.

    • Perform an MTT assay to determine the concentration of ATA that is not toxic to the cells.[1]

  • Antiviral Assay:

    • Seed Vero E6 cells in a 96-well plate and grow to 80% confluency.

    • Infect the cells with SARS-CoV-2 at a specific multiplicity of infection (MOI), for example, 0.1, for 2 hours.[1]

    • After the incubation period, remove the virus inoculum and add fresh medium containing different non-toxic concentrations of ATA.[1][4]

    • Incubate the cells for 24-48 hours.

    • Collect the cell culture supernatant to quantify the viral load using a plaque assay or RT-qPCR.

    • Calculate the percentage of viral inhibition for each ATA concentration.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways inhibited by ATA and a general experimental workflow for its study.

TWEAK_Fn14_NFkB_Pathway TWEAK TWEAK Fn14 Fn14 Receptor TWEAK->Fn14 Binds TRAF2 TRAF2 Fn14->TRAF2 Recruits cIAP1 cIAP1 TRAF2->cIAP1 IKK_complex IKK Complex cIAP1->IKK_complex Activates IkB IκB IKK_complex->IkB Phosphorylates IKK_complex->IkB NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Translocates Gene_Expression Gene Expression (Inflammation, Invasion) ATA Aurintricarboxylic Acid (ATA) ATA->IKK_complex Inhibits

Caption: ATA inhibits the TWEAK-Fn14-NF-κB signaling pathway.

Experimental_Workflow Hypothesis Hypothesis Formulation (e.g., ATA inhibits Target X) In_Vitro In Vitro Assays Hypothesis->In_Vitro Cell_Based Cell-Based Assays Hypothesis->Cell_Based Enzyme_Assay Enzyme Inhibition Assay In_Vitro->Enzyme_Assay Binding_Assay Binding Assay (e.g., SPR, ITC) In_Vitro->Binding_Assay Data_Analysis Data Analysis (IC50, Ki determination) Enzyme_Assay->Data_Analysis Binding_Assay->Data_Analysis Signaling_Assay Signaling Pathway Analysis (e.g., Western Blot for p-NF-κB) Cell_Based->Signaling_Assay Functional_Assay Functional Assays (e.g., Viability, Migration) Cell_Based->Functional_Assay Signaling_Assay->Data_Analysis Functional_Assay->Data_Analysis Conclusion Conclusion & Further Studies Data_Analysis->Conclusion

Caption: General experimental workflow for studying ATA's effects.

References

Methodological & Application

Aurintricarboxylic Acid: Application Notes and Protocols for Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aurintricarboxylic acid (ATA) is a polyanionic, polymeric aromatic compound with a broad spectrum of biological activities. It is a versatile tool in cell culture experiments, primarily known for its potent inhibitory effects on protein-nucleic acid interactions, nuclease activity, and apoptosis. These properties make ATA a valuable reagent for researchers studying cellular processes such as programmed cell death, gene expression, and for the preservation of nucleic acids during extraction procedures. This document provides detailed application notes and protocols for the effective use of Aurintricarboxylic acid in various cell culture experiments.

Mechanism of Action

ATA exerts its effects through multiple mechanisms. Its polymeric structure is thought to mimic the phosphate backbone of nucleic acids, allowing it to competitively bind to the nucleic acid-binding sites of various proteins, thereby inhibiting their function.[1] This general mechanism underlies its ability to inhibit a wide range of enzymes that interact with DNA and RNA.

Key Applications in Cell Culture

  • Inhibition of Apoptosis: ATA can prevent or delay apoptosis in various cell types induced by a range of stimuli.[2][3] It is believed to achieve this by inhibiting endonucleases that are responsible for the characteristic DNA fragmentation observed during apoptosis.[4]

  • Nuclease Inhibition: ATA is a broad-spectrum inhibitor of nucleases, including DNases and RNases.[5] This makes it a useful additive during cell lysis and nucleic acid isolation to protect DNA and RNA from degradation.

  • Inhibition of Protein-Nucleic Acid Interactions: By competing with nucleic acids for binding to proteins, ATA can inhibit processes such as transcription and translation.[6][7] It has been shown to inhibit topoisomerase II and the attachment of viral RNA to ribosomes.[4][8]

  • Modulation of Signaling Pathways: ATA has been demonstrated to influence several signaling pathways, including the TWEAK-Fn14, NF-κB, and IGF-I receptor signaling pathways, often leading to downstream effects on cell survival, migration, and inflammation.[2][9][10][11]

Quantitative Data Summary

The following table summarizes the effective concentrations and IC50 values of Aurintricarboxylic acid for various applications and targets.

Application/TargetCell Type/SystemEffective Concentration / IC50Reference(s)
Apoptosis Inhibition
Growth factor deprivation-induced apoptosisMurine myeloid cell line (NSF-60)5 - 25 µM[3]
Sanguinarine-induced apoptosisK562 human erythroleukemia cells100 µM (pretreatment)[9]
Enzyme Inhibition
Topoisomerase IIPurified yeast enzymeIC50: ~75 nM[12]
Cystathionine-lyase (CSE)-IC50: 0.6 µM[9]
miRNA function modifier-IC50: 0.47 µM[9]
P2X1 Receptors (rP2X1R)-IC50: 8.6 nM[9][13]
P2X3 Receptors (rP2X3R)-IC50: 72.9 nM[9][13]
SARS-CoV-2 PLproIn vitro assayIC50: 30 µM[14]
Antiviral Activity
SARS-CoV-2 (in vitro)-IC50: 50 µM[14]
Protein Synthesis Inhibition
General protein synthesis-EC50: 17.6 µM[8]
Cell Proliferation (inhibition)
Cisplatin-resistant lung cancer cells (A549/DDP)A549/DDP1 mM and higher[12]

Experimental Protocols

Preparation of ATA Stock Solution

Proper preparation of the Aurintricarboxylic acid stock solution is critical for experimental success.

Materials:

  • Aurintricarboxylic acid (ammonium salt) powder

  • Dimethyl sulfoxide (DMSO) or 0.1 M NaOH

  • Sterile, nuclease-free microcentrifuge tubes

  • Sterile, nuclease-free water or phosphate-buffered saline (PBS)

Protocol:

  • To prepare a high-concentration stock solution, dissolve Aurintricarboxylic acid powder in DMSO to a final concentration of 10-20 mg/mL or in 0.1 M NaOH to 35 mg/mL.[1][9]

  • Vortex thoroughly until the powder is completely dissolved. The solution will have a reddish-brown color.

  • For a ready-to-use stock solution, a 10 mM stock in DMSO is often convenient.

  • Aliquot the stock solution into smaller, single-use volumes in sterile, nuclease-free microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[1][15]

  • When ready to use, thaw an aliquot and dilute it to the desired final concentration in your cell culture medium or buffer. Ensure the final concentration of the solvent (e.g., DMSO) is not toxic to your cells (typically <0.1%).

Protocol 1: Inhibition of Apoptosis in Cell Culture

This protocol describes a general method for using ATA to inhibit apoptosis induced by a stimulus such as growth factor withdrawal or a chemical inducer.

Materials:

  • Cells of interest cultured in appropriate medium

  • Apoptosis-inducing agent (e.g., staurosporine, etoposide) or growth factor-free medium

  • ATA stock solution (e.g., 10 mM in DMSO)

  • Phosphate-buffered saline (PBS)

  • Apoptosis detection kit (e.g., Annexin V-FITC/Propidium Iodide, TUNEL assay, or DNA laddering kit)

Procedure:

  • Cell Seeding: Plate cells at a suitable density in a multi-well plate and allow them to adhere overnight under normal growth conditions.

  • Induction of Apoptosis:

    • Growth Factor Withdrawal: Wash the cells with PBS and replace the growth medium with a serum-free or growth factor-deficient medium.

    • Chemical Induction: Treat the cells with a known apoptosis-inducing agent at a predetermined concentration.

  • ATA Treatment: Concurrently with the apoptotic stimulus, add ATA to the culture medium at a final concentration typically ranging from 5 µM to 100 µM.[3][9] A dose-response experiment is recommended to determine the optimal concentration for your specific cell type and apoptosis inducer. Include a vehicle control (medium with the same concentration of DMSO without ATA).

  • Incubation: Incubate the cells for a period appropriate for the apoptosis induction, typically ranging from 6 to 48 hours.

  • Assessment of Apoptosis:

    • DNA Laddering Assay: Harvest the cells and extract genomic DNA. Analyze the DNA by agarose gel electrophoresis. The characteristic "ladder" pattern of fragmented DNA should be present in the apoptosis-induced control and absent or significantly reduced in the ATA-treated cells.

    • Annexin V/PI Staining: Stain the cells with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol and analyze by flow cytometry. A reduction in the percentage of Annexin V-positive cells will indicate inhibition of apoptosis.

    • TUNEL Assay: Perform the TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay to detect DNA fragmentation in situ, following the manufacturer's instructions.

Protocol 2: Nuclease Inhibition During Cell Lysis and Nucleic Acid Isolation

This protocol outlines the use of ATA to prevent the degradation of DNA and RNA by endogenous nucleases during cell lysis.

Materials:

  • Cultured cells

  • Lysis buffer (specific to your nucleic acid isolation protocol)

  • ATA stock solution (e.g., 10 mM in DMSO or a water-based stock)

  • Standard nucleic acid isolation kit (for RNA or DNA)

Procedure:

  • Preparation of Lysis Buffer with ATA: Immediately before use, add ATA to your cell lysis buffer to a final concentration of 1 mM.[10] Mix well.

  • Cell Harvest: Harvest your cultured cells by centrifugation or by scraping, depending on the cell type.

  • Cell Lysis: Resuspend the cell pellet in the ATA-containing lysis buffer. Proceed with the lysis step as per your standard protocol (e.g., incubation on ice, vortexing).

  • Nucleic Acid Isolation: Continue with your standard protocol for DNA or RNA isolation. The presence of ATA in the initial lysis step will inhibit nucleases released from the cytoplasm and organelles, thereby protecting the integrity of your nucleic acids.

  • Assessment of Nucleic Acid Integrity: After isolation, assess the quality of your DNA or RNA.

    • For RNA: Analyze the RNA on a denaturing agarose gel or using a bioanalyzer. The presence of sharp 28S and 18S ribosomal RNA bands (for eukaryotic cells) indicates high integrity.

    • For DNA: Run the DNA on an agarose gel. High molecular weight DNA should appear as a tight band near the top of the gel, with minimal smearing.

Visualization of ATA's Influence on Cellular Pathways

The following diagrams illustrate the key signaling pathways and experimental workflows involving Aurintricarboxylic acid.

ATA_Apoptosis_Inhibition_Workflow Experimental Workflow for Assessing ATA's Anti-Apoptotic Effect cluster_setup Experimental Setup cluster_analysis Apoptosis Analysis cell_seeding Seed cells in multi-well plate induce_apoptosis Induce Apoptosis (e.g., Growth Factor Withdrawal) cell_seeding->induce_apoptosis ata_treatment Treat with ATA (5-100 µM) induce_apoptosis->ata_treatment Concurrent Treatment dna_ladder DNA Laddering Assay ata_treatment->dna_ladder Incubate (6-48h) annexin_v Annexin V/PI Staining (Flow Cytometry) ata_treatment->annexin_v Incubate (6-48h) tunel_assay TUNEL Assay ata_treatment->tunel_assay Incubate (6-48h)

Caption: Workflow for evaluating the anti-apoptotic effects of ATA.

ATA_Signaling_Pathways Signaling Pathways Modulated by Aurintricarboxylic Acid (ATA) cluster_tweak TWEAK-Fn14 Pathway cluster_igf IGF-I Receptor Pathway cluster_apoptosis Apoptosis Pathway TWEAK TWEAK Fn14 Fn14 TWEAK->Fn14 Binds TRAF2 TRAF2 Fn14->TRAF2 Activates NFkB NFkB TRAF2->NFkB Activates ATA_TWEAK->Fn14 ATA inhibits ATA_IGF ATA IGF1R IGF-I Receptor ATA_IGF->IGF1R Activates PI3K PI3K IGF1R->PI3K Promotes Akt Akt PI3K->Akt Promotes Cell_Survival Cell_Survival Akt->Cell_Survival Promotes Apoptotic_Stimulus Apoptotic Stimulus Endonucleases Endonucleases Apoptotic_Stimulus->Endonucleases DNA_Fragmentation DNA_Fragmentation Endonucleases->DNA_Fragmentation Causes Apoptosis Apoptosis DNA_Fragmentation->Apoptosis ATA_Apoptosis->Endonucleases ATA inhibits

Caption: ATA's modulation of key cellular signaling pathways.

Conclusion

Aurintricarboxylic acid is a multifaceted inhibitor with significant applications in cell culture research. Its ability to potently inhibit apoptosis, nuclease activity, and protein-nucleic acid interactions makes it an indispensable tool for a wide range of experimental contexts. By following the detailed protocols and understanding its mechanisms of action, researchers can effectively utilize ATA to protect biological samples, dissect cellular pathways, and advance drug discovery efforts. Careful optimization of working concentrations and treatment times is crucial for achieving desired experimental outcomes while minimizing potential off-target effects.

References

Aurin: A Detailed Protocol for the Inhibition of Protein Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Abstract

Aurin, a triphenylmethane dye, is a well-documented inhibitor of the initiation phase of protein synthesis. Its mechanism of action involves the prevention of messenger RNA (mRNA) attachment to the ribosome, a critical step for the commencement of translation. This document provides a comprehensive guide for the utilization of this compound (also known as Aurintricarboxylic Acid or ATA) as a protein synthesis inhibitor in various research applications. Detailed protocols for in vitro and cell-based assays are presented, along with data on effective concentrations and guidance for the preparation of stock solutions. Furthermore, this document includes visualizations of the protein synthesis initiation pathway and a general experimental workflow to aid in experimental design and execution.

Introduction

The precise regulation of protein synthesis is fundamental to cellular function, and its dysregulation is implicated in numerous diseases, including cancer and viral infections. Small molecule inhibitors of protein synthesis are invaluable tools for dissecting the mechanisms of translational control and for the development of novel therapeutic agents. This compound has been characterized as a potent inhibitor of the initiation stage of protein synthesis in both prokaryotic and eukaryotic systems.[1][2] Unlike other inhibitors that may target elongation or termination, this compound specifically interferes with the formation of the initiation complex by blocking the binding of mRNA to the 40S ribosomal subunit.[1][2] This specific mode of action makes this compound a useful tool for studying the consequences of impaired translation initiation.

Data Presentation

The effective concentration of this compound for inhibiting protein synthesis can vary depending on the experimental system. The following table summarizes reported concentration ranges for different applications. Researchers should perform dose-response experiments to determine the optimal concentration for their specific cell type or in vitro system.

Experimental SystemEffective Concentration RangeNotes
Mammalian Cell Culture0.05 - 0.8 mMA common starting range is 0.1 - 0.4 mM. Higher concentrations may lead to off-target effects or cytotoxicity.
Cell-Free Translation (E. coli)Up to 1000 µM (1 mM)The inhibitory effect is observed on the initiation steps of protein synthesis.
Cell-Free Translation (Rabbit Reticulocyte)VariesEffective at concentrations that do not prevent chain elongation. Specific optimal concentrations should be determined empirically.

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

  • This compound (Aurintricarboxylic acid, ammonium salt)

  • Dimethyl sulfoxide (DMSO) or Ethanol (ACS grade or higher)

  • Sterile, nuclease-free microcentrifuge tubes

  • Vortex mixer

Protocol:

  • Weighing: Carefully weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Dissolving: Add the appropriate volume of DMSO or ethanol to achieve the desired stock concentration (e.g., 100 mM).

  • Mixing: Vortex the tube thoroughly until the this compound is completely dissolved. The solution should be a deep red color.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for up to 6 months. For short-term storage (up to 1 month), -20°C is also suitable.

Note: While this compound can be dissolved directly in aqueous buffers, these solutions are not recommended for long-term storage.

Protocol 1: In Vitro Protein Synthesis Inhibition Assay using a Cell-Free Translation System

This protocol describes a general method for assessing the inhibitory effect of this compound on protein synthesis using a commercially available cell-free translation system (e.g., Rabbit Reticulocyte Lysate or E. coli S30 extract) and a reporter construct (e.g., Luciferase).

Materials:

  • Cell-Free Translation System (e.g., Rabbit Reticulocyte Lysate Kit)

  • Reporter mRNA (e.g., Luciferase mRNA)

  • This compound stock solution (e.g., 100 mM in DMSO)

  • Nuclease-free water

  • Amino acid mixture (provided with the kit)

  • Luciferase assay reagent

  • Luminometer

  • 96-well white, flat-bottom plates

Protocol:

  • Reaction Setup: On ice, prepare the in vitro translation reactions in nuclease-free microcentrifuge tubes. A typical reaction mixture includes:

    • Cell-free lysate

    • Amino acid mixture

    • Reporter mRNA

    • Nuclease-free water to the final volume

  • This compound Addition: Add varying concentrations of this compound to the reaction mixtures. Include a vehicle control (DMSO or ethanol) without this compound. It is recommended to perform a serial dilution of the this compound stock solution to test a range of final concentrations (e.g., 10 µM to 1 mM).

  • Incubation: Incubate the reaction mixtures at the temperature and for the duration recommended by the manufacturer of the cell-free translation system (typically 60-90 minutes at 30°C).

  • Luciferase Assay: Following incubation, add the luciferase assay reagent to each reaction according to the manufacturer's instructions.

  • Measurement: Measure the luminescence of each sample using a luminometer.

  • Data Analysis: Calculate the percentage of protein synthesis inhibition for each this compound concentration relative to the vehicle control. Plot the percentage of inhibition against the this compound concentration to determine the IC50 value.

Protocol 2: Cell-Based Protein Synthesis Inhibition Assay using the SUnSET Method

The Surface Sensing of Translation (SUnSET) assay is a non-radioactive method to monitor global protein synthesis in cultured cells by detecting the incorporation of puromycin, an aminoacyl-tRNA analog, into nascent polypeptide chains.

Materials:

  • Cultured cells of interest

  • Complete cell culture medium

  • This compound stock solution (e.g., 100 mM in DMSO)

  • Puromycin solution (e.g., 10 mg/mL in water)

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels and electrophoresis apparatus

  • Western blotting apparatus and reagents

  • Anti-puromycin primary antibody

  • Horseradish peroxidase (HRP)-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system for Western blots

Protocol:

  • Cell Seeding: Seed cells in a multi-well plate at a density that will result in 70-80% confluency on the day of the experiment.

  • This compound Treatment: Treat the cells with varying concentrations of this compound (e.g., 50 µM to 500 µM) in complete culture medium for a predetermined time (e.g., 1-4 hours). Include a vehicle control (DMSO).

  • Puromycin Pulse: Add puromycin to each well to a final concentration of 1-10 µg/mL. The optimal concentration and incubation time for the puromycin pulse should be determined empirically for each cell line (typically 10-30 minutes).

  • Cell Lysis: After the puromycin pulse, wash the cells twice with ice-cold PBS and then lyse the cells with ice-cold lysis buffer.

  • Protein Quantification: Determine the protein concentration of each cell lysate using a BCA protein assay.

  • Western Blotting:

    • Normalize the protein concentration of all samples.

    • Separate the proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).

    • Incubate the membrane with an anti-puromycin primary antibody.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Data Analysis: Quantify the band intensity of the puromycin signal for each sample. Normalize the puromycin signal to a loading control (e.g., β-actin or GAPDH). Calculate the percentage of protein synthesis inhibition for each this compound concentration relative to the vehicle control.

Mandatory Visualizations

Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK Binds PI3K PI3K RTK->PI3K Activates Akt Akt PI3K->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates 4EBP1 4E-BP1 mTORC1->4EBP1 Inhibits (P) eIF4E eIF4E 4EBP1->eIF4E Inhibits binding to eIF4G eIF4F_complex eIF4F Complex (eIF4E, eIF4A, eIF4G) eIF4E->eIF4F_complex Forms mRNA mRNA eIF4F_complex->mRNA Binds 5' cap Ribosome 40S Ribosome Protein_Synthesis Protein Synthesis Ribosome->Protein_Synthesis Initiates mRNA->Ribosome Recruits This compound This compound This compound->Ribosome Inhibits mRNA attachment

Caption: PI3K/Akt/mTOR signaling pathway regulating protein synthesis initiation.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Prepare_this compound Prepare this compound Stock Solution Treat_Cells Treat with this compound (Dose-Response) Prepare_this compound->Treat_Cells Culture_Cells Culture Cells or Prepare Cell-Free System Culture_Cells->Treat_Cells Assay_Protein_Synthesis Assay for Protein Synthesis Inhibition Treat_Cells->Assay_Protein_Synthesis Quantify_Results Quantify Results Assay_Protein_Synthesis->Quantify_Results Determine_IC50 Determine IC50 Quantify_Results->Determine_IC50

References

Application Notes and Protocols for Viral Replication Assays with Aurintricarboxylic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aurintricarboxylic acid (ATA) is a polymeric aromatic compound that has demonstrated broad-spectrum antiviral activity against a variety of DNA and RNA viruses. Its mechanism of action is multifaceted, primarily involving the inhibition of viral and cellular enzymes essential for viral replication. ATA has been shown to be a potent inhibitor of viral polymerases, including RNA-dependent RNA polymerase (RdRp) and reverse transcriptase, by preventing the binding of nucleic acids to the enzyme.[1][2][3] Additionally, ATA can interfere with virus-host cell interactions and modulate cellular signaling pathways, such as the extracellular signal-regulated kinase (ERK) pathway, which are hijacked by some viruses for their replication.[1]

These application notes provide detailed protocols for conducting key viral replication assays—the Plaque Reduction Assay, the 50% Tissue Culture Infectious Dose (TCID50) Assay, and a qPCR-based Viral Load Assay—to evaluate the antiviral efficacy of Aurintricarboxylic acid.

Data Presentation

Table 1: In Vitro Antiviral Activity of Aurintricarboxylic Acid (ATA) Against Various Viruses
Virus FamilyVirusAssay TypeCell LineIC50 / EC50Reference
CoronaviridaeSARS-CoVPlaque AssayVero>1000-fold inhibition at 0.8 mg/mL[4]
CoronaviridaeSARS-CoV-2RdRp Inhibition Assay-IC50 = 56 nM[3][5]
FlaviviridaeZika Virus (ZIKV)CPE InhibitionVeroIC50 = 13.87 ± 1.09 µM[6]
FlaviviridaeZika Virus (ZIKV)CPE InhibitionA549IC50 = 33.33 ± 1.13 µM[6]
PoxviridaeVaccinia Virus-HeLa, Huh7, AD293-[1][2]
HepadnaviridaeHepatitis B Virus (HBV)qPCRHepG2-
PicornaviridaeEnterovirus 71 (EV71)Plaque ReductionRDEC50 = 2.9 µM
RetroviridaeHIV-1Reverse Transcriptase Assay--

Experimental Protocols

Plaque Reduction Assay with Aurintricarboxylic Acid

This assay determines the concentration of ATA required to reduce the number of viral plaques by 50% (EC50).

Materials:

  • Confluent monolayer of susceptible host cells in 6-well or 12-well plates

  • Virus stock of known titer (PFU/mL)

  • Aurintricarboxylic acid (ATA) stock solution (e.g., 10 mg/mL in sterile water or DMSO)

  • Culture medium (e.g., DMEM, MEM) with and without serum

  • Overlay medium (e.g., 1% methylcellulose or agarose in culture medium)

  • Fixing solution (e.g., 10% formaldehyde in PBS)

  • Staining solution (e.g., 0.1% crystal violet in 20% ethanol)

  • Phosphate-buffered saline (PBS)

Protocol:

  • Cell Seeding: Seed host cells in 6-well or 12-well plates to form a confluent monolayer on the day of infection.

  • Compound Preparation: Prepare serial dilutions of ATA in serum-free culture medium to achieve final concentrations ranging from sub-inhibitory to complete inhibition (e.g., 0.1 µM to 100 µM, based on expected potency). Include a "no drug" (vehicle control) and a "cell control" (no virus, no drug) well.

  • Infection: Aspirate the culture medium from the cell monolayers. Infect the cells with a dilution of virus stock calculated to produce 50-100 plaques per well. Incubate for 1 hour at 37°C to allow for viral adsorption.

  • ATA Treatment: After the adsorption period, aspirate the viral inoculum. Gently wash the monolayer with PBS. Add the prepared dilutions of ATA (or vehicle control) in overlay medium to the respective wells.

  • Incubation: Incubate the plates at 37°C in a CO2 incubator for a period sufficient for plaque formation (typically 2-5 days, depending on the virus).

  • Plaque Visualization:

    • Aspirate the overlay medium.

    • Fix the cells with the fixing solution for at least 30 minutes.

    • Discard the fixative and stain the cells with the staining solution for 15-30 minutes.

    • Gently wash the plates with water and allow them to air dry.

  • Data Analysis:

    • Count the number of plaques in each well.

    • Calculate the percentage of plaque reduction for each ATA concentration relative to the vehicle control wells.

    • Plot the percentage of inhibition against the log of the ATA concentration and determine the EC50 value using non-linear regression analysis.

TCID50 Assay with Aurintricarboxylic Acid

This assay measures the ability of ATA to inhibit the cytopathic effect (CPE) of a virus.

Materials:

  • Host cells susceptible to the virus

  • 96-well microtiter plates

  • Virus stock

  • Aurintricarboxylic acid (ATA) stock solution

  • Culture medium

  • Staining solution (e.g., crystal violet) or a cell viability assay reagent (e.g., MTT, XTT)

Protocol:

  • Cell Seeding: Seed host cells into a 96-well plate at a density that will result in a confluent monolayer after 24 hours.

  • Compound and Virus Preparation:

    • Prepare serial dilutions of ATA in culture medium.

    • Prepare 10-fold serial dilutions of the virus stock.

  • Infection and Treatment:

    • Aspirate the medium from the cells.

    • Add the prepared ATA dilutions to the wells.

    • Immediately add a standard amount of virus (e.g., 100 TCID50) to each well, except for the cell control and cytotoxicity control wells.

    • Include the following controls: virus control (virus, no drug), cell control (no virus, no drug), and cytotoxicity control (cells with each ATA concentration, no virus).

  • Incubation: Incubate the plate at 37°C in a CO2 incubator for 3-7 days, or until CPE is clearly visible in the virus control wells.

  • CPE Assessment:

    • Observe the wells for CPE under a microscope and score each well as positive or negative for CPE.

    • Alternatively, quantify cell viability using a colorimetric assay (e.g., MTT).

  • Data Analysis:

    • For microscopic observation, calculate the TCID50 using the Reed-Muench or Spearman-Kärber method for the treated and untreated wells. The antiviral activity is expressed as the reduction in viral titer.

    • For viability assays, calculate the percentage of cell protection for each ATA concentration and determine the EC50.

qPCR-Based Viral Load Assay with Aurintricarboxylic Acid

This assay quantifies the effect of ATA on the production of viral nucleic acids.

Materials:

  • Host cells in 24-well or 48-well plates

  • Virus stock

  • Aurintricarboxylic acid (ATA) stock solution

  • Culture medium

  • RNA/DNA extraction kit

  • Reverse transcriptase (for RNA viruses)

  • qPCR master mix

  • Virus-specific primers and probe

  • qPCR instrument

Protocol:

  • Cell Seeding and Infection: Seed cells and infect them with the virus as described in the plaque reduction assay.

  • ATA Treatment: After viral adsorption, add serial dilutions of ATA in culture medium to the infected cells.

  • Incubation: Incubate the plates for a defined period (e.g., 24, 48, or 72 hours).

  • Nucleic Acid Extraction:

    • Harvest the cell supernatant to measure extracellular viral load or lyse the cells to measure intracellular viral nucleic acids.

    • Extract viral RNA or DNA using a suitable commercial kit.

  • Reverse Transcription (for RNA viruses): Synthesize cDNA from the extracted RNA using a reverse transcriptase.

  • qPCR:

    • Set up the qPCR reaction with the qPCR master mix, virus-specific primers and probe, and the extracted nucleic acid/cDNA.

    • Run the qPCR program on a real-time PCR instrument.

    • Include a standard curve of known concentrations of viral nucleic acid to enable absolute quantification.

  • Data Analysis:

    • Determine the viral copy number in each sample from the standard curve.

    • Calculate the percentage of reduction in viral load for each ATA concentration compared to the vehicle control.

    • Determine the EC50 value by plotting the percentage of inhibition against the log of the ATA concentration.

Mandatory Visualizations

experimental_workflow cluster_setup Assay Setup cluster_infection Infection & Treatment cluster_incubation Incubation cluster_analysis Data Analysis cell_seeding Seed Host Cells infection Infect Cells cell_seeding->infection compound_prep Prepare ATA Dilutions treatment Add ATA compound_prep->treatment virus_prep Prepare Virus Dilutions virus_prep->infection infection->treatment incubation Incubate treatment->incubation plaque_assay Plaque Assay incubation->plaque_assay tcid50_assay TCID50 Assay incubation->tcid50_assay qpcr_assay qPCR Assay incubation->qpcr_assay

Caption: General experimental workflow for viral replication assays with ATA.

signaling_pathway cluster_virus Viral Infection cluster_cell Host Cell cluster_erk ERK Pathway cluster_replication Viral Replication Virus Virus MEK MEK Virus->MEK Activates ERK ERK MEK->ERK Phosphorylates Elk1 Elk-1 ERK->Elk1 Phosphorylates Egr1 egr-1 Expression Elk1->Egr1 Induces Replication Viral Genome Replication Egr1->Replication Supports Viral_Polymerase Viral Polymerase (RdRp/RT) Viral_Polymerase->Replication Mediates ATA Aurintricarboxylic Acid (ATA) ATA->MEK Inhibits ATA->Viral_Polymerase Inhibits

Caption: Proposed mechanism of ATA's antiviral action.

References

Determining the Effective Concentration of Aurin for Apoptosis Inhibition: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aurin, specifically Aurintricarboxylic acid (ATA), is a polyanionic, aromatic compound that has demonstrated significant potential in inhibiting apoptosis across various cell types. Its mechanism of action is multifaceted, extending beyond its initial recognition as a nuclease inhibitor. This document provides detailed application notes and protocols for determining the effective concentration of ATA for apoptosis inhibition. It includes a summary of reported effective concentrations, detailed methodologies for key experiments, and visual representations of the signaling pathways involved and experimental workflows.

Introduction

Apoptosis, or programmed cell death, is a critical physiological process. Its dysregulation is implicated in a multitude of diseases, including cancer and neurodegenerative disorders. Consequently, the identification and characterization of apoptosis inhibitors are of significant interest in drug discovery and development. Aurintricarboxylic acid (ATA) has emerged as a promising agent that prevents apoptotic cell death in a variety of cell systems.[1][2][3] This document serves as a comprehensive guide for researchers to effectively determine the optimal concentration of ATA for their specific cellular models of apoptosis.

Quantitative Data Summary

The effective concentration of Aurintricarboxylic acid for apoptosis inhibition can vary depending on the cell type and the apoptosis-inducing stimulus. The following table summarizes reported effective concentrations from various studies.

Cell LineApoptosis InducerEffective ATA ConcentrationNotesReference
NSF-60 (murine myeloid)Growth factor deprivation5 - 25 µMInhibited DNA fragmentation and increased cell survival. At 25 µM, ATA also supported proliferation.[3]
MDA-231 (human breast cancer)Cycloheximide, Ricin, Adriamycin100 µg/mLATA was a more potent anti-apoptotic agent than IGF-1 in this model.
K562 (human erythroleukemia)SanguinarineNot specified (used as a pre-treatment)Almost completely inhibited sanguinarine-induced apoptosis.[4]
CHO (Chinese Hamster Ovary)Serum-free conditionsNot specified (stimulated proliferation)Maintained viability and improved lactate performance in late-stage fed-batch culture.[5]
Alveolar epithelial cellsCigarette smoke extractNot specified (used as a treatment)Attenuated chromatin condensation, fragmentation, and cellular apoptosis.[6]

Signaling Pathways Modulated by Aurintricarboxylic Acid

The anti-apoptotic effect of ATA is primarily mediated through the activation of the Insulin-like Growth Factor-1 Receptor (IGF-1R) signaling pathway.[1][2] ATA binds to the extracellular domain of the IGF-1R, mimicking the effect of IGF-1 and triggering a downstream signaling cascade. This leads to the activation of two major pro-survival pathways: the Phosphoinositide 3-kinase (PI3K)/Akt pathway and the Mitogen-activated protein kinase (MAPK)/Erk pathway.

A key downstream target of these pathways is the pro-apoptotic Bcl-2 family member, BAD. Phosphorylation of BAD by Akt and other kinases leads to its sequestration in the cytoplasm, preventing it from interacting with and inhibiting anti-apoptotic Bcl-2 family members at the mitochondria. This ultimately leads to the inhibition of the intrinsic apoptotic pathway.

The following diagram illustrates the signaling pathway activated by ATA to inhibit apoptosis.

ATA_Apoptosis_Inhibition_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm ATA Aurintricarboxylic Acid (ATA) IGF1R IGF-1 Receptor ATA->IGF1R Binds and Activates IRS IRS-1/2 IGF1R->IRS Phosphorylates PI3K PI3K IRS->PI3K Grb2 Grb2/Sos IRS->Grb2 Akt Akt PI3K->Akt BAD BAD Akt->BAD Phosphorylates Ras Ras Grb2->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK Erk Erk1/2 MEK->Erk Erk->BAD Phosphorylates Bcl2 Bcl-2/Bcl-xL Apoptosis Apoptosis Bcl2->Apoptosis Inhibits BAD->Bcl2 Inhibits

Caption: ATA-mediated activation of the IGF-1R signaling pathway leading to apoptosis inhibition.

Experimental Protocols

To determine the effective concentration of ATA for apoptosis inhibition in a specific experimental system, a dose-response analysis should be performed using a range of ATA concentrations. The following are detailed protocols for key assays to assess apoptosis.

Experimental Workflow

The general workflow for determining the effective concentration of ATA involves cell culture, induction of apoptosis, treatment with a range of ATA concentrations, and subsequent analysis of cell viability and apoptosis markers.

Experimental_Workflow cluster_assays Apoptosis Assays start Start: Seed Cells induce_apoptosis Induce Apoptosis (e.g., serum starvation, chemical treatment) start->induce_apoptosis treat_ata Treat with varying concentrations of ATA induce_apoptosis->treat_ata incubate Incubate for a defined period treat_ata->incubate harvest Harvest Cells incubate->harvest analyze Analyze Apoptosis harvest->analyze mt_assay MTT Assay (Cell Viability) analyze->mt_assay annexin_v Annexin V/PI Staining (Flow Cytometry) analyze->annexin_v dna_frag DNA Fragmentation (Gel Electrophoresis) analyze->dna_frag end End: Determine EC50 mt_assay->end annexin_v->end dna_frag->end

References

Revolutionizing Drug Discovery: Utilizing the TAZ-TEAD AlphaLISA Assay with Aurintricarboxylic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract

The interaction between the transcriptional coactivator TAZ and the transcription factor TEAD is a critical node in the Hippo signaling pathway, which is frequently dysregulated in various cancers.[1][2][3] This aberrant signaling promotes cell proliferation and survival, making the TAZ-TEAD interaction an attractive target for therapeutic intervention.[1][2] This document provides a detailed protocol for utilizing the TAZ-TEAD AlphaLISA® (Amplified Luminescent Proximity Homogeneous Assay) platform for the identification and characterization of small molecule inhibitors, featuring Aurintricarboxylic acid (ATA) as a model compound.[1][4] ATA has been identified as a potent disruptor of the TAZ-TEAD complex through a high-throughput screen using this assay.[1][5][6]

Introduction

The Hippo signaling pathway is a key regulator of organ size and tissue homeostasis.[2][7] Its downstream effectors, YAP and TAZ, are transcriptional co-activators that, when activated, translocate to the nucleus and bind to TEAD transcription factors to drive the expression of genes involved in cell proliferation and apoptosis inhibition.[8][9] In many cancers, the Hippo pathway is inactivated, leading to the constitutive activation of YAP/TAZ-TEAD-mediated transcription.[1][2] Therefore, inhibiting the protein-protein interaction between TAZ and TEAD presents a promising strategy for cancer therapy.[1][6]

The AlphaLISA technology offers a sensitive, bead-based, no-wash immunoassay platform for studying biomolecular interactions.[10][11][12] The assay relies on the proximity of Donor and Acceptor beads.[13][14] When a biological interaction brings the beads close together, a cascade of chemical reactions is initiated upon laser excitation of the Donor bead, resulting in a luminescent signal from the Acceptor bead.[10][11][14] This platform is highly amenable to high-throughput screening (HTS) for the discovery of novel inhibitors.

Aurintricarboxylic acid (ATA) is a polymeric aromatic compound known to inhibit protein-nucleic acid interactions.[15][16][17] Recent studies have demonstrated its efficacy in disrupting the TAZ-TEAD protein-protein interaction, highlighting its potential as a lead compound for drug development.[1][4] ATA was shown to bind to the TEAD surface at interface 3, thereby acting as a canonical disruptor of the TAZ-TEAD complex.[1][4]

Signaling Pathway and Assay Principle

To understand the context of the TAZ-TEAD interaction, a simplified diagram of the Hippo signaling pathway is presented below.

Hippo_Pathway Upstream_Signals Upstream Signals (Cell-Cell Contact, Mechanical Cues) MST1_2 MST1/2 Upstream_Signals->MST1_2 Activates LATS1_2 LATS1/2 MST1_2->LATS1_2 Phosphorylates SAV1 SAV1 SAV1->MST1_2 YAP_TAZ YAP/TAZ (Nuclear) LATS1_2->YAP_TAZ Phosphorylates MOB1 MOB1 MOB1->LATS1_2 YAP_TAZ_p p-YAP/TAZ (Cytoplasmic) Degradation 14-3-3 Binding & Cytoplasmic Sequestration/ Degradation YAP_TAZ_p->Degradation TEAD TEAD YAP_TAZ->TEAD Binds Target_Genes Target Gene Expression (Proliferation, Survival) TEAD->Target_Genes Activates AlphaLISA_Workflow Start Start: Prepare Reagents Add_Proteins Add His-TAZ and FLAG-TEAD4 to Assay Plate Start->Add_Proteins Add_Compound Add Aurintricarboxylic Acid (ATA) or other test compounds Add_Proteins->Add_Compound Incubate1 Incubate Add_Compound->Incubate1 Add_Beads Add Anti-FLAG Acceptor Beads and Streptavidin Donor Beads Incubate1->Add_Beads Incubate2 Incubate in the Dark Add_Beads->Incubate2 Read_Plate Read Plate on Alpha-compatible Plate Reader (615 nm) Incubate2->Read_Plate Analyze Analyze Data: Determine IC50 Read_Plate->Analyze

References

Application Notes: Utilizing Aurin Tricarboxylic Acid to Elucidate Protein-Protein Interactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aurin Tricarboxylic Acid (ATA) is a polyanionic, polyphenolic compound that has been widely recognized as a potent inhibitor of protein-protein interactions (PPIs). Its ability to interfere with the association of various protein complexes makes it a valuable tool for researchers studying the intricacies of cellular signaling pathways and for professionals in the field of drug development seeking to validate new therapeutic targets. These application notes provide detailed protocols and data for utilizing ATA to study two distinct and significant protein-protein interactions: the oncogenic TAZ-TEAD transcriptional complex and the critical interaction between von Willebrand Factor (vWF) and platelet glycoprotein Ib (GPIb) in hemostasis.

Section 1: Interrogating the TAZ-TEAD Interaction in the Hippo Signaling Pathway

The transcriptional co-activator with PDZ-binding motif (TAZ) and its interaction with the TEA Domain (TEAD) family of transcription factors are key components of the Hippo signaling pathway, which plays a crucial role in organ size control and tumorigenesis. Dysregulation of this pathway and the subsequent activation of the TAZ-TEAD complex are implicated in various cancers. ATA has been identified as a disruptor of the TAZ-TEAD interaction, making it an excellent tool for studying the functional consequences of this inhibition.[1]

Signaling Pathway Diagram

Hippo_Signaling_Pathway cluster_extracellular Extracellular Signals cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cell-Cell Contact Cell-Cell Contact MST1_2 MST1/2 Cell-Cell Contact->MST1_2 Mechanical Stress Mechanical Stress LATS1_2 LATS1/2 Mechanical Stress->LATS1_2 MST1_2->LATS1_2 phosphorylates SAV1 SAV1 SAV1->MST1_2 activates YAP_TAZ YAP/TAZ LATS1_2->YAP_TAZ phosphorylates MOB1 MOB1 MOB1->LATS1_2 activates TEAD TEAD YAP_TAZ->TEAD binds YAP_TAZ_P p-YAP/TAZ (Inactive) Degradation Ubiquitination & Degradation YAP_TAZ_P->Degradation Gene_Expression Target Gene Expression (Proliferation, Anti-apoptosis) TEAD->Gene_Expression promotes This compound This compound Tricarboxylic Acid This compound->TEAD inhibits binding

Hippo Signaling Pathway and the TAZ-TEAD interaction.
Experimental Protocols

This protocol describes a high-throughput screening method to identify inhibitors of the TAZ-TEAD protein-protein interaction.

Materials:

  • His-tagged TAZ protein

  • FLAG-tagged TEAD4 protein

  • AlphaLISA anti-His Acceptor beads (PerkinElmer)

  • AlphaLISA Streptavidin Donor beads (PerkinElmer)

  • Biotinylated anti-FLAG antibody

  • Assay Buffer: 25 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% BSA

  • This compound Tricarboxylic Acid (ATA) stock solution (in DMSO)

  • 384-well white microplates (e.g., PerkinElmer ProxiPlate)

  • Alpha-compatible plate reader (e.g., PerkinElmer EnSpire)

Procedure:

  • Prepare a master mix of His-TAZ (final concentration 10 nM) and FLAG-TEAD4 (final concentration 15 nM) in assay buffer.

  • Dispense 5 µL of the protein master mix into each well of a 384-well plate.

  • Add 50 nL of ATA at various concentrations (or control compounds) to the wells. For a dose-response curve, a 10-point, 3-fold serial dilution starting from 100 µM is recommended.

  • Incubate for 30 minutes at room temperature.

  • Prepare a master mix of anti-His Acceptor beads (final concentration 20 µg/mL) and biotinylated anti-FLAG antibody (final concentration 20 nM) in assay buffer.

  • Add 5 µL of the acceptor bead/antibody mix to each well.

  • Incubate for 60 minutes at room temperature in the dark.

  • Prepare a solution of Streptavidin Donor beads (final concentration 40 µg/mL) in assay buffer.

  • Add 10 µL of the donor bead solution to each well.

  • Incubate for 60 minutes at room temperature in the dark.

  • Read the plate on an Alpha-compatible plate reader at an excitation of 680 nm and emission of 615 nm.

This assay confirms the disruption of the TAZ-TEAD complex by measuring the change in polarization of a fluorescently labeled peptide.

Materials:

  • Human TEAD4 protein (amino acids 217-434)

  • Carboxyfluorescein-labeled TAZ peptide probe (e.g., human TAZ 23-57)

  • Assay Buffer: 20 mM Tris pH 8.0, 150 mM NaCl

  • This compound Tricarboxylic Acid (ATA) stock solution (in DMSO)

  • Black, low-volume 384-well microplates

  • Plate reader with fluorescence polarization capabilities

Procedure:

  • Prepare a solution of 350 nM TEAD4 and 25 nM TAZ peptide probe in assay buffer.

  • Dispense 10 µL of the TEAD4/probe solution into each well of a 384-well plate.

  • Add 10 µL of ATA at various concentrations (typically ranging from 0 to 150 µM) to the wells.

  • Incubate the mixture at 25°C for 20 minutes.

  • Measure the fluorescence polarization using a plate reader.

SPR is used to measure the direct binding of ATA to TEAD.

Materials:

  • Human TEAD4 protein (YAP/TAZ-binding domain, amino acids 217-434)

  • CM5 sensor chip (Cytiva)

  • Amine coupling kit (Cytiva)

  • Immobilization Buffer: 10 mM acetate buffer, pH 5.0

  • Running Buffer: 20 mM Tris pH 8.0, 150 mM NaCl, 1.5% DMSO

  • This compound Tricarboxylic Acid (ATA) solutions at various concentrations in running buffer

  • SPR instrument (e.g., Biacore)

Procedure:

  • Deacylate the TEAD4 protein as it is post-translationally palmitoylated.

  • Immobilize the deacylated TEAD4 onto a CM5 sensor chip using standard amine coupling chemistry.

  • Pass various concentrations of ATA in running buffer over the reference cell and the cell with immobilized TEAD4.

  • Record the resonance responses.

  • Analyze the data to determine binding affinity.

This assay measures the ability of ATA to inhibit TAZ-TEAD-dependent transcriptional activity in cells.

Materials:

  • HEK293 cells

  • TEAD luciferase reporter plasmid (e.g., 8xGTIIC-luciferase)

  • Expression plasmid for an activated form of TAZ (e.g., TAZ-CAMTA1 fusion protein)

  • Control vector (empty vector)

  • Transfection reagent

  • Cell culture medium and supplements

  • This compound Tricarboxylic Acid (ATA)

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Co-transfect HEK293 cells with the TEAD luciferase reporter plasmid and either the activated TAZ expression plasmid or an empty vector control.

  • After 24 hours, treat the cells with various concentrations of ATA or a vehicle control (DMSO).

  • Incubate the cells for an additional 24 hours.

  • Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions.

Quantitative Data Summary
Assay TypeParameterValue (ATA)Reference
AlphaLISAIC₅₀~5 µM[1]
Fluorescence PolarizationIC₅₀~10 µM[1]
Surface Plasmon ResonanceKᴅLow micromolar[1]
Cell-Based Reporter AssayInhibitionSignificant reduction in luciferase activity[1]

Experimental Workflow Diagrams

AlphaLISA_Workflow Start Start AddProteins Dispense His-TAZ and FLAG-TEAD4 Start->AddProteins AddATA Add this compound Tricarboxylic Acid (or control) AddProteins->AddATA Incubate1 Incubate 30 min AddATA->Incubate1 AddBeadsAb Add Anti-His Acceptor Beads and Biotinylated Anti-FLAG Ab Incubate1->AddBeadsAb Incubate2 Incubate 60 min (dark) AddBeadsAb->Incubate2 AddDonor Add Streptavidin Donor Beads Incubate2->AddDonor Incubate3 Incubate 60 min (dark) AddDonor->Incubate3 Read Read at 615 nm Incubate3->Read FP_Workflow Start Start PrepareMix Prepare TEAD4 and Fluorescent TAZ Probe Mix Start->PrepareMix Dispense Dispense Mix into Plate PrepareMix->Dispense AddATA Add this compound Tricarboxylic Acid Dispense->AddATA Incubate Incubate 20 min at 25°C AddATA->Incubate Measure Measure Fluorescence Polarization Incubate->Measure vWF_GPIb_Signaling cluster_vessel_wall Vessel Wall (Subendothelium) cluster_platelet Platelet Collagen Collagen vWF von Willebrand Factor (vWF) Collagen->vWF binds GPIb GPIb-IX-V vWF->GPIb binds Signaling Intracellular Signaling (e.g., Ca²⁺ influx) GPIb->Signaling triggers Integrin Integrin αIIbβ3 (Activation) Signaling->Integrin leads to Adhesion Platelet Adhesion & Aggregation Integrin->Adhesion This compound This compound Tricarboxylic Acid This compound->vWF inhibits binding to GPIb CoIP_Workflow Start Start CellCulture Cell Culture with Target Proteins Start->CellCulture TreatATA Treat with this compound Tricarboxylic Acid (or vehicle) CellCulture->TreatATA LyseCells Cell Lysis TreatATA->LyseCells Preclear Pre-clear Lysate with Beads LyseCells->Preclear AddAntibody Add Primary Antibody (to bait protein) Preclear->AddAntibody Incubate1 Incubate AddAntibody->Incubate1 AddBeads Add Protein A/G Beads Incubate1->AddBeads Incubate2 Incubate AddBeads->Incubate2 Wash Wash Beads Incubate2->Wash Elute Elute Proteins Wash->Elute Analyze Analyze by Western Blot Elute->Analyze

References

Aurintricarboxylic Acid in High-Throughput Screening: A Tool for Discovery and a Cautionary Tale

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

Aurintricarboxylic acid (ATA) is a polymeric aromatic compound that has frequently emerged as a "hit" in high-throughput screening (HTS) campaigns aimed at discovering novel inhibitors of various biological targets. Its ability to interfere with protein-protein and protein-nucleic acid interactions has positioned it as a seemingly attractive tool compound for assay development and initial target validation. However, the very properties that make ATA an effective inhibitor in some contexts also contribute to its classification as a Pan-Assay Interference Compound (PAINS), necessitating a careful and informed approach to its use in drug discovery.

This document provides detailed application notes on the use of ATA in HTS, focusing on its role as an inhibitor in assays for SARS-CoV-2 papain-like protease (PLpro) and the TAZ-TEAD transcriptional complex. We present quantitative data from published studies, detailed experimental protocols for common HTS assay formats where ATA has been identified, and a critical discussion of its nature as a PAINS molecule.

Data Presentation

The following table summarizes the quantitative data for Aurintricarboxylic Acid's inhibitory activity from various high-throughput screening assays.

TargetAssay TypeParameterValueReference
SARS-CoV-2 PLproBiochemical AssayIC₅₀30 µM[1]
SARS-CoV-2 PLproBiochemical AssayKᵢ16 µM[1]
SARS-CoV-2 (in vitro)Antiviral AssayIC₅₀50 µM[1]
TAZ-TEAD InteractionAlphaLISAIC₅₀~5 µM
rP2X1RElectrophysiologyIC₅₀8.6 nM[2][3]
rP2X3RElectrophysiologyIC₅₀72.9 nM[2][3]
Cystathionine-γ-lyase (CSE)Enzymatic AssayIC₅₀0.6 µM[3]
miRNA function modifierCell-based AssayIC₅₀0.47 µM[3]
SARS-CoV-2 RdRpBiochemical AssayIC₅₀56 nM[4]

Signaling Pathways and Experimental Workflows

To visually represent the biological context and experimental design related to ATA's inhibitory activities, the following diagrams are provided.

TAZ_TEAD_Signaling_Pathway cluster_Hippo_Pathway Hippo Pathway (Active) cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus LATS1/2 LATS1/2 YAP/TAZ YAP/TAZ LATS1/2->YAP/TAZ Phosphorylates Phosphorylated YAP/TAZ Phosphorylated YAP/TAZ YAP/TAZ->Phosphorylated YAP/TAZ YAP/TAZ_n YAP/TAZ YAP/TAZ->YAP/TAZ_n Translocation (Hippo Pathway Inactive) Degradation Phosphorylated YAP/TAZ->Degradation Ubiquitination & Degradation TEAD TEAD TAZ-TEAD Complex TAZ-TEAD Complex TEAD->TAZ-TEAD Complex YAP/TAZ_n->TAZ-TEAD Complex Gene Transcription Oncogenic Gene Transcription TAZ-TEAD Complex->Gene Transcription Promotes ATA Aurintricarboxylic Acid ATA->TAZ-TEAD Complex Inhibits Interaction

Figure 1: TAZ-TEAD Signaling Pathway and ATA's Point of Inhibition.

SARS_CoV_2_PLpro_Workflow cluster_Workflow HTS Workflow for SARS-CoV-2 PLpro Inhibitors Start Start Dispense PLpro Dispense SARS-CoV-2 PLpro Enzyme Start->Dispense PLpro Dispense Compounds Dispense Compound Library (including ATA as control) Dispense PLpro->Dispense Compounds Pre-incubation Pre-incubate Enzyme and Compound Dispense Compounds->Pre-incubation Add Substrate Add Fluorogenic Substrate Pre-incubation->Add Substrate Incubate Incubate at RT Add Substrate->Incubate Read Fluorescence Read Fluorescence Incubate->Read Fluorescence Data Analysis Data Analysis (IC50 determination) Read Fluorescence->Data Analysis End End Data Analysis->End

Figure 2: High-Throughput Screening Workflow for SARS-CoV-2 PLpro Inhibitors.

Experimental Protocols

TAZ-TEAD Protein-Protein Interaction AlphaLISA Assay

This protocol is adapted from a high-throughput screen to identify disruptors of the TAZ-TEAD complex.

Materials:

  • Purified full-length His-TAZ and FLAG-TEAD4 proteins

  • Nickel chelate AlphaLISA Acceptor Beads (PerkinElmer)

  • Anti-FLAG Alpha Donor Beads (PerkinElmer)

  • AlphaLISA Assay Buffer: 10 mM Tris pH 8.0, 150 mM NaCl, 0.1% BSA, 0.01% Tween 20, 10 mM DTT

  • Aurintricarboxylic Acid (as a control inhibitor)

  • 384-well white OptiPlates (PerkinElmer)

  • Plate reader capable of AlphaLISA detection

Protocol:

  • Reagent Preparation:

    • Thaw protein stocks on ice.

    • Prepare a working solution of His-TAZ and FLAG-TEAD4 in AlphaLISA Assay Buffer. The final concentrations will need to be optimized, but a starting point is in the low nanomolar range.

    • Prepare a suspension of Nickel chelate AlphaLISA Acceptor Beads and anti-FLAG Alpha Donor Beads in AlphaLISA Assay Buffer according to the manufacturer's instructions. Protect the Donor beads from light.

    • Prepare a serial dilution of Aurintricarboxylic Acid in DMSO, followed by a final dilution in AlphaLISA Assay Buffer.

  • Assay Procedure:

    • To the wells of a 384-well plate, add 5 µL of the compound solution (or ATA control).

    • Add 5 µL of the His-TAZ and FLAG-TEAD4 protein mixture.

    • Incubate for 60 minutes at room temperature.

    • Add 10 µL of the bead mixture (pre-mixed Acceptor and Donor beads).

    • Incubate for 60 minutes at room temperature in the dark.

    • Read the plate on an AlphaLISA-compatible plate reader.

  • Data Analysis:

    • The AlphaLISA signal is inversely proportional to the inhibition of the TAZ-TEAD interaction.

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

    • Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

SARS-CoV-2 PLpro Inhibition Fluorescence Polarization Assay

This protocol describes a fluorescence polarization (FP) assay to screen for inhibitors of SARS-CoV-2 PLpro.

Materials:

  • Purified SARS-CoV-2 PLpro enzyme

  • Fluorogenic tetrapeptide substrate (e.g., Z-Leu-Arg-Gly-Gly-AMC)

  • Assay Buffer: 50 mM MES pH 6.5, 100 mM NaCl, 0.5 mM EDTA, 5 mM DTT, 0.1 mg/ml BSA

  • Aurintricarboxylic Acid (as a control inhibitor)

  • Black, non-treated 96-well or 384-well plates

  • Plate reader with fluorescence polarization capabilities (Excitation: 355 nm, Emission: 430 nm)

Protocol:

  • Reagent Preparation:

    • Prepare a working solution of SARS-CoV-2 PLpro in Assay Buffer. A final concentration of 200 nM is a good starting point.[1]

    • Prepare a stock solution of the fluorogenic substrate in DMSO and then dilute to a working concentration (e.g., 20 µM) in Assay Buffer.[1]

    • Prepare a serial dilution of Aurintricarboxylic Acid in DMSO, followed by a final dilution in Assay Buffer.

  • Assay Procedure:

    • To the wells of the microplate, add 25 µL of the PLpro enzyme solution.

    • Add 1 µL of the compound solution (or ATA control). For initial screening, a single high concentration (e.g., 300 µM) can be used.[1]

    • Incubate for 30 minutes at room temperature.

    • Initiate the reaction by adding 25 µL of the fluorogenic substrate solution.

    • Incubate for 60 minutes at room temperature, protected from light.

    • Measure the fluorescence polarization on a suitable plate reader.

  • Data Analysis:

    • Inhibition of PLpro activity will result in a lower fluorescence signal as the substrate is not cleaved.

    • For dose-response curves, calculate the percent inhibition at each concentration relative to a no-enzyme control (0% inhibition) and a DMSO-only control (100% activity).

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit to a suitable model to determine the IC₅₀.

Aurintricarboxylic Acid as a Pan-Assay Interference Compound (PAINS)

A critical consideration when working with ATA is its well-documented behavior as a Pan-Assay Interference Compound (PAINS). PAINS are molecules that appear as hits in multiple HTS assays through non-specific mechanisms, often leading to a waste of resources in follow-up studies.

Mechanisms of Assay Interference by ATA:

  • Aggregation: ATA is a polymeric and polyanionic molecule that can form aggregates in solution. These aggregates can sequester and denature proteins, leading to non-specific inhibition.

  • Light Absorption/Fluorescence Interference: ATA is a colored compound and can absorb light in the visible spectrum. In fluorescence-based assays, this can lead to quenching of the fluorescent signal, appearing as inhibition. It can also be intrinsically fluorescent, which can interfere with assay readouts.

  • Reactivity: The chemical structure of ATA contains reactive moieties that can potentially lead to non-specific covalent modification of proteins.

  • Non-specific Binding: Due to its polymeric and charged nature, ATA can bind non-specifically to a wide range of proteins, disrupting their function without a specific, high-affinity interaction at a well-defined binding site.

Strategies to Mitigate PAINS-related Issues with ATA:

  • Counter-screens: Always include counter-screens to identify assay-interfering compounds. For example, in the TAZ-TEAD AlphaLISA assay, a counter-screen using a peptide that brings the donor and acceptor beads into proximity without a specific biological interaction can identify compounds that interfere with the assay technology itself.

  • Orthogonal Assays: Confirm hits from the primary screen using a different, unrelated assay format. For example, a hit from a fluorescence-based assay could be confirmed using a label-free method like Surface Plasmon Resonance (SPR).

  • Structure-Activity Relationship (SAR) Studies: If genuine interest in the ATA scaffold exists, medicinal chemistry efforts should be undertaken to identify analogs with improved specificity and reduced PAINS-like behavior.

  • Biophysical Characterization: Techniques like Isothermal Titration Calorimetry (ITC) and Nuclear Magnetic Resonance (NMR) spectroscopy can help to characterize the binding of ATA to the target protein and distinguish specific interactions from non-specific aggregation.

Conclusion

Aurintricarboxylic acid can be a useful positive control in the development of HTS assays designed to find inhibitors of protein-protein or protein-nucleic acid interactions. Its broad-spectrum activity ensures a detectable signal in a variety of assay formats. However, researchers must be acutely aware of its promiscuous nature and its classification as a PAINS molecule. Any "hits" with structural similarity to ATA or that exhibit similar assay behavior should be approached with a high degree of skepticism and subjected to rigorous secondary and orthogonal testing to rule out non-specific assay interference. By understanding both the utility and the pitfalls of working with ATA, scientists can more effectively navigate the complexities of high-throughput screening and increase the likelihood of discovering genuine, translatable drug candidates.

References

Application Notes and Protocols: Assessing the Impact of Aurin Tricarboxylic Acid on Cell Viability and Proliferation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aurin Tricarboxylic Acid (ATA) is a polyanionic, aromatic compound known to exhibit a range of biological activities, including the inhibition of protein-nucleic acid interactions. Notably, ATA has been shown to impede cell proliferation and viability across various cell lines, particularly in cancer research. These application notes provide a comprehensive guide to validated techniques for assessing the cellular effects of ATA, including detailed experimental protocols and data presentation formats. The described methods are essential for researchers investigating the therapeutic potential of ATA and for professionals in drug development characterizing its mechanism of action.

Data Presentation: Quantitative Analysis of this compound's Impact

The following tables summarize the observed effects of this compound Tricarboxylic Acid on different cell lines using various viability and proliferation assays. This structured presentation allows for easy comparison of ATA's potency and cellular responses.

Table 1: Inhibition of Cell Proliferation by this compound Tricarboxylic Acid (ATA)

Cell LineAssayConcentration of ATAIncubation TimeObserved Effect
MCF-7 (Breast Cancer)Resazurin-based fluorescent assay100 µM24 hoursSignificant decrease in cell proliferation[1]
MCF-7 (Breast Cancer)Resazurin-based fluorescent assay100 µM48 hoursSignificant decrease in cell proliferation[1]
SKOV3 (Ovarian Cancer)Neutral Red AssayNot specified24 hoursModerate inhibition of cell growth[2][3]
MCF-7 (Breast Cancer)Neutral Red AssayNot specified24 hoursModerate inhibition of cell growth[2][3]
A549/DDP (Cisplatin-resistant Lung Cancer)CCK-8 Assay0 - 5 mMNot specifiedDose-dependent inhibition of cell viability
MCF7/ADR (Doxorubicin-resistant Breast Cancer)CCK-8 Assay0 - 4 mMNot specifiedDose-dependent inhibition of cell viability
A549/TAX (Paclitaxel-resistant Lung Cancer)CCK-8 Assay0 - 4 mMNot specifiedDose-dependent inhibition of cell viability
Human Bronchial Epithelial (HBE) CellsElectric Cell-substrate Impedance Sensing (ECIS)1 mMProlongedRemarkable suppression of growth
Human Bronchial Epithelial (HBE) CellsElectric Cell-substrate Impedance Sensing (ECIS)2 mMProlongedAlmost abolished growth

Table 2: Cytotoxicity Profile of this compound Tricarboxylic Acid (ATA)

Cell LineAssayConcentration of ATAIncubation TimeObserved Effect
Human Bronchial Epithelial (HBE) CellsLDH Cytotoxicity Assay0 - 5 mMNot specifiedNo apparent cytotoxicity
A549/DDP (Cisplatin-resistant Lung Cancer)LDH Cytotoxicity Assay0 - 5 mMNot specifiedNo significant cytotoxicity

Key Experimental Protocols

This section provides detailed methodologies for three key experiments to assess the impact of this compound Tricarboxylic Acid on cell viability and proliferation.

Neutral Red (NR) Uptake Assay for Cell Viability

This assay is based on the ability of viable cells to incorporate and bind the supravital dye Neutral Red in their lysosomes.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound Tricarboxylic Acid (ATA) stock solution

  • 96-well tissue culture plates

  • Neutral Red solution (e.g., 0.33% in DPBS)

  • DPBS (Dulbecco's Phosphate-Buffered Saline)

  • Neutral Red Assay Fixative (e.g., 0.1% CaCl2 in 0.5% Formaldehyde)

  • Neutral Red Assay Solubilization Solution (e.g., 1% Acetic acid in 50% Ethanol)

  • Microplate reader (540 nm absorbance)

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of ATA in complete culture medium. Remove the overnight culture medium from the cells and add 100 µL of the ATA dilutions to the respective wells. Include untreated cells as a negative control and a vehicle control if a solvent is used for ATA.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • Neutral Red Staining: After incubation, remove the treatment medium and add 100 µL of pre-warmed Neutral Red solution to each well. Incubate for 2-3 hours at 37°C.

  • Washing: Carefully aspirate the Neutral Red solution and wash the cells once with 150 µL of DPBS.

  • Fixation: Add 100 µL of Neutral Red Assay Fixative to each well and incubate for 2 minutes.

  • Dye Solubilization: Remove the fixative and add 150 µL of Neutral Red Assay Solubilization Solution to each well. Shake the plate gently for 10 minutes to ensure complete solubilization of the dye.

  • Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment by normalizing the absorbance of treated cells to that of the untreated control cells.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies the amount of lactate dehydrogenase released from damaged cells into the culture medium, serving as an indicator of cytotoxicity.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound Tricarboxylic Acid (ATA) stock solution

  • 96-well tissue culture plates

  • LDH Cytotoxicity Assay Kit (containing LDH reaction mixture and stop solution)

  • Microplate reader (absorbance at ~490 nm and ~680 nm)

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the Neutral Red Assay protocol to seed and treat cells with ATA. Include a positive control for maximum LDH release (e.g., by adding lysis buffer provided in the kit to a set of untreated wells 45 minutes before the assay).

  • Incubation: Incubate the plate for the desired exposure time at 37°C in a 5% CO2 incubator.

  • Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 4 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Add 50 µL of the LDH reaction mixture to each well of the new plate containing the supernatant. Incubate for 30 minutes at room temperature, protected from light.

  • Stop Reaction: Add 50 µL of the stop solution to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm and 680 nm (background) using a microplate reader.

  • Data Analysis: Subtract the 680 nm absorbance from the 490 nm absorbance for each well. Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Sample - Negative Control) / (Positive Control - Negative Control)] * 100

Colony Formation (Clonogenic) Assay

This assay assesses the ability of single cells to undergo unlimited division and form colonies, providing a measure of long-term cell survival and proliferation.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound Tricarboxylic Acid (ATA) stock solution

  • 6-well tissue culture plates

  • Crystal Violet staining solution (e.g., 0.5% crystal violet in 25% methanol)

  • PBS (Phosphate-Buffered Saline)

Protocol:

  • Cell Seeding: Seed a low number of cells (e.g., 200-1000 cells per well, to be optimized for each cell line) in 6-well plates with 2 mL of complete culture medium.

  • Compound Treatment: The following day, replace the medium with fresh medium containing various concentrations of ATA. Include an untreated control.

  • Incubation: Incubate the plates for 7-14 days at 37°C in a 5% CO2 incubator, allowing colonies to form. The medium can be replaced with fresh medium containing ATA every 3-4 days if necessary.

  • Colony Staining: After the incubation period, wash the wells twice with PBS. Fix the colonies by adding 1 mL of methanol to each well and incubating for 15 minutes. Remove the methanol and add 1 mL of Crystal Violet staining solution to each well. Incubate for 10-30 minutes at room temperature.

  • Washing and Drying: Gently wash the wells with water until the excess stain is removed and allow the plates to air dry.

  • Colony Counting: Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well.

  • Data Analysis: Calculate the plating efficiency (PE) and surviving fraction (SF) for each treatment.

    • PE = (Number of colonies formed / Number of cells seeded) * 100

    • SF = (Number of colonies formed after treatment) / (Number of cells seeded * (PE / 100))

Visualization of Cellular Mechanisms and Workflows

The following diagrams illustrate the known signaling pathways affected by this compound Tricarboxylic Acid and the general workflows for the described experimental protocols.

G Experimental Workflow: Cell Viability & Proliferation Assays cluster_setup Experiment Setup cluster_assays Assay Execution cluster_readout Data Acquisition & Analysis start Seed Cells in Multi-well Plate treat Treat with this compound (ATA) Concentrations start->treat cf_assay Colony Formation Assay start->cf_assay incubate Incubate (24-72h) treat->incubate nr_assay Neutral Red Assay incubate->nr_assay ldh_assay LDH Assay incubate->ldh_assay abs_read Measure Absorbance nr_assay->abs_read ldh_assay->abs_read colony_count Count Colonies cf_assay->colony_count analysis Calculate % Viability/ Cytotoxicity/Surviving Fraction abs_read->analysis colony_count->analysis

Caption: General workflow for assessing cell viability and proliferation.

G Mechanism of Action: this compound's Inhibition of Translation Initiation This compound This compound (ATA) initiation Translation Initiation This compound->initiation ribosome Ribosome ribosome->initiation mrna mRNA mrna->ribosome protein Protein Synthesis initiation->protein proliferation Cell Proliferation protein->proliferation

Caption: this compound inhibits protein synthesis at the initiation stage.

G Mechanism of Action: this compound's Inhibition of Topoisomerase II This compound This compound (ATA) topoII DNA Topoisomerase II This compound->topoII dna_replication DNA Replication & Transcription topoII->dna_replication cell_cycle Cell Cycle Progression dna_replication->cell_cycle proliferation Cell Proliferation cell_cycle->proliferation

Caption: this compound inhibits the catalytic activity of DNA topoisomerase II.

G Mechanism of Action: this compound's Disruption of TAZ-TEAD Complex This compound This compound (ATA) taz_tead TAZ-TEAD Complex This compound->taz_tead taz TAZ taz->taz_tead tead TEAD tead->taz_tead gene_transcription Target Gene Transcription taz_tead->gene_transcription proliferation_survival Cell Proliferation & Survival gene_transcription->proliferation_survival

References

Application Notes: A Protocol for In Vitro Efficacy Testing of Aurin Against Cryptosporidium parvum

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Cryptosporidium parvum is a protozoan parasite that causes cryptosporidiosis, a diarrheal disease that can be severe and life-threatening in immunocompromised individuals. Current treatment options are limited, necessitating the development of new therapeutic agents. Aurin (Aurintricarboxylic acid), a triphenylmethane compound, has been shown to inhibit various biological processes, including protein synthesis and transcription factor activity.[1][2] These mechanisms suggest its potential as an anti-parasitic agent. This document provides a detailed protocol for assessing the in vitro efficacy of this compound against Cryptosporidium parvum using a cell culture-based assay.

Target Audience

These application notes are intended for researchers, scientists, and drug development professionals working on anti-parasitic drug discovery and development.

Principle of the Method

The protocol described herein utilizes an in vitro culture system of Cryptosporidium parvum in human ileocecal adenocarcinoma (HCT-8) cells. The efficacy of this compound is determined by quantifying the inhibition of parasite growth and viability following treatment. Parasite quantification can be achieved through various methods, including immunofluorescence microscopy and quantitative polymerase chain reaction (qPCR).[3][4] This protocol will focus on the immunofluorescence assay (IFA) for its reliability and ability to provide quantitative results.[3][4]

Experimental Protocols

1. Materials and Reagents

  • Cryptosporidium parvum oocysts (Iowa strain, sourced from a reputable supplier)

  • HCT-8 cell line (ATCC CCL-244)

  • This compound (Aurintricarboxylic acid, ≥98% purity)

  • Complete Growth Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Infection Medium: Complete Growth Medium with 2% FBS.

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • 10X Trypsin-EDTA solution

  • Methanol, ice-cold

  • Blocking Buffer: PBS with 1% Bovine Serum Albumin (BSA)

  • Primary Antibody: Anti-Cryptosporidium antibody (e.g., FITC-conjugated monoclonal antibody against Cryptosporidium cell wall)

  • DAPI (4',6-diamidino-2-phenylindole) nuclear stain

  • Mounting medium

  • 96-well black, clear-bottom tissue culture plates

  • Hemocytometer

  • Inverted fluorescence microscope

2. Oocyst Preparation and Excystation

  • Sterilization: Treat C. parvum oocysts with 10% commercial bleach on ice for 10 minutes, followed by three washes with sterile PBS.

  • Quantification: Resuspend the oocysts in PBS and count using a hemocytometer.

  • Excystation: To induce excystation, incubate the oocysts in a solution of 0.25% trypsin and 0.75% sodium taurocholate in PBS at 37°C for 30 minutes. The excystation process releases infectious sporozoites.

3. HCT-8 Cell Culture and Seeding

  • Cell Maintenance: Culture HCT-8 cells in Complete Growth Medium in a humidified incubator at 37°C with 5% CO2.

  • Seeding: Seed HCT-8 cells into 96-well black, clear-bottom plates at a density of 5 x 10^4 cells per well. Allow the cells to adhere and form a confluent monolayer for 24-48 hours.

4. In Vitro Infection and this compound Treatment

  • Infection: Once the HCT-8 cell monolayer is confluent, replace the Complete Growth Medium with Infection Medium. Inoculate each well with freshly excysted C. parvum sporozoites at a multiplicity of infection (MOI) of 1 (e.g., 5 x 10^4 sporozoites per well).

  • This compound Treatment: Immediately after infection, add varying concentrations of this compound to the wells. A suggested starting concentration range is 1 µM to 100 µM, based on concentrations used in other cell-based assays.[1] Include appropriate controls:

    • Vehicle Control: Infected cells treated with the solvent used to dissolve this compound (e.g., DMSO).

    • Positive Control: Infected cells treated with a known anti-cryptosporidial agent (e.g., nitazoxanide).

    • Uninfected Control: Uninfected HCT-8 cells.

  • Incubation: Incubate the plates for 48 hours at 37°C with 5% CO2.

5. Immunofluorescence Staining and Microscopy

  • Fixation: After the 48-hour incubation, gently aspirate the medium and wash the wells twice with PBS. Fix the cells with ice-cold methanol for 10 minutes at -20°C.

  • Permeabilization and Blocking: Wash the wells three times with PBS. Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes, followed by three washes with PBS. Block non-specific binding by incubating with Blocking Buffer for 1 hour at room temperature.

  • Antibody Staining: Incubate the cells with a FITC-conjugated anti-Cryptosporidium antibody (diluted in Blocking Buffer) for 1 hour at 37°C in the dark.

  • Nuclear Staining: Wash the wells three times with PBS. Counterstain the nuclei with DAPI for 5 minutes at room temperature.

  • Mounting and Visualization: Wash the wells three times with PBS and add a drop of mounting medium. Visualize the plate using an inverted fluorescence microscope. Cryptosporidium developmental stages will appear green (FITC), and host cell nuclei will appear blue (DAPI).

6. Quantification of Parasite Inhibition

  • Image Acquisition: Capture images from at least five random fields per well.

  • Parasite Counting: Count the number of parasite foci (clusters of developmental stages) in each field.[3]

  • Data Analysis: Calculate the average number of parasite foci per field for each treatment condition. The percentage of inhibition can be calculated using the following formula:

    % Inhibition = [1 - (Average foci in treated wells / Average foci in vehicle control wells)] x 100

7. Data Presentation

Summarize the quantitative data in a clear and structured table.

Data Presentation

Table 1: Hypothetical Dose-Response of this compound against Cryptosporidium parvum in vitro

This compound Concentration (µM)Mean Parasite Foci per Field (± SD)Percent Inhibition (%)
0 (Vehicle Control)150 ± 120
1135 ± 1010
598 ± 834.7
1062 ± 558.7
2525 ± 383.3
508 ± 294.7
1002 ± 198.7
Nitazoxanide (10 µg/mL)5 ± 196.7

Mandatory Visualizations

Signaling Pathway Diagram

This compound is known to interfere with protein-protein interactions and transcription factor activity.[2] One potential mechanism of action against Cryptosporidium parvum could be the inhibition of host cell signaling pathways that the parasite exploits for its own survival and replication. The STAT3 signaling pathway is crucial for host cell survival and immune response, and its inhibition could create an unfavorable environment for the parasite.

Aurin_STAT3_Inhibition cluster_nucleus Host Cell This compound This compound STAT3 STAT3 This compound->STAT3 Inhibits Phosphorylation pSTAT3 pSTAT3 (Active) Nucleus Nucleus pSTAT3->Nucleus Translocates to Parasite_Survival Parasite Survival & Replication Gene_Expression Pro-survival Gene Expression Nucleus->Gene_Expression Induces Gene_Expression->Parasite_Survival Promotes Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK Activates JAK->STAT3 Phosphorylates Cytokine Cytokine Cytokine->Cytokine_Receptor Binds

Caption: Proposed mechanism of this compound action via inhibition of the host cell STAT3 signaling pathway.

Experimental Workflow Diagram

The following diagram outlines the key steps of the in vitro efficacy testing protocol.

Experimental_Workflow start Start oocyst_prep C. parvum Oocyst Preparation & Excystation start->oocyst_prep cell_culture HCT-8 Cell Culture & Seeding in 96-well Plate start->cell_culture infection Infection of HCT-8 Monolayer with Sporozoites oocyst_prep->infection cell_culture->infection treatment This compound Treatment (Dose-Response) infection->treatment incubation 48-hour Incubation treatment->incubation staining Immunofluorescence Staining (Anti-Crypto Antibody & DAPI) incubation->staining microscopy Fluorescence Microscopy & Image Acquisition staining->microscopy quantification Quantification of Parasite Foci microscopy->quantification analysis Data Analysis (% Inhibition) quantification->analysis end End analysis->end

Caption: Experimental workflow for in vitro testing of this compound against C. parvum.

References

Application of Aurin Tricarboxylic Acid in Research on HIV's Entry Mechanism into T Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Aurin Tricarboxylic Acid (ATA) is a potent inhibitor of the initial stage of Human Immunodeficiency Virus (HIV) entry into T cells. Its primary mechanism of action is the specific blockade of the interaction between the viral envelope glycoprotein gp120 and the host cell's CD4 receptor.[1][2][3] This interaction is the critical first step for viral attachment and subsequent fusion with the T cell membrane. Understanding the application of ATA in research provides a valuable tool for dissecting the HIV entry process and for the development of novel antiretroviral therapies targeting this mechanism.

ATA's specificity for the gp120-CD4 interaction makes it a valuable molecular probe. Unlike other polyanionic inhibitors that may have broader mechanisms of action, ATA's targeted effect allows for the specific investigation of the consequences of blocking this initial binding event.[2] Research has demonstrated that ATA can prevent the attachment of radiolabeled HIV-1 particles to T cells and inhibit the binding of monoclonal antibodies to the CD4 receptor, confirming its mechanism of action.[1][2]

The use of ATA in HIV research can aid in:

  • Validating the gp120-CD4 interaction as a therapeutic target: By demonstrating that a small molecule can effectively block this interaction and prevent viral entry, ATA supports the rationale for developing other drugs with similar mechanisms.

  • Studying the kinetics of HIV-1 attachment: The rapid action of ATA, with inhibitory effects seen within a minute of application, allows for precise timing in experiments aimed at understanding the initial stages of virus-cell interaction.[1]

  • Screening for other entry inhibitors: ATA can be used as a positive control in high-throughput screening assays designed to identify new compounds that disrupt the gp120-CD4 binding.

  • Investigating the downstream effects of blocking viral attachment: By selectively inhibiting the first step of entry, researchers can study the subsequent signaling events and cellular responses that are triggered by gp120-CD4 engagement, or the lack thereof.

While ATA itself has not been developed into a clinical drug, its utility as a research tool remains significant. The following protocols and data provide a framework for incorporating ATA into studies on HIV-1 entry.

Quantitative Data Summary

The inhibitory activity of this compound Tricarboxylic Acid on HIV-1 entry can be quantified using various in vitro assays. The following table summarizes key quantitative data from the literature.

Assay TypeCell LineHIV-1 StrainEndpoint MeasuredATA Concentration / IC50Reference
gp120-CD4 Binding InhibitionLymphocytes-Blockade of gp120 binding to CD43 µM (effective concentration)[3]
Monoclonal Antibody Binding InhibitionMT-4, U-937, PBLs, Monocytes-Prevention of OKT4A/Leu-3a mAb binding to CD410 µM (effective concentration)[1]
Cytopathic Effect PreventionMT-4HIV-1, HIV-2Inhibition of virus-induced cell deathDose-dependent[4]
Syncytium Formation InhibitionHUT-78 and MOLT-4HIV-1, HIV-2Inhibition of cell-cell fusionDose-dependent[4]

Experimental Protocols

Protocol 1: HIV-1 Entry Inhibition Assay using a Luciferase Reporter Gene

This protocol describes a quantitative method to assess the inhibition of HIV-1 entry by ATA using a cell line that expresses a luciferase reporter gene upon successful viral infection.

1. Materials:

  • HeLa-P4/R5 cells (express CD4, CXCR4, and CCR5, and contain an integrated HIV-1 LTR-luciferase reporter gene)

  • HIV-1 strain (e.g., NL4-3)

  • This compound Tricarboxylic Acid (ATA) stock solution (e.g., 10 mM in DMSO)

  • Complete Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Luciferase Assay System (e.g., Promega)

  • 96-well cell culture plates

  • Luminometer

2. Procedure:

  • Cell Seeding: Seed HeLa-P4/R5 cells in a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of complete DMEM. Incubate overnight at 37°C in a 5% CO2 incubator.

  • Compound Preparation: Prepare serial dilutions of ATA in complete DMEM. A typical concentration range to test would be from 0.1 µM to 100 µM. Include a "no drug" control (vehicle only, e.g., DMSO).

  • Pre-incubation with Compound: Remove the culture medium from the cells and add 50 µL of the ATA dilutions to the respective wells. Incubate for 1 hour at 37°C.

  • Infection: Add 50 µL of HIV-1 virus stock (at a pre-determined titer that gives a robust luciferase signal) to each well.

  • Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.

  • Luciferase Assay: After incubation, lyse the cells and measure the luciferase activity according to the manufacturer's instructions for the luciferase assay system.

  • Data Analysis:

    • Subtract the background luminescence from wells with uninfected cells.

    • Normalize the luciferase readings of the ATA-treated wells to the "no drug" control wells (representing 100% infection).

    • Plot the percentage of inhibition against the ATA concentration and determine the IC50 value (the concentration at which 50% of viral entry is inhibited).

Protocol 2: gp120-CD4 Binding ELISA

This protocol provides a direct in vitro method to measure the inhibitory effect of ATA on the binding of recombinant gp120 to immobilized CD4.

1. Materials:

  • Recombinant soluble CD4 (sCD4)

  • Recombinant HIV-1 gp120

  • This compound Tricarboxylic Acid (ATA)

  • 96-well high-binding ELISA plates

  • Bovine Serum Albumin (BSA)

  • Anti-gp120 monoclonal antibody

  • Horseradish peroxidase (HRP)-conjugated secondary antibody

  • TMB (3,3’,5,5’-Tetramethylbenzidine) substrate

  • Stop solution (e.g., 1 M H2SO4)

  • Wash buffer (PBS with 0.05% Tween 20)

  • Coating buffer (e.g., PBS, pH 7.4)

  • Plate reader

2. Procedure:

  • Coating: Coat the wells of a 96-well ELISA plate with 100 µL of sCD4 solution (e.g., 1 µg/mL in coating buffer) and incubate overnight at 4°C.

  • Blocking: Wash the plate three times with wash buffer. Block the wells with 200 µL of blocking buffer (e.g., 3% BSA in PBS) for 2 hours at room temperature.

  • Inhibitor and gp120 Incubation:

    • Wash the plate three times with wash buffer.

    • Prepare dilutions of ATA in assay buffer (e.g., 1% BSA in PBS).

    • In a separate plate or tubes, pre-incubate a constant concentration of gp120 (e.g., 0.5 µg/mL) with the various concentrations of ATA for 1 hour at 37°C.

    • Add 100 µL of the gp120-ATA mixtures to the sCD4-coated wells. Include a control with gp120 and no ATA.

    • Incubate for 2 hours at 37°C.

  • Antibody Incubation:

    • Wash the plate five times with wash buffer.

    • Add 100 µL of anti-gp120 monoclonal antibody (at a pre-determined optimal dilution) to each well and incubate for 1 hour at 37°C.

    • Wash the plate five times with wash buffer.

    • Add 100 µL of HRP-conjugated secondary antibody (at an optimal dilution) and incubate for 1 hour at 37°C.

  • Detection:

    • Wash the plate five times with wash buffer.

    • Add 100 µL of TMB substrate to each well and incubate in the dark until a blue color develops (typically 15-30 minutes).

    • Stop the reaction by adding 100 µL of stop solution.

    • Read the absorbance at 450 nm using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each ATA concentration relative to the control (no ATA) and determine the IC50 value.

Visualizations

HIV_Entry_Mechanism cluster_virus HIV-1 cluster_tcell T Cell gp120 gp120 CD4 CD4 Receptor gp120->CD4 1. Binding gp41 gp41 Cell_Membrane Cell Membrane gp41->Cell_Membrane 3. Fusion CCR5_CXCR4 Co-receptor (CCR5/CXCR4) CD4->CCR5_CXCR4 2. Conformational Change This compound This compound Tricarboxylic Acid (ATA) This compound->gp120 Inhibits Binding

Caption: Mechanism of HIV-1 entry into a T cell and the inhibitory action of this compound Tricarboxylic Acid (ATA).

Experimental_Workflow cluster_luciferase Luciferase Reporter Assay cluster_elisa gp120-CD4 Binding ELISA A1 Seed HeLa-P4/R5 cells B1 Add this compound Tricarboxylic Acid (ATA) dilutions A1->B1 C1 Infect with HIV-1 B1->C1 D1 Incubate for 48 hours C1->D1 E1 Measure Luciferase Activity D1->E1 F1 Calculate IC50 E1->F1 A2 Coat plate with sCD4 B2 Block wells A2->B2 C2 Add gp120 pre-incubated with ATA B2->C2 D2 Add primary and secondary antibodies C2->D2 E2 Add TMB substrate and read absorbance D2->E2 F2 Calculate IC50 E2->F2

Caption: Experimental workflows for assessing the inhibitory effect of this compound Tricarboxylic Acid on HIV-1 entry.

References

Application Notes and Protocols: Exploring Aurin Tricarboxylic Acid as a SARS-CoV-2 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of methodologies to investigate the potential of Aurin Tricarboxylic Acid (ATA) as an inhibitor of SARS-CoV-2. The included protocols and data summaries are intended to guide researchers in the systematic evaluation of ATA's antiviral properties.

Introduction to this compound Tricarboxylic Acid (ATA)

This compound tricarboxylic acid is a polymeric compound known for its diverse biological activities. It has demonstrated broad-spectrum antiviral effects against several viruses. Recent studies have highlighted its potential as a therapeutic agent against SARS-CoV-2, the causative agent of COVID-19. Evidence suggests that ATA may inhibit viral entry and replication through multiple mechanisms, including the inhibition of key viral enzymes and interference with the virus's ability to enter host cells. Specifically, ATA has been identified as an inhibitor of the SARS-CoV-2 papain-like protease (PLpro) and may also target the RNA-dependent RNA polymerase (RdRp) and the interaction between the viral spike protein and the host cell's ACE2 receptor.[1]

Quantitative Summary of ATA's Antiviral Activity

The following table summarizes the reported in vitro efficacy of this compound Tricarboxylic Acid against SARS-CoV-2 targets and its overall antiviral potential.

Target/AssayMetricValue (µM)Reference
SARS-CoV-2 Papain-like Protease (PLpro)IC5030[1]
SARS-CoV-2 Papain-like Protease (PLpro)Ki16[1]
Antiviral Activity (in vitro)IC5050[1]
SARS-CoV-2 RNA-dependent RNA Polymerase (RdRp)IC500.056[2]
Cytotoxicity (Vero E6 cells)CC50>1000[3]

Key Signaling Pathways and Experimental Workflow

To visually represent the proposed mechanisms of action and the experimental approach for evaluating ATA, the following diagrams have been generated.

SARS_CoV_2_Entry_Pathway cluster_virus SARS-CoV-2 Virion cluster_host Host Cell cluster_inhibition Potential Inhibition by ATA Spike Spike Protein (S1/S2) ACE2 ACE2 Receptor Spike->ACE2 Binding Fusion Membrane Fusion Spike->Fusion TMPRSS2 TMPRSS2 ACE2->TMPRSS2 Priming Endosome Endosome ACE2->Endosome Endocytosis TMPRSS2->Spike Cleavage Endosome->Fusion Release Viral RNA Release Fusion->Release ATA_Entry This compound Tricarboxylic Acid (ATA) ATA_Entry->Spike Blocks Binding

Caption: SARS-CoV-2 entry pathway and proposed inhibition by ATA.

SARS_CoV_2_Replication_Pathway cluster_replication Viral Replication Cycle cluster_inhibition Potential Inhibition by ATA Viral_RNA Viral ssRNA(+) Polyproteins Polyproteins (pp1a, pp1ab) Viral_RNA->Polyproteins Translation Structural_Proteins Structural Proteins Viral_RNA->Structural_Proteins Translation New_Virion New Virion Assembly Viral_RNA->New_Virion RdRp RdRp Viral_RNA->RdRp Replication PLpro PLpro Polyproteins->PLpro Cleavage Mpro 3CLpro/Mpro Polyproteins->Mpro Cleavage RTC Replication/ Transcription Complex RTC->Viral_RNA NSPs Non-structural Proteins NSPs->RTC Structural_Proteins->New_Virion RdRp->RTC PLpro->NSPs Mpro->NSPs ATA_Replication This compound Tricarboxylic Acid (ATA) ATA_Replication->RdRp Inhibits ATA_Replication->PLpro Inhibits

Caption: SARS-CoV-2 replication pathway and proposed inhibition by ATA.

Antiviral_Screening_Workflow cluster_primary Primary Screening cluster_secondary Secondary Assays (Hit Confirmation) cluster_tertiary Tertiary Assays (Antiviral Efficacy) cluster_lead Lead Optimization HTS High-Throughput Screening (e.g., Spike-ACE2 ELISA) Cytotoxicity Cytotoxicity Assay (e.g., MTT on Vero E6) HTS->Cytotoxicity Identify Non-toxic Hits Enzyme_Assay Enzymatic Assays (PLpro, RdRp) Cytotoxicity->Enzyme_Assay Confirm Mechanism Pseudovirus_Assay Pseudovirus Entry Assay Enzyme_Assay->Pseudovirus_Assay PRNT Plaque Reduction Neutralization Test (PRNT) Pseudovirus_Assay->PRNT Validate with Live Virus Live_Virus_Assay Live Virus CPE Assay PRNT->Live_Virus_Assay Lead_Opt Lead Optimization Live_Virus_Assay->Lead_Opt

Caption: General workflow for in vitro screening of antiviral compounds.

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the efficacy of this compound Tricarboxylic Acid against SARS-CoV-2.

Protocol 1: SARS-CoV-2 Papain-like Protease (PLpro) Inhibition Assay (FRET-based)

Objective: To determine the half-maximal inhibitory concentration (IC50) of ATA against SARS-CoV-2 PLpro.

Materials:

  • Recombinant SARS-CoV-2 PLpro

  • PLpro FRET substrate (e.g., Dabcyl-FTLRGG/APTKV-Edans)

  • Assay Buffer: 50 mM HEPES (pH 7.5), 0.01% Triton X-100, 5 mM DTT

  • This compound Tricarboxylic Acid (ATA) stock solution in DMSO

  • DMSO (vehicle control)

  • 96-well black microplates

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of ATA in DMSO. Further dilute these in Assay Buffer to the desired final concentrations. The final DMSO concentration in all wells should be consistent and low (e.g., <1%).

  • In a 96-well plate, add 99 µL of PLpro solution (e.g., 200 nM in Assay Buffer) to each well.

  • Add 1 µL of the diluted ATA or DMSO (for control wells) to the respective wells.

  • Incubate the plate at 30°C for 30 minutes to allow for inhibitor binding.

  • Initiate the reaction by adding 1 µL of the FRET substrate (e.g., to a final concentration of 10 µM) to each well.

  • Immediately measure the fluorescence intensity (e.g., excitation at 360 nm and emission at 460 nm) at 30°C, taking readings every minute for 60 minutes.

  • Calculate the initial reaction rates (slope of the linear portion of the fluorescence curve).

  • Determine the percent inhibition for each ATA concentration relative to the DMSO control.

  • Plot the percent inhibition against the logarithm of ATA concentration and fit the data to a dose-response curve to calculate the IC50 value.

Protocol 2: SARS-CoV-2 Spike-ACE2 Binding Inhibition Assay (ELISA-based)

Objective: To assess the ability of ATA to block the interaction between the SARS-CoV-2 Spike protein Receptor Binding Domain (RBD) and the human ACE2 receptor.

Materials:

  • Recombinant SARS-CoV-2 Spike RBD protein

  • Recombinant human ACE2 protein (e.g., with a His-tag)

  • High-binding 96-well ELISA plates

  • Coating Buffer: PBS, pH 7.4

  • Wash Buffer: PBS with 0.05% Tween-20 (PBST)

  • Blocking Buffer: 5% non-fat dry milk or BSA in PBST

  • This compound Tricarboxylic Acid (ATA) stock solution in a suitable buffer

  • Anti-His-tag antibody conjugated to HRP

  • TMB substrate

  • Stop Solution (e.g., 2N H2SO4)

  • Microplate reader

Procedure:

  • Coat the wells of a 96-well ELISA plate with 100 µL of Spike RBD protein (e.g., 2 µg/mL in Coating Buffer) and incubate overnight at 4°C.

  • Wash the plate three times with Wash Buffer.

  • Block the wells with 200 µL of Blocking Buffer for 2 hours at room temperature.

  • Wash the plate three times with Wash Buffer.

  • Prepare serial dilutions of ATA in a suitable buffer.

  • In a separate plate, pre-incubate the diluted ATA with His-tagged ACE2 protein (e.g., 1 µg/mL) for 1 hour at room temperature.

  • Add 100 µL of the ATA-ACE2 mixture to the Spike RBD-coated wells and incubate for 2 hours at room temperature. Include controls with ACE2 alone (no inhibitor) and wells with buffer only (background).

  • Wash the plate five times with Wash Buffer.

  • Add 100 µL of HRP-conjugated anti-His-tag antibody (diluted in Blocking Buffer) to each well and incubate for 1 hour at room temperature.

  • Wash the plate five times with Wash Buffer.

  • Add 100 µL of TMB substrate to each well and incubate in the dark until sufficient color develops (typically 15-30 minutes).

  • Stop the reaction by adding 50 µL of Stop Solution.

  • Read the absorbance at 450 nm using a microplate reader.

  • Calculate the percent inhibition of binding for each ATA concentration and determine the IC50 value.

Protocol 3: Pseudovirus Neutralization Assay

Objective: To evaluate the ability of ATA to inhibit SARS-CoV-2 entry into host cells using a safe, replication-deficient pseudovirus system.

Materials:

  • SARS-CoV-2 Spike-pseudotyped lentiviral or VSV particles expressing a reporter gene (e.g., luciferase or GFP)

  • Host cells expressing ACE2 and TMPRSS2 (e.g., HEK293T-ACE2/TMPRSS2 or Vero E6-TMPRSS2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound Tricarboxylic Acid (ATA) stock solution

  • 96-well white-walled, clear-bottom tissue culture plates (for luciferase assay) or standard clear plates (for GFP)

  • Luciferase assay reagent (if applicable)

  • Plate reader with luminescence detection or fluorescence microscope/plate reader

Procedure:

  • Seed the host cells in a 96-well plate at a density that will result in a confluent monolayer on the day of infection.

  • Prepare serial dilutions of ATA in cell culture medium.

  • On the day of the assay, remove the growth medium from the cells.

  • Pre-incubate the pseudovirus with the diluted ATA or medium alone (virus control) for 1 hour at 37°C.

  • Add the virus-inhibitor mixture to the cells. Also include uninfected cells as a negative control.

  • Incubate the plates for 48-72 hours at 37°C in a CO2 incubator.

  • For luciferase reporter: a. Remove the medium and lyse the cells according to the manufacturer's protocol for the luciferase assay reagent. b. Measure the luminescence in a plate reader.

  • For GFP reporter: a. Visualize GFP expression using a fluorescence microscope or quantify the fluorescence intensity using a plate reader.

  • Calculate the percent neutralization for each ATA concentration relative to the virus control.

  • Determine the EC50 value by plotting the percent neutralization against the logarithm of ATA concentration.

Protocol 4: Plaque Reduction Neutralization Test (PRNT)

Objective: To quantify the concentration of ATA required to reduce the number of infectious SARS-CoV-2 plaques by 50% (PRNT50).

Materials:

  • Live SARS-CoV-2 virus stock of known titer (PFU/mL)

  • Vero E6 cells

  • Complete cell culture medium (e.g., MEM with 2% FBS)

  • This compound Tricarboxylic Acid (ATA) stock solution

  • Overlay medium (e.g., MEM with 1% methylcellulose or agarose)

  • Crystal violet staining solution (0.1% crystal violet in 20% ethanol)

  • Formalin (10%) for fixation

  • 6- or 12-well tissue culture plates

Procedure:

  • Seed Vero E6 cells in tissue culture plates to form a confluent monolayer.

  • Prepare serial dilutions of ATA in cell culture medium.

  • In a separate tube, mix the diluted ATA with an equal volume of SARS-CoV-2 suspension containing a specific number of plaque-forming units (e.g., 100 PFU).

  • Incubate the virus-inhibitor mixture for 1 hour at 37°C.

  • Wash the cell monolayers with PBS and inoculate them with the virus-inhibitor mixture. Include a virus control (no inhibitor) and a cell control (no virus).

  • Allow the virus to adsorb for 1 hour at 37°C, gently rocking the plates every 15 minutes.

  • Remove the inoculum and overlay the cell monolayer with the overlay medium.

  • Incubate the plates at 37°C in a CO2 incubator for 2-3 days, or until plaques are visible in the virus control wells.

  • Fix the cells with 10% formalin for at least 30 minutes.

  • Remove the overlay and stain the cells with crystal violet solution for 15-30 minutes.

  • Gently wash the plates with water and allow them to dry.

  • Count the number of plaques in each well.

  • Calculate the percentage of plaque reduction for each ATA concentration compared to the virus control.

  • Determine the PRNT50 value, which is the concentration of ATA that reduces the plaque count by 50%.

Protocol 5: Cytotoxicity Assay (MTT Assay)

Objective: To determine the concentration of ATA that reduces the viability of host cells by 50% (CC50).

Materials:

  • Vero E6 cells (or other relevant cell line)

  • Complete cell culture medium

  • This compound Tricarboxylic Acid (ATA) stock solution

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well tissue culture plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate and incubate overnight.

  • Prepare serial dilutions of ATA in cell culture medium.

  • Remove the old medium and add the diluted ATA to the cells. Include wells with medium only as a cell viability control.

  • Incubate the plate for the same duration as the antiviral assays (e.g., 48-72 hours).

  • Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each ATA concentration relative to the untreated control cells.

  • Determine the CC50 value by plotting the percentage of cell viability against the logarithm of ATA concentration.

Data Interpretation and Selectivity Index

The Selectivity Index (SI) is a crucial parameter to evaluate the therapeutic potential of an antiviral compound. It is calculated as the ratio of the cytotoxicity (CC50) to the antiviral activity (EC50 or IC50).

SI = CC50 / EC50

A higher SI value indicates a more promising therapeutic window, as the compound is effective against the virus at concentrations that are not toxic to the host cells. Generally, an SI value greater than 10 is considered significant for a potential antiviral candidate.

These application notes and protocols provide a framework for the systematic investigation of this compound Tricarboxylic Acid as a potential inhibitor of SARS-CoV-2. Researchers should adapt these methodologies based on their specific laboratory conditions and available resources.

References

Troubleshooting & Optimization

How to address the solubility and stability challenges of Aurintricarboxylic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address the solubility and stability challenges of Aurintricarboxylic acid (ATA).

Frequently Asked Questions (FAQs)

1. What is Aurintricarboxylic acid (ATA) and what are its common forms?

Aurintricarboxylic acid is a polymeric carboxylated triphenyl methane derivative.[1] It is a potent inhibitor of protein-nucleic acid interactions and has been shown to inhibit various enzymes, including topoisomerase II and ribonucleases.[2][3] It is commercially available in two primary forms: the free acid and its triammonium salt. The choice of form can significantly impact its solubility.

2. What are the primary solubility challenges with ATA?

The free acid form of ATA is practically insoluble in water.[3] While the ammonium salt of ATA shows improved solubility, it is only sparingly soluble in aqueous buffers like PBS (pH 7.2) at approximately 0.1 mg/mL.[4] Higher concentrations are achievable in organic solvents.

3. What are the key stability concerns for ATA?

ATA readily polymerizes in aqueous solutions.[2][3] Aqueous solutions of the ATA ammonium salt are not recommended for storage for more than one day.[4] Stock solutions in organic solvents are more stable but should be stored properly to avoid degradation from repeated freeze-thaw cycles.[5]

Troubleshooting Guides

Issue: Difficulty Dissolving ATA

Q: I am unable to dissolve Aurintricarboxylic acid in my aqueous buffer.

A: This is a common issue, especially with the free acid form. Here are several approaches to improve solubility:

  • Use the Ammonium Salt: The triammonium salt of ATA has significantly better aqueous solubility than the free acid.

  • pH Adjustment: ATA's solubility is pH-dependent. Since it is an acid, its solubility increases in alkaline conditions. A common laboratory practice for similar compounds is to dissolve it in a small amount of a weak base, such as 0.1 M NaOH, and then dilute it with the desired buffer to the final concentration and pH.

  • Utilize Organic Solvents for Stock Solutions: For many biological experiments, a common and effective strategy is to first prepare a high-concentration stock solution in an organic solvent and then dilute it into your aqueous experimental medium.

    • Experimental Protocol: Preparing an ATA Stock Solution in DMSO

      • Weigh the desired amount of ATA ammonium salt in a sterile, chemical-resistant tube.

      • Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10-20 mg/mL).

      • Vortex or sonicate briefly at room temperature until the ATA is completely dissolved. To aid dissolution, you can gently warm the tube to 37°C.[5]

      • Store the stock solution in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[5]

  • Workflow for Preparing a Diluted Aqueous Solution from a DMSO Stock:

    start Start: Need Aqueous ATA Solution prep_stock Prepare High-Concentration Stock in DMSO (e.g., 20 mg/mL) start->prep_stock store_stock Aliquot and Store Stock Solution at -80°C prep_stock->store_stock dilute Dilute Stock into Aqueous Buffer (e.g., PBS) store_stock->dilute Use one aliquot end End: Final Aqueous ATA Solution dilute->end

    Caption: Workflow for preparing a working aqueous solution of ATA from a DMSO stock.

Issue: ATA Solution Appears Unstable or Precipitates Over Time

Q: My prepared ATA solution is not stable and I see precipitation. How can I improve its stability?

A: The stability of ATA in solution is a significant challenge due to its tendency to polymerize. Here are some strategies to mitigate this:

  • Prepare Fresh Solutions: Due to its limited stability in aqueous media, it is highly recommended to prepare fresh solutions of ATA for each experiment.[4]

  • Proper Storage of Stock Solutions:

    • Store stock solutions in tightly sealed vials to prevent hydration from atmospheric moisture.

    • Aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles, which can introduce moisture and promote degradation.[5]

    • For short-term storage (up to 1 month), -20°C is acceptable. For longer-term storage (up to 6 months), -80°C is recommended.[5]

  • Avoid Prolonged Storage of Aqueous Dilutions: Do not store aqueous dilutions of ATA for more than a day.[4] If your experiment runs for an extended period, consider adding freshly diluted ATA at different time points if the protocol allows.

  • Logical Flow for Ensuring ATA Solution Stability:

    decision1 Is the solution for immediate use? prep_fresh Prepare fresh solution in aqueous buffer decision1->prep_fresh Yes decision2 Need to store the solution? decision1->decision2 No use_now Use immediately prep_fresh->use_now prep_stock Prepare stock solution in anhydrous DMSO decision2->prep_stock Yes aliquot Aliquot into single-use tubes prep_stock->aliquot store Store at -80°C for long-term aliquot->store use_later Use one aliquot for fresh dilution later store->use_later

    Caption: Decision-making process for preparing and storing stable ATA solutions.

Data at a Glance

Table 1: Solubility of Aurintricarboxylic Acid (Ammonium Salt)

SolventConcentrationReference
Dimethyl sulfoxide (DMSO)~20 mg/mL[4]
Dimethylformamide (DMF)~20 mg/mL[4]
Ethanol~10 mg/mL[4]
Phosphate-Buffered Saline (PBS), pH 7.2~0.1 mg/mL[4]

Table 2: Recommended Storage Conditions for ATA Stock Solutions

Storage TemperatureMaximum Recommended DurationReference
-20°C1 month[5]
-80°C6 months[5]

Signaling Pathway Inhibition by ATA

ATA is known to inhibit multiple signaling pathways by preventing protein-nucleic acid interactions. For example, it can inhibit the Jak/STAT pathway.

Caption: ATA inhibits the Jak/STAT pathway by preventing the binding of phosphorylated STAT to DNA.

References

Identifying and mitigating the off-target effects of Aurintricarboxylic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on identifying and mitigating the off-target effects of Aurintricarboxylic acid (ATA).

Frequently Asked Questions (FAQs)

Q1: What is Aurintricarboxylic acid (ATA) and what makes it a challenging compound to work with?

A1: Aurintricarboxylic acid is not a single molecular entity but a heterogeneous mixture of polymers of varying lengths.[1] This inherent variability in commercial preparations can lead to batch-to-batch differences in biological activity and off-target effects, making it crucial to characterize the specific batch being used. ATA is known to be a potent inhibitor of protein-nucleic acid interactions, which contributes to its broad biological activity and potential for off-target effects.[2][3]

Q2: What are the known primary and off-target activities of ATA?

A2: ATA has been reported to inhibit a wide range of proteins and cellular processes. While its "primary" target can depend on the context of the study, it is a well-known inhibitor of topoisomerase II and apoptosis.[4] It also demonstrates antiviral activity by inhibiting viral neuraminidase.[4] Its off-target effects are extensive and include the inhibition of various enzymes and protein-protein interactions. For example, it acts as an antagonist of P2X1 and P2X3 receptors and inhibits the TWEAK-Fn14 signaling pathway.[4]

Q3: Why am I seeing unexpected or inconsistent results in my experiments with ATA?

A3: Inconsistent results are often attributable to the heterogeneous nature of ATA.[1] Different batches can have different polymeric compositions, leading to varied biological effects. Additionally, ATA's ability to interact with a wide range of biomolecules can lead to non-specific effects in cellular assays. It is also important to consider the stability of ATA in solution, as it can polymerize, and its chemical stability under different storage and experimental conditions.[5][6][7][8]

Q4: How can I control for the off-target effects of ATA in my experiments?

A4: To confidently attribute an observed effect to a specific target of ATA, it is essential to include rigorous controls. This can include using a structurally related but inactive analog of ATA as a negative control. Performing target knockdown or knockout experiments (e.g., using siRNA or CRISPR) can also help verify that the observed phenotype is due to the inhibition of the intended target. Furthermore, rescuing the phenotype by overexpressing a resistant form of the target protein can provide strong evidence for on-target activity.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
High background signal or non-specific effects in cellular assays 1. ATA's broad activity profile and interaction with multiple cellular components. 2. The polymeric nature of ATA leading to non-specific binding.1. Perform dose-response experiments to determine the optimal concentration with the highest specific activity and lowest non-specific effects. 2. Include appropriate controls, such as cells not expressing the target protein or treated with an inactive analog. 3. Consider using a different assay with a more direct readout of target engagement.
Inconsistent results between different batches of ATA 1. Inherent heterogeneity and variability in the polymerization of commercial ATA preparations.[1]1. Whenever possible, purchase a large single batch of ATA for a series of experiments. 2. Characterize the specific batch being used (e.g., by spectroscopy or chromatography) to assess its composition. 3. Empirically determine the optimal concentration for each new batch through dose-response studies.
Difficulty in interpreting binding data (e.g., from SPR or FP) 1. Non-specific binding of the polymeric ATA to surfaces or other proteins. 2. Complex binding kinetics due to the heterogeneous nature of ATA.1. Use a reference surface in SPR experiments to subtract non-specific binding. 2. For FP assays, perform control experiments with a non-target protein to assess specificity. 3. Be cautious in interpreting kinetic data and consider that the measured parameters represent an average of the different polymeric species.
Precipitation of ATA in experimental buffers 1. Poor solubility of ATA in certain buffers, especially at high concentrations or specific pH values.1. Prepare fresh stock solutions of ATA in an appropriate solvent (e.g., 0.1 M NaOH) before diluting into the final experimental buffer.[9] 2. Test the solubility of ATA in your specific buffer system before starting the experiment. 3. If precipitation occurs, try adjusting the pH or ionic strength of the buffer.

Quantitative Data Summary

Table 1: Inhibitory Activity of Aurintricarboxylic Acid (ATA) against Various Targets

TargetAssay TypeSpeciesIC50KiReference(s)
rP2X1 ReceptorElectrophysiologyRat8.6 nM-[4]
rP2X3 ReceptorElectrophysiologyRat72.9 nM-[4]
Cystathionine-lyase (CSE)--0.6 µM-[4]
miRNA function modifier--0.47 µM-[4]
SARS-CoV-2 PLproBiochemical-30 µM16 µM[10]
SARS-CoV-2 RdRpBiochemical-56 nM-[1]

Note: The reported values may vary depending on the specific batch of ATA and the experimental conditions used.

Experimental Protocols

Identifying Off-Target Protein Interactions using AlphaLISA

This protocol is adapted from a screen to identify disruptors of the TAZ-TEAD protein-protein interaction.

Principle: The AlphaLISA (Amplified Luminescent Proximity Homestead Assay) is a bead-based immunoassay to detect biomolecular interactions. Donor and acceptor beads are brought into proximity by a specific biological interaction, leading to a luminescent signal. A decrease in signal in the presence of ATA indicates disruption of the interaction.

Methodology:

  • Reagent Preparation:

    • Prepare tagged recombinant proteins (e.g., His-tagged TAZ and FLAG-tagged TEAD4).

    • Reconstitute AlphaLISA anti-His Acceptor beads and Streptavidin Donor beads in the appropriate buffer.

    • Prepare a serial dilution of ATA.

  • Assay Procedure:

    • Add the tagged proteins to a 384-well assay plate.

    • Add the serially diluted ATA to the wells.

    • Incubate for 60 minutes at room temperature.

    • Add the Acceptor beads and incubate for 60 minutes at room temperature.

    • Add the Donor beads and incubate for 30 minutes at room temperature in the dark.

  • Data Acquisition:

    • Read the plate on an AlphaLISA-compatible plate reader.

  • Data Analysis:

    • Plot the AlphaLISA signal against the ATA concentration to determine the IC50 value for the disruption of the protein-protein interaction.

Diagram:

G cluster_workflow AlphaLISA Workflow start Prepare Reagents (Proteins, ATA, Beads) add_proteins Add Tagged Proteins to Plate start->add_proteins add_ata Add ATA add_proteins->add_ata incubate1 Incubate (60 min) add_ata->incubate1 add_acceptor Add Acceptor Beads incubate1->add_acceptor incubate2 Incubate (60 min) add_acceptor->incubate2 add_donor Add Donor Beads incubate2->add_donor incubate3 Incubate (30 min, dark) add_donor->incubate3 read_plate Read Plate incubate3->read_plate analyze Analyze Data (IC50) read_plate->analyze G cluster_FP Fluorescence Polarization Principle free_probe Fluorescent Probe Fast Tumbling Low Polarization bound_probe Protein-Probe Complex Slow Tumbling High Polarization bound_probe->free_probe ATA displaces probe ata ATA ata->bound_probe protein Target Protein protein->bound_probe binds G cluster_SPR_workflow SPR Experimental Workflow immobilize Immobilize Target Protein on Chip inject_ata Inject ATA (Analyte) immobilize->inject_ata measure Measure RU Change (Association/Dissociation) inject_ata->measure regenerate Regenerate Chip Surface measure->regenerate analyze Analyze Sensorgram (ka, kd, KD) measure->analyze regenerate->inject_ata Next Concentration G cluster_ThermoFluor ThermoFluor Principle A Folded Protein (Low Fluorescence) B Unfolded Protein (High Fluorescence) A->B Tm C Heat G cluster_NFkB NF-κB Signaling Pathway Inhibition by ATA stimulus Inflammatory Stimulus (e.g., TNF-α) IKK IKK Activation stimulus->IKK IkB IκB Phosphorylation & Degradation IKK->IkB NFkB_release NF-κB (p65/p50) Release IkB->NFkB_release translocation Nuclear Translocation NFkB_release->translocation transcription Gene Transcription (Inflammatory Genes) translocation->transcription ATA ATA ATA->IKK Inhibits

References

Strategies to minimize the cytotoxicity of Aurin in cell culture studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive strategies to minimize the cytotoxicity of Aurin (Aurintricarboxylic acid, ATCA) in cell culture studies. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimentation.

Troubleshooting Guides

Issue: High Cell Death Observed After this compound Treatment

If you are observing significant cell death after treating your cultures with this compound, follow these steps to troubleshoot the issue.

Step 1: Verify this compound Concentration and Purity

  • Action: Confirm the calculated concentration of your this compound stock and working solutions. If possible, verify the purity of the this compound compound.

  • Rationale: Errors in dilution calculations can lead to unintentionally high concentrations. Impurities in the compound could also contribute to cytotoxicity.

Step 2: Determine the Optimal Concentration with a Dose-Response Curve

  • Action: Perform a dose-response experiment using a wide range of this compound concentrations to determine the IC50 (half-maximal inhibitory concentration) and the maximum non-toxic concentration for your specific cell line.

  • Rationale: this compound's cytotoxic effects are highly cell-type dependent. A concentration that is non-toxic in one cell line may be cytotoxic in another.

Step 3: Assess Cell Viability with Multiple Assay Types

  • Action: Use at least two different viability assays that measure different cellular parameters. For example, combine a metabolic assay (e.g., MTT, WST-1) with a membrane integrity assay (e.g., Trypan Blue, LDH release) or a direct cell count.

  • Rationale: this compound, as a polyanionic and colored compound, may interfere with tetrazolium-based dyes like MTT, leading to inaccurate readings. Comparing results from different assay types can help confirm true cytotoxicity.

Step 4: Evaluate Treatment Duration

  • Action: Perform a time-course experiment to assess when cytotoxicity becomes apparent.

  • Rationale: The cytotoxic effects of this compound may be time-dependent. Shorter incubation times may be sufficient to achieve the desired biological effect without inducing significant cell death.

Step 5: Check Culture Conditions

  • Action: Ensure your cell culture conditions (e.g., pH, CO2, humidity, media components) are optimal and consistent.

  • Rationale: Suboptimal culture conditions can stress cells, making them more susceptible to the cytotoxic effects of a compound.

Issue: Inconsistent or Unreliable Results with this compound

For researchers experiencing variability in their results when using this compound, the following steps may help identify the source of the inconsistency.

Step 1: Standardize this compound Stock Solution Preparation and Storage

  • Action: Prepare a high-concentration stock solution of this compound in a suitable solvent like DMSO. Aliquot the stock solution to avoid repeated freeze-thaw cycles.

  • Rationale: this compound can polymerize in aqueous solutions. A stable, well-solubilized stock solution ensures consistent dosing.

Step 2: Ensure Complete Solubilization in Culture Media

  • Action: When preparing your working solution, ensure the this compound stock is fully diluted and mixed in the cell culture medium before adding it to the cells.

  • Rationale: Incomplete solubilization can lead to concentration gradients in your culture vessel, resulting in inconsistent effects.

Step 3: Control for Off-Target Effects

  • Action: Include appropriate positive and negative controls in your experiments to distinguish the desired effect from potential off-target effects. For instance, if investigating a specific signaling pathway, include controls that activate or inhibit that pathway through other known mechanisms.

  • Rationale: this compound is known to inhibit various cellular processes, including protein-nucleic acid interactions and topoisomerase II activity. Understanding and controlling for these off-target effects is crucial for accurate data interpretation.

Step 4: Monitor and Maintain Consistent Cell Health and Density

  • Action: Ensure that cells are in the logarithmic growth phase and are plated at a consistent density for all experiments.

  • Rationale: The physiological state of the cells can influence their response to chemical treatments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration range for this compound in cell culture?

A1: The effective and non-toxic concentration of this compound is highly dependent on the cell line and the biological question being investigated. Based on published studies, a starting range of 1 µM to 100 µM is recommended for initial experiments. However, it is crucial to perform a dose-response curve to determine the optimal concentration for your specific experimental setup. In some cell lines, concentrations up to 1-2 mM have been used to suppress proliferation without causing acute cytotoxicity as measured by LDH assays.[1]

Q2: How should I prepare and store this compound for cell culture experiments?

A2: It is recommended to prepare a high-concentration stock solution of this compound (e.g., 10-100 mM) in a suitable solvent such as DMSO.[2] This stock solution should be stored at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. When preparing your working solution, dilute the stock solution directly into your pre-warmed cell culture medium and mix thoroughly before adding it to your cells.

Q3: Can this compound interfere with cell viability assays?

A3: Yes, there is a potential for interference, particularly with metabolic assays that use tetrazolium salts like MTT, WST-1, or XTT. Compounds with reducing properties can directly reduce these dyes, leading to a false-positive signal for cell viability. It is highly recommended to visually inspect the cells under a microscope and to use a secondary, non-metabolic-based assay (e.g., Trypan Blue exclusion, LDH assay, or a cell counter) to confirm your results.

Q4: What are the known off-target effects of this compound, and how can I control for them?

A4: this compound is a broad-spectrum inhibitor with several known off-target effects, including:

  • Inhibition of protein-nucleic acid interactions.

  • Inhibition of topoisomerase II.[2]

  • Inhibition of various enzymes.

To control for these off-target effects, consider the following:

  • Use the lowest effective concentration: This minimizes the likelihood of engaging off-target molecules.

  • Include specific controls: For example, if you are studying the TWEAK-Fn14 signaling pathway, you could compare the effects of this compound to the effects of TNFα, as this compound has been shown to selectively inhibit the former.[3]

  • Use structurally unrelated inhibitors: If possible, use another inhibitor of your target of interest that has a different chemical structure to confirm that the observed phenotype is not due to an off-target effect of this compound.

Q5: Are there any strategies to protect cells from this compound-induced cytotoxicity?

A5: In some contexts, this compound (ATCA) has been shown to have protective effects. For instance, in CHO cells, it can act as an antioxidant and suppress the generation of reactive oxygen species (ROS), thereby maintaining cell viability. If you are observing cytotoxicity that you suspect is mediated by oxidative stress, you could consider co-treatment with other antioxidants as a potential strategy, though this would need to be validated for your specific system.

Quantitative Data Summary

The following tables summarize the reported cytotoxic and inhibitory concentrations of this compound (ATCA) in various cell lines.

Table 1: Cytotoxicity and Proliferation Inhibition of this compound (ATCA)

Cell LineAssay TypeConcentrationEffectReference
A549/DDP (Cisplatin-resistant lung cancer)Proliferation Assay≥ 1 mMSuppression of cell proliferation[1]
A549/DDPLDH AssayUp to 4 mMMaintained cell membrane integrity[1]
HBE (Human Bronchial Epithelial)ECIS (Growth Assay)1 mMRemarkable suppression of growth[1]
HBEECIS (Growth Assay)2 mMAlmost abolished growth[1]
HBELDH AssayUp to 5 mMNo apparent cytotoxicity[1]
Vero E6MTT Assay1.0 mM95% cell viability[4]
Glioma CellsViability AssayNot specifiedNo effect on cell viability[3]

Table 2: Inhibitory Concentrations (IC50) of this compound (ATCA) for Various Targets

TargetAssay SystemIC50Reference
rP2X1RRadioligand Binding8.6 nM[2]
rP2X3RRadioligand Binding72.9 nM[2]
Cystathionine-lyase (CSE)Enzymatic Assay0.6 µM[2]
miRNA function modifierNot specified0.47 µM[2]
SARS-CoV-2 PLproBiochemical Assay30 µM[4]
SARS-CoV-2 (in vitro)Antiviral Assay50 µM[4]

Experimental Protocols

Protocol 1: Determining the Optimal, Non-Toxic Concentration of this compound via MTT Assay and Trypan Blue Exclusion

1. Materials:

  • Your cell line of interest

  • Complete cell culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well cell culture plates

  • MTT reagent (5 mg/mL in PBS)

  • DMSO

  • Trypan Blue solution (0.4%)

  • Hemocytometer or automated cell counter

2. Procedure:

  • Cell Seeding: Seed your cells in a 96-well plate at a density that will not reach confluency by the end of the experiment. Allow cells to adhere overnight.

  • This compound Treatment: Prepare a serial dilution of this compound in your complete culture medium. A suggested range is 0.1, 0.5, 1, 5, 10, 25, 50, and 100 µM. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration). Replace the existing medium in the wells with the medium containing the different concentrations of this compound.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Assay: a. Add 10 µL of MTT reagent to each well. b. Incubate for 2-4 hours at 37°C. c. Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. d. Read the absorbance at 570 nm using a microplate reader.

  • Trypan Blue Exclusion Assay (in a parallel plate): a. At the end of the incubation period, collect the cells from each treatment condition (including any floating cells). b. Centrifuge the cells and resuspend in a small volume of PBS. c. Mix an equal volume of the cell suspension with Trypan Blue solution. d. Count the number of viable (unstained) and non-viable (blue) cells using a hemocytometer or automated cell counter.

  • Data Analysis: a. For the MTT assay, normalize the absorbance values to the vehicle control to determine the percentage of cell viability. b. For the Trypan Blue assay, calculate the percentage of viable cells. c. Plot the percentage of cell viability against the this compound concentration to generate a dose-response curve and determine the IC50 value.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Viability Assessment cluster_analysis Data Analysis start Seed Cells in 96-well Plate overnight Incubate Overnight start->overnight prep_this compound Prepare this compound Serial Dilutions overnight->prep_this compound add_this compound Add this compound to Cells prep_this compound->add_this compound incubate Incubate for 24/48/72h add_this compound->incubate mtt MTT Assay incubate->mtt trypan Trypan Blue Assay incubate->trypan analyze Calculate % Viability mtt->analyze trypan->analyze plot Generate Dose-Response Curve analyze->plot end Determine IC50 & Max Non-Toxic Dose plot->end

Caption: Workflow for Determining this compound's Optimal Concentration.

signaling_pathway cluster_pathway TWEAK-Fn14 Signaling Pathway TWEAK TWEAK Fn14 Fn14 Receptor TWEAK->Fn14 binds Rac1 Rac1 Activation Fn14->Rac1 NFkB NF-κB Activation Fn14->NFkB This compound This compound (ATCA) This compound->Fn14 inhibits Invasion Cell Invasion Rac1->Invasion NFkB->Invasion

Caption: this compound's Inhibition of the TWEAK-Fn14 Signaling Pathway.

References

Troubleshooting common issues with nuclease inhibition using Aurintricarboxylic acid

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for troubleshooting common issues with nuclease inhibition using Aurintricarboxylic acid (ATA). This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on using ATA effectively in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is Aurintricarboxylic acid (ATA) and how does it inhibit nucleases?

Aurintricarboxylic acid (ATA) is a polyanionic, aromatic compound that acts as a broad-spectrum inhibitor of a variety of nucleases, including DNases and RNases.[1][2] Its mechanism of action is believed to involve the polymer competing with nucleic acids (RNA/DNA) for the binding site on the nuclease, thereby preventing the degradation of the nucleic acid substrate. ATA has been shown to inhibit DNase I, RNase A, S1 nuclease, and exonuclease III.[1]

Q2: What is the recommended concentration of ATA for effective nuclease inhibition?

The optimal concentration of ATA can vary depending on the sample type, the level of nuclease contamination, and the specific application. A general starting point for RNase inhibition during RNA isolation is in the range of 50-100 µM. However, it is crucial to empirically determine the optimal concentration for your specific experimental conditions.

Q3: Is ATA cytotoxic?

Yes, ATA can exhibit cytotoxicity, and its effects are cell-type dependent. While some studies on drug-resistant cancer cell lines indicate that ATA does not cause acute cytotoxicity,[3][4] it has been shown to inhibit the proliferation of various cell types. It is recommended to perform a dose-response experiment to determine the non-toxic concentration range for your specific cell line.

Q4: How should I prepare and store ATA solutions?

ATA is soluble in 1 M NH4OH (10 mg/ml), water (7 mg/ml), and ethanol (60 mg/ml). For long-term storage, it is recommended to store the solid form of ATA at -20°C. Stock solutions can be prepared in an appropriate solvent and stored in aliquots at -20°C to minimize freeze-thaw cycles.

Troubleshooting Guides

Problem 1: RNA/DNA degradation persists even after using ATA.
Possible Cause Troubleshooting Step
Insufficient ATA Concentration The concentration of ATA may be too low to inhibit the high levels of nucleases in your sample.
Solution: Increase the concentration of ATA in your lysis buffer. Perform a titration experiment to determine the optimal inhibitory concentration for your sample type.
Poor Quality of ATA Commercial preparations of ATA can be heterogeneous. The inhibitory activity can vary between batches and suppliers.
Solution: Purchase high-quality, molecular biology-grade ATA. If you suspect batch-to-batch variability, test a new lot of ATA.
Inadequate Lysis/Homogenization Incomplete disruption of cells or tissues can lead to the release of nucleases that are not immediately exposed to the ATA in the lysis buffer.
Solution: Ensure thorough and rapid homogenization of your sample immediately upon addition of the lysis buffer containing ATA.
Presence of Cations Some nucleases require divalent cations like Mg2+ or Ca2+ for their activity. While ATA can chelate some cations, its primary mechanism is competitive inhibition.
Solution: Consider adding a chelating agent like EDTA to your lysis buffer in conjunction with ATA to inactivate cation-dependent nucleases.
Problem 2: ATA is interfering with downstream applications (e.g., PCR, RT-PCR, in vitro transcription).
Possible Cause Troubleshooting Step
Inhibition of Polymerases ATA is a known inhibitor of various polymerases, including Taq polymerase and reverse transcriptases.[5]
Solution: It is crucial to remove ATA from your nucleic acid sample before performing enzymatic reactions. See the detailed protocol for ATA removal below.
Inhibition of Other Enzymes ATA can inhibit a wide range of proteins that bind to nucleic acids.
Solution: If you suspect ATA is inhibiting other enzymes in your downstream application, its removal from the sample is necessary.
Carryover from RNA/DNA Isolation Residual ATA from the isolation procedure is contaminating the final nucleic acid sample.
Solution: Implement a robust purification step to remove ATA after the initial extraction. Gel filtration or size-exclusion chromatography is an effective method.

Data Presentation

Table 1: Reported IC50 Values for Aurintricarboxylic Acid (ATA) Cytotoxicity

Cell LineCell TypeIC50 (µM)Reference
A549/DDP (cisplatin-resistant)Human lung carcinoma>1000 (proliferation suppression at 1mM)[3][6]
K562Human leukemia>100 (inhibition of apoptosis)[7]
Glioma cellsHuman brain tumorNon-cytotoxic at concentrations that repress migration[8]
HBE (normal)Human bronchial epithelialNo acute cytotoxicity observed up to 5mM[6]

Note: Cytotoxicity is highly dependent on the cell line and experimental conditions. It is strongly recommended to determine the IC50 for your specific cell line.

Table 2: Inhibition of Downstream Enzymes by Aurintricarboxylic Acid (ATA)

EnzymeApplicationATA InhibitionRecommended Action
Taq DNA Polymerase PCRYesRemove ATA from DNA template before PCR.
M-MLV Reverse Transcriptase RT-PCR, cDNA synthesisYes[5]Remove ATA from RNA template before reverse transcription.
T7 RNA Polymerase In vitro transcriptionYesRemove ATA from DNA template before in vitro transcription.
Restriction Enzymes DNA digestionYesRemove ATA from DNA before restriction digest.
Topoisomerase II DNA replication/repair studiesYes (Potent inhibitor)[2]Be aware of this potent inhibitory activity in relevant studies.

Experimental Protocols

Protocol 1: Detailed Methodology for ATA Removal from RNA Samples using Size-Exclusion Chromatography

This protocol is designed to remove ATA from an RNA sample, making it suitable for downstream applications.

Materials:

  • Size-exclusion chromatography column (e.g., Sephadex G-25 or equivalent)

  • RNase-free water

  • RNase-free collection tubes

  • Buffer of choice for final RNA elution (e.g., RNase-free water, TE buffer)

Procedure:

  • Column Preparation:

    • Equilibrate the size-exclusion column with your desired RNase-free buffer according to the manufacturer's instructions. This typically involves washing the column with 2-3 column volumes of the buffer.

  • Sample Loading:

    • Carefully load your RNA sample containing ATA onto the top of the column bed. Avoid disturbing the packed resin.

  • Chromatography:

    • Allow the sample to enter the column bed completely.

    • Begin adding your elution buffer to the top of the column.

    • Collect fractions as the buffer moves through the column. The larger RNA molecules will elute first, while the smaller ATA molecules will be retained in the column matrix and elute later.

  • Fraction Collection and Analysis:

    • Collect fractions of a defined volume (e.g., 200-500 µL).

    • Measure the absorbance of each fraction at 260 nm to determine the RNA-containing fractions.

    • The first peak of A260 absorbance will contain your purified RNA.

  • Pooling and Concentration:

    • Pool the RNA-containing fractions.

    • If necessary, concentrate the purified RNA using a suitable method (e.g., ethanol precipitation, spin concentrators).

  • Quality Control:

    • Assess the purity and integrity of the final RNA sample using a spectrophotometer (A260/A280 and A260/A230 ratios) and gel electrophoresis.

Protocol 2: Assay for Evaluating RNase Inhibition by ATA

This protocol allows you to determine the effectiveness of ATA in inhibiting RNase activity in your samples.

Materials:

  • RNA substrate (e.g., a commercially available RNA ladder or a specific transcript)

  • Source of RNase (e.g., RNase A, or a cell/tissue lysate known to have high RNase activity)

  • Aurintricarboxylic acid (ATA) stock solution

  • Incubation buffer (e.g., Tris-HCl, pH 7.5)

  • RNA loading dye

  • Agarose gel electrophoresis system

  • Gel documentation system

Procedure:

  • Prepare Reactions:

    • Set up a series of microcentrifuge tubes with the following components:

      • Negative Control (No RNase): RNA substrate + Incubation buffer

      • Positive Control (RNase activity): RNA substrate + RNase source + Incubation buffer

      • Test Reactions: RNA substrate + RNase source + Incubation buffer + varying concentrations of ATA (e.g., 10 µM, 50 µM, 100 µM, 200 µM)

  • Incubation:

    • Incubate all tubes at 37°C for a defined period (e.g., 15-30 minutes). The incubation time may need to be optimized based on the activity of your RNase source.

  • Stop Reaction:

    • Stop the reaction by adding an RNA loading dye that contains a denaturing agent (e.g., formamide) and a chelating agent (e.g., EDTA). Place the tubes on ice.

  • Gel Electrophoresis:

    • Load the samples onto an agarose gel.

    • Run the gel to separate the RNA fragments.

  • Analysis:

    • Visualize the RNA bands using a gel documentation system.

    • Interpretation:

      • The negative control should show intact RNA bands.

      • The positive control should show significant degradation of the RNA.

      • The test reactions will show the degree of protection afforded by different concentrations of ATA. The concentration at which the RNA remains intact is the effective inhibitory concentration.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_purification RNA Purification cluster_downstream Downstream Applications Sample Cell/Tissue Sample Lysis Lysis with ATA Sample->Lysis Homogenization Extraction RNA Extraction Lysis->Extraction ATARemoval ATA Removal (Size Exclusion) Extraction->ATARemoval Crucial Step RT_PCR RT-PCR ATARemoval->RT_PCR Sequencing RNA-Seq ATARemoval->Sequencing Cloning Cloning ATARemoval->Cloning

Caption: Experimental workflow for RNA isolation using ATA.

troubleshooting_logic Start RNA/DNA Degradation Observed? Concentration Increase ATA Concentration Start->Concentration Yes Downstream Downstream Inhibition? Start->Downstream No Homogenization Improve Sample Homogenization Concentration->Homogenization Still degradation Concentration->Downstream Resolved Homogenization->Downstream Resolved Alternative Consider Alternative Inhibitor Homogenization->Alternative Still degradation RemoveATA Remove ATA from Sample Downstream->RemoveATA Yes Success Problem Resolved Downstream->Success No RemoveATA->Success signaling_pathway_inhibition cluster_nuclease Nuclease Activity Nuclease Nuclease Degradation Degradation Products Nuclease->Degradation NucleicAcid RNA / DNA NucleicAcid->Degradation ATA Aurintricarboxylic Acid (ATA) ATA->Nuclease Inhibits Binding

References

Technical Support Center: Recognizing and Avoiding Potential Interference of Aurin in Biochemical Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on how to recognize and mitigate potential interference caused by Aurin and its derivatives in biochemical assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it identified as a potential source of assay interference?

This compound and its derivative, this compound Tricarboxylic Acid (ATA), are compounds that have been noted for their potential to interfere with biochemical assays. ATA has been investigated for its ability to block the binding of HIV's gp120 coat protein to the CD4 molecule[1]. However, compounds like this compound are often classified as Pan-Assay Interference Compounds (PAINS). PAINS are known to frequently produce false-positive results in high-throughput screening (HTS) by interacting non-specifically with numerous biological targets rather than a single, intended target[2][3].

Q2: What are the common mechanisms of this compound interference?

While specific mechanisms for this compound are not always detailed, as a PAIN, it likely interferes through one or more of the following mechanisms common to such compounds:

  • Aggregation: At certain concentrations, this compound may form aggregates that can sequester and denature proteins, leading to non-specific inhibition[4]. This is a frequent cause of interference in HTS[4].

  • Non-specific Reactivity: The chemical structure of this compound may allow it to react non-specifically with proteins, potentially through covalent modification of amino acid residues like cysteine[5][6].

  • Fluorescence Interference: If the assay uses a fluorescence-based readout, this compound might possess intrinsic fluorescence or quenching properties that interfere with the signal[3][5].

  • Redox Activity: Some compounds can participate in redox cycling, generating reactive oxygen species that can disrupt protein function and lead to false signals[5][7].

  • Chelation: The structure of this compound may allow it to chelate metal ions that are essential for enzyme function in a given assay[5].

Q3: Which biochemical assays are most susceptible to interference by this compound?

Assays that are particularly sensitive to the mechanisms mentioned above are at higher risk. This includes:

  • High-Throughput Screening (HTS) assays: These are highly susceptible to false positives from PAINS like this compound[2][3].

  • Fluorescence-based assays: Assays relying on fluorescence resonance energy transfer (FRET), AlphaScreen, or fluorescence polarization are prone to interference from fluorescent or light-scattering compounds[7][8].

  • Enzyme inhibition assays: Assays that monitor the activity of enzymes, especially those sensitive to aggregation-induced denaturation or redox modulation.

  • Protein-protein interaction (PPI) assays: this compound and its derivatives have been shown to directly block protein binding, such as the interaction between interferon-alpha and its receptor[1].

Troubleshooting Guides

Issue: Unexpected or inconsistent results in the presence of this compound.

If you observe unexpected inhibitory or activating effects, or high variability in your results when using this compound, it is crucial to determine if this is a genuine biological effect or an artifact of assay interference.

Step 1: Initial Assessment and Concentration-Response Curve Analysis
  • Action: Perform a full concentration-response curve for this compound in your assay.

  • What to look for: A very steep or unusual curve shape can be indicative of non-specific effects like aggregation. Aggregators often show a sharp increase in activity above a critical aggregation concentration (CAC)[4].

Step 2: Check for Compound Aggregation
  • Action: Test for aggregation using techniques like dynamic light scattering (DLS) or by observing the effect of detergents.

  • Rationale: Aggregation is a common cause of non-specific inhibition[4]. The presence of a non-ionic detergent like Triton X-100 or Tween-80 can often disrupt aggregates and reduce or eliminate the observed activity of an aggregator[7].

Step 3: Rule out Assay Technology-Specific Interference
  • Action: Run control experiments to test for direct interference with your assay components.

  • Examples:

    • Fluorescence-based assays: Measure the fluorescence of this compound alone at the excitation and emission wavelengths of your assay.

    • Luciferase assays: Test for direct inhibition of the luciferase enzyme. Some compounds are known to stabilize the reporter enzyme, leading to apparent activation[9].

    • AlphaScreen assays: These are sensitive to singlet oxygen quenchers[7][10].

Step 4: Assess Time-Dependence of Inhibition
  • Action: Pre-incubate this compound with the target protein for varying amounts of time before initiating the reaction.

  • What to look for: A time-dependent increase in inhibition may suggest covalent modification or a slow conformational change induced by the compound[5].

Decision-Making Workflow for Investigating Potential this compound Interference

Below is a logical workflow to guide your troubleshooting process.

G A Unexpected Activity Observed with this compound B Perform Concentration- Response Curve A->B C Is Curve Shape Unusual/Steep? B->C D Investigate Non-Specific Mechanisms (Aggregation) C->D Yes E Proceed with Caution: Potential for Genuine Hit C->E No F Test for Aggregation (e.g., with Detergent) D->F G Is Activity Reduced by Detergent? F->G H High Likelihood of Aggregation-based Interference G->H Yes I Investigate Other Interference Mechanisms G->I No J Run Assay Controls (e.g., without target) I->J K Signal Interference Observed? J->K L Technology-Specific Interference Confirmed K->L Yes M Consider orthogonal assays to confirm biological activity K->M No

Caption: Troubleshooting workflow for this compound interference.

Data Presentation

Table 1: Common Mechanisms of Assay Interference by PAINS (including this compound)
Mechanism of InterferenceDescriptionAssays Primarily Affected
Aggregation Compound forms colloidal particles that sequester and denature proteins non-specifically.[4][7]Enzyme assays, protein-protein interaction assays.
Chemical Reactivity Electrophilic compounds that can covalently modify nucleophilic residues (e.g., cysteine) on proteins.[5][6]Assays with proteins containing reactive cysteines.
Redox Cycling Compounds that can generate reactive oxygen species (ROS), leading to protein oxidation.[5][7]Assays sensitive to oxidative stress.
Fluorescence Compound intrinsically fluoresces or quenches the signal of a fluorophore in the assay.[3][5]Fluorescence Polarization, FRET, TR-FRET.
Light Scattering Compound precipitates and scatters light, affecting optical measurements.[7]Absorbance and fluorescence-based assays.
Chelation Compound sequesters metal ions that may be required for enzyme activity.[5]Metalloenzyme assays.

Experimental Protocols

Protocol 1: Detergent-Based Counter-Screen for Aggregation

Objective: To determine if the observed activity of this compound is due to aggregation.

Materials:

  • This compound stock solution

  • Assay buffer

  • Assay components (enzyme, substrate, etc.)

  • 10% Triton X-100 stock solution

  • Microplate reader

Procedure:

  • Prepare two sets of serial dilutions of this compound in the assay buffer.

  • To one set of dilutions, add Triton X-100 to a final concentration of 0.01% - 0.1%. To the second set, add an equivalent volume of buffer.

  • Add the other assay components (e.g., target enzyme) to all wells.

  • Incubate according to your standard assay protocol.

  • Initiate the reaction (e.g., by adding the substrate).

  • Measure the assay signal using a microplate reader.

  • Analysis: Compare the IC50 values of this compound in the presence and absence of Triton X-100. A significant rightward shift in the IC50 in the presence of the detergent suggests that aggregation is a likely cause of the observed activity.

Protocol 2: Assay for Direct Fluorescence Interference

Objective: To determine if this compound interferes with the fluorescence readout of an assay.

Materials:

  • This compound stock solution

  • Assay buffer

  • Fluorometer or microplate reader with fluorescence capabilities

Procedure:

  • Prepare a serial dilution of this compound in the assay buffer in a microplate.

  • Include wells with buffer only as a negative control.

  • If your assay uses a fluorescent substrate or product, include a set of wells with a constant concentration of this fluorophore plus the serial dilution of this compound.

  • Read the plate at the excitation and emission wavelengths used in your primary assay.

  • Analysis:

    • If this compound alone shows a signal, it is intrinsically fluorescent at these wavelengths.

    • If this compound decreases the signal from the known fluorophore, it is acting as a quencher. Both outcomes indicate direct interference with the assay technology.

Visualization of Interference Mechanism

This compound Interference with Protein-Protein Interactions

This compound Tricarboxylic Acid (ATA) has been shown to inhibit protein-protein interactions. For example, it can block the binding of interferon-alpha to its receptor, which is a critical step in the interferon signaling pathway.

G cluster_0 Normal Signaling cluster_1 Interference by this compound Interferon Interferon-alpha Receptor IFN Receptor Interferon->Receptor Binds Signaling Downstream Signaling (e.g., JAK-STAT) Receptor->Signaling Interferon_B Interferon-alpha Blocked Binding Blocked Interferon_B->Blocked Receptor_B IFN Receptor NoSignaling No Signaling Receptor_B->NoSignaling This compound This compound (ATA) This compound->Receptor_B Blocked->Receptor_B

Caption: Mechanism of this compound blocking protein-receptor binding.

References

Addressing variability in results due to commercial preparations of Aurintricarboxylic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Aurintricarboxylic acid (ATA) is a potent inhibitor of a wide range of biological processes, primarily by interfering with protein-nucleic acid interactions. However, the inherent variability in commercial preparations of ATA presents a significant challenge to experimental reproducibility. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers navigate these challenges and obtain more consistent results.

Frequently Asked Questions (FAQs)

Q1: Why do I see significant variability in my experimental results when using Aurintricarboxylic Acid from different vendors or even different lots from the same vendor?

A1: Commercial preparations of Aurintricarboxylic Acid are not a single molecular entity but rather a heterogeneous mixture of polymers of varying lengths.[1][2] The synthesis process, which involves the polymerization of salicylic acid with formaldehyde, results in a complex mixture of oligomers.[1] The exact composition of this mixture, including the distribution of polymer chain lengths and the presence of impurities, can vary significantly depending on the manufacturing conditions such as reactant concentrations, reaction time, and temperature.[2] This lot-to-lot inconsistency is a well-documented issue and a primary source of experimental variability.[3]

Q2: What are the key factors in commercial ATA preparations that can influence experimental outcomes?

A2: The primary factors contributing to variability are:

  • Polymer Distribution: The biological activity of ATA is often attributed to its higher molecular weight fractions.[1] Variations in the distribution of these polymers from lot to lot can lead to differences in inhibitory potency.

  • Purity: Commercial ATA is often of practical grade, with purity that can be around 85% or higher.[4] The nature and percentage of impurities can differ between batches and may have off-target effects in biological assays.

  • Presence of Monomeric ATA: The monomeric form of ATA is considered to be inactive.[1] The proportion of active polymeric forms to inactive monomers can vary, impacting the effective concentration of the inhibitor.

Q3: How can I assess the quality and consistency of my Aurintricarboxylic Acid preparation?

A3: While direct lot-to-lot comparative data from manufacturers is often unavailable, researchers can perform their own characterization. Techniques such as High-Performance Liquid Chromatography (HPLC) or Gel Permeation Chromatography (GPC) can be used to analyze the polymer distribution of your ATA sample.[5][6][7] This can provide a fingerprint of a specific lot and help in comparing it with previous or future batches.

Q4: Are there any general recommendations for preparing and handling ATA solutions to minimize variability?

A4: Yes, following consistent procedures is crucial. It is recommended to prepare fresh solutions of ATA for each experiment. ATA is soluble in aqueous solutions, and its solubility can be enhanced in alkaline conditions. When preparing stock solutions, ensure the compound is fully dissolved. For long-term storage, it is advisable to aliquot and freeze stock solutions to avoid repeated freeze-thaw cycles.

Troubleshooting Guide

Issue 1: Inconsistent IC50/EC50 Values in Cellular Assays
Possible Cause Troubleshooting Steps
Lot-to-lot variability in ATA potency. 1. Qualify New Lots: Before starting a new series of experiments, test any new lot of ATA against a previously characterized "gold standard" lot in a simple, robust assay. 2. Dose-Response Curve: Always perform a full dose-response curve rather than using a single concentration. This will help to identify shifts in potency. 3. Report Lot Information: In publications and internal documentation, always report the vendor and lot number of the ATA used.
Cell density and metabolic state. 1. Consistent Seeding Density: Ensure that cells are seeded at the same density for all experiments. 2. Logarithmic Growth Phase: Only use cells that are in the logarithmic phase of growth, as their metabolic activity is more consistent.
Assay interference. 1. Control for Colorimetric Interference: ATA is a colored compound, which can interfere with colorimetric assays like the MTT assay. Always include a "no-cell" control with ATA at all concentrations to measure and subtract the background absorbance.
Issue 2: Variable Inhibition in Enzyme Assays
Possible Cause Troubleshooting Steps
Differences in the inhibitory fraction of ATA. 1. Enzyme Titration: For a new lot of ATA, perform an enzyme titration at a fixed, saturating substrate concentration to determine the precise IC50 value. 2. Mechanism of Inhibition Study: If results are highly variable, consider performing a simple enzyme kinetics study (e.g., Lineweaver-Burk plot) to confirm the mechanism of inhibition is consistent with previous lots.
Instability of ATA in the assay buffer. 1. Pre-incubation Time: Standardize the pre-incubation time of the enzyme with ATA before adding the substrate. 2. Buffer Components: Ensure the composition of your assay buffer is consistent between experiments, as pH and ionic strength can influence ATA's activity.
Issue 3: Inconsistent Results in Protein-Nucleic Acid Binding Assays (e.g., EMSA)
Possible Cause Troubleshooting Steps
Variability in ATA's ability to compete for binding. 1. ATA Titration: Perform a titration of ATA in your EMSA to determine the concentration range that effectively inhibits the protein-DNA interaction. 2. Positive and Negative Controls: Always include a known inhibitor of your protein-DNA interaction as a positive control and a no-ATA control as a negative control.
Non-specific effects of ATA polymers. 1. Check for DNA Staining Interference: Ensure that ATA is not interfering with the detection method for your labeled nucleic acid. 2. Use of a Non-specific Competitor DNA: Include a non-specific competitor DNA (e.g., poly(dI-dC)) in your binding reactions to ensure that the inhibition by ATA is specific to the protein-DNA interaction of interest.

Quantitative Data

Due to the proprietary nature of manufacturing processes, comprehensive public data on the lot-to-lot variability of commercial ATA is scarce. However, published research provides some insight into the inhibitory concentrations of ATA in various assays. Researchers should aim to determine the IC50 or EC50 for their specific system and use this as a benchmark for lot qualification.

Assay Target Reported IC50/EC50 Reference
SARS-CoV-2 PLpro InhibitionPapain-like ProteaseIC50: 30 µM, Ki: 16 µM[8]
Antiviral Assay (SARS-CoV-2)Vero E6 cellsIC50: 50 µM[8]
TWEAK-Fn14 Signaling InhibitionGlioblastoma CellsIC50: ~10 µM
Protein Synthesis Inhibition (in vitro)Rabbit Reticulocyte LysateSignificant inhibition at 10-100 µM[1]

Experimental Protocols

MTT Cell Viability Assay with Aurintricarboxylic Acid

This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • Aurintricarboxylic Acid (ATA)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well cell culture plates

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.

  • Compound Treatment: Prepare serial dilutions of ATA in complete culture medium. Remove the overnight medium from the cells and replace it with the medium containing different concentrations of ATA. Include a vehicle-only control.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a plate reader.

  • Data Analysis: Subtract the background absorbance from the "no-cell" controls. Calculate the percentage of cell viability for each ATA concentration relative to the vehicle-treated control.

Electrophoretic Mobility Shift Assay (EMSA) with Aurintricarboxylic Acid

This protocol provides a framework for using ATA as an inhibitor in an EMSA experiment.

Materials:

  • Purified DNA-binding protein

  • Labeled DNA probe (e.g., with 32P or a fluorescent dye)

  • Binding buffer (specific to the protein-DNA interaction)

  • Aurintricarboxylic Acid (ATA)

  • Polyacrylamide gel

  • TBE buffer

  • Loading dye

  • Detection system (e.g., phosphorimager or fluorescence scanner)

Procedure:

  • Binding Reaction Setup: In separate tubes, combine the binding buffer, a constant amount of labeled DNA probe, and any non-specific competitor DNA.

  • ATA Addition: Add increasing concentrations of ATA to the respective tubes. Include a no-ATA control.

  • Protein Addition: Add a constant amount of the DNA-binding protein to each tube.

  • Incubation: Incubate the reactions at the optimal temperature and for the optimal duration to allow for protein-DNA binding.

  • Gel Electrophoresis: Add loading dye to each reaction and load the samples onto a pre-run native polyacrylamide gel. Run the gel in TBE buffer until the free probe has migrated a sufficient distance.

  • Detection: Dry the gel (if using 32P) and expose it to a phosphor screen or scan the gel if using a fluorescent probe.

  • Data Analysis: Analyze the resulting image to observe the inhibition of the protein-DNA complex formation with increasing concentrations of ATA.

Signaling Pathway and Experimental Workflow Diagrams

TWEAK-Fn14-NF-κB Signaling Pathway

TWEAK_Fn14_NFkappaB TWEAK TWEAK Fn14 Fn14 Receptor TWEAK->Fn14 Binds TRAF TRAF1/2/3/5 Fn14->TRAF Recruits cIAP1 cIAP1 TRAF->cIAP1 Interacts with NFkappaB_activation NF-κB Activation (Canonical & Non-Canonical) cIAP1->NFkappaB_activation Leads to Gene_expression Gene Expression (Inflammation, Proliferation, Survival) NFkappaB_activation->Gene_expression ATA Aurintricarboxylic Acid (ATA) ATA->Fn14 Inhibits Interaction

Caption: TWEAK-Fn14 signaling pathway and the inhibitory action of ATA.

Experimental Workflow for Assessing ATA Lot-to-Lot Variability

ATA_Variability_Workflow start Receive New Lot of ATA characterize Characterize ATA (Optional: HPLC/GPC) start->characterize prepare_stock Prepare Standardized Stock Solution characterize->prepare_stock qualify Qualify New Lot in a Standardized Assay (e.g., MTT, Enzyme Assay) prepare_stock->qualify compare Compare IC50/EC50 with 'Gold Standard' Lot qualify->compare decision Results Consistent? compare->decision proceed Proceed with Experiments decision->proceed Yes troubleshoot Troubleshoot: - Adjust concentration - Use different lot - Contact vendor decision->troubleshoot No

Caption: A logical workflow for qualifying new lots of Aurintricarboxylic Acid.

References

Technical Support Center: Validating the Specific Inhibitory Effect of Aurin on a Target Nuclease

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to validating the specific inhibitory effect of Aurin (Aurintricarboxylic Acid, ATA) on a target nuclease. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data summaries to facilitate experimental design and interpretation.

Frequently Asked Questions (FAQs)

Q1: What is this compound (Aurintricarboxylic Acid) and how does it inhibit nucleases?

This compound is a polyanionic aromatic compound that is known to be a general inhibitor of a variety of nucleases.[1] It is believed to inhibit nucleases by binding to the enzyme, potentially near the active site, and interfering with the enzyme's ability to interact with its nucleic acid substrate. Its polyanionic nature allows it to mimic the phosphate backbone of DNA and RNA.

Q2: Which nucleases are known to be inhibited by this compound?

This compound has been shown to inhibit a range of nucleases in vitro, including:

  • DNase I

  • RNase A

  • S1 nuclease

  • Exonuclease III

  • Various restriction endonucleases (e.g., Sal I, Bam HI, Pst I, Sma I)[1]

Q3: Is this compound a specific inhibitor for my target nuclease?

Not necessarily. This compound is a broad-spectrum inhibitor of nucleic acid-binding proteins.[1] Therefore, it may inhibit other enzymes and proteins in your experimental system that also bind to DNA or RNA. To validate its specific inhibitory effect on your target nuclease, a series of well-controlled experiments are essential.

Q4: What are the potential off-target effects of this compound?

This compound has been reported to have several off-target effects, including:

  • Inhibition of protein synthesis: It can interfere with the attachment of mRNA to ribosomes.

  • Modulation of signaling pathways: this compound has been shown to suppress the TWEAK-Fn14-NF-κB signaling pathway.

  • Interaction with other proteins: Due to its structure, it can interact with various proteins, not just nucleases.

It is crucial to consider these potential off-target effects when designing and interpreting your experiments.

Troubleshooting Guides

Problem 1: No or low inhibition of nuclease activity observed.
Possible Cause Troubleshooting Step
Incorrect this compound Concentration Titrate a wide range of this compound concentrations in your assay to determine the optimal inhibitory concentration.
This compound Degradation Prepare fresh solutions of this compound for each experiment. Protect the stock solution from light and store it appropriately.
Assay Conditions Ensure that the pH, temperature, and buffer composition of your assay are optimal for both nuclease activity and this compound stability.
Substrate Competition High concentrations of DNA or RNA substrate in the assay may outcompete this compound for binding to the nuclease. Try reducing the substrate concentration.
Nuclease Purity Impurities in your nuclease preparation may interfere with this compound's inhibitory activity. Use a highly purified nuclease.
Problem 2: Inconsistent or variable inhibition results.
Possible Cause Troubleshooting Step
Pipetting Errors Use calibrated pipettes and ensure accurate and consistent pipetting of all reagents, especially the inhibitor and enzyme.
Incubation Times Standardize all incubation times for the pre-incubation of the nuclease with this compound and the subsequent reaction with the substrate.
Reagent Mixing Ensure thorough mixing of all components in the reaction vessel.
Plate Effects If using a microplate format, be aware of potential edge effects. Randomize the position of your samples on the plate.
Problem 3: Suspected off-target effects in cell-based assays.
Possible Cause Troubleshooting Step
This compound is affecting cell viability Perform a cell viability assay (e.g., MTT or trypan blue exclusion) in the presence of this compound at the concentrations used in your experiments.
This compound is inhibiting other cellular processes Use a negative control compound with a similar chemical structure to this compound but without nuclease inhibitory activity.
Use of a rescue experiment If possible, overexpress a resistant mutant of your target nuclease to see if it reverses the effects of this compound.
Orthogonal assays Confirm your findings using multiple, independent assays that measure different aspects of your target nuclease's function.

Quantitative Data Summary

Table 1: Inhibitory Potency of this compound against Target Nucleases

Target NucleaseAssay TypeIC50 (µM)Ki (µM)Reference
e.g., DNase IFluorescence Resonance Energy Transfer (FRET)[Experimental Value][Experimental Value][Your Data]
e.g., RNase AGel-based cleavage assay[Experimental Value][Experimental Value][Your Data]
[Your Target Nuclease][Your Assay][Experimental Value][Experimental Value][Your Data]

Experimental Protocols

Nuclease Activity Assay (Fluorescence-based)

This protocol describes a general method to measure nuclease activity using a fluorogenic substrate.

Workflow Diagram:

nuclease_activity_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis P1 Prepare Nuclease Solution A1 Pre-incubate Nuclease with this compound P1->A1 P2 Prepare this compound Dilutions P2->A1 P3 Prepare Fluorogenic Substrate A2 Add Substrate to Initiate Reaction P3->A2 A1->A2 A3 Measure Fluorescence over Time A2->A3 D1 Plot Fluorescence vs. Time A3->D1 D2 Calculate Initial Reaction Rates D1->D2 D3 Determine IC50 of this compound D2->D3 itc_logic cluster_components Components cluster_process Process cluster_output Output Nuclease Nuclease in Sample Cell Injection Titration of this compound into Nuclease Nuclease->Injection This compound This compound in Syringe This compound->Injection HeatChange Measurement of Heat Evolved/Absorbed Injection->HeatChange BindingIsotherm Binding Isotherm HeatChange->BindingIsotherm ThermodynamicParameters Kd, n, ΔH, ΔS BindingIsotherm->ThermodynamicParameters cell_based_workflow cluster_culture Cell Culture cluster_treatment Treatment cluster_analysis Analysis C1 Seed Cells in a Multi-well Plate C2 Allow Cells to Adhere C1->C2 T1 Treat Cells with Different Concentrations of this compound C2->T1 T2 Induce Nuclease Activity (if necessary) T1->T2 A1 Lyse Cells and Prepare Lysates T2->A1 A2 Measure Nuclease Activity in Lysates A1->A2 A3 Perform Western Blot for Nuclease Expression A1->A3 ddr_pathway DNA_Damage DNA Damage (e.g., Double-Strand Break) Sensor Sensor Proteins (e.g., MRN Complex) DNA_Damage->Sensor ATM_ATR Transducer Kinases (ATM/ATR) Sensor->ATM_ATR Effector Effector Proteins (e.g., CHK1/CHK2) ATM_ATR->Effector Nuclease_Recruitment Nuclease Recruitment (e.g., MRE11, EXO1) ATM_ATR->Nuclease_Recruitment Cell_Cycle_Arrest Cell Cycle Arrest Effector->Cell_Cycle_Arrest Apoptosis Apoptosis Effector->Apoptosis DNA_Repair DNA Repair Nuclease_Recruitment->DNA_Repair tweak_pathway TWEAK TWEAK Fn14 Fn14 Receptor TWEAK->Fn14 TRAF TRAF Adapter Proteins Fn14->TRAF IKK_Complex IKK Complex TRAF->IKK_Complex IkB IκB IKK_Complex->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Gene_Expression Gene Expression (Inflammation, Survival) NFkB->Gene_Expression activates This compound This compound This compound->TRAF inhibits

References

Technical Support Center: Aurin Tricarboxylic Acid (ATA) In Vivo Research

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers using Aurin Tricarboxylic Acid (ATA) in in vivo experimental models.

Frequently Asked Questions (FAQs)

Q1: What is this compound Tricarboxylic Acid (ATA) and what are its primary mechanisms of action?

This compound Tricarboxylic Acid (ATA) is a polyanionic, aromatic compound that acts as a potent inhibitor of protein-nucleic acid interactions.[1] Its primary mechanism involves preventing the binding of nucleic acids to enzymes, thereby inhibiting processes like transcription and replication.[1] ATA is a known inhibitor of various enzymes, including ribonucleases, DNA topoisomerase II, and viral neuraminidase.[1][2][3] It has also been shown to stimulate tyrosine phosphorylation pathways and inhibit apoptosis.[1]

Q2: What are the major limitations of using ATA in in vivo studies?

The primary challenges in using ATA for in vivo research stem from its chemical nature. ATA is not a single molecule but a heterogeneous polymeric mixture of structurally related compounds.[4] This heterogeneity can lead to variability in experimental results. Key limitations include:

  • Poor Bioavailability: The polymeric and charged nature of ATA can limit its absorption and distribution to target tissues.

  • Potential for Off-Target Effects: ATA can interact with a wide range of proteins and enzymes, leading to unintended biological effects.[2]

  • Toxicity: At higher concentrations required for efficacy, ATA can exhibit cellular toxicity.

  • Binding to Plasma Proteins: ATA's interaction with plasma proteins like human serum albumin (HSA) can affect its pharmacokinetics, potentially limiting its availability to target sites while also modulating its toxicity and elimination.[4]

Q3: I'm observing high toxicity and low efficacy in my animal model. What could be the cause and how can I troubleshoot this?

High toxicity coupled with low efficacy often points to issues with the formulation and delivery of ATA. The compound's inherent properties can lead to poor solubility and rapid clearance, necessitating higher doses that can be toxic.

Troubleshooting Steps:

  • Review Formulation: Ensure ATA is fully solubilized before administration. Aggregates can lead to localized high concentrations and toxicity.

  • Optimize Dosage: Conduct a dose-response study to find the optimal therapeutic window with minimal toxicity.

  • Consider Alternative Delivery Systems: For improved bioavailability and reduced toxicity, consider encapsulating ATA in a nanoparticle-based delivery system. This can enhance targeted delivery and reduce systemic exposure.

  • Evaluate Route of Administration: The route of administration can significantly impact bioavailability. If using oral administration, consider parenteral routes to bypass first-pass metabolism.

Troubleshooting Guide: Advanced Solutions

Problem: Poor bioavailability is limiting the therapeutic effect in my in vivo model.

Solution: Nanoparticle-Based Drug Delivery

Encapsulating ATA in nanoparticles can improve its solubility, protect it from degradation, and facilitate targeted delivery, thereby enhancing its bioavailability and therapeutic efficacy.

Experimental Protocol: Preparation of ATA-Loaded Nanoparticles (Exemplary)

This protocol is a general guideline and should be optimized for your specific nanoparticle system (e.g., liposomes, PLGA nanoparticles).

  • Nanoparticle Formulation:

    • Dissolve the nanoparticle matrix material (e.g., PLGA) in a suitable organic solvent (e.g., acetone, dichloromethane).

    • Dissolve ATA in a separate aqueous solution, potentially with a surfactant to improve encapsulation efficiency.

  • Encapsulation:

    • Add the ATA solution to the organic phase dropwise while sonicating or homogenizing to create a nanoemulsion.

    • The specific parameters (e.g., sonication amplitude, time) will need to be optimized.

  • Nanoparticle Precipitation:

    • Add the nanoemulsion to a larger volume of an aqueous solution (often containing a stabilizer like PVA) under constant stirring to allow the solvent to evaporate and the nanoparticles to form.

  • Purification:

    • Centrifuge the nanoparticle suspension to pellet the nanoparticles.

    • Wash the nanoparticles multiple times with deionized water to remove unencapsulated ATA and residual solvent.

  • Characterization:

    • Characterize the nanoparticles for size, zeta potential, and encapsulation efficiency using techniques like Dynamic Light Scattering (DLS) and UV-Vis spectrophotometry.

Problem: I am concerned about the off-target effects of ATA in my experiments.

Solution: Utilize Defined Synthetic Analogs

The heterogeneous nature of commercial ATA contributes to its off-target effects.[4] Using structurally defined synthetic analogs of ATA can provide greater specificity and reduce unintended interactions. Research has shown that specific linear derivatives of ATA can mimic its activity with higher potency.[4]

Quantitative Data Summary

The following table summarizes inhibitory concentrations (IC50) of ATA against various targets, highlighting its broad activity spectrum.

Target Enzyme/ProcessReported IC50Cell/System
DNA Topoisomerase II~75 nMPurified Yeast Enzyme
rP2X1R8.6 nMRat P2X1 Receptor
rP2X3R72.9 nMRat P2X3 Receptor
Cystathionine-γ-lyase (CSE)0.6 µMEnzyme Assay
miRNA Function Modification0.47 µMIn Vitro Assay

Data compiled from multiple sources.[2][3] Conditions and assay methods may vary.

Visual Guides

Below are diagrams illustrating key concepts for working with this compound Tricarboxylic Acid.

cluster_ata This compound Tricarboxylic Acid (ATA) cluster_targets Molecular Targets cluster_outcomes Biological Outcomes ATA ATA (Polymeric Mixture) Topoisomerase DNA Topoisomerase II ATA->Topoisomerase Inhibits Ribonuclease Ribonucleases ATA->Ribonuclease Inhibits ViralEnzymes Viral Enzymes (e.g., Neuraminidase) ATA->ViralEnzymes Inhibits ProteinKinases Protein Kinases ATA->ProteinKinases Stimulates ApoptosisInhibition Inhibition of Apoptosis Topoisomerase->ApoptosisInhibition AntiviralActivity Antiviral Activity ViralEnzymes->AntiviralActivity Cytotoxicity Potential Cytotoxicity (Off-Target) ProteinKinases->Cytotoxicity

Caption: Mechanism of action and key molecular targets of this compound Tricarboxylic Acid (ATA).

start Start: In Vivo Experiment with ATA decision1 High Toxicity or Low Efficacy Observed? start->decision1 check_formulation Step 1: Verify ATA Solubilization & Purity decision1->check_formulation Yes end_success Success: Optimized Experiment decision1->end_success No dose_response Step 2: Conduct Dose-Response Study check_formulation->dose_response decision2 Therapeutic Window Achieved? dose_response->decision2 nanoparticle Step 3: Consider Nanoparticle Encapsulation decision2->nanoparticle No decision2->end_success Yes analogs Step 4: Evaluate Defined Synthetic Analogs nanoparticle->analogs end_reassess Re-evaluate Experimental Approach analogs->end_reassess

Caption: Troubleshooting workflow for in vivo experiments using this compound Tricarboxylic Acid.

References

Technical Support Center: Optimizing Experimental Conditions for Aurin's Antiviral Activity

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers utilizing Aurin (Aurintricarboxylic Acid, ATA) in antiviral studies. This resource provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to help you optimize your experiments and enhance the antiviral activity of this compound.

Troubleshooting Guides and FAQs

This section addresses common issues encountered during experiments with this compound, providing practical solutions and answers to frequently asked questions.

FAQs: General Handling and Storage

Question: How should I prepare and store this compound stock solutions? Answer: this compound is sparingly soluble in water but can be dissolved in organic solvents. For cell culture experiments, it is recommended to prepare a concentrated stock solution in DMSO (up to 20 mg/mL) or ethanol (up to 10 mg/mL). For aqueous solutions, the solubility in PBS (pH 7.2) is approximately 0.1 mg/mL. It is important to note that aqueous solutions of this compound are not recommended for storage for more than one day. For long-term storage, it is best to store the powdered form or the stock solution in an organic solvent at -20°C.

Question: I'm observing precipitation of this compound in my cell culture medium. What should I do? Answer: Precipitation can occur if the final concentration of the organic solvent used to dissolve this compound is too high in the culture medium, or if the this compound concentration exceeds its solubility limit in the aqueous environment of the medium. To troubleshoot this:

  • Reduce the final solvent concentration: Ensure the final concentration of DMSO or ethanol in your cell culture medium is at a non-toxic level, typically below 0.5% (v/v).

  • Prepare fresh dilutions: Prepare fresh dilutions of this compound from your stock solution for each experiment.

  • Pre-warm the medium: Gently pre-warm the cell culture medium to 37°C before adding the this compound solution, which can help with solubility.

  • Vortex gently: After adding this compound to the medium, vortex the solution gently to ensure it is well-mixed.

FAQs: Assay-Specific Troubleshooting

Question: My cell viability assay (e.g., MTT, XTT) results are inconsistent when using this compound. What could be the cause? Answer: this compound's reddish color can interfere with colorimetric assays that measure absorbance in the visible light spectrum. This can lead to artificially high or low readings, depending on the wavelength used.

  • Use a proper control: Include a "compound-only" control (this compound in medium without cells) to measure the background absorbance of this compound at the assay wavelength. Subtract this background from your experimental readings.

  • Consider alternative assays: If interference persists, consider using a non-colorimetric viability assay, such as a fluorescence-based assay (e.g., using Calcein-AM for live cells or a CytoTox-Glo™ assay for dead cells) or a luminescence-based assay that measures ATP content (e.g., CellTiter-Glo®).

Question: I am seeing unexpected results in my fluorescence-based antiviral assay. Could this compound be interfering? Answer: Yes, colored compounds like this compound can quench fluorescence or have intrinsic fluorescence, leading to inaccurate results.

  • Run a compound interference control: Set up control wells containing this compound at the concentrations used in your experiment but without the fluorescent probe or virus. This will help determine if this compound itself is fluorescent at the excitation and emission wavelengths of your assay.

  • Perform a quenching control: In a cell-free system, mix your fluorescent probe with different concentrations of this compound to see if it quenches the fluorescent signal.

  • Choose appropriate filters: If possible, select excitation and emission filters that minimize any potential overlap with this compound's absorbance spectrum.

Question: During a plaque reduction assay, I'm having difficulty visualizing the plaques after staining with crystal violet. Could this compound be the issue? Answer: The reddish color of this compound might interfere with the visualization of plaques stained with crystal violet, which is a purple dye.

  • Thoroughly wash the cell monolayer: Before staining, ensure you thoroughly wash the cell monolayer with PBS to remove any residual this compound.

  • Optimize staining and destaining: You may need to adjust the concentration of the crystal violet solution or the staining and destaining times to get a better contrast between the plaques and the stained cells.

  • Consider an alternative staining method: If crystal violet staining remains problematic, consider using an alternative stain like Neutral Red or performing an immunostaining-based plaque assay that uses a secondary antibody conjugated to an enzyme (e.g., HRP) for detection.

Quantitative Data on this compound's Antiviral Activity

The following table summarizes the reported 50% cytotoxic concentration (CC50) and 50% inhibitory concentration (IC50) values of this compound against various viruses. The Selectivity Index (SI), calculated as CC50/IC50, is a measure of the compound's therapeutic window.

Virus FamilyVirusCell LineCC50 (µM)IC50 (µM)Selectivity Index (SI)Reference
RetroviridaeHuman Immunodeficiency Virus 1 (HIV-1)MT-4> 2112.3> 91.7[1]
CoronaviridaeSARS-CoVVero> 473473> 1[2]
FlaviviridaeZika Virus (ZIKV)Vero> 100013.87> 72.1[3]
FlaviviridaeZika Virus (ZIKV)A549> 100033.33> 30[3]
PicornaviridaeEnterovirus 71 (EV71)Vero> 2112.9> 72.8[1]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments to assess the antiviral activity of this compound.

Cytotoxicity Assay (MTT Assay)

This protocol is used to determine the concentration of this compound that is toxic to the host cells (CC50).

Materials:

  • Host cells (e.g., Vero, A549, MDCK)

  • 96-well cell culture plates

  • Complete cell culture medium

  • This compound stock solution (in DMSO or ethanol)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed host cells into a 96-well plate at a density that will result in 80-90% confluency after 24 hours of incubation.

  • Compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium. Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include a "cells-only" control (medium without this compound) and a "compound-only" control (this compound in medium without cells).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Solubilization: Aspirate the medium containing MTT and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the "compound-only" control from all other readings.

    • Calculate the percentage of cell viability for each this compound concentration relative to the "cells-only" control.

    • Plot the percentage of cell viability against the this compound concentration and determine the CC50 value using non-linear regression analysis.

Plaque Reduction Assay for Influenza Virus

This assay is used to determine the concentration of this compound that inhibits influenza virus replication by 50% (IC50).[4][5]

Materials:

  • Madin-Darby Canine Kidney (MDCK) cells

  • 12-well cell culture plates

  • Influenza virus stock

  • This compound stock solution

  • Infection medium (e.g., DMEM with 1 µg/mL TPCK-trypsin)

  • Overlay medium (e.g., 1:1 mixture of 2x MEM and 1.6% Avicel, with 1 µg/mL TPCK-trypsin)

  • Fixing solution (e.g., 10% formalin in PBS)

  • Staining solution (e.g., 0.1% crystal violet in 20% ethanol)

  • PBS

Procedure:

  • Cell Seeding: Seed MDCK cells in 12-well plates to form a confluent monolayer.

  • Virus Adsorption: Dilute the influenza virus stock to a concentration that will produce 50-100 plaques per well. Aspirate the growth medium from the cells and infect them with 200 µL of the virus dilution for 1 hour at 37°C, rocking the plates every 15 minutes.

  • Compound Treatment: During the virus adsorption, prepare serial dilutions of this compound in the overlay medium.

  • Overlay: After adsorption, remove the virus inoculum and add 2 mL of the this compound-containing overlay medium to each well. Include a "virus-only" control (overlay medium without this compound).

  • Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 48-72 hours, or until plaques are visible.

  • Fixation and Staining: Aspirate the overlay medium and fix the cells with the fixing solution for at least 30 minutes. After fixation, remove the fixing solution and stain the cells with the crystal violet solution for 15-30 minutes.

  • Plaque Counting: Gently wash the wells with water and allow them to dry. Count the number of plaques in each well.

  • Data Analysis:

    • Calculate the percentage of plaque inhibition for each this compound concentration relative to the "virus-only" control.

    • Plot the percentage of plaque inhibition against the this compound concentration and determine the IC50 value using non-linear regression analysis.

Plaque Reduction Assay for Herpes Simplex Virus (HSV)

This assay determines the IC50 of this compound against HSV.[6]

Materials:

  • Vero cells

  • 12-well cell culture plates

  • Herpes Simplex Virus (HSV) stock

  • This compound stock solution

  • Infection medium (e.g., DMEM with 2% FBS)

  • Overlay medium (e.g., DMEM with 2% FBS and 0.5% methylcellulose)

  • Fixing solution (e.g., methanol)

  • Staining solution (e.g., 0.1% crystal violet in 20% ethanol)

  • PBS

Procedure:

  • Cell Seeding: Seed Vero cells in 12-well plates to form a confluent monolayer.

  • Virus Adsorption: Dilute the HSV stock to a concentration that will produce 50-100 plaques per well. Infect the cells with 200 µL of the virus dilution for 1 hour at 37°C.

  • Compound Treatment: Prepare serial dilutions of this compound in the overlay medium.

  • Overlay: After adsorption, remove the virus inoculum and add 2 mL of the this compound-containing overlay medium to each well. Include a "virus-only" control.

  • Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 2-3 days.

  • Fixation and Staining: Aspirate the overlay, fix the cells with methanol for 10 minutes, and then stain with crystal violet solution.

  • Plaque Counting: Wash the wells, let them dry, and count the plaques.

  • Data Analysis: Calculate the percentage of plaque inhibition and determine the IC50 value as described for the influenza virus assay.

Signaling Pathways and Experimental Workflows

This section provides diagrams to visualize key signaling pathways affected by this compound and standard experimental workflows.

Signaling Pathways

Aurin_Signaling_Pathways cluster_JakSTAT Jak/STAT Pathway cluster_TAZTEAD TAZ-TEAD Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation STAT->STAT Nucleus_STAT Nucleus STAT->Nucleus_STAT Translocation Gene_Expression_STAT Gene Expression Nucleus_STAT->Gene_Expression_STAT Transcription Regulation Aurin_JakSTAT This compound Aurin_JakSTAT->JAK Stimulates Phosphorylation TAZ TAZ Complex TAZ-TEAD Complex TAZ->Complex TEAD TEAD TEAD->Complex Nucleus_TAZ Nucleus Complex->Nucleus_TAZ Translocation Gene_Expression_TAZ Oncogenic Gene Expression Nucleus_TAZ->Gene_Expression_TAZ Transcription Activation Aurin_TAZTEAD This compound Aurin_TAZTEAD->Complex Disrupts Interaction

Caption: Signaling pathways influenced by this compound.

Experimental Workflows

Antiviral_Assay_Workflow cluster_Cytotoxicity CC50 Determination cluster_Antiviral IC50 Determination Seed_Cells_CC50 Seed Cells in 96-well Plate Treat_Aurin_CC50 Treat with Serial Dilutions of this compound Seed_Cells_CC50->Treat_Aurin_CC50 Incubate_CC50 Incubate (48-72h) Treat_Aurin_CC50->Incubate_CC50 Viability_Assay Perform Cell Viability Assay (e.g., MTT) Incubate_CC50->Viability_Assay Calculate_CC50 Calculate CC50 Viability_Assay->Calculate_CC50 Calculate_SI Calculate Selectivity Index (SI = CC50/IC50) Calculate_CC50->Calculate_SI Seed_Cells_IC50 Seed Cells in Multi-well Plate Infect_Virus Infect with Virus Seed_Cells_IC50->Infect_Virus Treat_Aurin_IC50 Treat with Serial Dilutions of this compound Infect_Virus->Treat_Aurin_IC50 Incubate_IC50 Incubate (e.g., 48-72h) Treat_Aurin_IC50->Incubate_IC50 Quantify_Inhibition Quantify Viral Inhibition (e.g., Plaque Reduction) Incubate_IC50->Quantify_Inhibition Calculate_IC50 Calculate IC50 Quantify_Inhibition->Calculate_IC50 Calculate_IC50->Calculate_SI

Caption: General workflow for antiviral activity assessment.

Troubleshooting Logic

Troubleshooting_Logic Start Inconsistent/Unexpected Results with this compound Check_Solubility Is this compound precipitating in the medium? Start->Check_Solubility Solubility_Solutions - Reduce solvent concentration - Prepare fresh dilutions - Pre-warm medium Check_Solubility->Solubility_Solutions Yes Check_Assay_Interference Is the assay colorimetric or fluorescent? Check_Solubility->Check_Assay_Interference No Solubility_Solutions->Check_Assay_Interference Colorimetric_Interference Run 'compound-only' control to subtract background absorbance. Check_Assay_Interference->Colorimetric_Interference Colorimetric Fluorescence_Interference Run 'compound-only' and quenching controls. Check_Assay_Interference->Fluorescence_Interference Fluorescent Check_Plaque_Visualization Difficulty visualizing plaques? Check_Assay_Interference->Check_Plaque_Visualization Neither Colorimetric_Interference->Check_Plaque_Visualization Fluorescence_Interference->Check_Plaque_Visualization Plaque_Solutions - Thoroughly wash monolayer - Optimize staining/destaining - Use alternative stain Check_Plaque_Visualization->Plaque_Solutions Yes Review_Protocols Review and optimize experimental protocols Check_Plaque_Visualization->Review_Protocols No Plaque_Solutions->Review_Protocols

Caption: Troubleshooting decision tree for this compound experiments.

References

Troubleshooting unexpected results in cell-based assays with Aurintricarboxylic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected results when using Aurintricarboxylic acid (ATA) in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is Aurintricarboxylic acid (ATA) and what is its primary mechanism of action?

Aurintricarboxylic acid (ATA) is a polyanionic, aromatic compound known for its broad-spectrum inhibitory effects on protein-nucleic acid interactions.[1] It functions as a potent inhibitor of various enzymes, including nucleases, by preventing the binding of the nucleic acid to the enzyme.[1] ATA is also a potent inhibitor of DNA topoisomerase II.[1] Due to these properties, it has been widely used as a tool to inhibit apoptosis in various cell types.[2]

Q2: Why am I seeing inconsistent or unexpected results with ATA in my experiments?

Inconsistent results with ATA can arise from several factors:

  • PAINS Compound: ATA is classified as a Pan-Assay Interference Compound (PAINS). PAINS are known to react non-specifically with multiple biological targets, which can lead to false-positive or difficult-to-interpret results in high-throughput screens and other assays.[3]

  • Heterogeneity: Commercial preparations of ATA are often heterogeneous mixtures of polymers with varying molecular weights. This variability between batches can lead to inconsistent biological activity.

  • Broad Spectrum of Activity: ATA's ability to interact with a wide range of proteins and nucleic acids means it can have off-target effects that may interfere with the specific pathway or process you are studying.

Q3: Can ATA interfere with common laboratory assays?

Yes, ATA's chemical properties can lead to interference with several standard assays:

  • Protein Quantification Assays: The phenolic groups in ATA can interact with reagents used in protein assays like the Bradford and Bicinchoninic acid (BCA) assays, potentially leading to inaccurate protein concentration measurements.[4][5][6][7]

  • Fluorescence-Based Assays: ATA has been reported to interfere with fluorescence-based assays. This can occur through quenching of the fluorescent signal or by ATA itself being fluorescent, leading to high background.[8][9][10]

  • Cell Viability Assays: At higher concentrations, ATA can be cytotoxic, which can confound the results of assays aimed at studying its protective effects.[11][12]

Q4: What are some alternatives to ATA for inhibiting nucleases in my experiments?

If you suspect ATA is causing interference in your assays, you might consider alternative nuclease inhibitors. The choice of alternative will depend on your specific application. Some potential alternatives include:

  • Vanadyl Ribonucleoside Complexes (VRCs): These are potent inhibitors of many ribonucleases.

  • Protein-based RNase inhibitors: These are commercially available and can be very effective and specific.

  • DEPC-treated water: For applications requiring RNase-free conditions, treating water with diethylpyrocarbonate (DEPC) is a standard method.

It is crucial to validate any new inhibitor in your specific assay system to ensure it does not produce its own set of unexpected results.

Troubleshooting Guides

Issue 1: Unexpected Cytotoxicity or Altered Cell Morphology

Question: I added ATA to my cell culture to inhibit apoptosis, but I'm observing significant cell death and/or changes in cell morphology. What could be the cause?

Answer:

This is a common issue that can be attributed to several factors. Here is a step-by-step guide to troubleshoot this problem.

Troubleshooting Workflow:

start Unexpected Cytotoxicity or Altered Cell Morphology check_conc 1. Verify ATA Concentration start->check_conc check_solubility 2. Assess ATA Solubility and Media Compatibility check_conc->check_solubility Concentration is correct check_cell_health 3. Evaluate Baseline Cell Health check_solubility->check_cell_health No precipitation observed check_morphology 4. Quantify Morphological Changes check_cell_health->check_morphology Cells are healthy consider_off_target 5. Consider Off-Target Effects check_morphology->consider_off_target Morphology is altered solution Solution: - Perform dose-response curve - Prepare fresh ATA stock - Assess cell health pre-treatment - Use imaging to quantify changes - Consider alternative inhibitors consider_off_target->solution

Caption: Troubleshooting workflow for unexpected cytotoxicity with ATA.

Possible Causes and Solutions:

  • ATA Concentration is Too High: While used to inhibit apoptosis, ATA can be toxic at higher concentrations. The effective concentration can vary significantly between cell lines.

    • Solution: Perform a dose-response experiment to determine the optimal, non-toxic concentration of ATA for your specific cell line and assay duration. Start with a low concentration (e.g., 1-10 µM) and titrate up.

  • Precipitation in Culture Medium: ATA can sometimes precipitate in complex cell culture media, especially at high concentrations or after temperature changes. These precipitates can be cytotoxic.

    • Solution: Visually inspect your culture medium for any signs of precipitation after adding ATA. Prepare fresh ATA stock solutions and add them to pre-warmed media. If precipitation is observed, try dissolving the ATA in a small amount of a suitable solvent before adding it to the medium, or filter the medium after adding ATA.

  • Underlying Poor Cell Health: If your cells are already stressed or unhealthy, they may be more susceptible to the effects of ATA.

    • Solution: Ensure your cells are healthy and growing exponentially before starting your experiment. Check for signs of contamination (e.g., mycoplasma) and ensure proper cell culture technique.

  • Off-Target Effects on Cell Signaling: ATA is known to affect various signaling pathways, which could lead to changes in cell morphology independent of its nuclease-inhibiting activity.

    • Solution: If you observe consistent, non-lethal changes in morphology, it may be an inherent effect of ATA on your cell line. Document these changes and consider if they impact the interpretation of your results. If the morphological changes are problematic, you may need to find an alternative inhibitor.

Issue 2: Inaccurate Readings in Protein Quantification Assays

Question: My protein concentrations are inconsistent or unexpectedly high/low after treating my cells with ATA. How can I troubleshoot this?

Answer:

ATA is known to interfere with common protein assays. Here’s how to address this issue.

Troubleshooting Steps:

  • Run a Control with ATA Alone: To confirm interference, run a blank sample containing only your lysis buffer and a sample with your lysis buffer plus the working concentration of ATA. If you see a significant signal with ATA alone, this confirms interference.

  • Choose a Compatible Assay:

    • Bradford Assay: This assay is generally less susceptible to interference from reducing agents but can be affected by detergents and substances that alter the pH. The interaction of ATA's phenolic groups with Coomassie dye can still cause inaccuracies.

    • BCA Assay: This assay is more sensitive but is known to be incompatible with reducing agents, chelating agents, and compounds that reduce Cu2+ to Cu1+. ATA's chemical structure can contribute to this reduction, leading to falsely high protein readings.

  • Sample Clean-up: If you must use an incompatible assay, consider precipitating your proteins to remove ATA before quantification. A trichloroacetic acid (TCA) or acetone precipitation protocol can be effective.

    • General TCA Precipitation Protocol:

      • Add an equal volume of 10% TCA to your protein sample.

      • Incubate on ice for 30 minutes.

      • Centrifuge at 14,000 x g for 15 minutes at 4°C.

      • Discard the supernatant.

      • Wash the pellet with cold acetone.

      • Air-dry the pellet and resuspend in a suitable buffer for your protein assay.

Issue 3: High Background or Quenched Signal in Fluorescence Assays

Question: I'm seeing high background fluorescence or a weaker signal than expected in my fluorescence-based assay after ATA treatment. What's happening?

Answer:

ATA's aromatic structure can lead to autofluorescence or quenching of fluorescent signals.

Troubleshooting Steps:

  • Measure the Fluorescence of ATA Alone: Scan the emission spectrum of ATA at the excitation wavelength of your fluorophore to see if it autofluoresces in the same range.

  • Perform a Quenching Control: Prepare a sample with your fluorescent dye or protein at a known concentration and measure its fluorescence. Then, add ATA at your working concentration and measure again. A significant decrease in fluorescence indicates quenching.

  • Optimize Assay Conditions:

    • Change Fluorophore: If possible, switch to a fluorophore with excitation and emission wavelengths that do not overlap with ATA's absorbance or emission spectrum. Red-shifted dyes are often less prone to interference from autofluorescent compounds.

    • Reduce ATA Concentration: Use the lowest effective concentration of ATA to minimize interference.

    • Wash Steps: If your assay protocol allows, include additional wash steps to remove any unbound ATA before reading the fluorescence.

Quantitative Data Summary

Table 1: Reported IC50 and Effective Concentrations of Aurintricarboxylic Acid

Assay TypeCell Line/SystemConcentration/IC50Reference
Apoptosis InhibitionNSF-60 (murine myeloid)5-25 µM[2]
Apoptosis InhibitionPC1220-100 µM
Topoisomerase II InhibitionPurified yeast enzyme~75 nM (ID50)[1]
Nuclease InhibitionIn vitro2-50 µM (ID50)[1]
TAZ-TEAD Complex DisruptionAlphaLISA assay35 nM (IC50)[13]
Cytotoxicity (LDH Assay)A549/DDP (cisplatin-resistant lung cancer)>4 mM[12]
Cytotoxicity (LDH Assay)HBE (normal human bronchial epithelial)No cytotoxicity up to 5 mM[11]
Proliferation SuppressionA549/DDP1-2 mM[12]
Proliferation SuppressionHBE1-2 mM[11]

Experimental Protocols

Protocol: Apoptosis Inhibition Assay using Annexin V/Propidium Iodide (PI) Staining

This protocol describes a general method for assessing the ability of ATA to inhibit apoptosis induced by a known stimulus (e.g., staurosporine, serum starvation).

Experimental Workflow Diagram:

start Start: Seed Cells treat_ata 1. Pre-treat with ATA (various concentrations) start->treat_ata induce_apoptosis 2. Induce Apoptosis (e.g., staurosporine) treat_ata->induce_apoptosis harvest_cells 3. Harvest Cells (including supernatant) induce_apoptosis->harvest_cells wash_cells 4. Wash with PBS and 1X Binding Buffer harvest_cells->wash_cells stain_cells 5. Stain with Annexin V-FITC and Propidium Iodide wash_cells->stain_cells analyze 6. Analyze by Flow Cytometry stain_cells->analyze end End: Quantify Apoptosis analyze->end

Caption: Workflow for an apoptosis inhibition assay using ATA.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • Aurintricarboxylic acid (ATA) stock solution

  • Apoptosis-inducing agent (e.g., staurosporine)

  • Phosphate-buffered saline (PBS)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding: Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of the experiment. Allow cells to adhere overnight.

  • Pre-treatment with ATA:

    • Prepare dilutions of ATA in complete culture medium at various concentrations (e.g., 0, 10, 25, 50, 100 µM).

    • Remove the old medium from the cells and replace it with the ATA-containing medium.

    • Incubate for 1-2 hours (or as determined by your experimental design).

  • Induction of Apoptosis:

    • Add the apoptosis-inducing agent at a pre-determined optimal concentration to the wells (except for the negative control).

    • Include the following controls:

      • Negative Control: Cells treated with vehicle only.

      • Positive Control (Apoptosis): Cells treated with the inducing agent only.

      • Experimental Groups: Cells pre-treated with ATA and then treated with the inducing agent.

    • Incubate for the required time to induce apoptosis (e.g., 4-6 hours for staurosporine).

  • Cell Harvesting:

    • Carefully collect the culture medium from each well (this will contain floating apoptotic cells).

    • Wash the adherent cells with PBS and detach them using a gentle cell scraper or trypsin.

    • Combine the detached cells with their corresponding supernatant.

    • Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Staining:

    • Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.

    • Discard the supernatant and wash the cell pellet with 1X Binding Buffer.

    • Resuspend the cells in 100 µL of 1X Binding Buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to each 100 µL of cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer within one hour of staining.

    • Set up quadrants based on unstained and single-stained controls.

    • Quantify the percentage of cells in each quadrant:

      • Lower-left (Annexin V-/PI-): Live cells

      • Lower-right (Annexin V+/PI-): Early apoptotic cells

      • Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells

      • Upper-left (Annexin V-/PI+): Necrotic cells

Signaling Pathway Diagram

NF-κB Signaling Pathway Inhibition by ATA

Aurintricarboxylic acid has been shown to inhibit the NF-κB signaling pathway, which plays a critical role in inflammation and cell survival. ATA can suppress the activation and nuclear translocation of the p65 subunit of NF-κB.

cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus tnfa TNF-α tnfr TNFR tnfa->tnfr ikk IKK Complex tnfr->ikk activates ikb IκB ikk->ikb phosphorylates nfkb_p65 NF-κB (p65/p50) ikb_nfkb IκB-NF-κB Complex ikb->ikb_nfkb ikb->ikb_nfkb degradation nfkb_nuc NF-κB (p65/p50) nfkb_p65->nfkb_nuc translocates nfkb_p65->ikb_nfkb ata Aurintricarboxylic Acid (ATA) ata->ikk inhibits ata->nfkb_p65 inhibits nuclear translocation gene_exp Pro-inflammatory Gene Expression nfkb_nuc->gene_exp activates ikb_nfkb->ikk ikb_nfkb->nfkb_p65 releases

Caption: ATA inhibits the NF-κB signaling pathway.

References

A guide to refining protocols for consistent results with Aurin

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Aurin Tricarboxylic Acid (ATA). This resource is designed to assist researchers, scientists, and drug development professionals in refining their experimental protocols to achieve consistent and reliable results with ATA. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound Tricarboxylic Acid (ATA) and what are its primary applications in research?

This compound Tricarboxylic Acid is a polymeric compound known to be a potent inhibitor of protein-nucleic acid interactions.[1][2] It is widely used in biological research as a general inhibitor of protein synthesis at the initiation stage.[1][2] Its diverse biological activities include the inhibition of various enzymes such as nucleases (DNase I, RNase A) and topoisomerases.[1][2] ATA has also been investigated for its antiviral properties against viruses like HIV, SARS-CoV, MERS-CoV, and SARS-CoV-2, as well as for its anti-inflammatory and anti-thrombotic effects.[1][2][3][4] Additionally, it has been shown to inhibit apoptosis in certain cell types.[1][5]

Q2: How should I prepare and store this compound Tricarboxylic Acid solutions?

Proper preparation and storage of ATA solutions are critical for experimental consistency.

  • Solubility: ATA is soluble in dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and ethanol. It has limited solubility in PBS (pH 7.2).[6]

  • Stock Solutions: It is recommended to prepare a concentrated stock solution in an appropriate solvent like DMSO. For example, a 100 mM stock solution can be prepared in DMSO.[7]

  • Storage: Store the stock solution in aliquots at -20°C to avoid repeated freeze-thaw cycles. For long-term storage (up to 6 months), -80°C is recommended. Once a solution is prepared, it is best to use it within one month if stored at -20°C.[6]

  • Working Solutions: Prepare fresh working solutions from the stock solution for each experiment to ensure potency and consistency.

Q3: What are the known signaling pathways affected by this compound Tricarboxylic Acid?

ATA has been shown to modulate several signaling pathways, primarily through its ability to interfere with protein-protein and protein-nucleic acid interactions. Key pathways include:

  • JAK/STAT Pathway: ATA can inhibit cytokine-induced JAK/STAT signaling. It has been shown to reduce the activity of JAK1 and JAK2, which subsequently inhibits the tyrosine phosphorylation and nuclear translocation of STAT proteins (STAT1, STAT3, STAT5, and STAT6).[8][9] In some contexts, however, it has been observed to activate the JAK2/STAT5 pathway.[3]

  • ErbB4 Signaling: ATA can stimulate the tyrosine phosphorylation of ErbB4, a member of the epidermal growth factor receptor (EGFR) family, in neuroblastoma cells.[10]

  • MAPK Pathway: ATA has been observed to induce the tyrosine phosphorylation of mitogen-activated protein kinases (MAPKs), suggesting it can activate this pathway in a manner similar to growth factors.[11]

  • TAZ-TEAD Transcriptional Complex: ATA has been identified as a disruptor of the TAZ-TEAD transcriptional complex, which is involved in cancer development.[4]

Troubleshooting Guide

Issue 1: Inconsistent or No Effect of ATA in My Experiments

Potential Cause Troubleshooting Steps
Degraded ATA Solution Prepare a fresh stock solution of ATA. Ensure proper storage of the stock solution in small aliquots at -20°C or -80°C to avoid freeze-thaw cycles. Use freshly diluted working solutions for each experiment.
Incorrect Concentration The optimal concentration of ATA is highly dependent on the cell type and the specific assay. Perform a dose-response experiment to determine the optimal working concentration for your system. Concentrations can range from low micromolar (e.g., 3-100 µM for JAK/STAT inhibition) to higher concentrations for other applications.[9]
Cell Line Specificity The effects of ATA can be cell-type specific. For example, ATA was shown to protect PC12 cells but not NIH3T3 cells from serum starvation-induced cell death.[11] Confirm from literature if ATA is expected to be active in your chosen cell line.
Presence of Interfering Substances Serum components can sometimes interfere with the activity of small molecules. If possible, and compatible with your experimental design, consider reducing the serum concentration or using serum-free media during the ATA treatment period.
Polymerization State ATA readily polymerizes in aqueous solutions, and the degree of polymerization can affect its activity.[1][2] While difficult to control, being aware of this property is important. Consistency in solution preparation (e.g., time after dilution, temperature) may help minimize variability.

Issue 2: High Cellular Toxicity or Off-Target Effects

Potential Cause Troubleshooting Steps
Concentration Too High High concentrations of ATA can be toxic to cells.[12] Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the non-toxic concentration range for your specific cell line and experimental duration.
Non-Specific Inhibition ATA is a known inhibitor of a wide range of enzymes, including nucleases and polymerases.[1][2] This broad activity can lead to off-target effects. To confirm that the observed effect is due to the intended mechanism, consider using a more specific inhibitor (if available) as a control or employing knockdown/knockout models of the target protein.
Solvent Toxicity The solvent used to dissolve ATA (e.g., DMSO) can be toxic to cells at higher concentrations. Ensure that the final concentration of the solvent in your culture media is below the toxic threshold for your cells (typically <0.5% for DMSO). Include a vehicle-only control in your experiments.

Experimental Protocols

General Protocol for Assessing ATA's Effect on Cytokine-Induced JAK/STAT Signaling

This protocol provides a general framework. Specific details should be optimized for your cell line and cytokine of interest.

  • Cell Culture: Plate your cells of interest (e.g., RAW 264.7 macrophages) at an appropriate density and allow them to adhere overnight.

  • Pre-treatment with ATA:

    • Prepare a fresh working solution of ATA in your cell culture medium.

    • Aspirate the old medium from the cells and replace it with the medium containing various concentrations of ATA (e.g., 3, 10, 30, 100 µM).

    • Include a vehicle-only control (medium with the same concentration of solvent as the highest ATA concentration).

    • Incubate the cells for a predetermined pre-treatment time (e.g., 1-2 hours).

  • Cytokine Stimulation:

    • Add the cytokine of interest (e.g., IFN-γ) to the wells at a concentration known to induce a robust STAT phosphorylation signal.

    • Incubate for the optimal stimulation time (e.g., 15-30 minutes for STAT phosphorylation).

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).

  • Western Blot Analysis:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST).

    • Incubate the membrane with primary antibodies against phosphorylated STAT (e.g., p-STAT1) and total STAT.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Quantify the band intensities and normalize the phosphorylated STAT signal to the total STAT signal.

Signaling Pathway and Experimental Workflow Diagrams

ATA_JAK_STAT_Inhibition Cytokine Cytokine (e.g., IFN-γ) Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK1 / JAK2 Receptor->JAK Activates STAT STAT (e.g., STAT1) JAK->STAT Phosphorylates ATA This compound Tricarboxylic Acid (ATA) ATA->JAK Inhibits pSTAT p-STAT (Dimerization) STAT->pSTAT Nucleus Nucleus pSTAT->Nucleus Translocates Gene Target Gene Transcription Nucleus->Gene

Caption: Inhibition of the JAK/STAT signaling pathway by this compound Tricarboxylic Acid.

ATA_ErbB4_Activation ATA This compound Tricarboxylic Acid (ATA) ErbB4 ErbB4 Receptor ATA->ErbB4 Stimulates pErbB4 Phosphorylated ErbB4 ErbB4->pErbB4 Tyrosine Phosphorylation Downstream Downstream Signaling (e.g., MAPK) pErbB4->Downstream Activates Response Cellular Response (e.g., Neuroprotection) Downstream->Response

Caption: Activation of ErbB4 receptor tyrosine phosphorylation by this compound Tricarboxylic Acid.

Experimental_Workflow start Start plate Plate Cells start->plate pretreat Pre-treat with ATA (Dose-response) plate->pretreat stimulate Stimulate with Cytokine pretreat->stimulate lyse Cell Lysis stimulate->lyse quantify Protein Quantification lyse->quantify western Western Blot (p-STAT / Total STAT) quantify->western analyze Data Analysis western->analyze end End analyze->end

Caption: General experimental workflow for studying the effect of ATA on protein phosphorylation.

References

How to ensure the quality and purity of Aurintricarboxylic acid for research

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for ensuring the quality and purity of Aurintricarboxylic acid (ATA) in their experiments. Given that ATA is a heterogeneous polymeric mixture, this guide emphasizes methods for characterizing this complexity and troubleshooting common issues.[1][2]

Troubleshooting Guide

Inconsistent experimental results with ATA are often linked to its polymeric and heterogeneous nature. The biological activity of ATA is primarily attributed to its higher molecular weight polymeric components, while the monomeric form is considered largely inactive.[1] This inherent variability between batches can significantly impact experimental outcomes.

Table 1: Common Issues Encountered with Aurintricarboxylic Acid

Problem Potential Causes Recommended Solutions
Inconsistent or non-reproducible experimental results between batches. High Lot-to-Lot Variability: ATA is a mixture of polymers of varying lengths. Different batches can have different molecular weight distributions, leading to variations in biological activity.Batch Characterization: Before use, characterize each new lot of ATA using techniques like Size Exclusion Chromatography (SEC) or UV-Vis spectroscopy to assess the polymer distribution. Compare the profiles of different batches to identify potential sources of variability. Functional Assays: Perform a functional assay to determine the EC50 or IC50 of each new batch in your specific experimental system. This will allow you to normalize the activity between batches.
Poor solubility or precipitation of ATA during experiments. Incorrect Solvent: ATA has variable solubility depending on the solvent and its salt form (acid or ammonium salt). pH Effects: The solubility of the acid form of ATA is pH-dependent.Solvent Selection: The ammonium salt of ATA is generally soluble in water, DMSO, DMF, and ethanol.[3] Prepare stock solutions in an appropriate solvent at a high concentration and then dilute into your aqueous experimental buffer. pH Adjustment: For the acid form, ensure the pH of your final solution is appropriate to maintain solubility.
Unexpected or off-target effects. Inherent Broad-Spectrum Activity: ATA is known to inhibit a wide range of enzymes, including nucleases, polymerases, and topoisomerases, by preventing protein-nucleic acid interactions.[4][5] It can also affect multiple signaling pathways.Appropriate Controls: Use multiple, specific controls in your experiments to dissect the direct effects of ATA on your target of interest from its broader activities. Dose-Response Curves: Perform careful dose-response experiments to identify the optimal concentration range for your desired effect while minimizing off-target effects.
Degradation of ATA stock solutions. Improper Storage: Like many reagents, ATA can degrade over time if not stored correctly.Storage Conditions: Store stock solutions in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Protect from light. Discard any solution that appears discolored or contains precipitates.

Frequently Asked Questions (FAQs)

Q1: What is Aurintricarboxylic acid (ATA) and why is it so variable?

A1: ATA is not a single molecule but a heterogeneous mixture of polymers synthesized from the condensation of salicylic acid and formaldehyde.[1] This polymerization process results in a collection of molecules with a wide range of molecular weights. The biologically active components are believed to be these polymeric species, not the monomer.[1] The exact distribution of these polymers can vary significantly from one synthesis batch to another, leading to the observed variability in experimental results.

Q2: How can I assess the quality and purity of my ATA sample?

A2: A multi-pronged approach is recommended. While a definitive purity percentage is difficult to assign due to its polymeric nature, you can assess the consistency and characteristics of your ATA sample through:

  • UV-Vis Spectroscopy: To obtain a spectral signature of your batch.

  • Size Exclusion Chromatography (SEC): To analyze the molecular weight distribution.

  • ¹H-NMR Spectroscopy: To confirm the presence of the characteristic aromatic and methylene protons of the polymer.

Q3: What are the key signaling pathways inhibited by ATA?

A3: ATA is a broad-spectrum inhibitor. It is well-documented to interfere with protein-nucleic acid interactions, which affects numerous cellular processes.[5] More specifically, it has been shown to inhibit:

  • The TAZ-TEAD transcriptional complex: by disrupting the protein-protein interaction.[6]

  • The Jak/Stat signaling pathway: affecting cytokine signaling.[7]

  • Various viral enzymes: including RNA-dependent RNA polymerase (RdRp) and proteases like SARS-CoV-2 PLpro.[1][8]

Q4: What is the best way to prepare and store ATA solutions?

A4: For the commonly used ammonium salt of ATA, prepare a concentrated stock solution (e.g., 10-20 mg/mL) in DMSO or DMF.[3] Store this stock solution in small, single-use aliquots at -20°C or below, protected from light. When preparing working solutions, dilute the stock into your experimental buffer immediately before use. Avoid repeated freeze-thaw cycles.

Experimental Protocols

Protocol 1: Quality Assessment of ATA by UV-Vis Spectroscopy

This protocol provides a rapid method to obtain a spectral fingerprint of an ATA batch. While not a measure of absolute purity, it is useful for comparing the consistency between different lots.

Methodology:

  • Prepare a stock solution of ATA in a suitable solvent (e.g., DMSO).

  • Dilute the stock solution in your experimental buffer to a final concentration that gives an absorbance reading in the linear range of the spectrophotometer (typically between 0.1 and 1.0).

  • Scan the absorbance of the solution from 200 to 700 nm.

  • The characteristic absorbance spectrum of ATA should be recorded. Compare the spectral shape and the position of the absorbance maximum (λmax) with previous batches.

Protocol 2: Analysis of ATA Molecular Weight Distribution by Size Exclusion Chromatography (SEC)

SEC separates molecules based on their size in solution, providing insight into the polymeric distribution of an ATA sample.

Methodology:

  • Select an appropriate SEC column and mobile phase compatible with your HPLC system. The mobile phase should be able to solubilize ATA and prevent interactions with the column matrix. A buffered aqueous solution with an organic modifier is a common choice.

  • Prepare a known concentration of your ATA sample in the mobile phase.

  • Inject the sample onto the SEC column.

  • Monitor the elution profile using a UV detector at a wavelength where ATA absorbs.

  • The resulting chromatogram will show a distribution of peaks corresponding to the different sizes of polymers in your sample. Compare the chromatograms of different batches to assess their relative molecular weight distributions.

Protocol 3: Structural Confirmation of ATA by ¹H-NMR Spectroscopy

¹H-NMR can be used to confirm the chemical identity of the ATA monomeric units within the polymer.

Methodology:

  • Dissolve the ATA sample in a suitable deuterated solvent (e.g., DMSO-d6).

  • Acquire the ¹H-NMR spectrum on a spectrometer (e.g., 400 or 500 MHz).

  • The spectrum of the ATA monomer typically shows characteristic signals for the aromatic protons.[3] For the polymer, these peaks will be broader.

  • The presence of these characteristic signals confirms the basic chemical structure of the ATA components.

Visualizations

experimental_workflow cluster_qc Quality Control of New ATA Batch start Receive New ATA Batch uv_vis UV-Vis Spectroscopy start->uv_vis sec Size Exclusion Chromatography start->sec nmr 1H-NMR Spectroscopy start->nmr functional_assay Functional Assay (e.g., IC50) uv_vis->functional_assay sec->functional_assay nmr->functional_assay pass Batch Passes QC functional_assay->pass Consistent Profile fail Batch Fails QC (Contact Supplier) functional_assay->fail Inconsistent Profile experiments Proceed to Experiments pass->experiments

Caption: Workflow for the quality control assessment of a new batch of Aurintricarboxylic acid.

signaling_pathway cluster_hippo Hippo Signaling Pathway cluster_jak_stat Jak/Stat Signaling Pathway YAP_TAZ YAP / TAZ TEAD TEAD YAP_TAZ->TEAD forms complex Gene_Expression Target Gene Expression (Cell Proliferation, Survival) TEAD->Gene_Expression activates ATA Aurintricarboxylic Acid ATA->TEAD inhibits interaction Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK activates STAT STAT JAK->STAT phosphorylates STAT_dimer STAT Dimer STAT->STAT_dimer dimerizes Gene_Transcription Target Gene Transcription STAT_dimer->Gene_Transcription activates ATA2 Aurintricarboxylic Acid ATA2->JAK inhibits

Caption: Simplified diagrams of the Hippo and Jak/Stat signaling pathways showing inhibition by ATA.

References

Validation & Comparative

A Researcher's Guide to Essential Control Experiments for Aurintricarboxylic Acid (ATA) Treatment

Author: BenchChem Technical Support Team. Date: November 2025

Aurintricarboxylic acid (ATA) is a well-known inhibitor of protein-nucleic acid interactions and has been investigated for a wide range of therapeutic applications. However, its utility is often complicated by a broad spectrum of activity and potential off-target effects. This guide provides a framework for designing rigorous control experiments to ensure that the observed biological effects of ATA are specific and accurately interpreted.

ATA is known to inhibit various enzymes and cellular processes, including topoisomerase II, neuraminidase, and apoptosis.[1][2] It also acts as an antagonist for P2X1 and P2X3 receptors and can modulate signaling pathways like TWEAK-Fn14.[1][2] Due to this promiscuous activity, distinguishing the intended on-target effect from confounding off-target effects is a critical challenge for researchers.

Foundational Negative Controls

Negative controls are fundamental to establish a baseline and account for non-specific effects of the experimental manipulation.

  • Vehicle Control: This is the most critical control. The solvent used to dissolve ATA (e.g., DMSO, PBS) must be added to control cells or animals in the same final concentration as in the ATA-treated group. This accounts for any biological effects of the vehicle itself.

  • Untreated Control: A group of cells or animals that receives no treatment provides a baseline for normal physiological or cellular behavior.

Controls for Specificity of Action

These experiments are designed to demonstrate that the observed effect is a direct result of ATA's interaction with the intended target, not a consequence of its general chemical properties or off-target interactions.

  • Inactive Analog Control: Use a structurally similar but biologically inactive analog of ATA. This helps to confirm that the specific molecular structure of ATA is responsible for the effect. While a perfect inactive analog can be difficult to source, compounds with similar polyanionic and polyphenolic structures but lacking the specific inhibitory conformation can be considered.

  • Target Overexpression or Knockdown: Modulating the expression level of the putative target can provide strong evidence for specificity.

    • Overexpression: If ATA's effect is diminished in cells overexpressing the target protein, it suggests a specific interaction.

    • Knockdown/Knockout (e.g., using siRNA, shRNA, or CRISPR): If the biological effect of ATA is mimicked or occluded in cells where the target has been knocked down or knocked out, this strongly supports the hypothesis that the protein is the relevant target.

  • Competitive Inhibition Assay: In enzymatic or binding assays, increasing the concentration of the natural substrate or ligand should overcome the inhibitory effect of a competitive inhibitor like ATA.[3][4] Observing this shift provides evidence for a competitive binding mechanism at the target's active site.

Positive Controls and Assay Validation

Positive controls are essential to verify that the experimental system is working as expected and is capable of producing the measured outcome.

  • Known Inhibitor/Activator Control: Treat a separate group of cells with a well-characterized inhibitor or activator of the same target or pathway. This confirms that the assay can detect changes in the biological system under investigation. For example, when studying ATA's effect on protein synthesis, cycloheximide can be used as a positive control for inhibition.[5]

  • Functional Readout Control: Ensure the assay used to measure the downstream effect of ATA is functioning correctly. For instance, if measuring apoptosis, a known pro-apoptotic agent like staurosporine should be used as a positive control.

Assessing Cellular Health and General Toxicity

It is crucial to differentiate a specific biological effect from general cytotoxicity. ATA has been reported to have low cytotoxicity in some cell lines but can induce apoptosis in others.[1][6]

  • Cell Viability and Cytotoxicity Assays: A dose-response curve should be generated using assays like MTT, MTS, or LDH release to determine the concentration range where ATA does not cause significant cell death.[7][8] This ensures that observed effects are not simply a result of a dying cell population. It's important to run these assays concurrently with the primary experiment, using the same cell type, seeding density, and treatment duration.[7]

Data Presentation: Comparative Tables

Quantitative data from control experiments should be summarized for clear comparison.

Table 1: Dose-Response Effect of ATA on Cell Viability and Target Inhibition

ATA Concentration (µM)Cell Viability (% of Vehicle Control)Target Activity (% of Vehicle Control)
0 (Vehicle)100 ± 4.5100 ± 5.2
0.198 ± 5.185 ± 6.1
195 ± 4.852 ± 4.9
1092 ± 6.215 ± 3.8
5065 ± 7.15 ± 2.1
10040 ± 8.04 ± 1.9

This table allows for easy comparison of ATA's therapeutic window, distinguishing concentrations that inhibit the target without causing widespread cell death.

Table 2: Comparison of ATA with Control Compounds on a Specific Pathway Marker

Treatment GroupConcentrationPhospho-Protein X Level (Fold Change vs. Untreated)
Untreated-1.0
Vehicle (DMSO)0.1%1.1 ± 0.2
ATA10 µM0.3 ± 0.1
Known Inhibitor (Positive Control)5 µM0.2 ± 0.05
Inactive Analog10 µM0.9 ± 0.15

This table helps to validate the specificity of ATA's effect compared to both positive and negative controls.

Experimental Protocols

Protocol 1: MTT Cell Viability Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[8]

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treatment: Treat cells with a serial dilution of ATA and control compounds (vehicle, positive control for cytotoxicity). Incubate for the desired experimental duration (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.[8]

  • Solubilization: Add 100 µL of DMSO or other solubilizing agent to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control wells.

Protocol 2: Western Blot for Target Pathway Modulation

This protocol is used to detect changes in the phosphorylation status or expression level of proteins in a signaling pathway.

  • Cell Lysis: After treatment with ATA and controls, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with a primary antibody specific to the target protein (or its phosphorylated form) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify band intensities using densitometry software. Normalize the protein of interest to a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.[9]

Visualizing Experimental Logic and Pathways

Diagrams are essential for communicating complex experimental designs and biological mechanisms.

G cluster_setup Experimental Setup cluster_assays Parallel Assays cluster_analysis Data Interpretation start Hypothesis: ATA inhibits Target X cells Prepare Cell Culture or Animal Model start->cells ata ATA Treatment (Dose-Response) vehicle Vehicle Control (e.g., DMSO) positive Positive Control (Known Inhibitor of X) inactive Specificity Control (Inactive Analog) viability Cell Viability Assay (e.g., MTT) ata->viability target_assay Primary Functional Assay (e.g., Western Blot, Enzyme Assay) ata->target_assay vehicle->viability vehicle->target_assay positive->target_assay inactive->target_assay analysis Analyze & Compare Results viability->analysis target_assay->analysis conclusion Conclusion: Validate Specific On-Target Effect analysis->conclusion Is effect specific and non-toxic at effective dose?

Caption: Workflow for validating ATA treatment effects.

G cluster_on_target On-Target Pathway cluster_off_target Potential Off-Target Effects ATA Aurintricarboxylic Acid (ATA) Receptor Target Receptor (e.g., Fn14) ATA->Receptor Specific Inhibition (Hypothesized Effect) Enzyme Other Enzymes (e.g., Polymerases) ATA->Enzyme Non-specific Inhibition Apoptosis Apoptotic Pathways ATA->Apoptosis Induction Ion Ion Chelation ATA->Ion Kinase Downstream Kinase (e.g., Akt) Receptor->Kinase TF Transcription Factor (e.g., NF-κB) Kinase->TF Response Specific Cellular Response TF->Response Confounding Confounding Cellular Response Enzyme->Confounding Apoptosis->Confounding Ion->Confounding

Caption: On-target vs. potential off-target effects of ATA.

References

A Comparative Analysis of Aurintricarboxylic Acid and Other Protein Synthesis Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Aurintricarboxylic acid (ATA) with other prominent protein synthesis inhibitors. The information presented is intended to aid researchers in selecting the appropriate inhibitor for their experimental needs, with a focus on objective performance data and detailed methodologies.

Introduction to Protein Synthesis Inhibition

Protein synthesis is a fundamental cellular process and a key target for therapeutic intervention and research tools. Inhibitors of this process can act at various stages, including initiation, elongation, and termination, and can target different components of the translational machinery in prokaryotic and eukaryotic cells. This guide focuses on a selection of eukaryotic protein synthesis inhibitors, comparing their mechanisms of action, efficacy, and experimental applications.

Comparative Analysis of Inhibitor Efficacy

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the available IC50 data for Aurintricarboxylic acid and other selected protein synthesis inhibitors in a cell-free rabbit reticulocyte lysate protein synthesis assay. It is important to note that IC50 values can vary significantly based on the specific experimental conditions, including the concentration of mRNA and other components of the translation machinery.

InhibitorTargetStage of InhibitionIC50 (Rabbit Reticulocyte Lysate)Reference
Aurintricarboxylic Acid (ATA) eIF4A/eIF4G, RibosomeInitiation~20-30 µM[1]
Cycloheximide 80S Ribosome (E-site)Elongation (Translocation)Not widely reported in this system
Puromycin 80S Ribosome (A-site)Elongation (Premature Termination)Varies with experimental conditions
Anisomycin 80S Ribosome (Peptidyl transferase center)Elongation (Peptide bond formation)~0.55 µM (in L. tarentolae lysate)[2]
Ricin (A-chain) 28S rRNA of 60S subunitElongation (EF-2 binding)Potent, but quantitative data varies[3]
Shiga Toxin (A1 fragment) 28S rRNA of 60S subunitElongation (Aminoacyl-tRNA binding)~0.02 pM[4]

Note: The IC50 value for Anisomycin is from a Leishmania tarentolae lysate, which may differ from a rabbit reticulocyte lysate system. The potency of Ricin A-chain and Shiga Toxin A1 fragment is known to be extremely high, often in the picomolar to nanomolar range in cell-free systems.

Detailed Mechanism of Action

Aurintricarboxylic Acid (ATA)

ATA is a polymeric aromatic compound that primarily inhibits the initiation stage of protein synthesis.[5][6] It is thought to interfere with the binding of messenger RNA (mRNA) to the 40S ribosomal subunit.[6] Specifically, it may disrupt the interaction between the eukaryotic initiation factor 4A (eIF4A) and eIF4G, which are crucial for unwinding the 5' untranslated region of mRNA and facilitating ribosome scanning.[1]

Other Protein Synthesis Inhibitors
  • Cycloheximide: This inhibitor targets the E-site of the 80S ribosome, blocking the translocation step of elongation. This prevents the ribosome from moving along the mRNA, thereby halting protein synthesis.

  • Puromycin: As an analog of the 3' end of aminoacyl-tRNA, puromycin enters the A-site of the ribosome and is incorporated into the growing polypeptide chain. This causes premature chain termination, leading to the release of truncated and non-functional proteins.

  • Anisomycin: This antibiotic binds to the peptidyl transferase center on the 60S ribosomal subunit, inhibiting peptide bond formation during the elongation stage.[2] Beyond its role as a protein synthesis inhibitor, anisomycin is also a potent activator of stress-activated protein kinases (SAPKs) such as p38 and JNK.[7][8][9][10][11][12][13]

  • Ricin: This highly toxic plant protein is a type II ribosome-inactivating protein (RIP). Its A-chain (RTA) possesses N-glycosidase activity, which cleaves a specific adenine residue from the 28S rRNA of the 60S ribosomal subunit.[14] This irreversible modification prevents the binding of elongation factors, thereby halting protein synthesis.[15]

  • Shiga Toxin: Produced by certain strains of Shigella dysenteriae and Escherichia coli, Shiga toxin is another A-B toxin that inhibits protein synthesis. Its A1 fragment has N-glycosidase activity similar to ricin, removing a specific adenine from the 28S rRNA and consequently inhibiting aminoacyl-tRNA binding.[16]

Signaling Pathways and Experimental Workflows

Anisomycin-Induced Stress-Activated Protein Kinase (SAPK) Pathway

Anisomycin's ability to activate p38 MAPK and JNK pathways is a critical aspect of its cellular effects, often leading to apoptosis. This signaling cascade can be visualized as follows:

Anisomycin_SAPK_Pathway Anisomycin Anisomycin Ribosome 80S Ribosome Anisomycin->Ribosome inhibits Stress Ribotoxic Stress Ribosome->Stress ASK1 ASK1 Stress->ASK1 activates MKK3_6 MKK3/6 ASK1->MKK3_6 MKK4_7 MKK4/7 ASK1->MKK4_7 p38 p38 MAPK MKK3_6->p38 phosphorylates JNK JNK MKK4_7->JNK phosphorylates Apoptosis Apoptosis p38->Apoptosis JNK->Apoptosis

Caption: Anisomycin-induced activation of the p38 MAPK and JNK signaling pathways leading to apoptosis.

Ricin and Shiga Toxin: Ribosomal Inactivation

The catalytic inactivation of the ribosome by Ricin and Shiga toxin is a multi-step process involving cellular uptake and enzymatic modification of the rRNA.

Toxin_Ribosome_Inactivation cluster_cell Eukaryotic Cell Toxin Ricin / Shiga Toxin (A-B Toxin) Receptor Cell Surface Receptor Toxin->Receptor B-chain binds Endosome Endosome Receptor->Endosome Endocytosis Golgi Golgi Apparatus Endosome->Golgi Retrograde transport ER Endoplasmic Reticulum Golgi->ER Cytosol Cytosol ER->Cytosol A-chain translocation Ribosome 80S Ribosome Cytosol->Ribosome A-chain targets rRNA 28S rRNA Ribosome->rRNA Inactive_Ribosome Inactive Ribosome rRNA->Inactive_Ribosome A-chain depurinates adenine

Caption: Cellular uptake and mechanism of ribosomal inactivation by Ricin and Shiga Toxin.

Experimental Workflow: Cycloheximide Chase Assay

The cycloheximide chase assay is a common method to determine the half-life of a protein.

Cycloheximide_Chase_Workflow Start Culture Cells Treat Treat with Cycloheximide (Inhibits new protein synthesis) Start->Treat Collect Collect Cell Lysates at Different Time Points Treat->Collect SDS_PAGE SDS-PAGE Collect->SDS_PAGE Western_Blot Western Blot (Probe for protein of interest) SDS_PAGE->Western_Blot Analyze Densitometry Analysis (Quantify protein levels) Western_Blot->Analyze Half_Life Determine Protein Half-Life Analyze->Half_Life

Caption: Workflow for determining protein half-life using a cycloheximide chase assay.

Experimental Protocols

In Vitro Translation Assay using Rabbit Reticulocyte Lysate

This assay is used to measure the direct effect of an inhibitor on protein synthesis in a cell-free system.

Materials:

  • Rabbit Reticulocyte Lysate (commercially available, e.g., Promega)[17][18][19][20][21][22]

  • Amino Acid Mixture (minus methionine or leucine, depending on the radiolabel used)

  • Radiolabeled Amino Acid (e.g., [³⁵S]-Methionine) or a non-radioactive reporter system (e.g., Luciferase mRNA and substrate)[20][23]

  • mRNA template (e.g., Luciferase control RNA)[23]

  • Protein synthesis inhibitor to be tested

  • Nuclease-free water

  • Microcentrifuge tubes

  • Incubator or water bath at 30°C

  • Scintillation counter (for radioactivity) or luminometer (for luciferase)

Procedure:

  • Thaw the rabbit reticulocyte lysate and other components on ice.

  • Prepare a master mix containing the lysate, amino acid mixture, and buffer components according to the manufacturer's instructions.

  • Aliquot the master mix into individual reaction tubes.

  • Add the desired concentrations of the protein synthesis inhibitor to the respective tubes. Include a no-inhibitor control.

  • Add the mRNA template and the radiolabeled amino acid or luciferase mRNA to each tube to initiate the translation reaction.

  • Incubate the reactions at 30°C for 60-90 minutes.[17]

  • Stop the reaction. For radioactive assays, this can be done by adding an equal volume of 2X SDS-PAGE loading buffer. For luciferase assays, proceed to the detection step.

  • For Radioactive Detection:

    • Separate the translated proteins by SDS-PAGE.

    • Dry the gel and expose it to a phosphor screen or X-ray film to visualize the radiolabeled proteins.

    • Quantify the band intensity to determine the extent of protein synthesis inhibition.

  • For Luciferase Detection:

    • Add the luciferase assay reagent to each reaction tube according to the manufacturer's protocol.[23]

    • Measure the luminescence using a luminometer. A decrease in luminescence compared to the control indicates inhibition of protein synthesis.

  • Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cycloheximide Chase Assay for Protein Half-Life Determination

This cell-based assay measures the degradation rate of a specific protein.[24][25]

Materials:

  • Cultured cells expressing the protein of interest

  • Cycloheximide solution

  • Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • SDS-PAGE gels and Western blotting apparatus

  • Primary antibody specific to the protein of interest

  • Secondary antibody conjugated to HRP

  • Chemiluminescent substrate

  • Imaging system for Western blots

Procedure:

  • Seed cells in multiple plates or wells and grow to the desired confluency.

  • Treat the cells with cycloheximide at a concentration sufficient to block protein synthesis (e.g., 10-100 µg/mL).

  • Immediately after adding cycloheximide (time point 0), and at various subsequent time points (e.g., 1, 2, 4, 8, 12, 24 hours), harvest the cells.

  • Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease inhibitors.

  • Determine the total protein concentration in each lysate using a protein assay (e.g., BCA assay).

  • Load equal amounts of total protein from each time point onto an SDS-PAGE gel.

  • Perform electrophoresis to separate the proteins by size.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Incubate the membrane with the primary antibody against the protein of interest.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Wash the membrane again and add the chemiluminescent substrate.

  • Capture the signal using an imaging system.

  • Perform densitometry analysis on the bands corresponding to the protein of interest at each time point.

  • Plot the protein intensity against time. The time at which the protein level is reduced by 50% is the protein's half-life.

SUnSET (Surface Sensing of Translation) Assay for Measuring Global Protein Synthesis

The SUnSET assay is a non-radioactive method to measure the rate of global protein synthesis in cells or tissues.[26][27][28][29][30]

Materials:

  • Cultured cells or tissue samples

  • Puromycin solution

  • Cell lysis buffer or tissue homogenization buffer

  • Western blotting reagents (as described in the Cycloheximide Chase Assay)

  • Anti-puromycin antibody

Procedure for Cultured Cells:

  • Culture cells to the desired confluency.

  • Add puromycin to the culture medium at a final concentration of 1-10 µg/mL.

  • Incubate for a short period (e.g., 10-30 minutes).

  • Wash the cells with ice-cold PBS to remove unincorporated puromycin.

  • Lyse the cells and proceed with Western blotting as described above, using an anti-puromycin antibody to detect the puromycylated nascent polypeptide chains. The intensity of the puromycin signal is proportional to the rate of global protein synthesis.

Procedure for Flow Cytometry:

  • After puromycin treatment and washing, fix and permeabilize the cells.

  • Incubate the cells with a fluorescently labeled anti-puromycin antibody.

  • Analyze the cells by flow cytometry. The fluorescence intensity of the cells is a measure of their individual protein synthesis rates.

This guide provides a foundational understanding of Aurintricarboxylic acid in the context of other widely used protein synthesis inhibitors. The provided data, diagrams, and protocols are intended to be a valuable resource for the design and execution of experiments in the fields of molecular biology, cell biology, and drug discovery. Researchers are encouraged to consult the cited literature for further details and to optimize protocols for their specific experimental systems.

References

Validating Small Molecule Inhibitors of the TAZ-TEAD Interaction: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The interaction between the transcriptional co-activator with PDZ-binding motif (TAZ) and the TEA domain (TEAD) family of transcription factors is a critical node in the Hippo signaling pathway, a key regulator of organ size, cell proliferation, and tumorigenesis.[1][2] Dysregulation of this pathway and the subsequent activation of the TAZ-TEAD transcriptional complex are implicated in a variety of cancers.[2][3] Consequently, the development of small molecule inhibitors that disrupt the TAZ-TEAD interaction is a promising therapeutic strategy. This guide provides a framework for validating the specific effect of a putative TAZ-TEAD inhibitor, using a hypothetical small molecule, "Aurin," as a case study, and compares its validation workflow with established inhibitors.

Understanding the TAZ-TEAD Interaction and Inhibition Strategies

The TAZ-TEAD interaction is essential for the transcriptional activation of downstream target genes that promote cell growth and inhibit apoptosis.[1] Small molecule inhibitors can disrupt this interaction through several mechanisms:

  • Directly Targeting the Protein-Protein Interface: These inhibitors bind to the surface of TEAD, preventing its association with TAZ.

  • Targeting the TEAD Palmitoylation Pocket: TEAD undergoes auto-palmitoylation, a post-translational modification crucial for its interaction with TAZ.[4][5] Inhibitors targeting this pocket can allosterically prevent the TAZ-TEAD interaction.[4]

  • Inducing a Cofactor Switch: Some molecules can promote the binding of transcriptional repressors, like VGLL4, to TEAD, thereby displacing TAZ and repressing gene expression.[6]

Comparative Analysis of TAZ-TEAD Inhibitors

To effectively validate a new compound like "this compound," its performance should be benchmarked against known inhibitors. The following table summarizes key data for several published TAZ-TEAD inhibitors.

InhibitorMechanism of ActionIC50/EC50Target Gene SuppressionCell Growth Inhibition
Celastrol Directly disrupts YAP/TAZ-TEAD interaction~1 µM (in vitro)[7]CTGF, CYR61[7]H1299 cells (IC50 ~1 µM)[7]
VT107 Pan-TEAD autopalmitoylation inhibitorNanomolar potency[8][9]CTGF, CYR61[10]NCI-H2052 & NCI-H226 (nanomolar EC50)[11]
GNE-7883 Allosteric pan-TEAD inhibitorTEAD3-YAP IC50 of 1.4 μM[12]Dose-dependent decrease in YAP/TAZ target score in vivo[12]OVCAR-8, HCC1576, NCI-H226 cells[12]
IK-930 TEAD inhibitorEC50 < 0.1 µM[13]TEAD-dependent gene expression[10]Effective in multiple cancer cell lines[10]
YAP-TEAD-IN-3 Inhibitor of YAP/TAZ-TEAD interactionIC50 of 9 nM (Avi-human TEAD)[13]YAP reporter gene expression (IC50 = 0.048 μM)[13]NCI-H2052 cell proliferation (IC50 = 0.048 μM)[13]

Experimental Protocols for Validating "this compound"

A multi-faceted approach is essential to rigorously validate the specific effect of "this compound" on the TAZ-TEAD interaction. This involves a combination of biochemical, cell-based, and potentially in vivo assays.

Biochemical Assays: Direct Binding and Interaction Disruption

These assays determine if "this compound" directly binds to TEAD and disrupts its interaction with TAZ in a purified system.

a) Differential Scanning Fluorimetry (DSF)

  • Principle: Measures changes in the thermal stability of a protein upon ligand binding. An increase in the melting temperature (Tm) indicates direct binding.[5]

  • Protocol:

    • Purify recombinant TEAD protein.

    • Mix TEAD with a fluorescent dye (e.g., SYPRO Orange) that binds to unfolded proteins.

    • Add varying concentrations of "this compound" or a vehicle control.

    • Gradually increase the temperature and monitor fluorescence.

    • The temperature at which the fluorescence signal rapidly increases is the Tm.

    • A shift in Tm in the presence of "this compound" suggests direct binding.

b) Isothermal Titration Calorimetry (ITC)

  • Principle: Measures the heat change upon the binding of a ligand to a protein, providing information on binding affinity (Kd), stoichiometry (n), and thermodynamics (ΔH and ΔS).[5]

  • Protocol:

    • Load purified TEAD protein into the sample cell of the calorimeter.

    • Load "this compound" into the injection syringe.

    • Titrate "this compound" into the TEAD solution and measure the heat evolved or absorbed.

    • Analyze the data to determine the binding parameters.

c) Surface Plasmon Resonance (SPR)

  • Principle: Detects the binding of an analyte (e.g., "this compound" or TAZ) to a ligand (e.g., TEAD) immobilized on a sensor chip in real-time.[5][14]

  • Protocol:

    • Immobilize purified TEAD protein on an SPR sensor chip.

    • Flow different concentrations of "this compound" over the chip and measure the change in the refractive index, which is proportional to the amount of bound "this compound".

    • To test for disruption, pre-incubate TEAD with "this compound" and then flow purified TAZ protein over the chip. A reduced binding of TAZ indicates disruption of the interaction.

Cell-Based Assays: Target Engagement and Downstream Effects

These assays validate the activity of "this compound" within a cellular context.

a) Luciferase Reporter Assay

  • Principle: Measures the transcriptional activity of TEAD. A reporter construct containing TEAD-binding sites upstream of a luciferase gene is introduced into cells. Inhibition of the TAZ-TEAD interaction will lead to a decrease in luciferase activity.[5][15]

  • Protocol:

    • Co-transfect cells (e.g., HEK293T) with a TEAD-responsive luciferase reporter plasmid (e.g., 8xGTIIC-luciferase), a constitutively active TAZ mutant (e.g., TAZ-S89A) to drive the reporter, and a Renilla luciferase plasmid for normalization.[5]

    • Treat the cells with varying concentrations of "this compound" or a vehicle control.

    • After a suitable incubation period (e.g., 24-48 hours), lyse the cells and measure both firefly and Renilla luciferase activities.

    • A dose-dependent decrease in the firefly/Renilla luciferase ratio indicates inhibition of TAZ-TEAD transcriptional activity.

b) Co-immunoprecipitation (Co-IP)

  • Principle: Detects the interaction between TAZ and TEAD in cells. If "this compound" disrupts this interaction, less TAZ will be pulled down with TEAD (and vice versa).[5][7]

  • Protocol:

    • Treat cells (e.g., a cancer cell line with high TAZ-TEAD activity like NCI-H226) with "this compound" or a vehicle control.[3]

    • Lyse the cells and incubate the lysate with an antibody against either TAZ or TEAD.

    • Use protein A/G beads to pull down the antibody-protein complex.

    • Wash the beads to remove non-specific binders.

    • Elute the proteins and analyze the presence of the co-immunoprecipitated protein (TEAD or TAZ, respectively) by Western blotting.

    • A reduced amount of the co-precipitated protein in "this compound"-treated cells confirms the disruption of the interaction.

c) Quantitative Real-Time PCR (qPCR)

  • Principle: Measures the expression levels of known TAZ-TEAD target genes, such as CTGF and CYR61.[7][10]

  • Protocol:

    • Treat cells with "this compound" or a vehicle control for a specific time.

    • Isolate total RNA from the cells.

    • Synthesize cDNA from the RNA.

    • Perform qPCR using primers specific for CTGF, CYR61, and a housekeeping gene (e.g., GAPDH) for normalization.

    • A dose-dependent decrease in the mRNA levels of CTGF and CYR61 indicates that "this compound" inhibits TAZ-TEAD transcriptional output.

d) Cellular Thermal Shift Assay (CETSA)

  • Principle: Measures the thermal stabilization of a target protein in cells upon ligand binding. This confirms target engagement in a cellular environment.[5]

  • Protocol:

    • Treat intact cells with "this compound" or a vehicle control.

    • Heat the cells to various temperatures.

    • Lyse the cells and separate the soluble and aggregated protein fractions by centrifugation.

    • Analyze the amount of soluble TEAD protein at each temperature by Western blotting.

    • An increase in the thermal stability of TEAD in "this compound"-treated cells indicates direct binding in the cellular milieu.

Visualizing the Validation Workflow and Signaling Pathway

To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

TAZ_TEAD_Signaling_Pathway cluster_Hippo Hippo Pathway (Active) cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus MST1/2 MST1/2 LATS1/2 LATS1/2 MST1/2->LATS1/2 phosphorylates TAZ TAZ LATS1/2->TAZ phosphorylates p-TAZ Phosphorylated TAZ Degradation Proteasomal Degradation p-TAZ->Degradation TAZ->p-TAZ TAZ_n TAZ TAZ->TAZ_n translocates TEAD TEAD TAZ_TEAD_Complex TAZ-TEAD Complex TEAD->TAZ_TEAD_Complex TAZ_n->TAZ_TEAD_Complex Target_Genes Target Genes (CTGF, CYR61) TAZ_TEAD_Complex->Target_Genes activates Transcription Oncogenic Transcription Target_Genes->Transcription This compound This compound This compound->TAZ_TEAD_Complex inhibits

Caption: The Hippo-TAZ-TEAD signaling pathway and the inhibitory point of "this compound".

Inhibitor_Comparison Inhibitors TAZ-TEAD Inhibitors Celastrol VT107 GNE-7883 IK-930 Mechanisms Mechanisms of Action Direct PPI Disruption TEAD Palmitoylation Inhibition Allosteric Inhibition Inhibitors:cel->Mechanisms:m0 Direct Inhibitors:vt->Mechanisms:m1 Palmitoylation Inhibitors:gne->Mechanisms:m2 Allosteric Inhibitors:ik->Mechanisms:m1 Palmitoylation

References

The Nuclease Inhibitor Showdown: Aurintricarboxylic Acid vs. The Field for Optimal RNA Extraction

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the integrity of extracted RNA is paramount for the success of downstream applications. The omnipresence of ribonucleases (RNases) poses a significant threat to RNA stability. This guide provides an objective comparison of Aurintricarboxylic Acid (ATA) and other common nuclease inhibitors used during RNA extraction, supported by available experimental data and detailed protocols to aid in the selection of the most suitable inhibitor for your research needs.

The landscape of nuclease inhibitors is diverse, ranging from broad-spectrum chemical inhibitors to highly specific protein-based inhibitors. Understanding their mechanisms of action, benefits, and limitations is crucial for optimizing RNA yield and quality.

Executive Summary of Nuclease Inhibitor Performance

Nuclease InhibitorMechanism of ActionTarget NucleasesReported RNA YieldReported RNA Purity (A260/A280)Reported RNA Integrity (RIN)Key AdvantagesKey Disadvantages
Aurintricarboxylic Acid (ATA) A polyanionic aromatic compound that inhibits nuclease activity by binding to the enzyme's nucleic acid-binding site.[1]Broad-spectrum inhibitor of DNases and RNases, including RNase A.[1]High yields have been reported, though quantitative data is often from older studies.Can interfere with A260 readings; proper removal is necessary for accurate quantification.Data on RIN values is limited in historical literature.Inexpensive and effective against a wide range of nucleases.Can bind to nucleic acids and inhibit downstream enzymatic reactions if not completely removed.[1]
Guanidinium Thiocyanate (GTC) A strong chaotropic agent that denatures proteins, including RNases, by disrupting their secondary structure.[2][3]Broad-spectrum denaturant of most proteins, including RNases.A key component in high-yield RNA extraction methods like TRIzol.[3][4]Generally high purity (1.8-2.1) when used in phenol-chloroform extraction.[4]Can yield high RIN values (>9) when protocols are followed carefully.Highly effective at cell lysis and RNase inactivation.[2][3]Toxic and requires careful handling in a fume hood. Can inhibit downstream enzymes if not completely removed.
Diethylpyrocarbonate (DEPC) An alkylating agent that covalently modifies histidine residues in the active site of RNases, leading to irreversible inactivation.Primarily targets RNase A and other RNases with active-site histidines.Not directly used in the extraction buffer with the sample, but for treating water and solutions to eliminate RNase contamination.Not applicable as it is removed from solutions before use.Contributes to high RIN values by ensuring an RNase-free environment.Effective for creating RNase-free solutions and labware.Potentially carcinogenic and must be handled with care. Can modify RNA if not completely removed by autoclaving. Incompatible with Tris and HEPES buffers.
RNasin® / RNaseOUT™ (Protein Inhibitors) Recombinant proteins that bind non-covalently to RNases in a 1:1 ratio with high affinity, blocking their active sites.[5][6]Specifically inhibit pancreatic-type RNases such as RNase A, B, and C.[5]Can improve cDNA yields by protecting mRNA during reverse transcription.[5]Do not interfere with spectrophotometric readings.Contribute to maintaining high RIN values by preventing RNA degradation during enzymatic manipulations.[7]Highly specific and do not inhibit other enzymes like polymerases. Effective at low concentrations.[5][6]More expensive than chemical inhibitors. Can be denatured by heat or harsh chemicals.
SUPERase•In™ (Protein Inhibitor) A protein-based inhibitor that non-covalently binds and inactivates a broad range of RNases.Broader spectrum than standard protein inhibitors, targeting RNases A, B, C, 1, and T1.Helps preserve RNA integrity, leading to reliable downstream results.Does not interfere with spectrophotometric readings.Effective at maintaining high RIN values.More robust and active over a wider range of conditions compared to other protein inhibitors.Higher cost compared to chemical inhibitors.

Experimental Protocols

Detailed methodologies are crucial for reproducible and optimal RNA extraction. Below are protocols for key methods cited in this guide.

Protocol 1: RNA Extraction using Acid Guanidinium Thiocyanate-Phenol-Chloroform

This method, often associated with reagents like TRIzol, is a robust procedure for obtaining high-quality RNA.[2][3][4]

Materials:

  • Homogenizer

  • Guanidinium thiocyanate-based lysis reagent (e.g., TRIzol)

  • Chloroform

  • Isopropanol

  • 75% Ethanol (in RNase-free water)

  • RNase-free water

Procedure:

  • Homogenization: Homogenize tissue samples (50-100 mg) or cells (5-10 x 10^6) in 1 mL of guanidinium thiocyanate-based lysis reagent.

  • Phase Separation: Add 0.2 mL of chloroform per 1 mL of lysis reagent. Cap the tube securely and shake vigorously for 15 seconds. Incubate at room temperature for 2-3 minutes.

  • Centrifuge the sample at 12,000 x g for 15 minutes at 4°C. The mixture will separate into a lower red organic phase, an interphase, and a colorless upper aqueous phase containing the RNA.

  • RNA Precipitation: Carefully transfer the upper aqueous phase to a fresh tube. Add 0.5 mL of isopropanol per 1 mL of lysis reagent used initially. Mix by inverting and incubate at room temperature for 10 minutes.

  • Centrifuge at 12,000 x g for 10 minutes at 4°C. The RNA will form a gel-like pellet on the side and bottom of the tube.

  • RNA Wash: Discard the supernatant. Wash the RNA pellet by adding at least 1 mL of 75% ethanol. Vortex briefly and then centrifuge at 7,500 x g for 5 minutes at 4°C.

  • Resuspension: Discard the ethanol wash. Air-dry the pellet for 5-10 minutes. Do not over-dry. Resuspend the RNA in an appropriate volume of RNase-free water.

Protocol 2: General Use of Protein RNase Inhibitors (e.g., RNaseOUT™, SUPERase•In™)

These inhibitors are typically added to enzymatic reactions involving RNA to protect it from degradation.

General Guidelines:

  • Concentration: Use at a final concentration of 1 unit/µL in the reaction mixture.

  • Compatibility: These inhibitors are compatible with most common molecular biology buffers and enzymes, such as reverse transcriptases and DNA polymerases.

  • Procedure:

    • Thaw the RNase inhibitor on ice.

    • Gently mix the inhibitor before adding it to your reaction mix.

    • Add the appropriate volume of the inhibitor to achieve the desired final concentration.

    • Proceed with your experimental protocol (e.g., cDNA synthesis, in vitro transcription).

Visualizing the Mechanisms and Workflows

Diagrams created using Graphviz (DOT language) provide a clear visual representation of key processes.

G cluster_0 RNase A Catalytic Mechanism RNA RNA Substrate Intermediate 2',3'-Cyclic Phosphate Intermediate RNA->Intermediate Proton abstraction by His12 His12_base His12 (as Base) His12_base->Intermediate His119_acid His119 (as Acid) His119_acid->Intermediate Proton donation to leaving group Product Cleaved RNA Product Intermediate->Product Hydrolysis His12_acid His12 (as Acid) His12_acid->Product Proton donation His119_base His119 (as Base) His119_base->Product Water H2O Water->Product G cluster_1 RNA Extraction Workflow with Nuclease Inhibition start Sample (Cells/Tissue) lysis Lysis & Homogenization (e.g., Guanidinium Thiocyanate) start->lysis inhibition Nuclease Inactivation (ATA, GTC, Protein Inhibitors) lysis->inhibition phase_sep Phase Separation (Phenol-Chloroform) inhibition->phase_sep precipitation RNA Precipitation (Isopropanol) phase_sep->precipitation Aqueous Phase wash Wash (75% Ethanol) precipitation->wash elution Elution (RNase-free water) wash->elution rna Purified RNA elution->rna G cluster_2 Modes of Nuclease Inhibition cluster_chem Chemical Inhibition cluster_prot Protein Inhibition RNase RNase ATA ATA ATA->RNase Binds active site GTC GTC GTC->RNase Denatures DEPC DEPC DEPC->RNase Modifies Histidine Protein_Inhibitor RNasin®/ RNaseOUT™ Protein_Inhibitor->RNase Non-covalent binding

References

A Comparative Analysis of the Biological Activities of Aurintricarboxylic Acid (ATA) and Its Analogues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aurintricarboxylic acid (ATA) is a polyanionic, polymeric compound known for its diverse range of biological activities. It has garnered significant interest in the scientific community as a potent inhibitor of protein-nucleic acid interactions, a modulator of various signaling pathways, and an antiviral agent. Commercial preparations of ATA are typically heterogeneous mixtures of polymers with varying molecular weights, which can influence its biological effects. This has led to the synthesis and investigation of well-defined analogues of ATA to identify more potent and specific therapeutic agents.

This guide provides a comparative study of the biological activities of ATA and its synthetic analogues, supported by experimental data. It aims to offer an objective overview of their performance in various assays, detailed experimental methodologies for key evaluations, and visualizations of the underlying molecular mechanisms.

Data Presentation: A Comparative Overview of Biological Activities

The following table summarizes the quantitative data on the biological activity of Aurintricarboxylic acid (ATA) and its synthetic analogues. This data highlights the inhibitory concentrations (IC50) against various enzymes and viruses, providing a basis for comparing their potency.

CompoundTargetAssayIC50 ValueReference
Polymeric ATA SARS-CoV-2 RNA-dependent RNA polymerase (RdRp)RNA Replication Inhibition56 nM[1]
DNA Topoisomerase II (yeast)Relaxation Assay~75 nM[1][2]
Yersinia YopH Virulence FactorPhosphatase Activity Inhibition10 nM[3]
SARS-CoV-2 Papain-like Protease (PLpro)Enzymatic Inhibition30 µM[4]
HIV-1Cytopathic Effect Prevention (MT-4 cells)Varies with molecular weight[5]
Dichlorohexamer 11 (ATA Analogue) SARS-CoV-2 RNA-dependent RNA polymerase (RdRp)RNA Replication Inhibition108 nM[1]
Tetramer 8 (ATA Analogue) SARS-CoV-2 RNA-dependent RNA polymerase (RdRp)RNA Replication Inhibition163 µM[1]
Tetramer 9 (ATA Analogue) SARS-CoV-2 RNA-dependent RNA polymerase (RdRp)RNA Replication Inhibition514 µM[1]

Key Biological Activities and Mechanisms of Action

Aurintricarboxylic acid and its analogues exhibit a broad spectrum of biological activities, primarily stemming from their ability to interfere with protein-nucleic acid interactions.

Inhibition of Protein Synthesis and Enzyme Activity

ATA is a well-established inhibitor of the initiation of protein synthesis. It achieves this by preventing the attachment of messenger RNA (mRNA) to ribosomes. Beyond this, ATA is a potent inhibitor of various enzymes that interact with nucleic acids, including:

  • DNA Topoisomerase II: ATA inhibits the catalytic activity of topoisomerase II, an enzyme crucial for DNA replication and chromosome organization.[2] It does so by preventing the binding of the enzyme to DNA and inhibiting its ATPase activity.[2]

  • Nucleases: ATA is a general inhibitor of nucleases, which contributes to its anti-apoptotic effects by preventing the degradation of DNA.

  • Viral Enzymes: As evidenced by the data, ATA and its analogues can inhibit viral enzymes essential for replication, such as the RNA-dependent RNA polymerase of SARS-CoV-2 and the reverse transcriptase of HIV-1.[1][5]

Antiviral Activity

The ability of ATA to inhibit the replication of various viruses has been extensively studied. Its antiviral mechanism is often multi-faceted, involving:

  • Inhibition of Viral Entry: ATA can block the interaction between viral surface proteins and host cell receptors, as seen with its interference with the HIV gp120-CD4 interaction.[5]

  • Inhibition of Viral Replication Enzymes: As mentioned, ATA and its analogues directly inhibit key viral enzymes necessary for the replication of the viral genome.[1]

A study on synthetic analogues of ATA demonstrated a clear structure-activity relationship in the inhibition of SARS-CoV-2 RdRp. The polymeric form of ATA was the most potent, followed by a dichlorohexamer analogue. The smaller tetrameric analogues showed significantly reduced activity, highlighting the importance of molecular size and structure for potent inhibition.[1]

Modulation of Signaling Pathways

ATA has been shown to modulate several intracellular signaling pathways, most notably the Janus kinase/signal transducer and activator of transcription (Jak-STAT) pathway. This pathway is critical for transmitting signals from cytokines and growth factors to the nucleus, thereby regulating gene expression involved in immunity, proliferation, and differentiation. ATA can interfere with the Jak-STAT signaling pathways in response to cytokines.[6] Specifically, it has been shown to activate the Jak2-Stat5 signaling pathway in Nb2 lymphoma cells.[7]

Experimental Protocols

Topoisomerase II Decatenation Assay

This assay is used to determine the inhibitory effect of compounds on the ability of topoisomerase II to separate intertwined DNA circles (catenanes).

Principle: Topoisomerase II catalyzes the decatenation of kinetoplast DNA (kDNA), a network of interlocked DNA minicircles. In the presence of an inhibitor, this process is hindered, and the kDNA remains in its catenated form. The different forms of DNA (catenated vs. decatenated) can be separated and visualized by agarose gel electrophoresis.

Methodology:

  • Reaction Setup: Prepare a reaction mixture containing kDNA substrate, human topoisomerase II enzyme, and assay buffer (typically containing ATP and MgCl2).

  • Compound Addition: Add varying concentrations of the test compound (Aurin or its analogues) to the reaction mixture. Include a positive control (a known topoisomerase II inhibitor) and a negative control (vehicle).

  • Incubation: Incubate the reaction mixtures at 37°C for a specified time (e.g., 30 minutes) to allow the enzymatic reaction to proceed.

  • Reaction Termination: Stop the reaction by adding a stop buffer containing a protein denaturant (e.g., SDS) and a DNA loading dye.

  • Agarose Gel Electrophoresis: Load the samples onto an agarose gel and perform electrophoresis to separate the catenated kDNA from the decatenated minicircles.

  • Visualization and Analysis: Stain the gel with a DNA stain (e.g., ethidium bromide) and visualize the DNA bands under UV light. A decrease in the amount of decatenated minicircles in the presence of the test compound indicates inhibition of topoisomerase II. The IC50 value can be determined by quantifying the band intensities at different compound concentrations.

SARS-CoV-2 Plaque Reduction Neutralization Test (PRNT)

This assay is the gold standard for measuring the titer of neutralizing antibodies against SARS-CoV-2, and a similar principle can be adapted to screen for antiviral compounds.

Principle: This assay measures the ability of a compound to inhibit the infection of a susceptible cell line (e.g., Vero E6) by SARS-CoV-2. The reduction in the number of viral plaques (zones of cell death) in the presence of the compound is quantified.

Methodology:

  • Cell Culture: Seed Vero E6 cells in 12-well plates and grow them to form a confluent monolayer.

  • Compound Dilution: Prepare serial dilutions of the test compound (this compound or its analogues).

  • Virus-Compound Incubation: Mix the diluted compounds with a known amount of SARS-CoV-2 (e.g., 50 plaque-forming units). Incubate this mixture at 37°C for 1 hour to allow the compound to neutralize the virus.

  • Infection: Add the virus-compound mixtures to the Vero E6 cell monolayers and incubate for 1 hour to allow for viral adsorption.

  • Overlay: After incubation, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing carboxymethylcellulose) to restrict the spread of the virus to adjacent cells.

  • Incubation: Incubate the plates for 3 days at 37°C in a CO2 incubator to allow for plaque formation.

  • Plaque Visualization: Fix the cells with a fixative (e.g., 10% formalin) and stain with a staining solution (e.g., 0.5% crystal violet).

  • Data Analysis: Count the number of plaques in each well. The concentration of the compound that reduces the number of plaques by 50% (IC50) compared to the virus-only control is determined.[8][9]

Mandatory Visualizations

Signaling Pathway Diagram

JakSTAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Receptor Activation JAK->JAK STAT_inactive STAT (inactive) JAK->STAT_inactive 4. STAT Phosphorylation STAT_active p-STAT (active) STAT_inactive->STAT_active STAT_dimer p-STAT Dimer STAT_active->STAT_dimer 5. Dimerization DNA DNA STAT_dimer->DNA 6. Nuclear Translocation This compound This compound (ATA) This compound->JAK Inhibition Gene Gene Transcription DNA->Gene 7. Gene Regulation

Caption: The Jak-STAT signaling pathway and the inhibitory effect of this compound (ATA).

Experimental Workflow Diagram

Antiviral_Assay_Workflow start Start: Antiviral Compound Screening cell_culture 1. Seed Susceptible Cells (e.g., Vero E6) start->cell_culture compound_prep 2. Prepare Serial Dilutions of this compound/Analogues start->compound_prep virus_prep 3. Prepare Virus Inoculum (e.g., SARS-CoV-2) start->virus_prep infection 5. Infect Cell Monolayers cell_culture->infection incubation 4. Incubate Virus with Compound Dilutions compound_prep->incubation virus_prep->incubation incubation->infection overlay 6. Add Semi-Solid Overlay infection->overlay incubation2 7. Incubate for Plaque Formation overlay->incubation2 staining 8. Fix and Stain Plaques incubation2->staining analysis 9. Count Plaques and Determine IC50 staining->analysis end End: Identify Potent Antiviral Compounds analysis->end

Caption: Workflow for a Plaque Reduction Neutralization Test (PRNT).

References

Validating the Antiviral Efficacy of Aurintricarboxylic Acid: An In Vitro and In Vivo Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the methods used to validate the in vitro and in vivo antiviral efficacy of Aurintricarboxylic acid (ATA). It offers a comparative analysis of ATA's performance against established antiviral agents, supported by experimental data, detailed protocols, and visualizations of its mechanism of action.

In Vitro Antiviral Efficacy

The in vitro antiviral activity of a compound is a primary indicator of its potential as a therapeutic agent. For Aurintricarboxylic acid, this is typically assessed by its ability to inhibit viral replication in cell culture, quantified by the 50% inhibitory concentration (IC50) or 50% effective concentration (EC50).

Comparative In Vitro Efficacy of Aurintricarboxylic Acid and Other Antivirals

The following tables summarize the in vitro efficacy of ATA against Influenza A virus and SARS-CoV-2, compared to Oseltamivir and Remdesivir, respectively.

Table 1: In Vitro Efficacy against Influenza A Virus

CompoundVirus StrainCell LineAssay TypeIC50 / EC50Citation
Aurintricarboxylic Acid (ATA) A/WSN/33 (H1N1)MDCKPlaque Reduction4.1 µM (EC50)[1]
Aurintricarboxylic Acid (ATA) A/Udorn/72 (H3N2)MDCKPlaque Reduction6.3 µM (EC50)[1]
Aurintricarboxylic Acid (ATA) NIBRG-14 (H5N1)MDCKPlaque Reduction5.4 µM (EC50)[1]
Aurintricarboxylic Acid (ATA) A/PR/8/34 (H1N1)MDCKNeutral Red Assay6.5 µg/ml (EC50)[2]
Oseltamivir CarboxylateA/NWS/33 (H1N1)MDCKNeuraminidase Inhibition0.51 nM (EC50)[3]
Oseltamivir CarboxylateA/Victoria/3/75 (H3N2)MDCKNeuraminidase Inhibition0.19 nM (EC50)[3]
Oseltamivir CarboxylateA(H1N1)pdm09 isolates-Neuraminidase Inhibition0.13–0.15 µM (IC50)[4]

Table 2: In Vitro Efficacy against SARS-CoV-2

CompoundCell LineAssay TypeIC50Citation
Aurintricarboxylic Acid (ATA) Vero E6Antiviral Assay50 µM[5]
RemdesivirVero E6Antiviral Assay0.31 - 20 µM[6]

In Vivo Antiviral Efficacy

Preclinical animal models are crucial for evaluating the therapeutic potential of antiviral candidates in a living organism. These studies assess the compound's ability to reduce viral load, alleviate disease symptoms, and improve survival rates.

Comparative In Vivo Efficacy of Aurintricarboxylic Acid and Other Antivirals

The following tables summarize the in vivo efficacy of ATA against Influenza A virus and SARS-CoV-2 in animal models, with comparative data for Oseltamivir and Remdesivir.

Table 3: In Vivo Efficacy against Influenza A Virus in Mice

CompoundVirus StrainMouse StrainTreatment RegimenKey FindingsCitation
Aurintricarboxylic Acid (ATA) Not specifiedNot specifiedNot specified in abstractsFurther in vivo studies warranted based on in vitro data[2]
OseltamivirA/Mississippi/03/2001 (H1N1)BALB/c100 mg/kg/day, oral, twice daily for 5 days30% survival[1]
OseltamivirA/HK-H275Y (H1N1)BALB/c100 mg/kg/day, oral, twice daily for 5 days50% survival[1]
OseltamivirInfluenza A/H1N1pdm virusBALB/c1 mg/kg/day, oral, twice daily for 5 daysReduced inflammatory response[7]
OseltamivirInfluenza A/H1N1pdm virusBALB/c10 mg/kg/day, aerosol, once daily for 5 days100% survival[8]

Table 4: In Vivo Efficacy against SARS-CoV-2 in Animal Models

CompoundAnimal ModelTreatment RegimenKey FindingsCitation
Aurintricarboxylic Acid (ATA) Syrian Hamster15, 30, and 45 mg/kg body weight, oralNo significant weight loss or mortality observed in treatment groups[5]
RemdesivirMouse (mouse-adapted SARS-CoV-2)Not specifiedReduced lung damage and viral load[9]
Remdesivir and Monoclonal Antibody CombinationMouse (mouse-adapted SARS-CoV-2)Not specifiedImproved outcomes compared to single agents[10]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings.

In Vitro Assays

Plaque Reduction Assay

This assay is the gold standard for determining the titer of infectious virus particles and assessing the efficacy of antiviral compounds.

  • Cell Seeding: Plate a suitable host cell line (e.g., MDCK for influenza, Vero E6 for SARS-CoV-2) in 6-well or 12-well plates to form a confluent monolayer.

  • Virus Dilution: Prepare serial dilutions of the viral stock.

  • Infection: Infect the cell monolayers with the viral dilutions.

  • Compound Treatment: After viral adsorption, remove the inoculum and add an overlay medium (e.g., containing agar or methylcellulose) with varying concentrations of the test compound (e.g., Aurintricarboxylic acid).

  • Incubation: Incubate the plates at the optimal temperature and CO2 levels for the virus to form visible plaques (zones of cell death).

  • Staining and Counting: Fix the cells and stain with a dye (e.g., crystal violet) to visualize and count the plaques. The EC50 is the concentration of the compound that reduces the number of plaques by 50% compared to the untreated control.

MTT Assay for Cytotoxicity and Antiviral Activity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which can be used to determine both the cytotoxicity of a compound and its ability to protect cells from virus-induced cell death.

  • Cell Seeding: Seed cells in a 96-well plate.

  • Compound/Virus Treatment:

    • Cytotoxicity: Treat the cells with serial dilutions of the test compound.

    • Antiviral Activity: Infect the cells with the virus and then treat with serial dilutions of the test compound.

  • Incubation: Incubate the plates for a period sufficient for the virus to cause a cytopathic effect (CPE).

  • MTT Addition: Add MTT solution to each well and incubate to allow metabolically active cells to convert the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm). The 50% cytotoxic concentration (CC50) and the EC50 can be calculated from the dose-response curves.

In Vivo Models

Influenza Virus Mouse Model

  • Animal Acclimatization: Acclimate BALB/c mice to the laboratory conditions.

  • Infection: Anesthetize the mice and intranasally infect them with a lethal dose of a mouse-adapted influenza A virus strain.

  • Treatment: Administer the test compound (e.g., Aurintricarboxylic acid or Oseltamivir) via the desired route (e.g., oral gavage, intraperitoneal injection) at various doses and schedules (prophylactic or therapeutic).

  • Monitoring: Monitor the mice daily for weight loss, clinical signs of illness, and survival for a defined period (e.g., 14 days).

  • Viral Load and Pathology: At specific time points, euthanize a subset of mice to collect lung tissue for viral load determination (by plaque assay or qPCR) and histopathological analysis.

SARS-CoV-2 Syrian Hamster Model

  • Animal Acclimatization: House Syrian hamsters in appropriate biosafety level facilities.

  • Infection: Intranasally infect the hamsters with a defined dose of SARS-CoV-2.

  • Treatment: Administer the test compound (e.g., Aurintricarboxylic acid) orally or by another appropriate route.

  • Monitoring: Monitor the animals for changes in body weight and clinical signs.

  • Viral Load and Pathology: Collect throat swabs at different time points to measure viral RNA levels. At the end of the study, collect lung tissue to assess viral load and pathology.

Mechanism of Action and Signaling Pathways

Aurintricarboxylic acid exhibits its antiviral effects through multiple mechanisms, including the inhibition of viral entry and the modulation of host cell signaling pathways. A key target is the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which plays a crucial role in the inflammatory response to viral infections.

Experimental Workflow for Investigating NF-κB Inhibition

The following diagram illustrates a typical workflow to investigate the inhibitory effect of ATA on the NF-κB pathway.

G cluster_cell_culture Cell Culture and Treatment cluster_analysis Analysis of NF-κB Pathway cluster_outcome Outcome HostCells Host Cells (e.g., A549) ViralInfection Viral Infection or LPS/TNF-α Stimulation HostCells->ViralInfection ATATreatment ATA Treatment (Varying Concentrations) ViralInfection->ATATreatment WesternBlot Western Blot for IκBα Degradation & p65 ATATreatment->WesternBlot Immunofluorescence Immunofluorescence for p65 Nuclear Translocation ATATreatment->Immunofluorescence EMSA EMSA for NF-κB DNA Binding ATATreatment->EMSA ReporterAssay NF-κB Reporter Assay ATATreatment->ReporterAssay Inhibition Inhibition of NF-κB Activation WesternBlot->Inhibition Immunofluorescence->Inhibition EMSA->Inhibition ReporterAssay->Inhibition

Caption: Workflow for assessing ATA's inhibition of the NF-κB pathway.

ATA's Inhibition of the Canonical NF-κB Signaling Pathway

Aurintricarboxylic acid has been shown to inhibit the activation of the canonical NF-κB pathway.[11][12] This pathway is triggered by various stimuli, including viral components, leading to the transcription of pro-inflammatory genes. ATA interferes with this process by inhibiting the degradation of IκBα and the subsequent nuclear translocation of the p65/p50 heterodimer.[11]

G cluster_stimulus Viral Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Virus Virus / PAMPs IKK IKK Complex Virus->IKK Activates IkBa_p65_p50 IκBα-p65-p50 (Inactive Complex) IKK->IkBa_p65_p50 Phosphorylates IκBα IkBa_p P-IκBα p65_p50 p65-p50 (Active Dimer) p65_p50_nuc p65-p50 p65_p50->p65_p50_nuc Translocates IkBa_Ub Ub-IκBα IkBa_p->IkBa_Ub Ubiquitination Proteasome Proteasome IkBa_Ub->Proteasome Degradation Proteasome->p65_p50 Releases ATA Aurintricarboxylic Acid ATA->IkBa_Ub Inhibits Degradation ATA->p65_p50_nuc Inhibits Nuclear Translocation DNA DNA p65_p50_nuc->DNA Binds Transcription Gene Transcription (Pro-inflammatory Cytokines) DNA->Transcription

Caption: ATA inhibits the canonical NF-κB pathway.

References

Navigating the Fungal Battlefield: A Comparative Analysis of Auricularia Extracts as Potential Biocontrol Agents Against Aspergillus

Author: BenchChem Technical Support Team. Date: November 2025

While the term "Auricularia-to-Aspergillus (ATA) preparation" does not correspond to commercially available products based on extensive searches, a growing body of scientific research is exploring the antagonistic relationship between Auricularia fungi (commonly known as wood ear mushrooms) and pathogenic Aspergillus species. This guide provides a comparative analysis of the effects of different laboratory-prepared Auricularia extracts on Aspergillus, offering insights for researchers, scientists, and drug development professionals interested in the potential of these extracts as novel antifungal agents.

This analysis is based on published experimental data and focuses on the inhibitory effects of various Auricularia extracts on the growth of Aspergillus, a genus of fungi that includes species responsible for food spoilage, mycotoxin production, and opportunistic infections in humans. The findings suggest that certain Auricularia species could be a source of potent, natural biofungicides.

Performance of Auricularia Extracts Against Aspergillus

The efficacy of Auricularia extracts in inhibiting Aspergillus growth appears to be dependent on the Auricularia species, the solvent used for extraction, and the target Aspergillus species. The following table summarizes the key quantitative data from available studies.

Auricularia SpeciesExtract/FractionTarget Aspergillus SpeciesMinimum Inhibitory Concentration (MIC) (µg/mL)Minimum Fungicidal Concentration (MFC) (µg/mL)Inhibition Zone Diameter (mm)
Auricularia auriculaCrude ExtractAspergillus flavus20482048Not Reported
Auricularia auriculaEthyl Acetate FractionAspergillus flavus20482048Not Reported
Auricularia nigricansVarious ExtractsAspergillus flavusNo ActivityNo ActivityNo Inhibition Zone
Auricularia auricula-judaeProtein ExtractsAspergillus niger, Aspergillus flavus, Aspergillus tamariiNo ActivityNo ActivityNot Reported

Data compiled from multiple research sources.[1][2][3]

The data reveals a significant finding: while extracts of Auricularia auricula have demonstrated inhibitory and fungicidal activity against Aspergillus flavus[2], extracts from Auricularia nigricans and protein extracts from Auricularia auricula-judae showed no such activity against the tested Aspergillus species[1][3]. This highlights the importance of species-specific screening in the search for effective antifungal agents. The study on A. auricula also tested n-hexane, methanol, and water fractions, but the most significant anti-Aspergillus activity was reported for the crude extract and the ethyl acetate fraction.[2]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the literature concerning the evaluation of the antifungal activity of Auricularia extracts against Aspergillus.

Microdilution Method for MIC and MFC Determination

This method is used to determine the minimum concentration of an extract that inhibits fungal growth (MIC) and the minimum concentration that kills the fungus (MFC).

  • Fungal Culture Preparation: Aspergillus species are cultured on a suitable medium, such as Potato Dextrose Agar (PDA), and incubated to allow for sporulation. A spore suspension is then prepared and its concentration adjusted.

  • Preparation of Extract Dilutions: The Auricularia extract is dissolved in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) and then serially diluted in a liquid growth medium (e.g., Sabouraud Dextrose Broth) in a 96-well microtiter plate.

  • Inoculation and Incubation: Each well is inoculated with the prepared fungal spore suspension. The plate also includes a positive control (medium with fungus, no extract) and a negative control (medium only). The plate is then incubated at an appropriate temperature for a specified period (e.g., 25°C for 72 hours).

  • MIC Determination: The MIC is determined as the lowest concentration of the extract at which no visible fungal growth is observed.

  • MFC Determination: An aliquot from the wells showing no growth is sub-cultured onto a fresh agar plate. The MFC is the lowest concentration from which no fungal colonies grow on the new plate.[2]

Agar Well Diffusion Method

This method is used to assess the antifungal activity of an extract by measuring the zone of growth inhibition on an agar plate.

  • Plate Preparation: A sterile molten agar medium (e.g., PDA) is poured into Petri dishes and allowed to solidify.

  • Inoculation: The surface of the agar is uniformly inoculated with a suspension of the target Aspergillus species.

  • Well Creation and Sample Application: Wells of a specific diameter are cut into the agar using a sterile cork borer. A known volume of the Auricularia extract at different concentrations is added to each well. A positive control (a known antifungal agent) and a negative control (the solvent used to dissolve the extract) are also included.

  • Incubation: The plates are incubated at a suitable temperature for a specified period.

  • Measurement of Inhibition Zone: The diameter of the clear zone of no fungal growth around each well is measured in millimeters. A larger diameter indicates greater antifungal activity.

Visualizing the Processes

To better understand the experimental workflows and the potential mechanisms of action, the following diagrams have been generated.

Experimental_Workflow_MIC_MFC cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis fungal_culture Aspergillus Culture (PDA) spore_suspension Spore Suspension fungal_culture->spore_suspension inoculation Inoculation of Microtiter Plate spore_suspension->inoculation extract_prep Auricularia Extract Preparation serial_dilution Serial Dilution in Microtiter Plate extract_prep->serial_dilution serial_dilution->inoculation incubation Incubation inoculation->incubation mic_determination MIC Determination (Visual Inspection) incubation->mic_determination subculturing Sub-culturing on Fresh Agar mic_determination->subculturing mfc_determination MFC Determination subculturing->mfc_determination

Caption: Workflow for MIC and MFC determination.

Experimental_Workflow_Agar_Well_Diffusion cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis agar_plate Prepare Agar Plate (e.g., PDA) inoculate_plate Inoculate with Aspergillus agar_plate->inoculate_plate create_wells Create Wells in Agar inoculate_plate->create_wells add_extract Add Auricularia Extract to Wells create_wells->add_extract incubation Incubation add_extract->incubation measure_zone Measure Zone of Inhibition (mm) incubation->measure_zone

Caption: Workflow for Agar Well Diffusion assay.

Antifungal_Signaling_Pathway cluster_cell_wall Fungal Cell Wall cluster_cell_membrane Fungal Cell Membrane cluster_intracellular Intracellular Targets Auricularia_Extract Auricularia Extract (Bioactive Compounds) Cell_Wall_Synthesis_Inhibition Inhibition of Cell Wall Synthesis Auricularia_Extract->Cell_Wall_Synthesis_Inhibition Potential Mechanisms Cell_Wall_Disruption Cell Wall Disruption Auricularia_Extract->Cell_Wall_Disruption Potential Mechanisms Membrane_Permeability Increased Membrane Permeability Auricularia_Extract->Membrane_Permeability Potential Mechanisms Ergosterol_Synthesis_Inhibition Inhibition of Ergosterol Synthesis Auricularia_Extract->Ergosterol_Synthesis_Inhibition Potential Mechanisms Protein_Synthesis_Inhibition Protein Synthesis Inhibition Auricularia_Extract->Protein_Synthesis_Inhibition Potential Mechanisms DNA_RNA_Synthesis_Inhibition DNA/RNA Synthesis Inhibition Auricularia_Extract->DNA_RNA_Synthesis_Inhibition Potential Mechanisms Fungal_Cell_Death Fungal Cell Death (Apoptosis/Necrosis) Cell_Wall_Synthesis_Inhibition->Fungal_Cell_Death Cell_Wall_Disruption->Fungal_Cell_Death Membrane_Permeability->Fungal_Cell_Death Ergosterol_Synthesis_Inhibition->Fungal_Cell_Death Protein_Synthesis_Inhibition->Fungal_Cell_Death DNA_RNA_Synthesis_Inhibition->Fungal_Cell_Death

Caption: Potential antifungal signaling pathways.

Concluding Remarks

The investigation into the antifungal properties of Auricularia extracts against Aspergillus is a promising area of research. While no commercial "ATA preparations" currently exist, the scientific evidence suggests that certain Auricularia species, particularly A. auricula, contain bioactive compounds with the potential to inhibit the growth of pathogenic fungi like Aspergillus flavus.

Future research should focus on isolating and identifying the specific antifungal compounds within these extracts, elucidating their precise mechanisms of action, and conducting in vivo studies to assess their efficacy and safety. The development of standardized extraction and formulation protocols will also be crucial for the potential commercialization of Auricularia-based biofungicides. For researchers in the field, the comparative data and experimental protocols presented here provide a foundation for further exploration of this natural and potentially valuable source of antifungal agents.

References

A Researcher's Guide to Designing Negative Controls for Aurintricarboxylic Acid (ATA) Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Aurintricarboxylic acid (ATA) is a well-known inhibitor of protein-nucleic acid interactions, making it a valuable tool in studying a variety of biological processes, including apoptosis, viral replication, and enzyme kinetics. However, its broad spectrum of activity and tendency to form heterogeneous polymers present significant challenges in ensuring experimental specificity. This guide provides a comprehensive comparison of appropriate negative controls for experiments involving ATA, complete with experimental data and detailed protocols to help researchers design robust and reliable studies.

Comparison of Negative Control Strategies for ATA

The ideal negative control for an ATA experiment should mimic the physicochemical properties of the active ATA polymer without exhibiting the specific inhibitory activity under investigation. Below is a comparison of potential negative control strategies.

Control Strategy Description Advantages Disadvantages
Vehicle Control The solvent used to dissolve ATA (e.g., DMSO, water, or buffer) is added to the control sample in the same final concentration as in the experimental sample.- Simple and universally applicable.- Controls for any effects of the solvent on the experimental system.- Does not control for off-target effects of the ATA molecule itself.- ATA is a heterogeneous mixture of polymers, and the vehicle does not mimic its complex structure.
Monomeric ATA The monomeric form of aurintricarboxylic acid.- Structurally related to the active polymeric form.- Believed to be biologically inactive, making it a potentially excellent negative control.- Commercial availability of pure, stable monomeric ATA is limited.- Potential for polymerization under certain experimental conditions.
Structurally Related Analogs (Inactive or Less Active) Compounds with a similar chemical scaffold to ATA but lacking the specific functional groups required for inhibitory activity. Examples include lower molecular weight fractions of ATA or certain salicylic acid derivatives.- Can control for off-target effects related to the general chemical structure of ATA.- Allows for the dissection of structure-activity relationships.- Identification and availability of truly inactive analogs can be difficult.- Analogs may have their own unique off-target effects.
Alternative Broad-Spectrum Inhibitors Using another inhibitor with a different mechanism of action but a similarly broad range of targets.- Can help to confirm that the observed phenotype is not an artifact of a specific chemical structure.- Does not control for the specific off-target effects of ATA.- The alternative inhibitor will have its own set of off-target effects.

Quantitative Data on ATA Specificity

To illustrate the importance of proper controls, consider a hypothetical experiment measuring the inhibition of a specific nuclease.

Table 1: Inhibition of Nuclease Activity by ATA and Controls

Treatment Nuclease Activity (% of Untreated) Standard Deviation
Untreated100%5.2
Vehicle (0.1% DMSO)98%4.8
Monomeric ATA (10 µM)95%6.1
Polymeric ATA (10 µM)25%3.5
Inactive Analog (10 µM)92%5.5

The data clearly demonstrates that while the vehicle and the inactive controls (monomeric ATA and the inactive analog) have a negligible effect on nuclease activity, the polymeric ATA shows significant inhibition. This highlights the necessity of using a control beyond a simple vehicle to ensure the observed inhibition is due to the specific action of polymeric ATA.

Experimental Protocols

Here are detailed methodologies for two common assays where ATA is used, incorporating appropriate negative controls.

1. Nuclease Activity Assay

This protocol is designed to assess the inhibitory effect of ATA on a purified nuclease enzyme.

Materials:

  • Purified nuclease enzyme

  • Nuclease substrate (e.g., a fluorescently labeled oligonucleotide)

  • Assay buffer (e.g., 20 mM Tris-HCl, pH 7.5, 5 mM MgCl2, 1 mM DTT)

  • Polymeric Aurintricarboxylic acid (ATA)

  • Negative Control: Monomeric ATA or a validated inactive analog

  • Vehicle Control: The solvent used for ATA and the negative control (e.g., sterile water or DMSO)

  • 96-well microplate

  • Fluorescence plate reader

Procedure:

  • Prepare a master mix of the nuclease enzyme in the assay buffer.

  • In a 96-well plate, add the following to triplicate wells:

    • Untreated Control: Assay buffer

    • Vehicle Control: Vehicle at the same final concentration as in the treated wells

    • Negative Control: Monomeric ATA or inactive analog at the desired final concentration

    • Experimental: Polymeric ATA at the desired final concentration

  • Add the nuclease master mix to all wells except for the "no enzyme" control wells.

  • Incubate the plate at the optimal temperature for the nuclease for 10 minutes to allow the inhibitor to interact with the enzyme.

  • Initiate the reaction by adding the nuclease substrate to all wells.

  • Immediately measure the fluorescence at time zero.

  • Incubate the plate at the optimal temperature and measure the fluorescence at regular intervals (e.g., every 5 minutes for 30 minutes).

  • Calculate the rate of substrate cleavage for each condition and express the activity as a percentage of the untreated control.

2. Caspase-3 Activity Assay in Cell Culture

This protocol measures the effect of ATA on apoptosis by quantifying the activity of caspase-3, a key executioner caspase.

Materials:

  • Adherent or suspension cells

  • Cell culture medium

  • Apoptosis-inducing agent (e.g., staurosporine)

  • Polymeric Aurintricarboxylic acid (ATA)

  • Negative Control: Monomeric ATA or a validated inactive analog

  • Vehicle Control: The solvent used for ATA and the negative control

  • Caspase-3 colorimetric or fluorometric assay kit

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of the assay.

  • Allow cells to adhere overnight.

  • Treat the cells with the following for the desired duration:

    • Untreated Control: Cell culture medium

    • Vehicle Control: Medium with vehicle

    • Negative Control: Medium with the negative control compound

    • Positive Control (Apoptosis): Medium with the apoptosis-inducing agent

    • Experimental (ATA Inhibition): Medium with the apoptosis-inducing agent and polymeric ATA

    • Negative Control + Apoptosis Inducer: Medium with the apoptosis-inducing agent and the negative control compound

  • After the treatment period, lyse the cells according to the caspase-3 assay kit manufacturer's instructions.

  • Add the caspase-3 substrate to the cell lysates.

  • Incubate as recommended in the kit protocol.

  • Measure the absorbance or fluorescence using a microplate reader.

  • Normalize the caspase-3 activity to the total protein concentration in each well and express the results as a fold change relative to the untreated control.

Visualizing Experimental Design and Pathways

To further clarify the experimental logic, the following diagrams illustrate the key concepts.

ATA_Mechanism cluster_protein Target Protein (e.g., Nuclease) ActiveSite Active Site Product Cleaved Product ActiveSite->Product Catalyzes NucleicAcid Nucleic Acid (Substrate) NucleicAcid->ActiveSite Binds to ATA Polymeric ATA (Inhibitor) ATA->ActiveSite Competitively Binds (Inhibition)

Figure 1: Mechanism of ATA Inhibition.

Experimental_Workflow cluster_controls Control Groups Start Start Experiment (e.g., Cell Culture or Enzyme Assay) TreatmentGroups Prepare Treatment Groups Start->TreatmentGroups Untreated Untreated TreatmentGroups->Untreated Vehicle Vehicle Control (e.g., DMSO) TreatmentGroups->Vehicle NegativeAnalog Inactive Analog / Monomeric ATA TreatmentGroups->NegativeAnalog ExperimentalGroup Experimental Group (Polymeric ATA) TreatmentGroups->ExperimentalGroup Incubation Incubation / Reaction Time Untreated->Incubation Vehicle->Incubation NegativeAnalog->Incubation ExperimentalGroup->Incubation Measurement Measure Outcome (e.g., Enzyme Activity, Apoptosis) Incubation->Measurement Analysis Data Analysis and Comparison Measurement->Analysis

Figure 2: Experimental Workflow with Controls.

Logic_Diagram ATA_Poly Polymeric ATA Specific Inhibition: Yes Off-Target Effects: Possible ObservedEffect Observed Biological Effect ATA_Poly->ObservedEffect Causes ATA_Mono Monomeric ATA (Negative Control) Specific Inhibition: No Off-Target Effects: Minimized ATA_Mono->ObservedEffect Should Not Cause Vehicle Vehicle (e.g., DMSO) Specific Inhibition: No Off-Target Effects: No Vehicle->ObservedEffect Should Not Cause

Figure 3: Logical Relationships of Controls.

Cross-Validating the Inhibitory Activity of Aurin Tricarboxylic Acid Across Multiple Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for cross-validating the inhibitory activity of Aurin Tricarboxylic Acid (ATA) across various cell lines. It includes detailed experimental protocols, comparative data presentation, and visual workflows to ensure robust and reproducible findings. ATA is a polyanionic, polyaromatic compound known to interfere with protein-nucleic acid interactions and has been shown to inhibit various enzymes and signaling pathways implicated in cancer and other diseases.

Introduction to this compound Tricarboxylic Acid and the Importance of Cross-Validation

This compound Tricarboxylic Acid (ATA) has been identified as an inhibitor of several biological processes, including the activity of NF-κB, a key regulator of inflammation and cell survival.[1][2][3] It has also been shown to decrease the proliferative potential of human ovarian (SKOV3) and breast (MCF7) carcinoma cells.[4] Given the heterogeneity of cancer, it is crucial to assess the efficacy of any potential therapeutic agent across a diverse panel of cell lines. Cross-validation of ATA's inhibitory activity will help to:

  • Determine the spectrum of activity: Identify which cell types are most and least sensitive to ATA.

  • Elucidate the mechanism of action: Consistent effects across multiple cell lines can provide stronger evidence for a specific mechanism.

  • Identify potential biomarkers: Differences in sensitivity may correlate with specific genetic or phenotypic characteristics of the cell lines.

  • Increase confidence in preclinical findings: Robust cross-validation provides a stronger foundation for advancing to in vivo studies.

Data Presentation: Inhibitory Activity of this compound Tricarboxylic Acid

While comprehensive, publicly available tables of IC50 values for this compound Tricarboxylic Acid across a wide range of cancer cell lines are limited, this section provides a template for presenting such data once generated through the described experimental protocols. The following table should be populated with experimentally determined IC50 values.

Cell LineCancer TypeIC50 (µM) of this compound Tricarboxylic AcidReference
MCF-7 Breast AdenocarcinomaExperimental Value
MDA-MB-231 Breast AdenocarcinomaExperimental Value
A549 Lung CarcinomaExperimental Value
HeLa Cervical AdenocarcinomaExperimental Value
Jurkat T-cell LeukemiaExperimental Value
DU145 Prostate CarcinomaExperimental Value
HepG2 Hepatocellular CarcinomaExperimental Value
SKOV3 Ovarian CarcinomaExperimental Value[4]
PC-3 Prostate CarcinomaExperimental Value
HCT116 Colorectal CarcinomaExperimental Value

Note: The value for SKOV3 is noted as ATA has been shown to decrease its proliferative potential, though a specific IC50 is not provided in the cited source.

Experimental Protocols

To cross-validate the inhibitory activity of ATA, a series of well-established assays should be performed. The following protocols provide a detailed methodology for these key experiments.

Cell Viability and Proliferation Assays

These assays are fundamental to determining the cytotoxic and cytostatic effects of ATA.

Protocol: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound Tricarboxylic Acid in culture medium. Remove the old medium from the wells and add 100 µL of the ATA-containing medium to each well. Include vehicle-only (e.g., DMSO) controls.

  • Incubation: Incubate the plate for 24, 48, and 72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Western Blot Analysis for Signaling Pathway Modulation

Western blotting is used to investigate the effect of ATA on key signaling proteins. ATA has been reported to stimulate the tyrosine phosphorylation cascade, including MAP kinases, in PC12 cells.[5] It has also been shown to inhibit the NF-κB pathway.[1][2][3] The following protocol details the investigation of the STAT3 pathway, another potential target.

Protocol: Western Blot for Phospho-STAT3 (Tyr705)

  • Cell Lysis: Plate cells and treat with various concentrations of ATA for a predetermined time. Wash cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer and separate the proteins on a 10% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phospho-STAT3 (Tyr705) overnight at 4°C. Also, probe a separate membrane with an antibody for total STAT3 as a loading control.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Densitometry Analysis: Quantify the band intensities to determine the relative levels of phosphorylated STAT3.

Co-Immunoprecipitation to Assess Protein-Protein Interactions

Co-immunoprecipitation (Co-IP) can be used to determine if ATA disrupts critical protein-protein interactions, such as the dimerization of STAT3, which is required for its activation.

Protocol: Co-Immunoprecipitation for STAT3 Dimerization

  • Cell Treatment and Lysis: Treat cells with ATA as described for the Western blot protocol. Lyse the cells in a non-denaturing Co-IP buffer.

  • Pre-clearing: Pre-clear the cell lysates by incubating with protein A/G agarose beads for 1 hour at 4°C.

  • Immunoprecipitation: Incubate the pre-cleared lysate with an anti-STAT3 antibody or an isotype control IgG overnight at 4°C.

  • Immune Complex Capture: Add protein A/G agarose beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C to capture the immune complexes.

  • Washing: Wash the beads several times with Co-IP buffer to remove non-specific binding proteins.

  • Elution: Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.

  • Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against STAT3 and any potential interacting partners. A decrease in the co-immunoprecipitated partner in ATA-treated samples would indicate a disruption of the interaction.

Visualizing Workflows and Pathways

Experimental Workflow for Cross-Validation

The following diagram illustrates the logical flow of experiments for cross-validating the inhibitory activity of ATA.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanistic Investigation in Sensitive Lines cluster_2 Phase 3: Data Integration and Analysis A Select Diverse Cell Line Panel (e.g., MCF-7, A549, HeLa, Jurkat, etc.) B Perform Cell Viability Assays (e.g., MTT, SRB) A->B C Determine IC50 Values at 24, 48, 72 hours B->C D Select Sensitive and Resistant Cell Lines (Based on IC50 values) E Western Blot Analysis (p-STAT3, p-Akt, p-ERK, etc.) D->E F Co-Immunoprecipitation (e.g., STAT3 dimerization) D->F G Correlate IC50 with Molecular Markers E->G H Validate Pathway Inhibition F->H I Comprehensive Activity Profile of ATA G->I H->I

Cross-validation experimental workflow.
Signaling Pathways Potentially Targeted by this compound Tricarboxylic Acid

The diagrams below illustrate key signaling pathways that may be inhibited by ATA, based on its known biological activities.

STAT3 Signaling Pathway

STAT3_Pathway Cytokine Cytokine/Growth Factor Receptor Receptor Tyrosine Kinase Cytokine->Receptor JAK JAK Receptor->JAK STAT3 STAT3 JAK->STAT3 Phosphorylation pSTAT3 p-STAT3 (Tyr705) STAT3->pSTAT3 Dimer STAT3 Dimer pSTAT3->Dimer Dimerization Nucleus Nucleus Dimer->Nucleus Translocation Gene Target Gene Expression (Proliferation, Survival) Nucleus->Gene ATA This compound Tricarboxylic Acid ATA->JAK Inhibition? ATA->Dimer Disruption? PI3K_Akt_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Proliferation Cell Proliferation & Survival mTORC1->Proliferation ATA This compound Tricarboxylic Acid ATA->PI3K Inhibition? NFkB_Pathway Stimulus Inflammatory Stimulus (e.g., TNF-α, LPS) Receptor Receptor Stimulus->Receptor IKK IKK Complex Receptor->IKK IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) Proteasome Proteasome IkB->Proteasome Degradation Nucleus Nucleus NFkB->Nucleus Translocation Gene Target Gene Expression (Inflammation, Survival) Nucleus->Gene ATA This compound Tricarboxylic Acid ATA->IKK Inhibition

References

A Comparative Assessment of the Therapeutic Index of Aurintricarboxylic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Aurintricarboxylic acid (ATA) is a polyanionic, polyaromatic compound known for its inhibitory effects on a wide range of biological processes, primarily through its ability to interfere with protein-nucleic acid interactions. This property has led to its investigation in diverse therapeutic areas, including as an antiviral, anticancer, and anti-parasitic agent, as well as an inhibitor of apoptosis and nucleases. A critical parameter in the evaluation of any potential therapeutic agent is its therapeutic index (TI), a quantitative measure of the drug's safety margin. This guide provides a comparative assessment of the therapeutic index of ATA against other polyanionic compounds with overlapping applications, namely Suramin and Evans Blue.

Quantitative Assessment of Therapeutic Indices

The therapeutic index is traditionally calculated as the ratio of the lethal dose for 50% of the population (LD50) to the effective dose for 50% of the population (ED50). A higher therapeutic index indicates a wider margin of safety. The following table summarizes the available preclinical data for ATA and its comparators. It is important to note that the direct comparison of TI values can be challenging due to variations in animal models, routes of administration, and the specific therapeutic endpoints used to determine the ED50.

CompoundAnimal ModelRoute of AdministrationLD50ED50Therapeutic Index (LD50/ED50)
Aurintricarboxylic Acid (ATA) Rat (Oral)Oral9 g/kg[1][2]--
Mouse (Intraperitoneal)Intraperitoneal340 mg/kg[3]20 mg/kg (EAE model)[4][5]17
Mouse (Oral)Oral-~10.5 - 42.2 mg/kg (Neospora caninum model)¹-
Suramin Mouse (Intraperitoneal)Intraperitoneal-20 mg/kg (Trypanosomiasis model)[6]-
Evans Blue Mouse (Intravenous)Intravenous>200 mg/kg[7][8]10 mg/kg (Vascular permeability assessment)[7][8]>20

¹Calculated from 25-100 µmol/kg, assuming a molecular weight of approximately 422.35 g/mol for the monomer.

Mechanism of Action: Inhibition of Protein-Nucleic Acid Interaction

Aurintricarboxylic acid's primary mechanism of action involves the inhibition of the interaction between proteins and nucleic acids. This is achieved by ATA binding to the nucleic acid-binding sites on proteins, thereby sterically hindering the protein from binding to its DNA or RNA substrate. This broad-spectrum activity underlies its ability to inhibit various enzymes such as nucleases, polymerases, and topoisomerases.

ATA Mechanism of Action Mechanism of Action of Aurintricarboxylic Acid cluster_binding Binding Interaction cluster_inhibition Inhibitory Action ATA Aurintricarboxylic Acid (ATA) InactiveComplex Inactive ATA-Protein Complex ATA->InactiveComplex Binds to Protein Nucleic Acid-Binding Protein (e.g., Nuclease, Polymerase) Complex Functional Protein-Nucleic Acid Complex Protein->Complex Binds to Protein->InactiveComplex NucleicAcid DNA / RNA NucleicAcid->Complex BiologicalProcess Biological Process (e.g., Replication, Transcription) Complex->BiologicalProcess Leads to Inhibition Inhibition InactiveComplex->Inhibition Results in Inhibition->BiologicalProcess

Mechanism of ATA Inhibition.

Experimental Protocols

The determination of the therapeutic index relies on standardized in vivo studies to establish the LD50 and ED50. Below are generalized protocols for these key experiments in rodent models.

Determination of Median Lethal Dose (LD50)

The LD50 is a measure of the acute toxicity of a substance and is determined by the dose that causes mortality in 50% of a test animal population.

  • Animal Selection: Healthy, young adult rodents (e.g., mice or rats) of a single strain are used to minimize variability. Animals are acclimatized to the laboratory conditions for at least one week prior to the experiment.

  • Dose Preparation: The test substance (e.g., Aurintricarboxylic acid) is dissolved or suspended in a suitable vehicle (e.g., saline, distilled water). A range of doses is prepared, typically in a logarithmic progression.

  • Administration: The substance is administered to different groups of animals via a specific route (e.g., oral gavage, intraperitoneal injection). A control group receives the vehicle only.

  • Observation: Animals are observed for signs of toxicity and mortality over a specified period, usually 14 days.

  • Data Analysis: The number of mortalities at each dose level is recorded. The LD50 is then calculated using statistical methods such as the Miller and Tainter method or the Karber method.

Determination of Median Effective Dose (ED50)

The ED50 is the dose of a drug that produces a therapeutic effect in 50% of the population. The specific endpoint for effectiveness varies depending on the intended therapeutic application.

  • Disease Model: An appropriate animal model of the disease or condition of interest is established (e.g., an experimental autoimmune encephalomyelitis model for neuroinflammation, or an infection model for antimicrobial activity).

  • Dose-Response Study: Different groups of diseased animals are treated with a range of doses of the test substance. A control group receives a placebo or vehicle.

  • Efficacy Assessment: The therapeutic effect is measured using predefined endpoints. For example, in an EAE model, this could be a reduction in clinical score, while in an infection model, it might be a reduction in pathogen load.

  • Data Analysis: The percentage of animals showing a positive therapeutic response at each dose level is determined. The ED50 is then calculated from the dose-response curve.

Therapeutic Index Determination Workflow Experimental Workflow for Therapeutic Index Determination cluster_LD50 LD50 Determination (Toxicity) cluster_ED50 ED50 Determination (Efficacy) cluster_TI Therapeutic Index Calculation LD50_Animals Healthy Animal Cohorts LD50_Dosing Graded Doses of Compound LD50_Animals->LD50_Dosing LD50_Observation Observe for Mortality (e.g., 14 days) LD50_Dosing->LD50_Observation LD50_Calculation Calculate LD50 LD50_Observation->LD50_Calculation TI_Calculation Therapeutic Index = LD50 / ED50 LD50_Calculation->TI_Calculation ED50_Animals Diseased Animal Cohorts ED50_Dosing Graded Doses of Compound ED50_Animals->ED50_Dosing ED50_Observation Measure Therapeutic Effect ED50_Dosing->ED50_Observation ED50_Calculation Calculate ED50 ED50_Observation->ED50_Calculation ED50_Calculation->TI_Calculation

Workflow for TI Determination.

Concluding Remarks

The available data suggests that Aurintricarboxylic acid possesses a moderate therapeutic index in preclinical models, with a value of 17 in a mouse model of EAE. This is comparable to the estimated TI of >20 for Evans Blue in the context of its use as a vascular permeability marker. A direct comparison with Suramin is limited by the lack of a reported LD50 in a similar experimental setting. It is crucial to underscore that these values are derived from animal studies and may not be directly translatable to human applications. The broad-spectrum inhibitory activity of ATA, while therapeutically promising, also necessitates careful evaluation of potential off-target effects and toxicity. Further research, including more comprehensive dose-response studies across various in vivo models and routes of administration, is warranted to more definitively establish the therapeutic window of Aurintricarboxylic acid and its potential as a clinical candidate.

References

Validating the Disruption of Protein-Nucleic Acid Interactions by Aurintricarboxylic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of aurintricarboxylic acid (Aurin) with other alternatives for the disruption of protein-nucleic acid interactions. It includes supporting experimental data, detailed methodologies for key experiments, and visualizations to elucidate the underlying mechanisms and workflows.

Introduction to Protein-Nucleic Acid Interactions and Their Disruption

Protein-nucleic acid interactions are fundamental to a vast array of cellular processes, including DNA replication and repair, transcription, translation, and viral infection. The ability to modulate these interactions with small molecules is a critical aspect of modern drug discovery and a powerful tool in molecular biology research. Small molecule inhibitors can be used to probe the function of these interactions and to develop novel therapeutic agents for a variety of diseases, including cancer and viral infections.

Aurintricarboxylic acid (ATA), a polymeric triphenylmethane dye, is a well-established, broad-spectrum inhibitor of protein-nucleic acid interactions. Its mechanism of action is believed to involve competition with the nucleic acid for binding to the protein, effectively preventing the formation of the protein-nucleic acid complex. This guide provides a comparative analysis of this compound and outlines experimental protocols to validate its disruptive activity.

Comparison of this compound with Alternative Inhibitors

The inhibitory potency of small molecules targeting protein-nucleic acid interactions is typically quantified by the half-maximal inhibitory concentration (IC50). This value represents the concentration of the inhibitor required to reduce the binding of a protein to a nucleic acid by 50%. The following table summarizes the IC50 values for this compound and other selected small molecule inhibitors against various protein-nucleic acid targets. It is important to note that these values were determined for different protein-nucleic acid systems and are presented here for a general comparison of potency.

InhibitorTarget ProteinTarget Nucleic AcidIC50 Value
Aurintricarboxylic Acid (this compound) Recombinant P2X1 Receptor (rP2X1R)Not Applicable (Allosteric Antagonist)8.6 nM
Aurintricarboxylic Acid (this compound) Recombinant P2X3 Receptor (rP2X3R)Not Applicable (Allosteric Antagonist)72.9 nM
Aurintricarboxylic Acid (this compound) Cystathionine-lyase (CSE)Not Applicable0.6 µM
Aurintricarboxylic Acid (this compound) miRNA function modifiermiRNA0.47 µM
Compound N-11 Polypyrimidine tract-binding protein-associated splicing factor (PSF)CTBP1-AS RNA< 1 µM
Compound N-17 Polypyrimidine tract-binding protein-associated splicing factor (PSF)CTBP1-AS RNA< 1 µM
Compound N-16 Polypyrimidine tract-binding protein-associated splicing factor (PSF)CTBP1-AS RNA< 1 µM
AX15836 Extracellular signal-regulated kinase 5 (ERK5)Not Applicable~86 nM

Detailed Experimental Protocols

Validating the disruptive effect of this compound on a specific protein-nucleic acid interaction requires robust in vitro assays. The following are detailed protocols for two commonly used techniques: Electrophoretic Mobility Shift Assay (EMSA) and Surface Plasmon Resonance (SPR).

Electrophoretic Mobility Shift Assay (EMSA)

EMSA is a widely used technique to detect protein-nucleic acid interactions. The principle is based on the difference in electrophoretic mobility between a free nucleic acid probe and a protein-nucleic acid complex. The disruption of this interaction by an inhibitor like this compound can be visualized as a decrease in the signal of the shifted band corresponding to the complex.

Materials:

  • Purified protein of interest

  • Biotin- or radio-labeled nucleic acid probe (DNA or RNA)

  • Aurintricarboxylic acid (this compound)

  • Binding Buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM KCl, 1 mM DTT, 5% glycerol)

  • Polyacrylamide gel (native)

  • TBE or TGE buffer

  • Loading dye (non-denaturing)

  • Detection system (chemiluminescence or autoradiography)

Protocol:

  • Prepare Binding Reactions:

    • In separate microcentrifuge tubes, prepare the following reactions on ice:

      • Negative Control: Labeled nucleic acid probe only.

      • Positive Control: Labeled nucleic acid probe + purified protein.

      • Inhibitor Test: Labeled nucleic acid probe + purified protein + varying concentrations of this compound (e.g., 0.1 µM to 100 µM).

    • The final volume of each reaction should be consistent (e.g., 20 µL).

    • First, add the binding buffer, followed by the protein and this compound (or vehicle control).

    • Finally, add the labeled nucleic acid probe to initiate the binding reaction.

  • Incubation: Incubate the reactions at room temperature (or 37°C, depending on the protein) for 20-30 minutes to allow for complex formation.

  • Gel Electrophoresis:

    • Add 2-5 µL of non-denaturing loading dye to each reaction.

    • Load the samples onto a pre-run native polyacrylamide gel.

    • Run the gel in TBE or TGE buffer at a constant voltage (e.g., 100-150V) until the dye front has migrated an adequate distance.

  • Detection:

    • Transfer the nucleic acid from the gel to a nylon membrane.

    • Detect the labeled probe using a chemiluminescent substrate (for biotinylated probes) or by exposing the membrane to X-ray film (for radiolabeled probes).

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that allows for the real-time monitoring of biomolecular interactions. It measures changes in the refractive index at the surface of a sensor chip as molecules bind and dissociate. This technique can provide quantitative data on binding affinity (KD) and kinetics (ka and kd).

Materials:

  • SPR instrument and sensor chip (e.g., CM5, SA)

  • Purified protein of interest

  • Biotinylated nucleic acid ligand (DNA or RNA)

  • Aurintricarboxylic acid (this compound)

  • Running Buffer (e.g., HBS-EP+ buffer: 0.01 M HEPES pH 7.4, 0.15 M NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20)

  • Immobilization reagents (for amine coupling, if necessary)

Protocol:

  • Ligand Immobilization:

    • Immobilize the biotinylated nucleic acid onto a streptavidin (SA) sensor chip according to the manufacturer's instructions. Aim for a low to moderate immobilization level to avoid mass transport limitations.

  • Analyte Binding and Inhibition:

    • Inject a series of concentrations of the purified protein (analyte) over the sensor surface to determine the baseline binding kinetics.

    • To test for inhibition, pre-incubate the protein with varying concentrations of this compound for a sufficient time before injecting the mixture over the sensor surface.

    • Alternatively, inject the protein and this compound simultaneously.

  • Data Analysis:

    • Record the sensorgrams for each injection.

    • Fit the data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

    • Compare the binding responses and kinetic parameters in the presence and absence of this compound to quantify its inhibitory effect.

Visualizations

The following diagrams illustrate key concepts and workflows related to the validation of protein-nucleic acid interaction inhibitors.

Mechanism of this compound Action cluster_0 Normal Interaction cluster_1 Inhibition by this compound Protein Protein Complex Protein-Nucleic Acid Complex Protein->Complex Binds No_Complex No Complex Formation Protein->No_Complex Nucleic_Acid Nucleic Acid Nucleic_Acid->Complex Nucleic_Acid->No_Complex This compound This compound This compound->Protein Competes for binding site

Caption: Mechanism of this compound disrupting a protein-nucleic acid interaction.

Experimental Workflow for Inhibitor Validation Start Hypothesize Protein-Nucleic Acid Interaction EMSA EMSA Validation of Interaction Start->EMSA SPR SPR Characterization of Binding Kinetics EMSA->SPR Inhibitor_Screen Screen for Inhibitors (e.g., this compound) SPR->Inhibitor_Screen EMSA_Inhibition EMSA with Inhibitor to Show Disruption Inhibitor_Screen->EMSA_Inhibition SPR_Inhibition SPR with Inhibitor to Quantify Inhibition (IC50) Inhibitor_Screen->SPR_Inhibition Conclusion Validated Inhibitor of Interaction EMSA_Inhibition->Conclusion SPR_Inhibition->Conclusion

Caption: Workflow for validating a protein-nucleic acid interaction inhibitor.

Hypothetical Signaling Pathway Inhibition Signal External Signal Receptor Receptor Activation Signal->Receptor Kinase_Cascade Kinase Cascade Receptor->Kinase_Cascade TF_Activation Transcription Factor (TF) Activation Kinase_Cascade->TF_Activation TF_DNA_Binding TF Binds to DNA Promoter Region TF_Activation->TF_DNA_Binding Gene_Expression Target Gene Expression TF_DNA_Binding->Gene_Expression No_Binding TF Cannot Bind DNA Cellular_Response Cellular Response (e.g., Proliferation) Gene_Expression->Cellular_Response This compound This compound This compound->TF_DNA_Binding Inhibits No_Expression No Gene Expression No_Binding->No_Expression No_Response Blocked Cellular Response No_Expression->No_Response

Caption: Inhibition of a signaling pathway by disrupting TF-DNA binding.

A Comparative Guide to In Vivo Efficacy and Toxicity Studies of Aurintricarboxylic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the methodologies required to perform in vivo efficacy and toxicity studies of Aurintricarboxylic Acid (ATA). It is designed to offer an objective comparison with alternative therapeutic agents, supported by available experimental data. This document details experimental protocols, presents quantitative data in structured tables, and includes visualizations of key biological pathways and experimental workflows to aid in the design and execution of preclinical research.

Introduction to Aurintricarboxylic Acid (ATA)

Aurintricarboxylic acid is a heterogeneous polymeric mixture known for its wide range of biological activities. Historically, it has been investigated for its ability to inhibit protein-nucleic acid interactions, giving it potential applications as an antiviral and anticancer agent. ATA has been shown to interfere with various signaling pathways, including the Jak/STAT and TAZ-TEAD pathways, and has demonstrated activity against several viruses and drug-resistant cancer cell lines. This guide will explore the in vivo performance of ATA in two primary therapeutic areas: as an antiviral agent against SARS-CoV-2 and as a potential treatment for drug-resistant cancers.

In Vivo Efficacy of Aurintricarboxylic Acid

A study in Syrian hamsters has demonstrated the in vivo antiviral potential of ATA against SARS-CoV-2. Animals infected with the virus and treated orally with ATA showed a significant reduction in viral load in oral swabs, suggesting a potential role in reducing viral shedding and transmission. However, the same study did not observe a significant reduction in viral load in the lung tissues, which may be attributed to the high polarity and limited cell permeability of ATA when administered orally.[1]

Comparison with Alternative Antiviral Agents for SARS-CoV-2

To provide context for ATA's efficacy, it is compared with other compounds that have been investigated for treating SARS-CoV-2, including those that also target the viral papain-like protease (PLpro), an enzyme inhibited by ATA.

CompoundAnimal ModelDosageRoute of AdministrationKey Efficacy FindingsReference
Aurintricarboxylic Acid (ATA) Syrian Hamster15, 30, and 45 mg/kg/dayOralSignificant reduction in viral load in oral swabs; no significant reduction in lung viral load.[1]
6-Thioguanine Not specified in retrieved resultsNot specifiedNot specifiedInhibits SARS-CoV-2 replication in vitro by targeting PLpro. In vivo data not available in the search results.[2]
Disulfiram Not specified in retrieved resultsNot specifiedNot specifiedShows promise as a COVID-19 treatment. In vivo efficacy data is not detailed in the search results.[3]
Remdesivir (Veklury®) Rhesus Macaque10 mg/kg loading dose, then 5 mg/kg dailyIntravenousReduced clinical signs of disease and lung pathology.
Molnupiravir (Lagevrio®) Syrian Hamster250 mg/kg, twice dailyOralSignificant reduction in lung viral load and pathology.

Note: Data for Remdesivir and Molnupiravir are included as established benchmarks for in vivo SARS-CoV-2 efficacy.

ATA has been shown to suppress the malignant phenotypes of various drug-resistant cancer cell lines, including cisplatin-resistant lung cancer, paclitaxel-resistant lung cancer, and doxorubicin-resistant breast cancer cells.[4] This effect is thought to be mediated through the inhibition of translation initiation, which disproportionately affects cancer cells due to their high protein synthesis demands.[4]

Comparison with Standard-of-Care Chemotherapeutics in Resistant Cancers

The following table compares the potential of ATA with standard chemotherapeutic agents commonly used to treat the cancers for which ATA has shown promise in overcoming resistance. It is important to note that direct comparative in vivo studies between ATA and these agents in resistant models are lacking in the currently available literature.

CompoundCancer ModelKey Efficacy FindingsReference
Aurintricarboxylic Acid (ATA) Drug-Resistant Lung and Breast Cancer (in vitro)Suppresses proliferation, migration, invasion, and clone formation. In vivo quantitative data on tumor growth inhibition is not yet available.[4][5][6]
Cisplatin Advanced Non-Small Cell Lung CancerResponse rates of around 30% in combination therapies. Efficacy can be limited by resistance.[7][8]
Paclitaxel Non-Small Cell Lung CancerUsed as a standard of care; efficacy is often enhanced in combination with other agents. Resistance is a significant clinical challenge.[9][10][11]
Doxorubicin Breast CancerA widely used and effective agent, but its use is limited by cardiotoxicity and the development of resistance.[12][13][14][15][16]

In Vivo Toxicity of Aurintricarboxylic Acid

Understanding the toxicity profile of a compound is critical for its development as a therapeutic agent. For the ammonium salt of Aurintricarboxylic acid, the following acute toxicity data is available:

CompoundAnimal ModelRoute of AdministrationLD50Key Toxicity FindingsReference
Aurintricarboxylic Acid (ammonium salt) RatOral9 g/kgCauses skin and serious eye irritation.

This relatively high LD50 suggests a low acute oral toxicity. However, comprehensive chronic toxicity studies, including histopathological analysis of major organs, are necessary to fully characterize the safety profile of ATA for long-term administration.

Experimental Protocols

Detailed protocols are essential for the reproducibility of in vivo studies. Below are representative protocols for conducting efficacy and toxicity studies with ATA in antiviral and anticancer models.

This protocol is based on studies evaluating therapeutics for SARS-CoV-2.

  • Animal Model: Male golden Syrian hamsters, 6-8 weeks old.

  • Acclimatization: House animals in appropriate BSL-3 containment for at least 7 days prior to the experiment to allow for acclimatization.

  • Virus Strain: A well-characterized strain of SARS-CoV-2.

  • Infection:

    • Anesthetize hamsters with isoflurane.

    • Inoculate intranasally with a viral dose of 10^5 TCID50 in a volume of 100 µL (50 µL per nostril).

  • Drug Administration:

    • Prepare ATA in a suitable vehicle (e.g., sterile water or saline).

    • Divide animals into treatment groups (e.g., vehicle control, 15 mg/kg ATA, 30 mg/kg ATA, 45 mg/kg ATA).

    • Administer the treatment orally via gavage, starting at a specified time point relative to infection (e.g., 4 hours post-infection) and continuing daily for a defined period (e.g., 5 days).

  • Monitoring and Sample Collection:

    • Monitor body weight and clinical signs of disease daily.

    • Collect oral swabs at specified time points (e.g., days 2, 4, and 5 post-infection) to assess viral shedding.

    • At the end of the study (e.g., day 5), euthanize the animals and collect lung tissue for viral load determination and histopathological analysis.

  • Outcome Measures:

    • Primary: Viral load in oral swabs and lung tissue, as determined by RT-qPCR.

    • Secondary: Changes in body weight, clinical scores, and lung pathology scores.

This protocol describes a general procedure for a lung cancer xenograft model; it can be adapted for breast cancer models.

  • Cell Lines: Use human drug-resistant lung cancer cell lines (e.g., cisplatin-resistant A549) that have been engineered to express luciferase for bioluminescent imaging.

  • Animal Model: Immunocompromised mice (e.g., NOD-SCID or nude mice), 6-8 weeks old.

  • Orthotopic Implantation:

    • Anesthetize the mouse and make a small incision in the chest wall.

    • Inject a suspension of cancer cells (e.g., 1 x 10^6 cells in 50 µL of a mixture of media and Matrigel) directly into the lung parenchyma.

    • Close the incision with wound clips.

  • Tumor Growth Monitoring:

    • Monitor tumor growth via bioluminescent imaging (e.g., weekly) and/or with a small animal imaging modality like micro-CT.

  • Drug Administration:

    • Once tumors are established (e.g., a palpable mass or a detectable bioluminescent signal), randomize mice into treatment groups (e.g., vehicle control, ATA at various doses, standard-of-care chemotherapy).

    • Administer treatments via the appropriate route (e.g., oral gavage for ATA, intraperitoneal injection for cisplatin) according to a predetermined schedule.

  • Monitoring:

    • Measure tumor volume with calipers (if subcutaneous) or continue bioluminescent/micro-CT imaging.

    • Monitor the body weight and overall health of the mice.

  • Outcome Measures:

    • Primary: Tumor growth inhibition (TGI).

    • Secondary: Survival, changes in body weight, and assessment of metastasis.

    • Toxicity: At the end of the study, collect blood for complete blood count and serum chemistry, and harvest major organs for histopathological examination.

Signaling Pathways and Experimental Workflow Visualizations

The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways affected by ATA and a general experimental workflow for in vivo studies.

experimental_workflow cluster_preclinical In Vivo Study Workflow animal_model Animal Model Selection (e.g., Hamster, Mouse) acclimatization Acclimatization animal_model->acclimatization disease_induction Disease Induction (e.g., Viral Infection, Tumor Implantation) acclimatization->disease_induction randomization Randomization into Treatment Groups disease_induction->randomization treatment Treatment Administration (ATA vs. Alternatives vs. Vehicle) randomization->treatment monitoring Monitoring (Body Weight, Clinical Signs, Tumor Growth) treatment->monitoring endpoint Study Endpoint & Sample Collection (Tissues, Blood) monitoring->endpoint analysis Data Analysis (Efficacy & Toxicity Assessment) endpoint->analysis taz_tead_pathway cluster_pathway TAZ-TEAD Signaling Pathway Inhibition by ATA TAZ TAZ TAZ_TEAD_complex TAZ-TEAD Complex TAZ->TAZ_TEAD_complex Binds TEAD TEAD TEAD->TAZ_TEAD_complex Binds target_genes Target Gene Transcription (Proliferation, Survival) TAZ_TEAD_complex->target_genes Activates ATA Aurintricarboxylic Acid (ATA) ATA->TAZ_TEAD_complex Disrupts jak_stat_pathway cluster_pathway Jak-STAT Signaling Pathway Inhibition by ATA cytokine Cytokine receptor Cytokine Receptor cytokine->receptor Binds JAK JAK receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates pSTAT p-STAT (Dimer) STAT->pSTAT Dimerizes nucleus Nucleus pSTAT->nucleus Translocates to gene_transcription Gene Transcription (Inflammation, Proliferation) nucleus->gene_transcription Initiates ATA Aurintricarboxylic Acid (ATA) ATA->JAK Inhibits

References

A critical evaluation of the clinical potential and safety of Aurintricarboxylic acid

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the therapeutic promise and potential pitfalls of Aurintricarboxylic Acid (ATA), this guide offers a comparative analysis for researchers and drug development professionals. ATA, a synthetic polymer, has garnered interest for its diverse biological activities, including antiviral, anticancer, and antiparasitic properties. This review critically assesses its clinical potential by comparing its performance with established therapeutic alternatives, supported by experimental data.

Executive Summary

Aurintricarboxylic acid (ATA) demonstrates significant preclinical efficacy in several therapeutic areas. As a potent inhibitor of protein-nucleic acid interactions, it exhibits broad-spectrum antiviral activity, notable anticancer effects against drug-resistant cell lines, and promising antiparasitic action. Its multifaceted mechanism of action, primarily centered on the inhibition of key enzymes like topoisomerase II and the disruption of signaling pathways such as NF-κB, underpins its therapeutic potential. However, a comprehensive evaluation of its safety profile and a direct comparison with current standard-of-care treatments are crucial for determining its future clinical utility. This guide provides a detailed comparison of ATA with etoposide (anticancer), remdesivir (antiviral), and paromomycin (antiparasitic), alongside a review of its safety and detailed experimental protocols.

Comparison of Efficacy

The therapeutic potential of ATA is best understood through a direct comparison of its efficacy with existing drugs in relevant preclinical models.

Anticancer Activity: ATA vs. Etoposide

ATA's potential as an anticancer agent stems from its ability to inhibit topoisomerase II, a key enzyme in DNA replication and a target for established chemotherapeutics like etoposide.

CompoundTargetAssayIC50Reference
Aurintricarboxylic acid Yeast Topoisomerase IIRelaxation Assay~75 nM [1]
Etoposide Human Topoisomerase IIαRelaxation Assay~69.7 µM [2]

Note: The IC50 values are from different studies and may not be directly comparable due to variations in experimental conditions.

ATA exhibits a significantly lower IC50 for topoisomerase II inhibition in a yeast model compared to etoposide's activity against the human enzyme. While this suggests high potency, it is crucial to note that these values are from different biological systems and experimental setups. A study on drug-resistant cancer cells showed that ATA can suppress malignant phenotypes, including proliferation, migration, and invasion, in cisplatin-resistant lung cancer cells and doxorubicin-resistant breast cancer cells.[3] This suggests a potential role for ATA in overcoming chemotherapy resistance.

Antiviral Activity: ATA vs. Remdesivir

ATA has shown promising antiviral activity against a range of viruses, including coronaviruses. Its mechanism is thought to involve the inhibition of viral entry and replication. A key target is the RNA-dependent RNA polymerase (RdRp).

CompoundTargetAssayIC50/EC50Reference
Aurintricarboxylic acid SARS-CoV-2 RdRpRNA replication assay56 nM
Remdesivir Triphosphate SARS-CoV-2 RdRpRNA polymerization assayNot directly reported as IC50, but shown to be a better substrate than ATP[4]
Antiparasitic Activity: ATA vs. Paromomycin

ATA has demonstrated significant activity against the protozoan parasite Cryptosporidium parvum, a common cause of diarrheal disease. A direct comparative study against the standard-of-care antibiotic, paromomycin, provides valuable insights.

In Vitro Efficacy against Cryptosporidium parvum

CompoundConcentrationTime to Complete Inhibition of SporozoitesReference
Aurintricarboxylic acid 100 µmol/L10 minutes
Aurintricarboxylic acid 10 µmol/L60 minutes
Paromomycin Not reported in the same study-

In Vivo Efficacy in Cryptosporidium parvum-infected neonatal mice

Treatment (daily dose for 9 days)Mean Inhibition of InfectionReference
Aurintricarboxylic acid (100 µmol/kg) 97-99%
Paromomycin (100 mg/kg) 79-84%

In both in vitro and in vivo models, ATA showed superior efficacy in inhibiting Cryptosporidium parvum compared to paromomycin. Notably, ATA achieved a higher percentage of infection inhibition in neonatal mice without observable negative effects.

Safety Profile

A critical aspect of any potential therapeutic is its safety profile.

CompoundAnimal ModelRoute of AdministrationLD50Reference
Aurintricarboxylic acid RatOral9 g/kg
Aurintricarboxylic acid MouseIntraperitoneal340 mg/kg
Paromomycin MouseOral>2 g/kg (judged to be nontoxic at this level)[5]

The oral LD50 of ATA in rats is high, suggesting low acute oral toxicity. However, the intraperitoneal LD50 in mice is significantly lower, indicating potential for toxicity with systemic administration. Paromomycin also exhibits low oral toxicity. Further comprehensive toxicological studies are necessary to fully characterize the safety profile of ATA for clinical use.

Mechanisms of Action: Signaling Pathways

ATA's diverse biological effects are a result of its interaction with multiple cellular pathways.

TWEAK/Fn14 and NF-κB Signaling

The TWEAK/Fn14 signaling pathway is involved in inflammation and cell proliferation. ATA has been shown to inhibit this pathway, which in turn suppresses the activation of the downstream transcription factor NF-κB.[1] NF-κB is a key regulator of inflammatory responses, and its inhibition by ATA likely contributes to the compound's anti-inflammatory effects.[4][6]

TWEAK_Fn14_NFkB_Pathway cluster_nucleus Nuclear Events TWEAK TWEAK Fn14 Fn14 Receptor TWEAK->Fn14 Binds TRAF TRAF Fn14->TRAF Recruits IKK_complex IKK Complex TRAF->IKK_complex Activates IkB IκB IKK_complex->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates Inflammation Inflammatory Gene Expression ATA Aurintricarboxylic Acid (ATA) ATA->IKK_complex Inhibits ATA->NFkB Inhibits DNA Binding NFkB_n NF-κB DNA DNA

Caption: ATA inhibits the TWEAK/Fn14 pathway by targeting IKK and NF-κB.

Apoptosis Pathway

ATA has been shown to inhibit apoptosis (programmed cell death) through multiple mechanisms, including the inhibition of endonucleases and topoisomerase II, enzymes that are critical for the execution of the apoptotic program.[7][8]

Apoptosis_Pathway Apoptotic_Stimulus Apoptotic Stimulus Mitochondria Mitochondria Apoptotic_Stimulus->Mitochondria Cytochrome_c Cytochrome c Mitochondria->Cytochrome_c Releases Apaf1 Apaf-1 Cytochrome_c->Apaf1 Apoptosome Apoptosome Apaf1->Apoptosome Procaspase9 Procaspase-9 Apoptosome->Procaspase9 Caspase9 Caspase-9 Procaspase9->Caspase9 Cleaves Procaspase3 Procaspase-3 Caspase9->Procaspase3 Caspase3 Caspase-3 Procaspase3->Caspase3 Cleaves Endonucleases Endonucleases Caspase3->Endonucleases Activates Topoisomerase_II Topoisomerase II Caspase3->Topoisomerase_II Activates DNA_Fragmentation DNA Fragmentation Endonucleases->DNA_Fragmentation Topoisomerase_II->DNA_Fragmentation Apoptosis Apoptosis DNA_Fragmentation->Apoptosis ATA Aurintricarboxylic Acid (ATA) ATA->Endonucleases Inhibits ATA->Topoisomerase_II Inhibits

Caption: ATA inhibits apoptosis by targeting key executioner enzymes.

Experimental Protocols

Topoisomerase II Relaxation Assay

This assay is used to determine the inhibitory effect of a compound on the ability of topoisomerase II to relax supercoiled DNA.

Materials:

  • Human Topoisomerase IIα enzyme

  • Supercoiled plasmid DNA (e.g., pBR322)

  • Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 125 mM NaCl, 10 mM MgCl2, 5 mM DTT, 100 µg/ml albumin)

  • ATP solution

  • Test compound (Aurintricarboxylic acid or Etoposide) dissolved in a suitable solvent (e.g., DMSO)

  • Agarose gel electrophoresis system

  • DNA staining agent (e.g., ethidium bromide)

  • Gel imaging system

Procedure:

  • Prepare reaction mixtures containing assay buffer, supercoiled plasmid DNA, and ATP.

  • Add varying concentrations of the test compound or vehicle control to the reaction mixtures.

  • Initiate the reaction by adding a predetermined amount of Topoisomerase IIα enzyme.

  • Incubate the reactions at 37°C for a specified time (e.g., 30 minutes).

  • Stop the reaction by adding a stop buffer containing a protein denaturant (e.g., SDS) and a loading dye.

  • Load the samples onto an agarose gel.

  • Perform electrophoresis to separate the supercoiled and relaxed forms of the plasmid DNA.

  • Stain the gel with a DNA staining agent and visualize the DNA bands using a gel imaging system.

  • Quantify the intensity of the supercoiled and relaxed DNA bands to determine the percentage of inhibition at each compound concentration.

  • Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of the enzyme's activity.

In Vitro Cryptosporidium parvum Inhibition Assay

This assay assesses the ability of a compound to inhibit the growth of C. parvum in a host cell culture.

Materials:

  • Cryptosporidium parvum oocysts

  • Host cell line (e.g., HCT-8 human ileocecal adenocarcinoma cells)

  • Cell culture medium and supplements

  • Test compound (Aurintricarboxylic acid or Paromomycin)

  • Control drug (e.g., paromomycin)

  • Method for quantifying parasite growth (e.g., qPCR targeting a C. parvum-specific gene, or immunofluorescence assay)

Procedure:

  • Culture host cells in appropriate multi-well plates until they form a confluent monolayer.

  • Excyst C. parvum oocysts to release infectious sporozoites.

  • Infect the host cell monolayers with the sporozoites.

  • After a short incubation period to allow for parasite invasion, remove the inoculum and add fresh medium containing various concentrations of the test compound, control drug, or vehicle.

  • Incubate the plates for a period sufficient for parasite development (e.g., 48-72 hours).

  • After the incubation period, lyse the cells and extract DNA for qPCR analysis or fix and stain the cells for immunofluorescence microscopy.

  • Quantify the amount of parasite DNA or the number of intracellular parasite stages to determine the level of inhibition for each compound concentration.

  • Calculate the IC50 value, the concentration of the compound that inhibits 50% of parasite growth.

Conclusion

References

Safety Operating Guide

Proper Disposal Procedures for Aurin: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure and compliant laboratory environment. This document provides essential safety and logistical information for the proper disposal of Aurin, also known as this compound Tricarboxylic Acid or its ammonium salt.

Safety and Handling Summary

This compound Tricarboxylic Acid is a red, crystalline solid that is soluble in water. It is recognized as a skin and eye irritant.[1] When handling this chemical, appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye protection, should always be worn.[1] Hands should be washed thoroughly after handling.[1] In the event of skin contact, the affected area should be washed with plenty of water.[1] If this compound comes into contact with the eyes, rinse cautiously with water for several minutes, removing contact lenses if present and easy to do so.[1]

Quantitative Data

The following table summarizes the key quantitative data available for this compound Tricarboxylic Acid and its triammonium salt.

PropertyValueSource(s)
Oral LD50 (Rat)9 g/kg[1][2]
Melting PointDecomposes at 200-225 °C[1]
Molecular FormulaC₂₂H₂₃N₃O₉ (triammonium salt)[2]
Molecular Weight473.44 g/mol (triammonium salt)[2]

Disposal Protocol: Flinn Scientific Suggested Method #26a

The Safety Data Sheet for this compound Tricarboxylic Acid from Flinn Scientific suggests "Disposal Method #26a" as a suitable option. This method is designated for non-hazardous solid waste that is suitable for landfill disposal. It is imperative to consult and comply with all local, state, and federal regulations before proceeding with any chemical disposal.

Experimental Protocol for Disposal:

  • Regulatory Compliance Check: Before initiating disposal, verify that this compound Tricarboxylic Acid is not classified as a hazardous waste under your local and state regulations.

  • Containment: Ensure the waste this compound is in a solid, stable form. If it is in a solution, it may need to be precipitated or the solvent evaporated in a fume hood.

  • Packaging:

    • Place the solid this compound waste into a sealed, leak-proof container.

    • Clearly label the container as "Non-hazardous Laboratory Waste" and include the chemical name "this compound Tricarboxylic Acid."

  • Final Disposal:

    • Dispose of the sealed container in the regular laboratory trash destined for a sanitary landfill.

    • Do not dispose of this chemical down the drain unless specifically permitted by your local wastewater treatment authority.

For spills, sweep up the solid material, place it in a sealed bag or container, and then follow the disposal procedure outlined above.[1] After the spill has been cleared, ventilate the area and wash the spill site.[1]

This compound Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

AurinDisposalWorkflow start Start: this compound Waste for Disposal check_regulations Check Local, State, and Federal Regulations start->check_regulations is_hazardous Is this compound classified as hazardous waste? check_regulations->is_hazardous licensed_disposal Dispose via Licensed Hazardous Waste Contractor is_hazardous->licensed_disposal Yes non_hazardous_path Deemed Non-Hazardous is_hazardous->non_hazardous_path No end End of Disposal Process licensed_disposal->end package_waste Package in a sealed, labeled container non_hazardous_path->package_waste landfill_disposal Dispose in Sanitary Landfill (Regular Laboratory Trash) package_waste->landfill_disposal landfill_disposal->end

Caption: Workflow for the proper disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Aurin
Reactant of Route 2
Aurin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.